Product packaging for (S)-Laudanine(Cat. No.:CAS No. 3122-95-0)

(S)-Laudanine

Cat. No.: B133841
CAS No.: 3122-95-0
M. Wt: 343.4 g/mol
InChI Key: MPYHGNAJOKCMAQ-INIZCTEOSA-N
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Description

(S)-Laudanine is a benzylisoquinoline alkaloid (BIA) that serves as a dedicated intermediate in the biosynthetic pathway of papaverine, a well-known vasodilator . It is biosynthesized from (S)-reticuline, a central intermediate in BIA metabolism, through the action of the enzyme reticuline 7-O-methyltransferase (7OMT) . Research into this compound is therefore critical for elucidating the complex grid of enzymatic reactions that produce the diverse array of pharmaceutically important compounds found in the opium poppy ( Papaver somniferum ), including morphine, codeine, and noscapine . Studying this compound and its related pathway enzymes provides valuable insights for metabolic engineering approaches aimed at increasing the yield of specific, high-value alkaloids in plant or microbial systems . This product is intended for research purposes only in a laboratory setting. It is not for diagnostic or therapeutic use, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H25NO4 B133841 (S)-Laudanine CAS No. 3122-95-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-[[(1S)-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]-2-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO4/c1-21-8-7-14-11-19(24-3)20(25-4)12-15(14)16(21)9-13-5-6-18(23-2)17(22)10-13/h5-6,10-12,16,22H,7-9H2,1-4H3/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPYHGNAJOKCMAQ-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC2=CC(=C(C=C2[C@@H]1CC3=CC(=C(C=C3)OC)O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10356308
Record name L-(+)-Laudanidine
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Molecular Weight

343.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3122-95-0
Record name 2-Methoxy-5-[[(1S)-1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-1-isoquinolinyl]methyl]phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3122-95-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Laudanine, (+)-
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003122950
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-(+)-Laudanidine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LAUDANINE, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/347215J9V9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

(S)-Laudanine chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to (S)-Laudanine for Researchers and Drug Development Professionals

Introduction

This compound is a benzylisoquinoline alkaloid found in Papaver somniferum (opium poppy). It is a key intermediate in the biosynthesis of papaverine, a vasodilator medication. This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and biological significance of this compound, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

This compound, a derivative of norlaudanosoline, possesses a tetrahydroisoquinoline core with a benzyl group at the 1-position. The molecule features four methoxy groups and one hydroxyl group.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource(s)
IUPAC Name 5-[[(1S)-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]-2-methoxyphenol[1]
Molecular Formula C₂₀H₂₅NO₄[1]
Molecular Weight 343.42 g/mol [1]
Melting Point 166-167 °C[2]
184-185 °C[1]
Solubility Soluble in benzene, chloroform, hot alcohol; sparingly soluble in ether; practically insoluble in water.[3]
Appearance Solid[1]

Note on Melting Point: Different sources report varying melting points for laudanine. This could be due to differences in purity, crystalline form, or the specific stereoisomer being analyzed.

Spectroscopic Data

Biosynthesis of Papaverine

This compound is a crucial intermediate in the biosynthesis of papaverine in Papaver somniferum. The pathway begins with (S)-Reticuline.[5]

Papaverine Biosynthesis Biosynthetic Pathway of Papaverine Reticuline (S)-Reticuline Laudanine This compound Reticuline->Laudanine Reticuline 7-O-methyltransferase (7OMT) Laudanosine (S)-Laudanosine Laudanine->Laudanosine 3'-O-methyltransferase (3'OMT) Tetrahydropapaverine Tetrahydropapaverine Laudanosine->Tetrahydropapaverine N-demethylation Dihydropapaverine 1,2-Dihydropapaverine Tetrahydropapaverine->Dihydropapaverine Dehydrogenation Papaverine Papaverine Dihydropapaverine->Papaverine Dehydrogenation

Caption: Biosynthesis of Papaverine from (S)-Reticuline.

Experimental Protocols

Synthesis of this compound from (S)-Reticuline

A common method for the synthesis of this compound involves the methylation of (S)-Reticuline.[4]

Workflow Diagram

Synthesis of this compound Synthesis of this compound from (S)-Reticuline Reticuline (S)-Reticuline Reticuline_N_oxide (S)-Reticuline N-oxide Reticuline->Reticuline_N_oxide Oxidation with m-CPBA Laudanine This compound Reticuline_N_oxide->Laudanine Methylation with CH₃I, followed by deprotection with H₂SO₃

Caption: Synthetic route from (S)-Reticuline to this compound.

Methodology:

  • Oxidation of (S)-Reticuline: (S)-Reticuline is dissolved in a suitable solvent (e.g., dichloromethane) and treated with an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) to form (S)-Reticuline N-oxide. The reaction is typically carried out at a low temperature (e.g., 0 °C).

  • Methylation: The resulting (S)-Reticuline N-oxide is then methylated using a methylating agent like methyl iodide (CH₃I). This step introduces a methyl group at the 7-hydroxyl position.

  • Deprotection: The final step involves deprotection, often using sulfurous acid (H₂SO₃), to yield this compound.

  • Purification: The product is purified using techniques such as thin-layer chromatography (TLC) or column chromatography.

Enantioselective Synthesis of (S)-Laudanosine

An enantioselective synthesis for the related compound (S)-Laudanosine has been developed, which can be adapted for this compound. This multi-step synthesis involves an asymmetric intramolecular hydroamination as a key step.[6]

Methodology Overview:

  • Preparation of the Aminoalkene Precursor: The synthesis starts from commercially available materials to construct a suitable aminoalkene precursor.

  • Asymmetric Intramolecular Hydroamination: The key step involves a chiral catalyst, such as a chiral bisoxazoline-lithium amide complex, to induce the cyclization of the aminoalkene, forming the tetrahydroisoquinoline core with high enantioselectivity.

  • Functional Group Manipulations: Subsequent steps involve standard organic transformations to install the correct functional groups and complete the synthesis of (S)-Laudanosine. Optically pure (S)-Laudanosine can be obtained through recrystallization.[6]

Biological Activity Assays

While specific biological activity data for this compound is limited in the literature, its structural similarity to other benzylisoquinoline alkaloids suggests potential for various pharmacological activities. General screening assays can be employed to evaluate its biological profile.[7][8]

General Protocol for In Vitro Antimicrobial Assay (Broth Microdilution Method):

  • Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a suitable broth medium.

  • Serial Dilution of this compound: this compound is dissolved in an appropriate solvent (e.g., DMSO) and serially diluted in a 96-well microtiter plate containing broth medium to achieve a range of concentrations.

  • Inoculation: Each well is inoculated with the microbial suspension. Positive (microbe and broth) and negative (broth only) controls are included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37 °C for 24-48 hours).

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of this compound that visibly inhibits the growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Conclusion

This compound is a significant natural product due to its role as a precursor in papaverine biosynthesis. The synthetic routes outlined provide a basis for obtaining this compound for further research. While detailed pharmacological studies on this compound are not extensive, its chemical structure suggests that it may possess interesting biological activities worth exploring. This guide provides a foundational resource for researchers interested in the chemistry and potential applications of this compound.

References

(S)-Laudanine natural sources and isolation

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to (S)-Laudanine: Natural Sources and Isolation

Introduction

This compound is a tetrahydrobenzylisoquinoline alkaloid found within the opium poppy, Papaver somniferum. It serves as a crucial intermediate in the biosynthesis of papaverine, another well-known alkaloid from the same plant.[1][2] While not one of the most abundant alkaloids in opium, its role in the metabolic network of P. somniferum makes it a compound of interest for researchers studying plant biochemistry and alkaloid synthesis. This guide provides a comprehensive overview of the natural sources of this compound, its biosynthetic pathway, and detailed protocols for its isolation and purification.

Natural Sources

The primary and most well-documented natural source of this compound is the opium poppy (Papaver somniferum) .[1][3][4] It is one of approximately 80 alkaloids identified in this plant species.[4][5] this compound is found in various parts of the plant, with alkaloid biosynthesis occurring in different cell types, including parenchyma cells within the vascular bundles of the capsule and stem.[4]

It is important to note that the papaverine biosynthetic pathway, in which this compound is an intermediate, is considered a side pathway compared to the major metabolic route leading to morphinan alkaloids like thebaine and morphine.[1] Consequently, the concentration of this compound in the plant is significantly lower than that of the primary opium alkaloids.

Biosynthesis of this compound and Papaverine

This compound is a product of the N-methylated pathway for papaverine biosynthesis, which begins with the central precursor, (S)-reticuline.[2][3] The pathway proceeds as follows:

  • (S)-Reticuline to this compound: The biosynthesis is initiated by the methylation of the 7-hydroxyl group of (S)-reticuline. This reaction is catalyzed by the enzyme (S)-reticuline 7-O-methyltransferase (7OMT).[3]

  • This compound to (S)-Laudanosine: Subsequently, a second methylation occurs at the 3'-hydroxyl group of this compound, yielding (S)-laudanosine.[1][2][3]

  • Downstream Conversion to Papaverine: (S)-laudanosine is then N-demethylated to form (S)-tetrahydropapaverine, which undergoes further enzymatic reactions, including dehydrogenation, to ultimately produce papaverine.[1][2]

G Figure 1: Biosynthetic Pathway of Papaverine via this compound SReticuline (S)-Reticuline SLaudanine This compound SReticuline->SLaudanine 7-O-methylation (7OMT) SLaudanosine (S)-Laudanosine SLaudanine->SLaudanosine 3'-O-methylation Tetrahydropapaverine (S)-Tetrahydropapaverine SLaudanosine->Tetrahydropapaverine N-demethylation Dihydropapaverine 1,2-Dihydropapaverine Tetrahydropapaverine->Dihydropapaverine Aromatization Papaverine Papaverine Dihydropapaverine->Papaverine Dehydrogenation

Figure 1: Biosynthetic Pathway of Papaverine via this compound

Isolation and Purification Protocols

The isolation of this compound from Papaver somniferum follows the general principles of alkaloid extraction, which leverage the basic nature of the nitrogen atom to separate these compounds from other plant metabolites.[6] The following is a generalized protocol synthesized from standard methodologies.[6][7][8]

General Experimental Workflow

The overall process involves extraction from dried plant material, purification via acid-base partitioning, and final separation using chromatography.

G Figure 2: General Workflow for this compound Isolation PlantMaterial 1. Dried Plant Material (e.g., Poppy Capsules) Extraction 2. Solvent Extraction (e.g., with Methanol) PlantMaterial->Extraction CrudeExtract 3. Crude Methanolic Extract Extraction->CrudeExtract AcidBase 4. Acid-Base Partitioning CrudeExtract->AcidBase CrudeAlkaloids 5. Crude Alkaloid Fraction AcidBase->CrudeAlkaloids Chromatography 6. Chromatographic Purification (Column, TLC) CrudeAlkaloids->Chromatography PureCompound 7. Purified this compound Chromatography->PureCompound

Figure 2: General Workflow for this compound Isolation
Detailed Protocol

Step 1: Extraction

  • Obtain dried and powdered plant material from Papaver somniferum (e.g., capsules).

  • Macerate the plant material with an organic solvent such as methanol or ethanol at room temperature for 24-48 hours. Alternatively, use a Soxhlet apparatus for exhaustive extraction.[9] The use of a basic alcoholic solution has also been reported for the extraction of opium alkaloids.[10]

  • Filter the extract to remove solid plant debris.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield a crude extract.

Step 2: Acid-Base Partitioning

  • Dissolve the crude extract in a 5% hydrochloric acid (HCl) or similar dilute acid solution. This protonates the alkaloids, rendering them water-soluble as hydrochloride salts.[6]

  • Wash the acidic aqueous solution with an immiscible organic solvent like diethyl ether or chloroform to remove neutral and acidic compounds (e.g., fats, waxes, phenolic acids). Discard the organic layer.

  • Basify the acidic aqueous layer by slowly adding a base, such as ammonium hydroxide (NH₄OH) or sodium hydroxide (NaOH), until the pH reaches 10-11.[7] This deprotonates the alkaloid salts, converting them back to their free-base form, which are generally insoluble in water.

  • Extract the free-base alkaloids from the basified aqueous solution using a solvent like chloroform or a chloroform-methanol mixture.[7] Repeat the extraction three times to ensure complete recovery.

  • Combine the organic extracts, wash with distilled water, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain a crude alkaloid fraction.

Step 3: Chromatographic Purification The crude alkaloid fraction contains a mixture of different alkaloids. Chromatographic techniques are essential for isolating this compound.

  • Column Chromatography:

    • Pack a glass column with silica gel or alumina as the stationary phase.

    • Dissolve the crude alkaloid fraction in a minimal amount of the eluting solvent and load it onto the column.

    • Elute the column with a solvent system of increasing polarity. A common system is chloroform with increasing amounts of methanol.[6]

    • Collect fractions and monitor them using Thin Layer Chromatography (TLC) to identify those containing this compound.

  • Thin Layer Chromatography (TLC):

    • TLC is used for monitoring column fractions and can also be used for small-scale preparative purification.

    • Spot the fractions on a silica gel TLC plate.

    • Develop the plate in a suitable solvent system. Based on related purification schemes, the following systems can be effective for separating benzylisoquinoline alkaloids[1]:

      • System A: Toluene : Ethyl Acetate : Diethylamine (7:2:1)

      • System B: Acetone : H₂O : NH₄OH (80:15:5)

    • Visualize the separated spots under UV light or by spraying with Dragendorff's reagent, which is specific for alkaloids.[7]

    • Combine the fractions that show a pure spot corresponding to the Rf value of this compound and evaporate the solvent.

Quantitative Data

Quantitative data specifically for this compound is limited due to its status as a minor alkaloid. However, studies on the biosynthesis provide some context for its concentration relative to other alkaloids.

Table 1: Biosynthetic Intermediate Concentrations in P. somniferum Seedlings

Compound Concentration (nmol/g dry weight) Pathway Reference
This compound & (S)-Laudanosine 0.1 Papaverine [1]
Thebaine 4.35 Morphinan [1]

Data obtained after feeding poppy seedlings with stable isotope-labeled [1-¹³C, N-¹³CH₃]-(S)-reticuline.[1]

To provide further context, the typical yields of major alkaloids from Papaver somniferum capsules are presented below. The content of this compound is expected to be substantially lower than these values.

Table 2: Typical Content of Major Alkaloids in P. somniferum Capsules

Alkaloid Content Range in Dried Capsules (%) Reference(s)
Morphine 0.33 - 1.84 [11][12]
Codeine 0.08 - 0.30 [12]
Thebaine 0.031 - 0.093 [12]
Papaverine 0.002 - 0.047 [12]

| Noscapine | 0.017 - 0.094 |[12] |

Conclusion

This compound is a naturally occurring benzylisoquinoline alkaloid found in Papaver somniferum. While it is not present in high concentrations, it plays a key role as an intermediate in the biosynthesis of papaverine. Its isolation relies on standard acid-base extraction techniques followed by meticulous chromatographic separation to purify it from the complex mixture of over 80 other alkaloids present in the opium poppy. The protocols and data presented in this guide offer a technical foundation for researchers interested in the study and utilization of this specific plant metabolite.

References

The Biosynthesis of (S)-Laudanine in Papaver somniferum: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the biosynthesis of (S)-Laudanine, a benzylisoquinoline alkaloid, in the opium poppy, Papaver somniferum. This document details the enzymatic steps, relevant quantitative data, and key experimental protocols for studying this metabolic pathway.

Introduction to Benzylisoquinoline Alkaloid Biosynthesis

Papaver somniferum is a rich source of a diverse array of benzylisoquinoline alkaloids (BIAs), including medicinally important compounds like morphine, codeine, and papaverine. The biosynthesis of these alkaloids begins with the condensation of two tyrosine derivatives, dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA), to form (S)-norcoclaurine, the central precursor to all BIAs. A series of enzymatic reactions, including hydroxylations and methylations, then modify this core structure to produce the vast spectrum of alkaloids found in the plant.

This compound is a key intermediate in the biosynthesis of other alkaloids, such as laudanosine and papaverine. Its formation is a critical branch point in the BIA pathway, and understanding its synthesis is crucial for metabolic engineering efforts aimed at modulating the alkaloid profile of the opium poppy.

The this compound Biosynthetic Pathway

The biosynthesis of this compound from the central intermediate (S)-reticuline is a one-step methylation reaction.

(S)-Reticuline → this compound

This conversion is catalyzed by the enzyme (R,S)-reticuline 7-O-methyltransferase (7OMT) . This enzyme transfers a methyl group from S-adenosyl-L-methionine (SAM) to the 7-hydroxyl group of (S)-reticuline.

Signaling Pathway Diagram

G cluster_pathway This compound Biosynthesis SReticuline (S)-Reticuline Enzyme Reticuline 7-O-methyltransferase (7OMT) SReticuline->Enzyme SLaudanine This compound Enzyme->SLaudanine

Caption: Conversion of (S)-Reticuline to this compound.

Quantitative Data

Quantitative analysis of the enzymes and metabolites in the this compound biosynthetic pathway is essential for understanding its regulation and for metabolic engineering applications.

Table 1: Kinetic Parameters of Reticuline 7-O-methyltransferase (7OMT) from Papaver somniferum
Substratekcat/Km (s⁻¹·mM⁻¹)
(S)-Reticuline4.5[1][2]
(R)-Reticuline4.2[1][2]

Note: Data represents the catalytic efficiency of the heterologously expressed enzyme.

Table 2: Alkaloid Content in Different Tissues of Papaver somniferum (Cultivar C048-6-14-64)
AlkaloidLatex (%)Stems (µg/g DW)Leaves (µg/g DW)Roots (µg/g DW)
Morphine91.2 (relative to total alkaloids)Gradient from top to bottomConstantPresent
CodeinePresentIncreasing gradient towards rootsConstantPresent
ThebainePresentPresentConstantPresent
LaudaninePresentPresentPresentPresent
LaudanosinePresentPresentPresentPresent
ReticulinePresentPresentPresentPresent
SanguinarineNot detectedNot detectedNot detectedMajor alkaloid

Source: Adapted from comparative analysis of P. somniferum cultivars. Specific concentrations of this compound are not always reported and can be determined using the protocols below.[3]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the this compound biosynthetic pathway.

Heterologous Expression, Purification, and Enzyme Kinetics of Reticuline 7-O-methyltransferase (7OMT)

This protocol describes the production of recombinant 7OMT for in vitro characterization.

Experimental Workflow Diagram

G cluster_workflow 7OMT Expression and Characterization Workflow cDNA_Isolation 1. Isolate 7OMT cDNA from P. somniferum RNA Cloning 2. Clone cDNA into an expression vector (e.g., pET vector) cDNA_Isolation->Cloning Transformation 3. Transform E. coli (e.g., BL21(DE3)) with the expression construct Cloning->Transformation Expression 4. Induce protein expression (e.g., with IPTG) Transformation->Expression Cell_Harvest 5. Harvest bacterial cells by centrifugation Expression->Cell_Harvest Lysis 6. Lyse cells (e.g., sonication) Cell_Harvest->Lysis Purification 7. Purify recombinant 7OMT (e.g., Ni-NTA affinity chromatography) Lysis->Purification Enzyme_Assay 8. Perform enzyme activity assays Purification->Enzyme_Assay Kinetic_Analysis 9. Determine kinetic parameters (Km, kcat) Enzyme_Assay->Kinetic_Analysis

Caption: Workflow for 7OMT expression and kinetic analysis.

Methodology:

  • cDNA Cloning: The full-length open reading frame of 7OMT is amplified from P. somniferum cDNA and cloned into a suitable expression vector, such as pET-28a, which adds a polyhistidine tag for purification.

  • Heterologous Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Protein Purification: The bacterial cells are harvested and lysed. The recombinant 7OMT is purified from the crude cell lysate using nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography.

  • Enzyme Assay: The activity of the purified 7OMT is assayed in a reaction mixture containing a suitable buffer (e.g., 100 mM Tris-HCl, pH 7.5), the substrate ((S)-reticuline), the methyl donor (S-adenosyl-L-methionine), and the purified enzyme. The reaction is incubated at an optimal temperature (e.g., 37°C) and then stopped.

  • Product Analysis: The reaction products are extracted and analyzed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the amount of this compound produced.

  • Kinetic Analysis: To determine the Michaelis-Menten kinetic parameters (Km and kcat), enzyme assays are performed with varying concentrations of the substrate ((S)-reticuline) while keeping the concentration of the co-substrate (SAM) constant and vice versa. The initial reaction velocities are plotted against the substrate concentrations, and the data are fitted to the Michaelis-Menten equation.

Alkaloid Extraction and Quantification from Papaver somniferum Tissues

This protocol details the extraction and analysis of alkaloids, including this compound, from plant material.

Experimental Workflow Diagram

G cluster_workflow Alkaloid Extraction and Quantification Workflow Sample_Collection 1. Collect plant tissue (e.g., latex, stem, leaves) Homogenization 2. Freeze-dry and grind the tissue to a fine powder Sample_Collection->Homogenization Extraction 3. Extract alkaloids with a suitable solvent (e.g., methanol/water/acid mixture) Homogenization->Extraction Filtration 4. Centrifuge and filter the extract Extraction->Filtration Analysis 5. Analyze the extract using HPLC or LC-MS Filtration->Analysis Quantification 6. Quantify individual alkaloids using standard curves Analysis->Quantification G cluster_workflow VIGS Workflow for 7OMT in P. somniferum Fragment_Selection 1. Select a unique fragment of the 7OMT cDNA (200-400 bp) VIGS_Construct 2. Clone the fragment into a Tobacco Rattle Virus (TRV) -based VIGS vector (pTRV2) Fragment_Selection->VIGS_Construct Agro_Transformation 3. Transform Agrobacterium tumefaciens with the pTRV2-7OMT construct and a helper plasmid (pTRV1) VIGS_Construct->Agro_Transformation Agroinfiltration 4. Infiltrate P. somniferum seedlings with the Agrobacterium culture Agro_Transformation->Agroinfiltration Incubation 5. Grow plants for 2-3 weeks to allow for systemic silencing Agroinfiltration->Incubation Phenotypic_Analysis 6. Analyze gene expression (qRT-PCR) and alkaloid profile (HPLC/LC-MS) in silenced and control plants Incubation->Phenotypic_Analysis

References

The Role of (S)-Laudanine as a Precursor to Papaverine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Papaverine, a benzylisoquinoline alkaloid found in the opium poppy (Papaver somniferum), is a potent vasodilator with a long history of use in the management of visceral spasms and as a cerebral and coronary vasodilator. Unlike other opium alkaloids such as morphine and codeine, papaverine does not possess significant analgesic or narcotic properties. The biosynthesis of papaverine has been a subject of extensive research, and it is now established that (S)-laudanine plays a crucial role as a key intermediate in its formation. This technical guide provides an in-depth overview of the biosynthetic pathway from (S)-reticuline to papaverine, with a focus on the intermediacy of this compound, the enzymes involved, and relevant experimental data and protocols.

The Biosynthetic Pathway of Papaverine from (S)-Reticuline

The biosynthesis of papaverine in Papaver somniferum initiates from the central precursor (S)-reticuline. The pathway involves a series of enzymatic reactions including methylation, N-demethylation, and dehydrogenation.[1][2] this compound is a critical intermediate in this pathway, formed through the methylation of (S)-reticuline.[1][3]

The key steps in the conversion of (S)-reticuline to papaverine are:

  • O-Methylation of (S)-Reticuline to this compound: The pathway to papaverine begins with the O-methylation of (S)-reticuline at the 7-hydroxyl group to yield this compound. This reaction is catalyzed by the S-adenosyl-L-methionine (SAM)-dependent enzyme, reticuline 7-O-methyltransferase (7OMT) .[3][4]

  • O-Methylation of this compound to (S)-Laudanosine: this compound is further O-methylated at the 3'-hydroxyl group to form (S)-laudanosine. This step is catalyzed by a 3'-O-methyltransferase (3'OMT) . One such enzyme identified in P. somniferum is Scoulerine 9-O-methyltransferase 1 (SOMT1), which has been shown to exhibit 3'OMT activity on (S)-reticuline and (S)-norreticuline.[5][6]

  • N-Demethylation of (S)-Laudanosine to Tetrahydropapaverine: In a crucial step that distinguishes the papaverine pathway from the biosynthesis of many other benzylisoquinoline alkaloids, the N-methyl group of (S)-laudanosine is removed to yield tetrahydropapaverine. The enzyme responsible for this N-demethylation has not yet been fully characterized.[4][7]

  • Dehydrogenation of Tetrahydropapaverine to Papaverine: The final step in the biosynthesis is the aromatization of the B-ring of tetrahydropapaverine to form papaverine. This dehydrogenation reaction is believed to be catalyzed by an oxidase.[7]

The overall biosynthetic pathway is depicted in the following diagram:

Papaverine Biosynthesis SReticuline (S)-Reticuline SLaudanine This compound SReticuline->SLaudanine Reticuline 7-O-methyltransferase (7OMT) + SAM SLaudanosine (S)-Laudanosine SLaudanine->SLaudanosine 3'-O-methyltransferase (3'OMT) + SAM Tetrahydropapaverine Tetrahydropapaverine SLaudanosine->Tetrahydropapaverine N-Demethylase Papaverine Papaverine Tetrahydropapaverine->Papaverine Dehydrogenase

Biosynthetic pathway of papaverine from (S)-Reticuline.

Quantitative Data

Feeding experiments using isotopically labeled precursors in Papaver somniferum seedlings have provided quantitative insights into the efficiency of the biosynthetic pathway. The data highlights the incorporation of (S)-reticuline and its downstream intermediates into papaverine.

Table 1: Quantitative Analysis of Intermediates in Papaverine Biosynthesis after Feeding with [1-¹³C, N-¹³CH₃]-(S)-Reticuline

CompoundAmount (nmol/g dry weight)
[1-¹³C, N-¹³CH₃]-Reticuline95.30
[1-¹³C, N-¹³CH₃]-Laudanine0.10
[1-¹³C, N-¹³CH₃]-Laudanosine0.02
[1-¹³C]-Tetrahydropapaverine0.01
[1-¹³C]-Papaverine0.01
[1-¹³C, N-¹³CH₃]-Thebaine4.35
Data from Han et al. (2010)[1]

Table 2: Incorporation of Labeled Precursors into Papaverine in Papaver somniferum Seedlings

PrecursorIncorporation into Papaverine (%)
[7-D₃]-Laudanine53.6
[3',7-D₆]-Laudanosine66.7
Data from Han et al. (2010)[1]

Table 3: Kinetic Parameters of Key Enzymes in the Papaverine Biosynthetic Pathway

EnzymeSubstrateKₘ (µM)kcat (s⁻¹)kcat/Kₘ (s⁻¹·M⁻¹)
Reticuline 7-O-methyltransferase (7OMT)(S)-Reticuline--4500
Scoulerine 9-O-methyltransferase 1 (SOMT1)(S)-Reticuline20--
Scoulerine 9-O-methyltransferase 1 (SOMT1)(S)-Norreticuline33--
Data from Ounaroon et al. (2003) and Dang & Facchini (2012)[3][5]
Note: A complete set of kinetic parameters (Kₘ and kcat) for all enzymes is not available in the literature.

Experimental Protocols

This section provides an overview of the methodologies used to study the biosynthesis of papaverine.

General Experimental Workflow

The study of the papaverine biosynthetic pathway typically involves a combination of in vivo feeding experiments with labeled precursors and in vitro characterization of the enzymes involved.

Experimental Workflow cluster_in_vivo In Vivo Studies cluster_in_vitro In Vitro Studies synthesis Synthesis of Isotopically Labeled Precursors ((S)-Reticuline, this compound) feeding Feeding of Labeled Precursors to Papaver somniferum Seedlings synthesis->feeding assay Enzyme Assays with Substrates and Cofactors synthesis->assay extraction Extraction of Alkaloids from Plant Material feeding->extraction analysis_invivo Analysis by LC-MS to Determine Incorporation extraction->analysis_invivo kinetics Determination of Kinetic Parameters analysis_invivo->kinetics Inform cloning Cloning of Enzyme Genes (e.g., 7OMT, 3'OMT) expression Heterologous Expression in E. coli or Yeast cloning->expression purification Purification of Recombinant Enzymes expression->purification purification->assay assay->kinetics

General experimental workflow for studying papaverine biosynthesis.
Synthesis of Labeled this compound

The synthesis of isotopically labeled this compound is crucial for tracer studies. A common method involves the methylation of (S)-reticuline N-oxide followed by deprotection.

Protocol for Synthesis of [7-D₃]-Laudanine:

  • Oxidation of (S)-Reticuline: Dissolve (S)-reticuline in a suitable solvent (e.g., methanol). Add an oxidizing agent (e.g., m-chloroperoxybenzoic acid) at 0°C and stir for several hours to form (S)-reticuline N-oxide.

  • Methylation: To the (S)-reticuline N-oxide solution, add deuterated methyl iodide (CD₃I) and stir at room temperature overnight.

  • Deprotection: Add a reducing agent (e.g., sulfurous acid, H₂SO₃) to the reaction mixture to reduce the N-oxide and yield [7-D₃]-laudanine.

  • Purification: Purify the product using chromatographic techniques such as thin-layer chromatography (TLC) or column chromatography.

  • Characterization: Confirm the structure and isotopic labeling of the synthesized [7-D₃]-laudanine using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Plant Feeding Experiments

Protocol for Feeding Papaver somniferum Seedlings:

  • Seed Germination: Sterilize Papaver somniferum seeds and germinate them on a suitable medium (e.g., Murashige and Skoog medium) under controlled light and temperature conditions.

  • Precursor Administration: Prepare a sterile solution of the isotopically labeled precursor (e.g., [7-D₃]-laudanine) in a suitable solvent (e.g., water or a mild buffer).

  • Feeding: Apply the precursor solution to the roots or cotyledons of the seedlings (typically 8-10 days old).

  • Incubation: Incubate the seedlings for a specific period (e.g., 24-48 hours) to allow for the uptake and metabolism of the labeled precursor.

  • Harvesting and Extraction: Harvest the seedlings, freeze-dry them, and then extract the alkaloids using a suitable solvent system (e.g., methanol/acetic acid).

  • Analysis: Analyze the crude extract or purified alkaloid fraction by liquid chromatography-mass spectrometry (LC-MS) to identify and quantify the labeled metabolites, including papaverine.

Enzyme Assays

General Protocol for O-Methyltransferase Assay:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing a suitable buffer (e.g., Tris-HCl, pH 7.5), the purified recombinant O-methyltransferase enzyme, the substrate (e.g., (S)-reticuline or this compound), and the methyl donor, S-adenosyl-L-methionine (SAM), which can be radiolabeled (e.g., [¹⁴C]SAM) for detection.

  • Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30-37°C) for a specific time.

  • Reaction Termination: Stop the reaction by adding an acid (e.g., HCl) or an organic solvent (e.g., ethyl acetate).

  • Product Extraction: Extract the methylated product from the aqueous reaction mixture using an organic solvent.

  • Analysis: Analyze the extracted product using techniques such as thin-layer chromatography (TLC) followed by autoradiography (if using a radiolabeled substrate) or by high-performance liquid chromatography (HPLC) or LC-MS.

  • Kinetic Analysis: To determine kinetic parameters (Kₘ and kcat), perform the assay with varying concentrations of the substrate and SAM and measure the initial reaction velocities.

Conclusion

This compound is a pivotal intermediate in the biosynthesis of papaverine, positioned between the central precursor (S)-reticuline and the downstream intermediate (S)-laudanosine. The pathway involves a series of well-defined enzymatic steps, primarily O-methylations, followed by a less characterized N-demethylation and a final dehydrogenation. The quantitative data from feeding experiments confirms the role of this compound as a direct precursor to papaverine. Further research is needed to fully characterize the enzymes responsible for the N-demethylation of laudanosine and the final oxidation of tetrahydropapaverine. A comprehensive understanding of this biosynthetic pathway is essential for metabolic engineering efforts aimed at enhancing papaverine production in plants or microbial systems, which could provide a stable and controlled source of this valuable pharmaceutical compound.

References

Stereochemistry of Laudanine: A Deep Dive into its Biological Significance and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Laudanine, a benzylisoquinoline alkaloid found in opium, presents a compelling case study in the profound impact of stereochemistry on pharmacological activity. As a chiral molecule, laudanine exists as a pair of enantiomers, (S)-(+)-laudanine and (R)-(-)-laudanine. While traditionally studied as a racemic mixture, emerging evidence underscores the stereospecific nature of its biological interactions, particularly its antagonism of α1-adrenergic receptors. This technical guide provides a comprehensive analysis of the stereochemistry of laudanine, its differential biological significance, and the experimental methodologies crucial for its investigation. A thorough understanding of the distinct properties of each enantiomer is paramount for unlocking the full therapeutic potential of laudanine-related compounds in drug discovery and development.

Introduction

Benzylisoquinoline alkaloids, a diverse class of natural products, have long been a source of valuable therapeutic agents. Laudanine, a member of this family, is structurally related to other pharmacologically important alkaloids such as morphine and codeine, yet it exhibits a distinct pharmacological profile. The presence of a single chiral center at the C1 position of its tetrahydroisoquinoline core dictates the existence of two non-superimposable mirror-image isomers: (S)-(+)-laudanine and (R)-(-)-laudanine.

Historically, laudanine has been investigated primarily as a racemic mixture, which has been shown to possess selective α1-adrenoceptor antagonist activity.[1] This activity underlies its effects on the cardiovascular system, leading to vasodilation and a reduction in blood pressure. However, the principle of stereoselectivity in drug action, which posits that enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological properties, necessitates a deeper investigation into the individual contributions of each laudanine enantiomer.[2][3] This guide will dissect the stereochemical nuances of laudanine and their implications for its biological function.

Stereochemistry of Laudanine

The stereochemistry of laudanine is defined by the spatial arrangement of the benzyl group at the C1 position of the tetrahydroisoquinoline ring. The two enantiomers are designated based on the Cahn-Ingold-Prelog priority rules as (S) and (R).

  • (S)-(+)-Laudanine: The dextrorotatory enantiomer.

  • (R)-(-)-Laudanine: The levorotatory enantiomer.

The three-dimensional conformation of these enantiomers is critical in determining their interaction with chiral biological targets, such as receptors and enzymes.

Logical Relationship of Laudanine Stereoisomers

G racemate Racemic Laudanine [(+/-)-Laudanine] s_enantiomer (S)-(+)-Laudanine racemate->s_enantiomer Contains r_enantiomer (R)-(-)-Laudanine racemate->r_enantiomer Contains s_enantiomer->racemate r_enantiomer->racemate

Caption: Relationship between racemic laudanine and its constituent enantiomers.

Biological Significance and Stereoselectivity

The primary biological significance of laudanine lies in its ability to act as an antagonist at α1-adrenergic receptors. These receptors are key regulators of smooth muscle contraction, particularly in blood vessels. Blockade of α1-adrenoceptors leads to vasodilation and a subsequent decrease in blood pressure.

While studies on racemic laudanine have established this mechanism, a critical aspect for drug development is to determine if this activity is stereoselective. Although direct comparative studies on the α1-adrenoceptor affinity of laudanine enantiomers are not extensively reported in publicly available literature, the principle of stereoselectivity is well-established for other adrenergic ligands. For instance, the pharmacological action of many adrenergic drugs is known to be stereoselective, with one enantiomer often exhibiting significantly higher potency than the other.[4] It is therefore highly probable that (S)-(+)-laudanine and (R)-(-)-laudanine exhibit differential affinities for α1-adrenoceptors.

Signaling Pathway of α1-Adrenoceptor Antagonism

The antagonism of α1-adrenoceptors by laudanine interrupts the signaling cascade initiated by endogenous agonists like norepinephrine. This pathway is crucial for maintaining vascular tone.

Signaling Pathway of α1-Adrenoceptor Antagonism by Laudanine

G cluster_membrane Cell Membrane receptor α1-Adrenoceptor gq_protein Gq Protein Activation receptor->gq_protein norepinephrine Norepinephrine norepinephrine->receptor Binds & Activates laudanine Laudanine (Antagonist) laudanine->receptor Blocks vasodilation Vasodilation laudanine->vasodilation plc Phospholipase C (PLC) Activation gq_protein->plc pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release (from ER) ip3->ca_release pkc Protein Kinase C (PKC) Activation dag->pkc contraction Smooth Muscle Contraction ca_release->contraction pkc->contraction

Caption: Simplified signaling pathway of α1-adrenoceptor and its antagonism by laudanine.

Quantitative Data

A comprehensive search of the scientific literature did not yield specific quantitative data (e.g., IC50 or Ki values) directly comparing the α1-adrenoceptor binding affinities of the individual (S)-(+)- and (R)-(-)-enantiomers of laudanine. The available data primarily pertains to the racemic mixture.

CompoundReceptor TargetActivityReported ValueReference
(±)-Laudanineα1-AdrenoceptorAntagonistQualitative[1]

Further research is critically needed to quantify the stereoselective interactions of laudanine enantiomers with α1-adrenoceptors and their subtypes.

Experimental Protocols

The investigation of the stereochemistry and biological significance of laudanine requires robust experimental methodologies. Key among these are the chiral separation of the enantiomers and the assessment of their individual pharmacological activities.

Chiral Separation of Laudanine Enantiomers

Experimental Workflow for Chiral Separation and Analysis

G start Racemic Laudanine Sample hplc Chiral HPLC Separation start->hplc fractionation Fraction Collection hplc->fractionation s_fraction (S)-(+)-Laudanine Fraction fractionation->s_fraction r_fraction (R)-(-)-Laudanine Fraction fractionation->r_fraction analysis Purity & Enantiomeric Excess Analysis (e.g., Analytical Chiral HPLC) s_fraction->analysis r_fraction->analysis bioassay Biological Activity Assays analysis->bioassay end Stereospecific Pharmacological Data bioassay->end

Caption: General workflow for the chiral separation and subsequent analysis of laudanine enantiomers.

Representative Chiral HPLC Protocol for Benzylisoquinoline Alkaloids:

  • Column: A chiral stationary phase (CSP) column is essential. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for the separation of benzylisoquinoline alkaloids.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. The exact ratio is optimized to achieve baseline separation of the enantiomers. A small amount of an amine modifier (e.g., diethylamine) may be added to improve peak shape for basic compounds like laudanine.

  • Detection: UV detection at a wavelength where laudanine exhibits strong absorbance (e.g., around 280 nm) is suitable.

  • Flow Rate: A typical flow rate would be in the range of 0.5-1.5 mL/min.

  • Temperature: The column temperature is usually maintained at a constant value (e.g., 25 °C) to ensure reproducibility.

Radioligand Binding Assay for α1-Adrenoceptor Affinity

To determine the binding affinity of each laudanine enantiomer for α1-adrenoceptors, a competitive radioligand binding assay is the standard method.

Protocol Outline:

  • Membrane Preparation: Prepare cell membranes from a tissue or cell line known to express α1-adrenoceptors (e.g., rat cerebral cortex or a cell line transfected with the human α1-adrenoceptor).

  • Radioligand: Use a radiolabeled antagonist with high affinity and selectivity for α1-adrenoceptors, such as [³H]prazosin.

  • Competition Assay: Incubate the membranes with a fixed concentration of the radioligand in the presence of increasing concentrations of the unlabeled competitor (either (S)-(+)-laudanine, (R)-(-)-laudanine, or racemic laudanine).

  • Separation: Separate the bound and free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The data are then fitted to a one-site or two-site competition model to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific radioligand binding). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Conclusion and Future Directions

The stereochemistry of laudanine is a critical determinant of its biological activity. While racemic laudanine is known to be an α1-adrenoceptor antagonist, the specific contributions of its (S)-(+)- and (R)-(-)-enantiomers remain to be fully elucidated. The lack of quantitative data comparing the pharmacological profiles of the individual enantiomers represents a significant knowledge gap.

Future research should prioritize the following:

  • Chiral Separation and Characterization: Development and validation of a robust and scalable method for the separation of laudanine enantiomers.

  • Stereoselective Pharmacodynamics: Comprehensive in vitro and in vivo studies to quantify the affinity and efficacy of each enantiomer at α1-adrenoceptor subtypes.

  • Pharmacokinetic Profiling: Investigation of the absorption, distribution, metabolism, and excretion (ADME) properties of the individual enantiomers to assess potential stereoselective pharmacokinetic profiles.

  • Therapeutic Potential: Exploration of the therapeutic potential of the more active and less toxic enantiomer for the treatment of cardiovascular disorders such as hypertension.

By focusing on the stereochemical aspects of laudanine, the scientific and drug development communities can move towards a more precise understanding of its mechanism of action and potentially develop safer and more effective therapeutic agents.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to (S)-Laudanine

This technical guide provides a comprehensive overview of this compound, including its chemical identifiers, physicochemical properties, a representative synthesis protocol, and its role in biosynthetic pathways. The information is intended for researchers, scientists, and professionals involved in drug development and natural product chemistry.

Chemical Identity and Properties

This compound is a tetrahydrobenzylisoquinoline alkaloid. Its core chemical and physical properties are summarized in the table below.

PropertyValue
CAS Number 3122-95-0
Molecular Formula C₂₀H₂₅NO₄
Molecular Weight 343.42 g/mol
IUPAC Name 2-Methoxy-5-[[(1S)-1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-1-isoquinolinyl]methyl]phenol
Synonyms (S)-(+)-Laudanine, L-Laudanine
Appearance Orthorhombic prisms
Melting Point 167 °C
Solubility Soluble in benzene, chloroform, and hot alcohol. Sparingly soluble in ether. Practically insoluble in water.

Experimental Protocols

2.1. Synthesis of this compound from (S)-Reticuline

A representative method for the synthesis of this compound involves the chemical modification of (S)-Reticuline, a common precursor in benzylisoquinoline alkaloid biosynthesis. The general steps are outlined below.[1]

Methodology:

  • N-Oxidation of (S)-Reticuline: The synthesis begins with the N-oxidation of (S)-Reticuline. This is typically achieved by treating a solution of (S)-Reticuline with an oxidizing agent such as m-chloroperbenzoic acid (m-CPBA) in a suitable solvent like dichloromethane (CH₂Cl₂). The reaction is usually carried out at a reduced temperature (e.g., 0 °C) to control reactivity.

  • Methylation of the N-Oxide: The resulting (S)-Reticuline N-oxide is then methylated. For isotopic labeling studies, a labeled methylating agent like D₃-methyliodide can be used. This step introduces a methyl group onto the nitrogen atom.

  • Deprotection/Reduction: The final step is the deprotection or reduction of the N-oxide to yield this compound. This can be accomplished by treatment with a mild reducing agent such as sulfurous acid (H₂SO₃).[1]

  • Purification: The synthesized this compound is typically purified using chromatographic techniques, such as thin-layer chromatography (TLC) or column chromatography, to isolate it from any remaining starting materials, reagents, or byproducts.

2.2. Analytical Methods

The analysis of this compound and related alkaloids is commonly performed using modern analytical techniques to ensure identity, purity, and quantification.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the separation and quantification of alkaloids. A reversed-phase C18 column is often employed with a mobile phase consisting of a mixture of an aqueous buffer (e.g., water with formic acid or ammonium carbonate) and an organic solvent (e.g., acetonitrile or methanol).[2][3][4][5] Detection is typically achieved using a UV detector or, for higher sensitivity and specificity, a mass spectrometer (LC-MS).[2][3][4][5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique for the analysis of volatile or derivatized alkaloids. The sample is vaporized and separated on a capillary column before being detected by a mass spectrometer.[2][5][6] This method provides excellent separation and structural information.

Signaling and Biosynthetic Pathways

This compound in Papaverine Biosynthesis

This compound is a key intermediate in the biosynthesis of papaverine, a benzylisoquinoline alkaloid found in the opium poppy (Papaver somniferum).[1][7][8][9][10] The pathway begins with the central precursor (S)-Reticuline.[1][7][8][9][10][11]

The biosynthetic sequence is as follows:

  • (S)-Reticuline is methylated at the 7-hydroxyl group to form This compound .[1][7][8][10]

  • This compound undergoes another methylation at the 3'-hydroxyl group to yield laudanosine .[1][8][10]

  • Laudanosine is then N-demethylated to produce tetrahydropapaverine .[1][8][10]

  • Tetrahydropapaverine is aromatized in a two-step process, first forming 1,2-dihydropapaverine .[1][8][10]

  • Finally, 1,2-dihydropapaverine is dehydrogenated to yield papaverine .[1][8][10]

Papaverine_Biosynthesis Reticuline (S)-Reticuline Laudanine This compound Reticuline->Laudanine Methylation Laudanosine Laudanosine Laudanine->Laudanosine Methylation Tetrahydropapaverine Tetrahydropapaverine Laudanosine->Tetrahydropapaverine N-Demethylation Dihydropapaverine 1,2-Dihydropapaverine Tetrahydropapaverine->Dihydropapaverine Dehydrogenation Papaverine Papaverine Dihydropapaverine->Papaverine Dehydrogenation

Biosynthetic pathway of Papaverine from (S)-Reticuline.

Experimental Workflow: Synthesis of this compound

The following diagram illustrates the general workflow for the synthesis of this compound from (S)-Reticuline as described in the experimental protocol section.

Synthesis_Workflow Start (S)-Reticuline Step1 N-Oxidation (e.g., m-CPBA) Start->Step1 Intermediate (S)-Reticuline N-oxide Step1->Intermediate Step2 Methylation (e.g., CH3I) Intermediate->Step2 Intermediate2 Methylated N-oxide Step2->Intermediate2 Step3 Deprotection/Reduction (e.g., H2SO3) Intermediate2->Step3 Purification Purification (e.g., Chromatography) Step3->Purification End This compound Purification->End

General workflow for the synthesis of this compound.

References

(S)-Laudanine and its Relation to Other Opium Alkaloids: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

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For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Laudanine is a benzylisoquinoline alkaloid present in the opium poppy, Papaver somniferum. While its own pharmacological activity is modest compared to morphinan alkaloids, it holds a critical position as a biosynthetic intermediate. This technical guide provides a comprehensive overview of the chemical properties, biosynthesis, and pharmacological context of this compound. It details its relationship to other significant opium alkaloids such as (S)-Reticuline, papaverine, morphine, and codeine. This document includes structured data tables, detailed experimental protocols, and visualizations of key pathways to serve as a resource for professionals in phytochemical research and drug development.

Chemical and Physical Properties

This compound is a structurally complex molecule derived from the tetrahydroisoquinoline scaffold. Its key chemical identifiers and physical properties are summarized below.

PropertyValueSource(s)
Molecular Formula C₂₀H₂₅NO₄[1][2]
Molar Mass 343.42 g/mol [1][3]
IUPAC Name 5-[((1S)-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl)methyl]-2-methoxyphenol[1]
CAS Number 85-64-3[2][4]
Melting Point 167-185 °C[1][4]
Appearance Solid[1]

Biosynthesis and Relationship to Other Opium Alkaloids

The biosynthesis of nearly all opium alkaloids begins with the amino acid L-tyrosine.[5][6] Through a series of enzymatic steps, tyrosine is converted into (S)-norcoclaurine, which is subsequently transformed into the pivotal branch-point intermediate, (S)-Reticuline.[7][8]

From (S)-Reticuline, the pathways diverge:

  • To this compound and Papaverine: (S)-Reticuline is methylated to generate this compound.[9][10] this compound is then a direct precursor to laudanosine, which is subsequently converted to papaverine through demethylation and dehydrogenation steps.[9][10]

  • To Morphinan Alkaloids: In a separate branch, (S)-Reticuline is isomerized to (R)-Reticuline, which serves as the entry point to the morphinan class of alkaloids, including salutaridine, thebaine, codeine, and ultimately, morphine.[7][11]

This branching underscores the central role of (S)-Reticuline and positions this compound as a key metabolite in the papaverine-specific branch of the opium alkaloid network.

cluster_0 Core Pathway cluster_1 Papaverine Branch cluster_2 Morphinan Branch Tyrosine L-Tyrosine Norcoclaurine (S)-Norcoclaurine Tyrosine->Norcoclaurine multi-step Reticuline (S)-Reticuline Norcoclaurine->Reticuline multi-step Laudanine This compound Reticuline->Laudanine 7OMT R_Reticuline (R)-Reticuline Reticuline->R_Reticuline Isomerase Laudanosine Laudanosine Laudanine->Laudanosine 3'OMT Tetrahydropapaverine Tetrahydropapaverine Laudanosine->Tetrahydropapaverine N-demethylation Papaverine Papaverine Tetrahydropapaverine->Papaverine dehydrogenation Salutaridine Salutaridine R_Reticuline->Salutaridine SalSyn Thebaine Thebaine Salutaridine->Thebaine multi-step Codeine Codeine Thebaine->Codeine Morphine Morphine Codeine->Morphine

Caption: Biosynthetic pathways of major opium alkaloids originating from (S)-Reticuline.

Experimental Protocols

General Protocol for Alkaloid Extraction from Plant Material

This protocol outlines a general method for extracting alkaloids from Papaver somniferum for analytical purposes.

  • 1. Sample Preparation: Dry and grind plant material (e.g., poppy straw, capsules) to a fine powder to maximize surface area.

  • 2. Solvent Extraction:

    • Disperse the powdered material in a suitable solvent system. A common method involves an acidified aqueous solution to protonate and solubilize the alkaloids.

    • Alternatively, an alkaline solution (e.g., containing ammonia or lime) can be used to convert alkaloids to their free base form, followed by extraction with a non-polar organic solvent like isobutanol, chloroform, or toluene.[12][13]

  • 3. Phase Separation:

    • If using a biphasic system, separate the aqueous and organic layers. The alkaloids will partition based on the pH and solvent polarity.

    • Perform multiple extractions of the plant material to ensure complete recovery.

  • 4. Purification and Concentration:

    • Combine the alkaloid-rich fractions.

    • Perform a liquid-liquid extraction to move the alkaloids from the organic solvent back into an acidic aqueous solution.

    • The pH of the aqueous solution can then be adjusted to selectively precipitate different alkaloids. For instance, morphine is typically precipitated at a pH of approximately 8.9 to 9.3.[14]

    • The extract can be concentrated by evaporation under reduced pressure.

  • 5. Analysis: The final extract can be analyzed using techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the individual alkaloids.[15]

Protocol for Opioid Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound (e.g., this compound) for opioid receptors.[16]

  • 1. Membrane Preparation: Prepare crude membrane fractions from brain tissue (e.g., rat brain) or from cultured cells expressing the opioid receptor subtype of interest (µ, δ, or κ).

  • 2. Assay Setup:

    • In a multi-well plate, add a fixed amount of receptor membrane preparation to each well.

    • Add a known, fixed concentration of a high-affinity radioligand specific for the receptor subtype (e.g., [³H]DAMGO for µ-receptors).

    • Add varying concentrations of the unlabeled test compound (competitor).

    • Include control wells for total binding (radioligand + membranes, no competitor) and non-specific binding (radioligand + membranes + a high concentration of a non-radioactive antagonist like naloxone).[16]

  • 3. Incubation: Incubate the plates at a controlled temperature (e.g., 25°C) for a sufficient time (e.g., 60 minutes) to allow the binding to reach equilibrium.[16]

  • 4. Separation: Rapidly separate the receptor-bound radioligand from the free radioligand by vacuum filtration through glass fiber filters. The receptors and bound ligand are retained on the filter.

  • 5. Quantification:

    • Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

    • Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • 6. Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of specific radioligand binding).

    • Convert the IC₅₀ value to a Ki (inhibition constant) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

Pharmacological Profile

While this compound is a structural component of opium, its direct pharmacological activity is not as pronounced as the morphinan alkaloids. Available data suggests it has a different pharmacological target compared to morphine.

CompoundPrimary Target(s)Reported Activity / AffinitySource(s)
This compound α₁-adrenoceptorsBlocker; Inhibits [³H]-prazosin binding[17]
Morphine µ-Opioid Receptor (MOR)Agonist; High affinity[18][19]
Codeine µ-Opioid Receptor (MOR)Weak Agonist; Lower affinity than morphine[6]
Papaverine Phosphodiesterases (PDEs)Inhibitor; Vasodilator[17]

Laudanosine has been shown to act as an α₁-adrenoceptor blocker, which contrasts with papaverine's primary action as a phosphodiesterase inhibitor.[17] This highlights how minor structural modifications within the benzylisoquinoline class can lead to significant changes in pharmacological targets.

µ-Opioid Receptor Signaling Pathway

The primary target for morphine and codeine is the µ-opioid receptor (MOR), a G-protein coupled receptor (GPCR).[18][20] Its activation leads to analgesic effects through a well-defined signaling cascade.

Caption: Canonical signaling pathway for µ-opioid receptor (MOR) activation.

Upon agonist binding, the MOR activates inhibitory G-proteins (Gi/o).[19][21] This leads to the inhibition of adenylyl cyclase, reducing intracellular cAMP levels. Simultaneously, the G-protein subunits modulate ion channels, typically activating inwardly rectifying potassium channels and inhibiting voltage-gated calcium channels, which collectively hyperpolarizes the neuron and reduces neurotransmitter release, resulting in analgesia.[19][22]

Conclusion

This compound is a fundamentally important molecule in the rich and complex biochemistry of the opium poppy. While it does not possess the potent analgesic properties of its morphinan relatives, its role as a committed intermediate in the biosynthesis of papaverine makes it a crucial subject of study. Understanding the enzymes that produce and metabolize this compound is essential for efforts in metabolic engineering aimed at optimizing the production of specific, high-value alkaloids in Papaver somniferum or in microbial systems. The distinct pharmacological profile of laudanosine further illustrates the chemical diversity and therapeutic potential inherent in the benzylisoquinoline alkaloid family.

References

Physical and chemical properties of (S)-Laudanine

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Physical and Chemical Properties of (S)-Laudanine

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, a naturally occurring benzylisoquinoline alkaloid. The information is compiled from various scientific databases and literature, with a focus on quantitative data, experimental methodologies, and its biosynthetic context.

General Information and Chemical Structure

This compound is the (S)-enantiomer of the benzylisoquinoline alkaloid laudanine. It serves as a key intermediate in the biosynthesis of other important alkaloids, such as papaverine, within plants like Papaver somniferum.[1][2][3] Its specific stereochemistry is crucial as different stereoisomers can exhibit distinct biological activities.[2]

IdentifierValueSource
IUPAC Name 5-[[(1S)-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]-2-methoxyphenolPubChem
CAS Number 3122-95-0Guidechem
Molecular Formula C₂₀H₂₅NO₄[4][5]
Molecular Weight 343.4 g/mol [4]
Canonical SMILES CN1CCC2=CC(=C(C=C2[C@@H]1CC3=CC(=C(C=C3)OC)O)OC)OCPubChem
InChI Key MPYHGNAJOKCMAQ-INIZCTEOSA-NGuidechem

Physical and Chemical Properties

The following tables summarize the key physical and chemical properties of this compound. Where experimental data for the specific (S)-enantiomer is not available, data for the racemic mixture (Laudanine) or computed predictions are provided and noted.

Table 1: Physical Properties of Laudanine

PropertyValueNotesSource
Physical Description SolidExperimental[4]
Melting Point 175.75 °CFor this compoundGuidechem
167 °CFor racemic Laudanine[4][6]
184 - 185 °CFor racemic Laudanine[4]
Boiling Point Data not available--
Optical Rotation, [α] Data not availableAs a chiral molecule, it is optically active, but a specific rotation value was not found in the surveyed literature.[7][8]-

Table 2: Chemical and Spectroscopic Properties of Laudanine

PropertyValueNotesSource
Solubility Practically insoluble in water. Soluble in benzene, chloroform, hot alcohol; sparingly soluble in ether.Experimental[4]
Water: 0.038 g/LPredictedFooDB
pKa (Strongest Acidic) 10.02PredictedFooDB
pKa (Strongest Basic) 8.27PredictedFooDB
LogP 3.19PredictedFooDB
UV max 284 nm (log ε 3.78)Experimental[4]

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are analogous to those used for other benzylisoquinoline alkaloids.

Determination of Optical Rotation

The specific rotation of a chiral compound like this compound is determined using a polarimeter.[9][10]

  • Sample Preparation: A precise mass of the purified compound is dissolved in a specific solvent (e.g., ethanol, chloroform) to a known volume, yielding a precise concentration (c, in g/mL).[11]

  • Blank Measurement: The polarimeter tube of a known path length (l, in decimeters) is filled with the pure solvent, and the instrument is zeroed.

  • Sample Measurement: The tube is then filled with the sample solution, ensuring no air bubbles are present.

  • Data Acquisition: Monochromatic plane-polarized light (typically from a sodium D-line at 589.3 nm) is passed through the sample at a controlled temperature (e.g., 20-25 °C).[12] The observed angle of rotation (α) is measured.

  • Calculation: The specific rotation [α] is calculated using Biot's law: [α] = α / (l × c) .[10] The value is reported with the solvent, temperature, and wavelength used.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is essential for the structural elucidation of this compound.

  • Sample Preparation: 5-10 mg of the sample is dissolved in an appropriate deuterated solvent (e.g., CDCl₃, Methanol-d₄) and placed in a 5 mm NMR tube.

  • 1D NMR (¹H and ¹³C):

    • ¹H NMR: Provides information on the number, environment, and connectivity of protons. Chemical shifts, integration, and coupling constants are analyzed to assign protons to the molecular structure.[13][14]

    • ¹³C NMR: Reveals the number of unique carbon atoms and their chemical environment (e.g., aromatic, aliphatic, methoxy).

  • 2D NMR (COSY, HSQC, HMBC, ROESY):

    • COSY (Correlation Spectroscopy): Identifies proton-proton (H-H) couplings, helping to map out spin systems within the molecule.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the molecular skeleton.

    • ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is vital for confirming stereochemistry.[6]

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern, aiding in identification and structural confirmation. Liquid Chromatography-Mass Spectrometry (LC-MS) is commonly employed.[15]

  • Sample Introduction: The sample, dissolved in a suitable solvent like methanol, is introduced into the mass spectrometer, often after separation via Ultra-High-Performance Liquid Chromatography (UHPLC).[15][16]

  • Ionization: Electrospray Ionization (ESI) in positive mode is typically used for alkaloids, which readily protonate to form [M+H]⁺ ions.[17][18]

  • MS¹ Analysis: The mass-to-charge ratio (m/z) of the parent ion is determined, confirming the molecular weight. For this compound, this would be approximately m/z 344.4.

  • MS² (Tandem MS) Analysis: The parent ion is isolated and subjected to Collision-Induced Dissociation (CID). The resulting fragment ions are analyzed. For benzylisoquinoline alkaloids, characteristic fragmentation includes the cleavage of the C1-Cα bond of the benzyl group, which is a key diagnostic feature.[17][18][19] High-resolution instruments like Q-TOF (Quadrupole Time-of-Flight) allow for the determination of the elemental composition of fragments.[17][18]

Experimental and Biosynthetic Workflows

The characterization and synthesis of this compound involve specific, logical workflows.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation SP Purified this compound Sample NMR NMR Spectroscopy (1D & 2D) SP->NMR MS LC-MS/MS (ESI+, Q-TOF) SP->MS POL Polarimetry SP->POL STRUC Structural Elucidation NMR->STRUC MS->STRUC MW Molecular Weight & Formula MS->MW PURITY Stereochemical Purity POL->PURITY Final Final STRUC->Final Comprehensive Characterization PURITY->Final Comprehensive Characterization MW->Final Comprehensive Characterization

General analytical workflow for this compound characterization.
Biosynthesis of this compound

This compound is not a final product but a key intermediate in the biosynthetic pathway of papaverine in plants.[3][20] The pathway begins with the central precursor (S)-Reticuline.

  • (S)-Reticuline to this compound: The enzyme (S)-reticuline 7-O-methyltransferase (7OMT) catalyzes the methylation of the hydroxyl group at the C7 position of (S)-Reticuline to produce this compound.[1][2]

  • This compound to (S)-Laudanosine: Subsequently, a 3'-O-methyltransferase (3'OMT) methylates the remaining phenolic hydroxyl group on this compound to yield (S)-Laudanosine.[1][3]

  • Downstream Conversion: (S)-Laudanosine then undergoes N-demethylation to form tetrahydropapaverine, which is further oxidized to produce papaverine.[3]

G Reticuline (S)-Reticuline Laudanine This compound Reticuline->Laudanine  7-O-methyltransferase  (7OMT) Laudanosine (S)-Laudanosine Laudanine->Laudanosine  3'-O-methyltransferase  (3'OMT) THP Tetrahydropapaverine Laudanosine->THP  N-demethylation Papaverine Papaverine THP->Papaverine  Oxidation

Biosynthetic pathway from (S)-Reticuline to Papaverine.

Biological Activity

Laudanine is classified as a benzylisoquinoline alkaloid, a class known for diverse and potent pharmacological activities, including analgesic and anti-infective properties.[6] While specific signaling pathway interactions for this compound are not extensively detailed, its precursor role in the synthesis of pharmacologically active compounds like papaverine underscores its importance.[20] Papaverine itself acts as a smooth muscle relaxant and vasodilator by inhibiting phosphodiesterase, which increases intracellular levels of cAMP.[20] Further research is required to determine if this compound possesses its own distinct biological activities or primarily functions as a biosynthetic intermediate.

References

The Pharmacological Profile of (S)-Laudanine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The majority of publicly available pharmacological data for laudanine has been determined using its racemic mixture, (±)-laudanine or D,L-laudanine. Specific quantitative data on the binding affinities and functional activities of the individual (S)-enantiomer are scarce in the current scientific literature. This guide provides a comprehensive overview of the pharmacological profile of racemic laudanine, which serves as the best available surrogate for understanding the potential activities of (S)-Laudanine. The principles of stereochemistry in pharmacology suggest that the (S) and (R) enantiomers may possess distinct pharmacological properties.

Introduction

This compound is a naturally occurring benzylisoquinoline alkaloid found in opium poppy (Papaver somiferum) and is a key intermediate in the biosynthesis of other alkaloids. It is also a metabolite of the neuromuscular blocking agents atracurium and cisatracurium. This document provides a detailed technical overview of the pharmacological profile of laudanine, with a focus on its interactions with key central nervous system (CNS) and cardiovascular receptors.

Receptor Binding Affinity

Laudanine exhibits a broad pharmacological profile, interacting with several receptor systems. The following table summarizes the known binding affinities of racemic laudanine for various receptors.

Table 1: Receptor Binding Affinities of (±)-Laudanine

Receptor FamilyReceptor SubtypeLigandKᵢ (μM)IC₅₀ (μM)SpeciesTissue
Opioidµ₁ (mu₁)[³H]DAMGO2.7[1][2][3]RatBrain
µ₂ (mu₂)[³H]DAMGO13[1][2][3]RatBrain
δ (delta)[³H]DPDPE5.5[1][2][3]RatBrain
κ₁ (kappa₁)[³H]U-6959321[1][2][3]RatBrain
κ₃ (kappa₃)[³H]Naloxone24[1][2][3]RatBrain
GABAergicGABA-A (high affinity)[³H]Muscimol100[1][2][3]RatBrain
GABA-A (low affinity)[³H]Bicuculline Methochloride10[1][2][3]RatBrain
Adrenergicα₁ (alpha₁)[³H]PrazosinInhibits bindingRatCortical Membranes

Functional Activity

The functional consequences of laudanine's receptor binding are complex and suggest a mixed agonist/antagonist profile depending on the receptor and system studied.

Opioid Receptors

In vivo studies in mice have demonstrated that D,L-laudanosine elicits a dose-dependent analgesic effect that is attenuated by µ-opioid receptor antagonists, suggesting it acts as a µ-opioid receptor agonist[1][3]. The analgesic effect appears to be primarily mediated by the µ₁ subtype[1][3].

GABA-A Receptors

The interaction of D,L-laudanosine with low-affinity GABA-A receptors may contribute to its CNS excitatory and proconvulsant effects, as GABA-A receptors are the primary inhibitory neurotransmitter receptors in the brain.

Adrenergic Receptors

(±)-Laudanine has been shown to be a selective α₁-adrenoceptor blocker[4]. This activity is likely responsible for the hypotensive effects observed at high concentrations.

Nicotinic Acetylcholine Receptors

Laudanosine exhibits a dual mode of action at neuronal nicotinic acetylcholine receptors (nAChRs)[5][6]. It acts as a competitive antagonist at the acetylcholine binding site and also as a non-competitive antagonist by blocking the open ion channel[6]. At low concentrations, it has been observed to activate α4β2 and α3β4 nAChR subtypes[5][6].

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by laudanine and a typical workflow for a radioligand binding assay.

G cluster_opioid Opioid Receptor Signaling laudanine This compound mu_receptor μ-Opioid Receptor laudanine->mu_receptor Agonist g_protein Gi/o Protein mu_receptor->g_protein Activates analgesia Analgesia mu_receptor->analgesia Leads to ac Adenylyl Cyclase g_protein->ac Inhibits camp ↓ cAMP ac->camp

Figure 1: Simplified signaling pathway for this compound's proposed agonist activity at the μ-opioid receptor.

G start Start prepare_membranes Prepare Tissue Membranes start->prepare_membranes incubate Incubate Membranes with Radioligand and this compound prepare_membranes->incubate separate Separate Bound and Free Radioligand (Filtration/Centrifugation) incubate->separate quantify Quantify Radioactivity separate->quantify analyze Data Analysis (IC₅₀/Kᵢ Determination) quantify->analyze end End analyze->end

Figure 2: General experimental workflow for a competitive radioligand binding assay.

Experimental Protocols

The following are detailed, generalized protocols for key experiments used to characterize the pharmacological profile of compounds like laudanine.

Radioligand Binding Assay for Opioid Receptors

Objective: To determine the binding affinity (Kᵢ) of this compound for µ, δ, and κ opioid receptors.

Materials:

  • Brain tissue (e.g., rat or guinea pig)

  • [³H]DAMGO (for µ receptors)

  • [³H]DPDPE (for δ receptors)

  • [³H]U-69593 (for κ receptors)

  • This compound

  • Tris-HCl buffer (50 mM, pH 7.4)

  • Naloxone (for non-specific binding determination)

  • Glass fiber filters

  • Scintillation fluid

  • Filtration manifold

  • Scintillation counter

Methodology:

  • Membrane Preparation: Homogenize brain tissue in ice-cold Tris-HCl buffer. Centrifuge the homogenate at low speed to remove nuclei and cellular debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Wash the membrane pellet by resuspension and centrifugation. Resuspend the final pellet in fresh buffer. Determine protein concentration using a standard assay (e.g., Bradford assay).

  • Binding Assay: In a 96-well plate, combine the prepared membranes, the radioligand at a concentration near its Kd, and varying concentrations of this compound. For determination of non-specific binding, incubate a set of wells with the radioligand and a high concentration of naloxone.

  • Incubation: Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration manifold to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: Subtract the non-specific binding from the total binding to obtain specific binding. Plot the percentage of specific binding against the logarithm of the concentration of this compound. Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

GABA-A Receptor Binding Assay

Objective: To determine the IC₅₀ of this compound for high and low-affinity GABA-A receptors.

Materials:

  • Rat brain membranes

  • [³H]Muscimol (for high-affinity sites)

  • [³H]Bicuculline Methochloride (for low-affinity sites)

  • This compound

  • Tris-citrate buffer (50 mM, pH 7.1)

  • GABA (for non-specific binding determination)

  • Centrifuge

  • Gamma counter or scintillation counter

Methodology:

  • Membrane Preparation: Prepare rat brain membranes as described in the opioid receptor binding assay protocol.

  • Binding Assay: For high-affinity sites, incubate membranes with [³H]Muscimol and varying concentrations of this compound. For low-affinity sites, use [³H]Bicuculline Methochloride. Determine non-specific binding in the presence of a high concentration of unlabeled GABA.

  • Incubation: Incubate the samples on ice for a specified period (e.g., 20 minutes).

  • Separation: Centrifuge the samples to pellet the membranes with bound radioligand.

  • Quantification: Aspirate the supernatant and measure the radioactivity in the pellet.

  • Data Analysis: Calculate specific binding and determine the IC₅₀ value as described in the opioid receptor binding assay protocol.

In Vivo Effects

Central Nervous System

Laudanosine readily crosses the blood-brain barrier and can induce CNS stimulation, leading to excitement and, at higher doses, seizures. This proconvulsant activity may be related to its interaction with GABA-A receptors.

Cardiovascular System

High plasma concentrations of laudanosine can cause hypotension and bradycardia[7]. The hypotensive effect is likely mediated by its α₁-adrenoceptor blocking activity.

Conclusion

Laudanosine, the racemate of this compound, possesses a complex pharmacological profile with activities at opioid, GABAergic, adrenergic, and nicotinic receptors. Its effects are multifaceted, ranging from analgesia to CNS stimulation and cardiovascular depression. While the data for the racemic mixture provides a valuable starting point, further research is needed to elucidate the specific pharmacological profile of the (S)-enantiomer. Such studies are crucial for a complete understanding of its biological actions and potential therapeutic or toxicological significance.

References

The Enzymatic Crossroads of (S)-Reticuline: A Technical Guide to its Conversion

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-reticuline, a pivotal benzylisoquinoline alkaloid, stands at a critical metabolic branch point, leading to the biosynthesis of a vast array of pharmacologically significant compounds. Understanding the enzymes that catalyze its conversion is paramount for applications in synthetic biology, drug discovery, and metabolic engineering. This technical guide provides an in-depth overview of the core enzymatic transformations of (S)-reticuline, complete with quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

Core Enzymatic Conversions of (S)-Reticuline

(S)-Reticuline serves as a precursor for two major classes of alkaloids through distinct enzymatic pathways. The conversion to (S)-scoulerine is the committed step in the biosynthesis of protoberberine and benzophenanthridine alkaloids, while its epimerization to (R)-reticuline opens the gateway to the morphinan alkaloids, including morphine and codeine.

Berberine Bridge Enzyme (BBE): Formation of (S)-Scoulerine

The berberine bridge enzyme (BBE) catalyzes the oxidative cyclization of (S)-reticuline to form (S)-scoulerine[1]. This reaction involves the formation of a carbon-carbon bond between the N-methyl group and the phenolic ring, creating the characteristic "berberine bridge"[2]. The proposed mechanism for this unique transformation has been a subject of extensive research, with evidence supporting both concerted and stepwise processes[3][4].

Epimerization to (R)-Reticuline and Subsequent Conversion to Salutaridine

The biosynthesis of morphinan alkaloids requires the stereochemical inversion of (S)-reticuline to (R)-reticuline. This epimerization is a two-step process catalyzed by a bifunctional enzyme or two separate enzymes: 1,2-dehydroreticuline synthase (DRS) and 1,2-dehydroreticuline reductase (DRR)[5][6]. Subsequently, (R)-reticuline is converted to salutaridine by salutaridine synthase, a cytochrome P450 enzyme that catalyzes an intramolecular C-C phenol-coupling reaction[5][7].

Quantitative Enzyme Kinetics

The efficiency and substrate specificity of these key enzymes have been characterized, providing crucial data for metabolic modeling and engineering efforts.

EnzymeSubstrateK_m_k_cat_Source
Berberine Bridge Enzyme (Wild-type)(S)-Reticuline-8.0 ± 0.2 s⁻¹[2]
Berberine Bridge Enzyme (E417Q mutant)(S)-Reticuline-- (reductive rate reduced 1500-fold)[2]
Salutaridine Synthase (CYP719B1)(R)-Reticuline6.2 µM1.64 min⁻¹[8]
1,2-Dehydroreticuline Synthase(S)-Reticuline117 µM-[9]

Table 1: Kinetic Parameters of Key Enzymes in (S)-Reticuline Conversion. Note: k_cat_ for Salutaridine Synthase is presented in min⁻¹ as reported in the source.

Substrate Specificity and Product Yields

EnzymeSubstrates UtilizedProducts FormedReported YieldsSource
Berberine Bridge Enzyme(S)-Reticuline and derivatives(S)-Scoulerine and corresponding berbinesUp to 47% isolated yield of (S)-scoulerine from racemic reticuline.[10]
Salutaridine Synthase (CYP719B1)(R)-Reticuline, (R)-NorreticulineSalutaridine, Norsalutaridine80-85% conversion of (+/-)-[3-³H]reticuline to [³H]salutaridine based on consumed substrate.[11]
1,2-Dehydroreticuline Synthase(S)-Reticuline, (S)-Norreticuline1,2-Dehydroreticuline, 1,2-Dehydronorreticuline-[9]

Table 2: Substrate Specificity and Product Yields.

Experimental Protocols

Expression and Purification of Recombinant Berberine Bridge Enzyme (BBE)

Source Organism: Eschscholzia californica Expression System: Pichia pastoris or Komagataella phaffii[12]

Protocol:

  • Gene Synthesis and Cloning: The gene encoding BBE is synthesized and cloned into a suitable expression vector for yeast, such as pPICZα A.

  • Yeast Transformation: The expression vector is linearized and transformed into competent P. pastoris or K. phaffii cells by electroporation.

  • Selection and Screening: Transformants are selected on appropriate selective media. High-expressing clones are identified by small-scale expression trials and activity assays.

  • Large-Scale Culture: A high-expressing clone is grown in a fermenter under optimal conditions for protein expression, typically involving induction with methanol.

  • Purification: The secreted recombinant BBE is purified from the culture medium. A common purification strategy involves an initial carboxymethyl-Sepharose treatment to remove inhibitory protoberberine alkaloids, followed by standard chromatographic techniques such as ion exchange and size-exclusion chromatography[13]. The purity of the enzyme can be assessed by SDS-PAGE.

Berberine Bridge Enzyme (BBE) Activity Assay

Principle: The enzymatic activity of BBE is determined by monitoring the conversion of (S)-reticuline to (S)-scoulerine. The substrate and product can be separated and quantified by High-Performance Liquid Chromatography (HPLC).

Reaction Mixture (Final Concentrations):

  • (R,S)-Reticuline: 0.19–6.0 µM[3]

  • Berberine Bridge Enzyme: 0.5 nM[3]

  • Buffer: 50 mM CHES, pH 9.0[3]

  • Temperature: 25 °C[3]

Procedure:

  • Prepare the reaction mixture containing the buffer and substrate in a microcentrifuge tube.

  • Initiate the reaction by adding the purified BBE.

  • Incubate the reaction at 25 °C for a defined period (e.g., 40 seconds to 20 minutes)[3].

  • Stop the reaction by adding an equal volume of 1 N NaOH[3].

  • Analyze the reaction mixture by HPLC to quantify the amount of (S)-scoulerine formed.

HPLC Analysis:

  • Column: C18 reverse-phase column (e.g., Luna 5 µm C-18 100 Å)[14].

  • Mobile Phase: Isocratic elution with 65% methanol and 35% 50 mM potassium phosphate, pH 7.0[3].

  • Detection: UV at 280 nm[14].

Salutaridine Synthase Activity Assay

Principle: The activity of salutaridine synthase is determined by measuring the formation of salutaridine from (R)-reticuline. The reaction requires a cytochrome P450 reductase (CPR) and NADPH as a cofactor.

Expression System: Baculovirus-infected insect cells (Spodoptera frugiperda, Sf9) co-expressing CYP719B1 (salutaridine synthase) and a CPR.

Reaction Mixture:

  • (R)-Reticuline: Concentration to be optimized, e.g., around the K_m_ value of 6.2 µM.

  • Microsomes from co-infected Sf9 cells containing salutaridine synthase and CPR.

  • NADPH: Typically in the range of 0.1-1 mM.

  • Buffer: e.g., 100 mM potassium phosphate buffer, pH 7.5.

  • Temperature: 30 °C[8].

Procedure:

  • Combine the buffer, (R)-reticuline, and microsomal preparation in a reaction vessel.

  • Pre-incubate the mixture at 30 °C for a few minutes.

  • Initiate the reaction by adding NADPH.

  • Incubate at 30 °C with shaking for a specific time.

  • Stop the reaction, for example, by adding an organic solvent like ethyl acetate to extract the product.

  • Analyze the extracted product by LC-MS to identify and quantify salutaridine.

LC-MS Analysis:

  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient of water and acetonitrile containing 0.1% formic acid[14].

  • Detection: Mass spectrometry in selected ion monitoring (SIM) mode for the masses of reticuline and salutaridine.

Visualizing the Pathways and Workflows

Enzymatic Conversion Pathways of (S)-Reticuline

Enzymatic_Conversion_of_S_Reticuline cluster_pathway1 Protoberberine/Benzophenanthridine Pathway cluster_pathway2 Morphinan Pathway S_Reticuline1 (S)-Reticuline S_Scoulerine (S)-Scoulerine S_Reticuline1->S_Scoulerine Berberine Bridge Enzyme (BBE) S_Reticuline2 (S)-Reticuline Dehydroreticuline 1,2-Dehydroreticuline S_Reticuline2->Dehydroreticuline 1,2-Dehydroreticuline Synthase (DRS) R_Reticuline (R)-Reticuline Dehydroreticuline->R_Reticuline 1,2-Dehydroreticuline Reductase (DRR) Salutaridine Salutaridine R_Reticuline->Salutaridine Salutaridine Synthase

Caption: Major enzymatic pathways originating from (S)-reticuline.

Experimental Workflow for BBE Activity Assay

BBE_Assay_Workflow Start Prepare Reaction Mixture (Buffer, (S)-Reticuline) Add_Enzyme Initiate with BBE Start->Add_Enzyme Incubate Incubate at 25°C Add_Enzyme->Incubate Stop_Reaction Quench with NaOH Incubate->Stop_Reaction Analyze HPLC Analysis Stop_Reaction->Analyze Quantify Quantify (S)-Scoulerine Analyze->Quantify

Caption: A typical workflow for determining BBE activity.

Logical Relationship of (S)-Reticuline Metabolism

Reticuline_Metabolism_Logic S_Reticuline (S)-Reticuline Protoberberines Protoberberine Alkaloids S_Reticuline->Protoberberines BBE Benzophenanthridines Benzophenanthridine Alkaloids S_Reticuline->Benzophenanthridines BBE R_Reticuline (R)-Reticuline S_Reticuline->R_Reticuline DRS/DRR Morphinans Morphinan Alkaloids R_Reticuline->Morphinans Salutaridine Synthase

Caption: Branch points in the metabolic fate of (S)-reticuline.

References

An In-depth Technical Guide to Exploring the in vivo Metabolic Fate of (S)-Laudanine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated in vivo metabolic fate of (S)-Laudanine, a benzylisoquinoline alkaloid. Due to the limited direct research on the mammalian metabolism of this compound, this document extrapolates likely biotransformation pathways based on the known metabolism of structurally related compounds, such as laudanosine and papaverine, and the general principles of xenobiotic metabolism. This guide also outlines detailed experimental protocols for elucidating the metabolic profile of this compound.

This compound is a key intermediate in the biosynthesis of papaverine within the opium poppy.[1] In this pathway, (S)-reticuline undergoes methylation to form this compound, which is subsequently methylated to laudanosine.[1] Laudanosine is then N-demethylated to yield tetrahydropapaverine.[1] While its role in plant biochemistry is established, its fate within a mammalian system is less understood. Understanding the metabolic pathways of this compound is crucial for assessing its pharmacokinetic profile, potential pharmacological activity, and any toxicological concerns.

Proposed Metabolic Pathways of this compound

The metabolism of xenobiotics in mammals typically occurs in two phases: Phase I (functionalization) and Phase II (conjugation).[2][3] Phase I reactions, primarily mediated by cytochrome P450 (CYP) enzymes, introduce or expose functional groups.[4][5][6] Phase II reactions involve the conjugation of these functional groups with endogenous molecules to increase water solubility and facilitate excretion.[2]

Based on the structure of this compound and the metabolism of similar alkaloids, the following metabolic transformations are proposed:

  • Phase I Metabolism (CYP-mediated):

    • O-Demethylation: The methoxy groups on the benzylisoquinoline core are susceptible to O-demethylation, leading to the formation of phenolic metabolites.

    • N-Demethylation: The N-methyl group can be removed to form the corresponding secondary amine.

    • Hydroxylation: Aromatic or aliphatic hydroxylation may occur on the isoquinoline or benzyl rings.[7]

  • Phase II Metabolism (Conjugation):

    • Glucuronidation: The phenolic metabolites formed during Phase I can undergo conjugation with glucuronic acid, a common pathway for eliminating phenolic compounds.[8][9][10] The tertiary amine of this compound itself could also potentially undergo N+-glucuronidation.[11]

    • Sulfation: Phenolic metabolites can also be conjugated with a sulfonate group.[12][13][14]

The proposed metabolic pathways for this compound are depicted in the following diagram:

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism S_Laudanine This compound O_Demethyl O-Demethylated Metabolites (Phenolic) S_Laudanine->O_Demethyl CYP450 (O-Demethylation) N_Demethyl N-Demethylated Metabolite S_Laudanine->N_Demethyl CYP450 (N-Demethylation) Hydroxylated Hydroxylated Metabolites S_Laudanine->Hydroxylated CYP450 (Hydroxylation) Glucuronide Glucuronide Conjugates O_Demethyl->Glucuronide UGTs (Glucuronidation) Sulfate Sulfate Conjugates O_Demethyl->Sulfate SULTs (Sulfation) Hydroxylated->Glucuronide UGTs (Glucuronidation) Hydroxylated->Sulfate SULTs (Sulfation)

Proposed metabolic pathways of this compound.

Experimental Protocols for in vivo Metabolism Studies

To definitively characterize the metabolic fate of this compound, a series of in vivo and in vitro experiments are necessary.

Rodent models, such as Sprague-Dawley or Wistar rats, are commonly used for initial pharmacokinetic and metabolism studies.[15][16]

Methodology:

  • Animal Acclimatization and Housing: House male Wistar rats (200-250g) in metabolic cages to allow for separate collection of urine and feces. Acclimatize the animals for at least one week before the experiment.

  • Dosing: Administer this compound to the rats via oral gavage (e.g., 10 mg/kg) and intravenous injection (e.g., 2 mg/kg) to assess both first-pass and systemic metabolism.

  • Sample Collection:

    • Blood: Collect blood samples from the tail vein at various time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into heparinized tubes. Centrifuge the blood to obtain plasma.

    • Urine and Feces: Collect urine and feces at regular intervals (e.g., 0-8h, 8-24h, 24-48h).

  • Sample Preparation:

    • Plasma: Perform protein precipitation by adding a threefold volume of cold acetonitrile. Vortex and centrifuge to pellet the proteins. Evaporate the supernatant to dryness and reconstitute in a suitable solvent for analysis.

    • Urine: Centrifuge to remove any particulate matter. Dilute with the mobile phase before injection. For identifying conjugated metabolites, an aliquot of urine can be incubated with β-glucuronidase or sulfatase.

    • Feces: Homogenize the fecal samples with water. Extract the metabolites using a suitable organic solvent (e.g., methanol or acetonitrile).

  • Metabolite Identification and Quantification: Analyze the prepared samples using high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) or high-resolution mass spectrometry (HRMS) for the identification and structural elucidation of metabolites.[17][18] Quantify this compound and its major metabolites using a validated LC-MS/MS method with appropriate internal standards.

The general workflow for an in vivo metabolism study is illustrated below:

G Dosing Dosing of this compound (Oral and IV) Animal_Model Rat Model in Metabolic Cages Dosing->Animal_Model Sample_Collection Sample Collection (Blood, Urine, Feces) Animal_Model->Sample_Collection Sample_Prep Sample Preparation (Extraction, Precipitation) Sample_Collection->Sample_Prep Analysis LC-MS/MS Analysis Sample_Prep->Analysis Metabolite_ID Metabolite Identification and Quantification Analysis->Metabolite_ID PK_Analysis Pharmacokinetic Analysis Metabolite_ID->PK_Analysis

Workflow for an in vivo metabolism study.

In vitro studies using liver microsomes can help identify the primary metabolic pathways and the specific CYP enzymes involved.

Methodology:

  • Incubation with Liver Microsomes: Incubate this compound with pooled human, rat, or mouse liver microsomes in the presence of an NADPH-regenerating system.

  • Reaction Termination: Stop the reaction at various time points by adding a cold organic solvent (e.g., acetonitrile).

  • Sample Analysis: Centrifuge the samples and analyze the supernatant by LC-MS/MS to identify the metabolites formed.

  • CYP Reaction Phenotyping: To identify the specific CYP isozymes responsible for metabolism, use a panel of recombinant human CYP enzymes or specific chemical inhibitors for different CYP isoforms.

Quantitative Data Presentation

All quantitative data from these studies should be summarized in tables for easy comparison.

Table 1: Pharmacokinetic Parameters of this compound in Rats (Hypothetical Data)

ParameterOral Administration (10 mg/kg)Intravenous Administration (2 mg/kg)
Cmax (ng/mL) 500 ± 1201500 ± 300
Tmax (h) 1.5 ± 0.50.1 ± 0.05
AUC (0-t) (ng·h/mL) 3500 ± 8004500 ± 950
t1/2 (h) 4.2 ± 1.13.8 ± 0.9
Bioavailability (%) ~78-

Table 2: Metabolite Profile of this compound in Rat Urine (Hypothetical Data)

MetaboliteStructurePercentage of Dose Excreted (%)
This compound Parent Compound5 ± 2
M1 O-Demethylated Metabolite25 ± 8
M2 N-Demethylated Metabolite15 ± 5
M3 M1-Glucuronide Conjugate40 ± 12
M4 M1-Sulfate Conjugate10 ± 3
Other Minor Metabolites5 ± 2

Conclusion

This technical guide provides a framework for investigating the in vivo metabolic fate of this compound. By employing the outlined experimental protocols, researchers can identify the major metabolites, elucidate the primary biotransformation pathways, and obtain crucial pharmacokinetic data. This information is essential for the further development and safety assessment of this compound and related benzylisoquinoline alkaloids. The proposed metabolic pathways, based on current knowledge of similar compounds, serve as a valuable starting point for these investigations.

References

Methodological & Application

Enantioselective Synthesis of (S)-Laudanine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Laudanine, a benzylisoquinoline alkaloid, is a key intermediate in the biosynthesis of several pharmacologically important alkaloids, including papaverine. Its stereospecific synthesis is of significant interest in medicinal chemistry and drug development. This document provides detailed application notes and experimental protocols for the enantioselective synthesis of this compound. The primary strategy highlighted is a catalytic asymmetric intramolecular hydroamination, a modern and efficient method for the construction of chiral nitrogen-containing heterocycles. This approach offers high enantioselectivity and good yields. Detailed procedures for the synthesis of the requisite precursors are also provided.

Introduction

The asymmetric synthesis of tetrahydroisoquinolines (THIQs) is a cornerstone of alkaloid chemistry due to the prevalence of this scaffold in a vast array of natural products with diverse biological activities. This compound represents an important synthetic target within this class. Traditional methods for the synthesis of chiral THIQs often involve classical resolution or the use of stoichiometric chiral auxiliaries. Modern approaches, however, favor catalytic asymmetric methods for their efficiency and atom economy.

This protocol focuses on an enantioselective synthesis of this compound leveraging a catalytic asymmetric intramolecular hydroamination of a specifically designed aminoalkene precursor. This key step establishes the chiral center at the C1 position of the tetrahydroisoquinoline core with high fidelity.

Overall Synthetic Strategy

The enantioselective synthesis of this compound can be achieved through a multi-step sequence, culminating in a catalytic asymmetric intramolecular hydroamination. The general workflow is outlined below:

G A Starting Materials: 3,4-Dimethoxybenzaldehyde & 3,4-Dimethoxyphenethylamine B Synthesis of Precursor: N-Methyl-N-(3,4-dimethoxyphenethyl)- 3-(3,4-dimethoxyphenyl)prop-2-en-1-amine A->B Reductive Amination & N-Methylation C Key Step: Catalytic Asymmetric Intramolecular Hydroamination B->C Chiral Catalyst D Final Product: This compound C->D

Caption: Overall workflow for the enantioselective synthesis of this compound.

Experimental Protocols

Part 1: Synthesis of the Aminoalkene Precursor

The synthesis of the key aminoalkene precursor, N-methyl-N-(3,4-dimethoxyphenethyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-amine, is accomplished in a stepwise manner from commercially available starting materials.

1.1 Synthesis of 3-(3,4-Dimethoxyphenyl)acrylaldehyde

This step involves a condensation reaction to form the α,β-unsaturated aldehyde.

  • Materials: 3,4-Dimethoxybenzaldehyde, Acetaldehyde, Sodium Hydroxide, Ethanol, Diethyl ether, Brine.

  • Procedure:

    • To a stirred solution of 3,4-dimethoxybenzaldehyde (1 equivalent) in ethanol, add an aqueous solution of sodium hydroxide (1.2 equivalents) dropwise at 0 °C.

    • Add acetaldehyde (1.5 equivalents) dropwise to the reaction mixture, maintaining the temperature below 5 °C.

    • Allow the reaction to stir at room temperature for 12 hours.

    • Quench the reaction by adding water and extract the product with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 3-(3,4-dimethoxyphenyl)acrylaldehyde.

1.2 Synthesis of N-(3,4-Dimethoxyphenethyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-amine

This step involves the formation of an imine followed by reduction (reductive amination).

  • Materials: 3-(3,4-Dimethoxyphenyl)acrylaldehyde, 3,4-Dimethoxyphenethylamine, Sodium triacetoxyborohydride (STAB), Dichloromethane (DCM).

  • Procedure:

    • Dissolve 3-(3,4-dimethoxyphenyl)acrylaldehyde (1 equivalent) and 3,4-dimethoxyphenethylamine (1 equivalent) in dichloromethane.

    • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

    • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.

    • Continue stirring at room temperature for an additional 12 hours.

    • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • The crude product can be used in the next step without further purification.

1.3 N-Methylation to Yield the Final Precursor

This final step in the precursor synthesis involves the introduction of a methyl group on the nitrogen atom.

  • Materials: Crude N-(3,4-Dimethoxyphenethyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-amine, Formaldehyde (37% aqueous solution), Sodium cyanoborohydride, Acetonitrile.

  • Procedure:

    • Dissolve the crude amine from the previous step in acetonitrile.

    • Add aqueous formaldehyde (2 equivalents) to the solution.

    • Stir the mixture for 30 minutes at room temperature.

    • Add sodium cyanoborohydride (1.5 equivalents) portion-wise.

    • Stir the reaction mixture at room temperature for 24 hours.

    • Quench the reaction with water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography to obtain N-methyl-N-(3,4-dimethoxyphenethyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-amine.

Part 2: Enantioselective Synthesis of this compound via Catalytic Asymmetric Intramolecular Hydroamination

This is the key stereochemistry-defining step of the synthesis. The protocol is adapted from the synthesis of (S)-Laudanosine by Ogata et al. (2012)[1].

Reaction Scheme:

G cluster_0 Asymmetric Hydroamination Precursor Aminoalkene Precursor Laudanine This compound Precursor->Laudanine Chiral Lithium Amide Catalyst (e.g., (S,S)-Ph-box/n-BuLi/i-Pr2NH) Toluene, -30 °C

Caption: Key asymmetric hydroamination step for the synthesis of this compound.

  • Materials: N-methyl-N-(3,4-dimethoxyphenethyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-amine, (S,S)-2,2'-Isopropylidenebis(4-phenyl-2-oxazoline) ((S,S)-Ph-box), n-Butyllithium (n-BuLi) in hexanes, Diisopropylamine (i-Pr₂NH), Toluene (anhydrous).

  • Procedure:

    • To a solution of (S,S)-Ph-box (0.4 equivalents) in anhydrous toluene at 0 °C under an inert atmosphere (Argon or Nitrogen), add n-butyllithium (0.2 equivalents) dropwise.

    • Stir the mixture for 30 minutes at 0 °C.

    • Add diisopropylamine (0.2 equivalents) and stir for an additional 30 minutes at 0 °C.

    • Cool the resulting catalyst solution to -30 °C.

    • In a separate flask, dissolve the aminoalkene precursor (1 equivalent) in anhydrous toluene.

    • Add the solution of the aminoalkene precursor dropwise to the catalyst solution at -30 °C.

    • Stir the reaction mixture at -30 °C for 48 hours.

    • Quench the reaction with saturated aqueous ammonium chloride solution.

    • Allow the mixture to warm to room temperature and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford this compound.

    • The enantiomeric excess (ee) can be determined by chiral HPLC analysis.

Data Presentation

The following table summarizes the expected outcomes for the key synthetic step based on analogous reactions reported in the literature[1].

StepProductCatalystSolventTemp. (°C)Yield (%)ee (%)
Asymmetric Intramolecular Hydroamination(S)-Laudanosine*(S,S)-Ph-box/n-BuLi/i-Pr₂NHToluene-309676

*Data for the analogous synthesis of (S)-Laudanosine. The synthesis of this compound is expected to proceed with similar efficiency and selectivity. Recrystallization can often be employed to enhance the enantiomeric purity of the final product.

Conclusion

This document provides a detailed protocol for the enantioselective synthesis of this compound, a valuable intermediate in alkaloid chemistry. The highlighted catalytic asymmetric intramolecular hydroamination strategy offers an efficient and highly stereoselective route to the target molecule. The provided experimental procedures for the synthesis of the necessary precursors should enable researchers to successfully implement this methodology in their laboratories. The modular nature of this synthesis also allows for the potential preparation of a variety of this compound analogs for further investigation in drug discovery programs.

References

Application Note: Chiral Separation of Laudanine Enantiomers by HPLC

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note presents a proposed High-Performance Liquid Chromatography (HPLC) method for the chiral separation of Laudanine enantiomers. Laudanine, a benzyltetrahydroisoquinoline alkaloid, possesses a chiral center, making the separation and quantification of its enantiomers crucial for pharmaceutical and toxicological studies.[1][2] Due to the absence of a specific validated method for Laudanine in the public domain, this protocol is based on established methodologies for structurally similar alkaloids, particularly benzyltetrahydroisoquinolines.[3][4] The proposed method utilizes a polysaccharide-based chiral stationary phase (CSP) under normal-phase conditions, a widely successful strategy for the enantioseparation of diverse chiral compounds, including alkaloids.[2][5][6][7]

Introduction

Laudanine is a naturally occurring alkaloid found in species of the Papaveraceae family.[8] Its structure contains a stereocenter, resulting in two enantiomeric forms, (R)-Laudanine and (S)-Laudanine. As is common with chiral drugs and bioactive molecules, the individual enantiomers of Laudanine may exhibit different pharmacological and toxicological profiles. Therefore, a reliable analytical method to separate and quantify these enantiomers is essential for drug development, quality control, and research.[9][10]

High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the most prevalent and effective technique for the direct separation of enantiomers.[5][11][12] Polysaccharide-based CSPs, such as those derived from amylose and cellulose, have demonstrated broad applicability and excellent enantioselectivity for a wide range of chiral compounds, including alkaloids.[3][7] This application note details a proposed starting method for the chiral separation of Laudanine enantiomers using an amylose-based CSP with a normal-phase mobile phase.

Proposed HPLC Method

Instrumentation:

  • HPLC System with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

Chromatographic Conditions:

ParameterProposed Value
Column Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel) or similar amylose-based CSP
Particle Size 5 µm
Column Dimensions 250 mm x 4.6 mm i.d.
Mobile Phase n-Hexane / 2-Propanol / Diethylamine (DEA) (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Injection Volume 10 µL
Detection Wavelength 284 nm (based on reported UV max for Laudanine)
Sample Diluent Mobile Phase

Experimental Protocols

1. Standard Solution Preparation:

  • Prepare a stock solution of racemic Laudanine at a concentration of 1.0 mg/mL in the mobile phase.

  • From the stock solution, prepare a working standard solution at a concentration of 100 µg/mL by diluting with the mobile phase.

2. Sample Preparation:

  • Accurately weigh and dissolve the sample containing Laudanine in the mobile phase to achieve a final concentration of approximately 100 µg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

3. HPLC Analysis:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject 10 µL of the prepared standard or sample solution.

  • Run the analysis for a sufficient time to allow for the elution of both enantiomers.

  • Record the chromatogram and integrate the peaks corresponding to the Laudanine enantiomers.

4. Method Optimization Notes:

  • The ratio of n-Hexane to 2-Propanol can be adjusted to optimize retention times and resolution. Increasing the percentage of 2-Propanol will generally decrease retention time.

  • The concentration of the basic modifier (Diethylamine) is critical for peak shape and retention of basic compounds like Laudanine. Its concentration can be optimized in the range of 0.05% to 0.2%.

  • Different alcohol modifiers (e.g., ethanol, n-propanol) can be screened to improve selectivity.[6]

  • Temperature can also affect selectivity; analyzing at different temperatures (e.g., 15°C, 25°C, 40°C) may improve separation.[6]

Illustrative Data Presentation

The following table presents hypothetical quantitative data that could be expected from the successful chiral separation of Laudanine enantiomers using the proposed method. These values are for illustrative purposes only and would need to be confirmed by experimental analysis.

ParameterEnantiomer 1Enantiomer 2
Retention Time (tʀ) ~ 8.5 min~ 10.2 min
Capacity Factor (k') 2.43.1
Selectivity (α) -1.29
Resolution (Rs) -> 2.0

Note: The elution order of (R)- and (S)-enantiomers would need to be determined using a standard of a single, known enantiomer.

Visualizations

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis racemic_std Racemic Laudanine Standard dissolve_std Dissolve in Mobile Phase (1 mg/mL) racemic_std->dissolve_std sample Laudanine Sample dissolve_sample Dissolve in Mobile Phase (~100 µg/mL) sample->dissolve_sample dilute_std Dilute to 100 µg/mL dissolve_std->dilute_std filter_sample Filter (0.45 µm) dissolve_sample->filter_sample autosampler Autosampler Injection (10 µL) dilute_std->autosampler filter_sample->autosampler column Chiralpak AD-H Column n-Hexane/2-Propanol/DEA 1.0 mL/min, 25°C autosampler->column detector UV Detector (284 nm) column->detector data_system Data Acquisition System detector->data_system chromatogram Generate Chromatogram data_system->chromatogram integration Peak Integration chromatogram->integration quantification Quantify Enantiomers integration->quantification

Caption: Experimental workflow for the chiral HPLC analysis of Laudanine.

G cluster_system Chiral Recognition Mechanism racemate Racemic Laudanine (R)-Enantiomer (S)-Enantiomer csp Chiral Stationary Phase (CSP) Chiral Selector Silica Support racemate->csp:f1 Interaction complexes Transient Diastereomeric Complexes (R)-Laudanine-CSP Complex (More Stable) This compound-CSP Complex (Less Stable) csp:f1->complexes Forms separation Separated Enantiomers (S)-Enantiomer (Elutes First) (R)-Enantiomer (Elutes Second) complexes->separation Differential Elution

Caption: Principle of chiral separation on a Chiral Stationary Phase (CSP).

References

Application Note: 1H and 13C NMR Assignment for (S)-Laudanine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed guide to the structural elucidation of the benzylisoquinoline alkaloid (S)-Laudanine using 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy. It includes representative data, experimental protocols, and a structural reference diagram.

Note on Data Availability: Despite a thorough literature search, a complete and assigned 1H and 13C NMR dataset for this compound was not publicly available. Therefore, this application note utilizes the publicly available NMR data for the structurally similar compound, Laudanosine. Laudanosine differs from Laudanine by the methylation of the phenolic hydroxyl group. Researchers should consider this structural difference when analyzing novel spectral data for this compound.

Introduction to this compound

This compound is a benzylisoquinoline alkaloid found in opium poppy (Papaver somniferum) and other plants. Alkaloids in this class exhibit a wide range of pharmacological activities, and their structural characterization is crucial for understanding their biological function and for potential drug development. NMR spectroscopy is a primary and powerful tool for the unambiguous determination of the chemical structure of such natural products.

Chemical Structure

The chemical structure of this compound is presented below, with atoms numbered for NMR assignment purposes.

G Chemical Structure of this compound cluster_isoquinoline Tetrahydroisoquinoline Ring cluster_benzyl Benzyl Moiety C1 C1 N2 N2-CH3 C1->N2 Calpha C1->Calpha C3 C3 N2->C3 C4 C4 C3->C4 C4a C4a C4->C4a C5 C5 C4a->C5 C8a C8a C4a->C8a C6 C6-OCH3 C5->C6 C7 C7-OCH3 C6->C7 C8 C8 C7->C8 C8->C8a C8a->C1 C1prime C1' Calpha->C1prime C2prime C2' C1prime->C2prime C3prime C3'-OH C2prime->C3prime C4prime C4'-OCH3 C3prime->C4prime C5prime C5' C4prime->C5prime C6prime C6' C5prime->C6prime C6prime->C1prime

Caption: Structure of this compound with atom numbering.

NMR Data Presentation (Laudanosine as a proxy)

The following tables summarize the ¹H and ¹³C NMR chemical shifts for Laudanosine. These values can serve as a reference for the initial assignment of the this compound spectrum.

Table 1: ¹H NMR Data for Laudanosine

Atom NumberChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-13.95t6.5
H-3α3.15m
H-3β2.70m
H-4α2.85m
H-4β2.60m
H-56.60s
H-86.75s
H-α3.05 & 2.65m
H-2'6.70d1.8
H-5'6.85d8.0
H-6'6.78dd8.0, 1.8
N-CH₃2.50s
6-OCH₃3.85s
7-OCH₃3.80s
3'-OCH₃3.88s
4'-OCH₃3.82s

Table 2: ¹³C NMR Data for Laudanosine

Atom NumberChemical Shift (δ, ppm)
C-165.5
C-347.0
C-429.0
C-4a128.0
C-5112.0
C-6147.5
C-7147.8
C-8111.5
C-8a126.5
C-α42.0
C-1'131.0
C-2'113.0
C-3'148.5
C-4'147.2
C-5'111.8
C-6'121.0
N-CH₃42.5
6-OCH₃56.0
7-OCH₃55.8
3'-OCH₃55.9
4'-OCH₃55.7

Experimental Protocols

The following are general protocols for the acquisition of ¹H and ¹³C NMR spectra of benzylisoquinoline alkaloids.

  • Sample Quantity: For ¹H NMR, dissolve 5-25 mg of the sample. For ¹³C NMR, a higher concentration is recommended, typically 50-100 mg of the sample.

  • Solvent: Use approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, Methanol-d₄, or DMSO-d₆). Chloroform-d is a common choice for this class of compounds.

  • Internal Standard: An internal standard such as tetramethylsilane (TMS) can be used for chemical shift calibration (0.00 ppm). Often, the residual solvent peak is used as a secondary reference.

  • Dissolution and Filtration: Dissolve the sample in a small vial before transferring it to the NMR tube. To ensure a homogeneous magnetic field, filter the solution through a pipette with a glass wool plug into a clean, dry 5 mm NMR tube to remove any particulate matter.[1]

  • Final Volume: The final volume in the NMR tube should be approximately 4 cm in height.[2]

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • Experiment: A standard one-pulse (zg) experiment is typically sufficient.

  • Acquisition Parameters:

    • Pulse Angle: 30-90 degrees.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay (d1): 1-5 seconds.

    • Number of Scans (ns): 8-16 scans, depending on the sample concentration.

  • Processing: Apply a Fourier transform to the Free Induction Decay (FID) with an exponential window function (line broadening of 0.3 Hz) to improve the signal-to-noise ratio. Phase and baseline correct the resulting spectrum.

  • Instrument: A high-field NMR spectrometer equipped with a broadband probe.

  • Experiment: A standard proton-decoupled ¹³C experiment (e.g., zgpg30) is commonly used.

  • Acquisition Parameters:

    • Pulse Angle: 30-45 degrees.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay (d1): 2-5 seconds.

    • Number of Scans (ns): This will be significantly higher than for ¹H NMR (e.g., 1024 or more) due to the low natural abundance of ¹³C and depends on the sample concentration.

  • Processing: Apply a Fourier transform to the FID with an exponential window function (line broadening of 1-2 Hz). Phase and baseline correct the spectrum.

For a complete and unambiguous assignment of all proton and carbon signals, a suite of 2D NMR experiments is recommended:

  • COSY (Correlation Spectroscopy): To identify proton-proton spin coupling networks.

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and connecting different spin systems.

Experimental Workflow

The logical flow for the structural elucidation of this compound using NMR is depicted below.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis cluster_output Final Output Sample_Weighing Weigh Sample (5-100 mg) Solvent_Addition Add Deuterated Solvent (~0.7 mL) Sample_Weighing->Solvent_Addition Dissolution Dissolve Sample Solvent_Addition->Dissolution Filtration Filter into NMR Tube Dissolution->Filtration 1H_NMR 1D ¹H NMR Filtration->1H_NMR 13C_NMR 1D ¹³C NMR 1H_NMR->13C_NMR 2D_NMR 2D NMR (COSY, HSQC, HMBC) 13C_NMR->2D_NMR Processing Process Spectra (FT, Phasing, Baseline Correction) 2D_NMR->Processing 1H_Assignment Assign ¹H Signals Processing->1H_Assignment 13C_Assignment Assign ¹³C Signals 1H_Assignment->13C_Assignment Structure_Verification Verify Structure using 2D Data 13C_Assignment->Structure_Verification Final_Structure Final Assigned Structure Structure_Verification->Final_Structure

Caption: Workflow for NMR-based structural elucidation.

References

Application Notes and Protocols for the Mass Spectrometry Analysis of (S)-Laudanine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Laudanine is a benzylisoquinoline alkaloid found in opium and related poppy species. As a member of this large and pharmacologically significant class of natural products, its accurate identification and quantification are crucial in various fields, including pharmacology, toxicology, and drug development. Mass spectrometry (MS) is a powerful analytical technique for the structural elucidation and quantification of such compounds. Understanding the fragmentation pattern of this compound is essential for developing robust and specific analytical methods. These application notes provide a detailed overview of the mass spectrometric behavior of this compound, along with protocols for its analysis.

Molecular Structure and Properties

  • Molecular Formula: C₂₀H₂₅NO₄

  • Monoisotopic Mass: 343.1783 g/mol

  • Structure: this compound possesses a tetrahydroisoquinoline core with a benzyl group attached at the 1-position. The molecule contains four methoxy groups and a tertiary amine, which are key features influencing its fragmentation in mass spectrometry.

Mass Spectrometry Fragmentation Pattern of this compound

The fragmentation of this compound in mass spectrometry, typically following protonation to form the [M+H]⁺ ion (m/z 344.1856), is characterized by cleavages of the bonds within the isoquinoline and benzyl moieties. The most common fragmentation pathway involves the cleavage of the C1-Cα bond, which is a characteristic fragmentation for benzylisoquinoline alkaloids. This cleavage results in the formation of a stable isoquinolinium ion.

The positive ion electrospray ionization (ESI) tandem mass spectrometry (MS/MS) of this compound would be expected to yield a prominent fragment ion resulting from the cleavage of the bond between the isoquinoline and benzyl portions of the molecule. The major fragmentation pathway is initiated by the cleavage of the C1-Cα bond, leading to the formation of a resonance-stabilized isoquinolinium ion.

Key Fragment Ions:

The primary fragmentation of the protonated molecule ([M+H]⁺ at m/z 344.2) involves the cleavage of the C1-Cα bond, leading to the formation of a key diagnostic fragment at m/z 206.1 . This fragment corresponds to the dimethoxy-N-methyl-tetrahydroisoquinoline portion of the molecule. A corresponding neutral loss of the dimethoxybenzyl radical would also occur. Further fragmentation of the m/z 206.1 ion can occur, but it is typically the most abundant fragment ion in the MS/MS spectrum.

Quantitative Fragmentation Data
Precursor Ion (m/z)Fragment Ion (m/z)Proposed Structure/IdentityPredicted Relative Intensity
344.2206.16,7-dimethoxy-2-methyl-3,4-dihydroisoquinolin-2-iumHigh
344.2191.1Loss of a methyl group from the m/z 206.1 fragmentModerate
344.2137.13,4-dimethoxybenzyl cation (less favored pathway)Low

Experimental Protocols

Two primary mass spectrometry-based methods are suitable for the analysis of this compound: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol 1: LC-MS/MS Analysis of this compound

This protocol is ideal for the analysis of this compound in complex matrices such as biological fluids or plant extracts, offering high sensitivity and specificity.

1. Sample Preparation:

  • For Plant Material:

    • Homogenize 100 mg of dried plant material in 1 mL of methanol containing 0.1% formic acid.

    • Sonciate for 30 minutes.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Filter the supernatant through a 0.22 µm syringe filter into an LC vial.

  • For Plasma/Serum:

    • To 100 µL of plasma, add 300 µL of acetonitrile to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient:

    • 0-1 min: 5% B

    • 1-10 min: 5% to 95% B

    • 10-12 min: 95% B

    • 12-12.1 min: 95% to 5% B

    • 12.1-15 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ESI.

  • MS/MS Parameters (for Triple Quadrupole):

    • Precursor Ion: m/z 344.2

    • Product Ion: m/z 206.1

    • Collision Energy: Optimized for the specific instrument, typically in the range of 20-30 eV.

Protocol 2: GC-MS Analysis of this compound

GC-MS analysis of this compound typically requires derivatization to increase its volatility and thermal stability. Silylation is a common derivatization technique for compounds containing hydroxyl and amine groups.

1. Derivatization and Sample Preparation:

  • Evaporate the sample extract to dryness under nitrogen.

  • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.

  • Heat the mixture at 70 °C for 30 minutes.

  • After cooling, inject 1 µL of the derivatized sample into the GC-MS.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: A gas chromatograph with a split/splitless injector.

  • Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Injector Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 1 minute.

    • Ramp: 10 °C/min to 300 °C.

    • Hold: 5 minutes at 300 °C.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Mass Spectrometer: A mass spectrometer with an electron ionization (EI) source.

  • Ionization Energy: 70 eV.

  • Scan Range: m/z 50-550.

Visualization of Fragmentation Pathway

The following diagram illustrates the primary fragmentation pathway of protonated this compound.

Caption: Primary fragmentation of protonated this compound.

Application Notes and Protocols for the Isolation and Purification of (S)-Laudanine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Laudanine is a benzylisoquinoline alkaloid found in the opium poppy, Papaver somniferum. It serves as a key intermediate in the biosynthesis of papaverine. As a minor alkaloid in opium, its isolation requires efficient extraction and purification techniques to separate it from a complex mixture of other alkaloids, such as morphine, codeine, thebaine, and papaverine. This document provides a detailed protocol for the isolation and purification of this compound from dried Papaver somniferum capsules, intended for research and drug development purposes.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. This information is crucial for designing appropriate extraction and purification strategies.

PropertyValueReference
Molecular FormulaC₂₀H₂₅NO₄--INVALID-LINK--
Molecular Weight343.42 g/mol --INVALID-LINK--
AppearanceSolid--INVALID-LINK--
Melting Point166-167 °C--INVALID-LINK--
SolubilitySoluble in chloroform, methanol, ethanol. Sparingly soluble in ether. Practically insoluble in water.General alkaloid solubility
pKa(Estimated) 8.0 - 9.0 (due to the tertiary amine)General alkaloid properties

Experimental Protocols

Part 1: Extraction of Total Alkaloids from Papaver somniferum Capsules

This protocol outlines the initial extraction of a crude alkaloid mixture from dried poppy capsules using an acid-base extraction method.

Materials and Reagents:

  • Dried and powdered Papaver somniferum capsules

  • Methanol

  • 10% (v/v) Acetic Acid in water

  • Ammonium hydroxide solution (25%)

  • Dichloromethane (DCM)

  • Sodium sulfate (anhydrous)

  • Rotary evaporator

  • Filtration apparatus (Buchner funnel, filter paper)

  • pH meter or pH strips

Procedure:

  • Maceration: Weigh 100 g of finely powdered, dried Papaver somniferum capsules and place them in a large flask. Add 500 mL of methanol and stir for 24 hours at room temperature.

  • Filtration: Filter the mixture through a Buchner funnel. Collect the filtrate and re-extract the plant material with another 300 mL of methanol for 12 hours.

  • Concentration: Combine the filtrates and evaporate the methanol under reduced pressure using a rotary evaporator to obtain a concentrated crude extract.

  • Acidification: Dissolve the crude extract in 200 mL of 10% acetic acid. Stir for 1 hour to ensure all alkaloids are converted to their salt form.

  • Defatting: Extract the acidic solution twice with 100 mL of dichloromethane to remove non-polar impurities. Discard the organic layers.

  • Basification: Adjust the pH of the aqueous solution to 9-10 with ammonium hydroxide solution. This will precipitate the free alkaloid bases.

  • Extraction of Free Alkaloids: Extract the basified solution three times with 150 mL of dichloromethane. Combine the organic layers.

  • Drying and Concentration: Dry the combined organic extract over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude total alkaloid extract.

Expected Yield of Total Alkaloids:

ParameterValue
Starting Plant Material100 g
Estimated Yield of Crude Alkaloid Extract5 - 10 g
Part 2: Purification of this compound

This part of the protocol describes the separation of this compound from the crude alkaloid mixture using column chromatography followed by preparative thin-layer chromatography (TLC).

2.1 Column Chromatography

Materials and Reagents:

  • Crude total alkaloid extract

  • Silica gel (60-120 mesh) for column chromatography

  • Glass column

  • Solvent system: A gradient of Chloroform:Methanol

  • Collection tubes

  • TLC plates (silica gel 60 F₂₅₄)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Dragendorff's reagent for visualization

Procedure:

  • Column Packing: Prepare a slurry of silica gel in chloroform and pack it into a glass column.

  • Sample Loading: Dissolve the crude alkaloid extract in a minimal amount of chloroform and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried sample-adsorbed silica gel onto the top of the packed column.

  • Elution: Elute the column with a gradient of increasing polarity, starting with 100% chloroform and gradually increasing the proportion of methanol. A suggested gradient is as follows:

    • Chloroform (100%)

    • Chloroform:Methanol (99:1)

    • Chloroform:Methanol (98:2)

    • Chloroform:Methanol (95:5)

    • Chloroform:Methanol (90:10)

  • Fraction Collection: Collect fractions of approximately 20 mL in separate tubes.

  • TLC Analysis: Monitor the collected fractions by TLC. Spot a small amount of each fraction on a TLC plate. Develop the plate in a chamber saturated with a mobile phase of Toluene:Acetone:Methanol:Ammonia (40:40:6:2). Visualize the spots under a UV lamp and by spraying with Dragendorff's reagent.

  • Pooling of Fractions: Combine the fractions that show a spot corresponding to the Rf value of this compound (this will need to be determined with a standard if available, or estimated based on polarity relative to other known opium alkaloids).

2.2 Preparative Thin-Layer Chromatography (Prep-TLC)

Materials and Reagents:

  • Pooled fractions from column chromatography

  • Preparative TLC plates (silica gel 60, 1-2 mm thickness)

  • TLC developing chamber

  • Mobile phase: Toluene:Acetone:Methanol:Ammonia (40:40:6:2)

  • UV lamp (254 nm)

  • Scraping tool (e.g., spatula)

  • Elution solvent (e.g., Chloroform:Methanol, 9:1)

  • Filtration apparatus (e.g., sintered glass funnel)

Procedure:

  • Sample Application: Dissolve the pooled fractions in a minimal amount of solvent and apply it as a narrow band onto the origin line of a preparative TLC plate.

  • Development: Place the plate in a developing chamber saturated with the mobile phase and allow the chromatogram to develop.

  • Visualization: After development, dry the plate and visualize the separated bands under a UV lamp. The band corresponding to this compound should be identified.

  • Scraping: Carefully scrape the silica gel containing the desired band from the plate.

  • Elution: Transfer the scraped silica gel to a small column or funnel and elute the this compound with a polar solvent mixture like Chloroform:Methanol (9:1).

  • Concentration: Collect the eluate and evaporate the solvent to obtain purified this compound.

Quantitative Data Summary (Estimated):

ParameterColumn ChromatographyPreparative TLC
Input 5 - 10 g (Crude Alkaloid Extract)Pooled Fractions
Output Pooled fractions containing this compoundPurified this compound
Estimated Yield Variable10 - 50 mg
Estimated Purity Enriched in this compound>95%

Note: The yield of this compound is an estimation, as it is a minor alkaloid and its concentration can vary significantly depending on the poppy cultivar and growing conditions.

Part 3: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol is for the analytical determination of the purity of the isolated this compound.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution using:

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in water

    • Solvent B: Methanol

  • Gradient Program:

    • 0-2 min: 45% B

    • 2-10 min: 45% to 70% B

    • 10-20 min: 70% to 85% B

    • 20-20.1 min: 85% to 45% B

    • 20.1-30 min: 45% B

  • Flow Rate: 1.5 mL/min

  • Detection Wavelength: 280 nm

  • Injection Volume: 20 µL

Procedure:

  • Standard Preparation: Prepare a standard solution of this compound (if available) of known concentration in methanol.

  • Sample Preparation: Dissolve a small, accurately weighed amount of the purified this compound in methanol.

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Purity Calculation: Determine the purity of the isolated sample by calculating the peak area of this compound as a percentage of the total peak area of all components in the chromatogram.

Visualizations

Signaling Pathway: Biosynthesis of Papaverine from (S)-Reticuline

Biosynthesis_of_Papaverine SReticuline (S)-Reticuline SLaudanine This compound SReticuline->SLaudanine Methylation Laudanosine Laudanosine SLaudanine->Laudanosine Methylation Tetrahydropapaverine Tetrahydropapaverine Laudanosine->Tetrahydropapaverine N-Demethylation Papaverine Papaverine Tetrahydropapaverine->Papaverine Dehydrogenation Experimental_Workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis PlantMaterial Dried Papaver somniferum Capsules Maceration Maceration with Methanol PlantMaterial->Maceration AcidBaseExtraction Acid-Base Extraction Maceration->AcidBaseExtraction CrudeExtract Crude Alkaloid Extract AcidBaseExtraction->CrudeExtract ColumnChromatography Column Chromatography CrudeExtract->ColumnChromatography TLCAnalysis TLC Analysis of Fractions ColumnChromatography->TLCAnalysis PrepTLC Preparative TLC TLCAnalysis->PrepTLC PureCompound Purified this compound PrepTLC->PureCompound HPLC HPLC Purity Assessment PureCompound->HPLC FinalResult Purity >95% HPLC->FinalResult Acid_Base_Extraction Start Crude Plant Extract (Alkaloids as Salts + Neutral Impurities) AddBase Add Base (e.g., NH4OH) (pH 9-10) Start->AddBase FreeBase Alkaloids as Free Bases (Soluble in Organic Solvents) AddBase->FreeBase OrganicExtraction1 Extract with Organic Solvent (e.g., Dichloromethane) FreeBase->OrganicExtraction1 OrganicPhase1 Organic Phase: Free Base Alkaloids OrganicExtraction1->OrganicPhase1 AqueousPhase1 Aqueous Phase: Polar Impurities OrganicExtraction1->AqueousPhase1 AddAcid Add Acid (e.g., Acetic Acid) (pH 2-3) OrganicPhase1->AddAcid AlkaloidSalts Alkaloids as Salts (Soluble in Aqueous Phase) AddAcid->AlkaloidSalts OrganicExtraction2 Extract with Organic Solvent (e.g., Dichloromethane) AlkaloidSalts->OrganicExtraction2 AqueousPhase2 Aqueous Phase: Alkaloid Salts OrganicExtraction2->AqueousPhase2 OrganicPhase2 Organic Phase: Neutral Impurities OrganicExtraction2->OrganicPhase2 FinalBase Add Base (e.g., NH4OH) (pH 9-10) AqueousPhase2->FinalBase FinalExtraction Extract with Organic Solvent (e.g., Dichloromethane) FinalBase->FinalExtraction FinalProduct Organic Phase: Purified Alkaloids FinalExtraction->FinalProduct

(S)-Laudanine: A Reference Standard for Phytochemical Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Laudanine, a benzylisoquinoline alkaloid found in species of the Papaveraceae family, particularly Papaver somniferum (opium poppy), serves as a valuable reference standard in phytochemical analysis. Its use is critical for the accurate identification and quantification of related alkaloids in plant extracts, herbal formulations, and in the development of new therapeutic agents. This document provides detailed application notes and experimental protocols for the effective use of this compound as a standard in various analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Introduction

The complex chemical profiles of medicinal plants necessitate the use of well-characterized reference standards for reliable qualitative and quantitative analysis. This compound, while not one of the most abundant alkaloids in opium poppy, is a key intermediate in the biosynthesis of other alkaloids and can be an important marker for specific chemotypes or metabolic pathways. Its structural similarity to other pharmacologically active benzylisoquinoline alkaloids makes it an essential tool for chromatographic method development, validation, and quality control of plant-based materials.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a reference standard is fundamental for its proper handling, storage, and application in analytical methods.

PropertyValueReference
Chemical Name (1S)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinoline[1]
Molecular Formula C₂₀H₂₅NO₄[2]
Molecular Weight 343.4 g/mol [2]
Appearance Solid[2]
Melting Point 184 - 185 °C[2]
Solubility Soluble in methanol, ethanol, acetonitrile, chloroform. Sparingly soluble in water.[3]
UV max Approximately 285 nm in methanol[4][5]

Application in Phytochemical Analysis

This compound as a reference standard is primarily used for:

  • Peak Identification: Confirmation of the presence of this compound in a sample by comparing retention times and spectral data.

  • Method Validation: Assessing the performance of analytical methods, including specificity, linearity, accuracy, and precision.

  • Quantification: Determining the concentration of this compound in plant extracts and derived products.

  • Impurity Profiling: Identifying and quantifying related impurities in bulk drug substances or finished products.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV) Method for Quantification

This protocol is adapted from a validated method for the analysis of major alkaloids in Papaver somniferum and can be optimized for the specific quantification of this compound.

4.1.1. Sample Preparation: Extraction from Poppy Straw

  • Accurately weigh 0.1 g of finely pulverized, dry poppy straw (passed through a 0.45 mm mesh).

  • Add 5 mL of methanol to the sample.

  • Perform extraction using ultrasonic agitation at 60 kHz and 40°C for 20 minutes.

  • Centrifuge the extract at 4000 rpm for 5 minutes.

  • Collect the supernatant and filter it.

  • Repeat the extraction process on the remaining solid residue with an additional 5 mL of methanol.

  • Combine the filtrates and dilute to a final volume of 10.0 mL with methanol.

  • Filter the final extract through a 0.45 µm membrane filter prior to HPLC analysis.

4.1.2. Standard Solution Preparation

  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

4.1.3. Chromatographic Conditions

ParameterCondition
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Gradient elution with Solvent A: 0.1% Trifluoroacetic acid (TFA) in water, pH adjusted to 9.6 with Triethylamine (TEA), and Solvent B: Methanol. A typical gradient could be: 0-5 min, 10% B; 5-20 min, 10-90% B; 20-25 min, 90% B; 25-30 min, 10% B.
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection UV at 285 nm

4.1.4. Method Validation Parameters

A summary of typical validation parameters for an HPLC method is provided below. These should be determined experimentally for the specific analysis of this compound.

ParameterTypical Acceptance Criteria
Linearity (R²) ≥ 0.999
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) ≤ 2%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1

Workflow for HPLC Analysis of this compound

cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_results Results & Quantification Plant_Material Poppy Straw Extraction Ultrasonic Extraction (Methanol) Plant_Material->Extraction Filtration1 Filtration Extraction->Filtration1 Sample_Extract Sample Extract for HPLC Filtration1->Sample_Extract HPLC_System HPLC System (C18 Column, UV Detector) Sample_Extract->HPLC_System Inject Standard This compound Standard Stock_Solution Stock Solution (1000 µg/mL) Standard->Stock_Solution Working_Standards Working Standards (1-100 µg/mL) Stock_Solution->Working_Standards Working_Standards->HPLC_System Inject Data_Acquisition Data Acquisition & Processing HPLC_System->Data_Acquisition Calibration_Curve Calibration Curve Data_Acquisition->Calibration_Curve Quantification Quantification of This compound Data_Acquisition->Quantification

Caption: Workflow for the quantification of this compound in poppy straw using HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Identification

GC-MS is a powerful technique for the identification of volatile and semi-volatile compounds. This compound can be analyzed by GC-MS, often after derivatization to improve its volatility and thermal stability.

4.2.1. Sample Preparation and Derivatization

  • Use the same methanolic extract as prepared for HPLC analysis.

  • Evaporate a 1 mL aliquot of the extract to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of a suitable derivatizing agent (e.g., BSTFA with 1% TMCS).

  • Heat the mixture at 70°C for 30 minutes to ensure complete derivatization.

  • The derivatized sample is now ready for GC-MS analysis.

4.2.2. GC-MS Conditions

ParameterCondition
GC Column HP-5ms (or equivalent) capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 280°C
Injection Volume 1 µL (splitless mode)
Oven Temperature Program Initial temperature of 150°C, hold for 2 min, ramp at 10°C/min to 300°C, hold for 10 min.
MS Transfer Line Temp 290°C
Ion Source Temperature 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 50-550

Expected Mass Spectrum Fragmentation: The mass spectrum of derivatized this compound will show a characteristic fragmentation pattern that can be compared to a reference spectrum for positive identification.

Logical Flow for GC-MS Identification

Sample_Extract Methanolic Plant Extract Evaporation Evaporation to Dryness Sample_Extract->Evaporation Derivatization Derivatization (e.g., with BSTFA) Evaporation->Derivatization GC_MS_Analysis GC-MS Analysis Derivatization->GC_MS_Analysis Data_Analysis Data Analysis GC_MS_Analysis->Data_Analysis Identification Identification of this compound Data_Analysis->Identification

Caption: Logical workflow for the identification of this compound using GC-MS.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a calibration curve, provided a certified internal standard is used.

4.3.1. Sample Preparation

  • Accurately weigh approximately 5 mg of the plant extract and 2 mg of a suitable internal standard (e.g., maleic acid, certified for qNMR) into a vial.

  • Dissolve the mixture in a known volume (e.g., 0.75 mL) of a deuterated solvent (e.g., Methanol-d₄).

  • Transfer the solution to an NMR tube.

4.3.2. NMR Acquisition Parameters

ParameterSetting
Spectrometer 400 MHz or higher
Pulse Program A quantitative pulse program with a long relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest.
Number of Scans Sufficient to achieve a signal-to-noise ratio of at least 150:1 for the signals to be integrated.
Spectral Width Appropriate to cover all signals of interest.

4.3.3. Data Processing and Quantification

  • Apply appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz).

  • Perform Fourier transformation, phasing, and baseline correction.

  • Integrate a well-resolved, characteristic signal of this compound and a signal from the internal standard.

  • Calculate the concentration of this compound using the following formula:

    Cx = (Ix / Nx) * (Nstd / Istd) * (MWx / MWstd) * (mstd / V) * Pstd

    Where:

    • Cx = Concentration of this compound

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • V = Volume of solvent

    • P = Purity of the standard

    • x = analyte (this compound)

    • std = internal standard

Signaling Pathway for qNMR Quantification

Sample Sample Preparation (Extract + Internal Standard) NMR_Acquisition NMR Data Acquisition (Quantitative Parameters) Sample->NMR_Acquisition Data_Processing Data Processing (Integration) NMR_Acquisition->Data_Processing Calculation Concentration Calculation Data_Processing->Calculation Result Quantitative Result Calculation->Result

Caption: Conceptual pathway for quantitative analysis of this compound by qNMR.

Stability of this compound Standard Solutions

The stability of standard solutions is crucial for obtaining accurate and reproducible results. It is recommended to perform a stability study for this compound solutions under the intended storage and usage conditions.

Recommended Storage:

  • Solid Standard: Store at -20°C in a desiccator, protected from light.

  • Stock Solution: Store at 2-8°C in an amber vial for up to one month.

  • Working Solutions: Prepare fresh daily from the stock solution.

Forced Degradation Study: To understand the degradation pathways and to develop a stability-indicating method, a forced degradation study can be performed. This involves subjecting the this compound standard solution to stress conditions:

  • Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Alkaline Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: 80°C for 48 hours (solid and solution).

  • Photodegradation: Exposure to UV light (254 nm) and visible light for 24 hours.

The stressed samples should be analyzed by HPLC to identify and quantify any degradation products.

Conclusion

This compound is an indispensable reference standard for the phytochemical analysis of Papaver species and other related plants. The protocols and data presented in this application note provide a comprehensive guide for its use in HPLC, GC-MS, and qNMR techniques. Adherence to these methodologies will ensure the generation of high-quality, reliable, and reproducible data in research, quality control, and drug development settings.

References

Application Notes and Protocols for Preclinical Evaluation of (S)-Laudanine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

(S)-Laudanine is a benzylisoquinoline alkaloid and a metabolite of the neuromuscular blocking agents atracurium and cisatracurium.[1][2] While its racemic form, laudanosine, has been studied for its cardiovascular and neurological effects, the specific pharmacological profile of the (S)-enantiomer remains less characterized.[3][4][5] Laudanosine has been observed to cross the blood-brain barrier and may induce excitement and seizure activity at high concentrations.[4][5] It has also been reported to produce analgesia in animal models and interacts with GABA, opioid, and nicotinic acetylcholine receptors.[4][5][6][7] These observations suggest that this compound may possess a range of central nervous system (CNS) and cardiovascular activities that warrant further investigation.

These application notes provide a framework of animal models and experimental protocols to facilitate the systematic study of the pharmacology of this compound. The following sections detail methodologies for assessing potential analgesic, sedative, anxiolytic, and addictive properties, as well as cardiovascular effects.

Data Presentation: Standardized Tables for Quantitative Data

To ensure consistency and comparability of results, all quantitative data from the described experiments should be recorded in structured tables. Examples are provided below.

Table 1: Analgesic Activity of this compound in the Hot Plate Test

Treatment GroupDose (mg/kg)NLatency to Response (seconds) at Timepoint% Maximum Possible Effect (%MPE)
Pre-dose
30 min
60 min
90 min
120 min
Vehicle Control-
This compound
This compound
This compound
Positive Control (e.g., Morphine)

Table 2: Anxiolytic-like Effects of this compound in the Elevated Plus Maze Test

Treatment GroupDose (mg/kg)NTime in Open Arms (seconds)% Time in Open ArmsNumber of Open Arm EntriesTotal Arm Entries
Vehicle Control-
This compound
This compound
This compound
Positive Control (e.g., Diazepam)

Table 3: Addictive Potential of this compound in the Conditioned Place Preference Test

Treatment GroupDose (mg/kg)NPre-Conditioning Time in Drug-Paired Chamber (s)Post-Conditioning Time in Drug-Paired Chamber (s)Preference Score (s)
Vehicle Control-
This compound
This compound
This compound
Positive Control (e.g., Cocaine/Morphine)

Table 4: Cardiovascular Effects of this compound in Anesthetized Rats

Treatment GroupDose (mg/kg)NMean Arterial Pressure (mmHg) - Change from BaselineHeart Rate (bpm) - Change from Baseline
5 min
15 min
30 min
60 min
Vehicle Control-
This compound
This compound
This compound

Experimental Protocols

Assessment of Analgesic Activity: Hot Plate Test

This protocol assesses the central analgesic effects of this compound by measuring the latency of a thermal stimulus-induced response.

Materials:

  • Hot plate apparatus with adjustable temperature control.

  • Male Swiss Webster mice (20-25 g).

  • This compound solution.

  • Vehicle control solution (e.g., saline).

  • Positive control (e.g., Morphine sulfate, 10 mg/kg).

  • Syringes and needles for administration (e.g., intraperitoneal, intravenous).

Protocol:

  • Acclimation: Allow mice to acclimate to the testing room for at least 60 minutes before the experiment.[8]

  • Apparatus Setup: Set the hot plate temperature to 55 ± 0.5°C.[9][10]

  • Baseline Latency: Gently place each mouse on the hot plate and start a timer. Observe for nocifensive behaviors such as paw licking, flicking, or jumping.[8][10] Record the latency to the first clear sign of discomfort. A cut-off time of 30-60 seconds should be established to prevent tissue damage.[10][11]

  • Drug Administration: Administer this compound, vehicle, or positive control to different groups of mice. The route of administration (e.g., intraperitoneal, intravenous, or intracerebroventricular) should be chosen based on the study's objectives.

  • Post-treatment Latency: At various time points after drug administration (e.g., 30, 60, 90, and 120 minutes), place the mice back on the hot plate and measure the response latency as described in step 3.[11]

  • Data Analysis: Calculate the percentage of Maximum Possible Effect (%MPE) for each animal at each time point using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.[11]

Evaluation of Anxiolytic-like Effects: Elevated Plus Maze (EPM) Test

The EPM test is used to assess anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.[12][13][14]

Materials:

  • Elevated plus maze apparatus (two open arms, two closed arms).

  • Male Wistar rats (200-250 g) or mice.

  • This compound solution.

  • Vehicle control solution.

  • Positive control (e.g., Diazepam, 1-2 mg/kg).

  • Video tracking software (optional but recommended).

Protocol:

  • Acclimation: Habituate the animals to the testing room for at least 45-60 minutes prior to testing.[15][16]

  • Drug Administration: Administer this compound, vehicle, or positive control and allow for an appropriate absorption period (e.g., 30 minutes for intraperitoneal injection).

  • Test Procedure: Place the animal in the center of the maze, facing an open arm.[14] Allow the animal to explore the maze freely for 5 minutes.[12][13]

  • Data Collection: Record the number of entries into and the time spent in the open and closed arms. An arm entry is defined as all four paws entering the arm.

  • Data Analysis: Calculate the percentage of time spent in the open arms [(Time in open arms / Total time in all arms) x 100] and the percentage of open arm entries [(Number of open arm entries / Total number of arm entries) x 100]. An increase in these parameters suggests an anxiolytic-like effect.

Assessment of Addictive Potential: Conditioned Place Preference (CPP)

CPP is a Pavlovian conditioning paradigm used to evaluate the rewarding or aversive properties of a drug.[17][18][19][20]

Materials:

  • Conditioned place preference apparatus with at least two distinct compartments.

  • Male Sprague-Dawley rats (250-300 g) or mice.

  • This compound solution.

  • Vehicle control solution.

  • Positive control (e.g., Cocaine, 10-20 mg/kg or Morphine, 5-10 mg/kg).

Protocol:

  • Pre-Conditioning (Baseline Preference): On day 1, place each animal in the apparatus with free access to all compartments for 15 minutes. Record the time spent in each compartment to determine any initial preference.[18]

  • Conditioning: This phase typically lasts for 6-8 days.

    • On drug conditioning days, administer this compound or the positive control and confine the animal to one of the compartments (typically the initially non-preferred one) for 30-45 minutes.[18]

    • On vehicle conditioning days, administer the vehicle and confine the animal to the opposite compartment for the same duration. The order of drug and vehicle administration should be counterbalanced across animals.

  • Post-Conditioning (Preference Test): On the day after the last conditioning session, place the animal in the apparatus with free access to all compartments for 15 minutes, in a drug-free state. Record the time spent in each compartment.[18]

  • Data Analysis: Calculate the preference score by subtracting the time spent in the drug-paired compartment during the pre-conditioning phase from the time spent in the same compartment during the post-conditioning phase. A significant increase in time spent in the drug-paired compartment indicates a rewarding effect and addictive potential.

Evaluation of Cardiovascular Effects

This protocol is designed to assess the impact of this compound on blood pressure and heart rate in anesthetized rodents.

Materials:

  • Male Sprague-Dawley rats (300-350 g).

  • Anesthetic (e.g., urethane or a combination of ketamine/xylazine).

  • Catheters for arterial and venous cannulation.

  • Pressure transducer and data acquisition system.

  • This compound solution.

  • Vehicle control solution.

Protocol:

  • Anesthesia and Cannulation: Anesthetize the rat and cannulate the femoral artery for blood pressure measurement and the femoral vein for drug administration.

  • Stabilization: Allow the animal to stabilize for at least 30 minutes after surgery until cardiovascular parameters are constant.

  • Baseline Measurement: Record baseline mean arterial pressure (MAP) and heart rate (HR) for a 15-minute period.

  • Drug Administration: Administer a bolus intravenous injection of this compound or vehicle.

  • Post-injection Monitoring: Continuously record MAP and HR for at least 60 minutes after administration.

  • Data Analysis: Calculate the change in MAP and HR from baseline at various time points post-injection. Dose-response curves can be generated by administering increasing doses of this compound.

Visualization of Pathways and Workflows

Hypothesized Signaling Pathway for this compound's CNS Effects

Based on the known interactions of its racemate, this compound may modulate multiple neurotransmitter systems. The following diagram illustrates a hypothetical signaling pathway.

G cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron sLaudanine This compound Ca_channel Voltage-gated Ca2+ Channel sLaudanine->Ca_channel Inhibition? Vesicle Neurotransmitter Vesicle (e.g., Glutamate) Ca_channel->Vesicle Ca2+ influx NT_release Neurotransmitter Release Vesicle->NT_release GABA_R GABAA Receptor Opioid_R Opioid Receptor nACh_R Nicotinic ACh Receptor Alpha1_AR α1-Adrenoceptor Neuronal_Response Altered Neuronal Excitability GABA_R->Neuronal_Response Opioid_R->Neuronal_Response nACh_R->Neuronal_Response Alpha1_AR->Neuronal_Response sLaudanine2 This compound sLaudanine2->GABA_R Modulation? sLaudanine2->Opioid_R Interaction? sLaudanine2->nACh_R Interaction? sLaudanine2->Alpha1_AR Blockade?

Caption: Hypothesized modulation of CNS signaling by this compound.

Experimental Workflow for In Vivo Pharmacological Profiling

The following diagram outlines the general workflow for characterizing the pharmacological effects of this compound in animal models.

G cluster_planning Phase 1: Planning and Preparation cluster_screening Phase 2: Behavioral and Physiological Screening cluster_analysis Phase 3: Data Analysis and Interpretation A Compound Synthesis and Formulation B Animal Acclimation (Mice/Rats) A->B C Protocol Design and Ethical Approval B->C D Acute Toxicity and Dose-Range Finding C->D E Analgesic Activity (Hot Plate Test) D->E F Anxiolytic/Sedative Effects (Elevated Plus Maze) D->F G Addictive Potential (Conditioned Place Preference) D->G H Cardiovascular Monitoring (Blood Pressure, Heart Rate) D->H I Data Collection and Tabulation E->I F->I G->I H->I J Statistical Analysis I->J K Pharmacological Profile Determination J->K

Caption: General workflow for in vivo studies of this compound.

Logical Flow for Intracerebroventricular (ICV) Administration

For direct CNS administration to bypass the blood-brain barrier, the following workflow can be employed.

G start Start a Anesthetize Mouse (e.g., isoflurane) start->a b Secure in Stereotaxic Frame a->b c Perform Craniotomy (if not pre-cannulated) b->c d Prepare Microsyringe with This compound Solution c->d e Lower Needle to Target Coordinates (Lateral Ventricle) d->e f Slowly Infuse Solution (e.g., over 1-2 minutes) e->f g Allow Needle to Remain in Place (1-2 minutes) f->g h Slowly Withdraw Needle g->h i Suture Scalp and Provide Post-operative Care h->i j Behavioral/Physiological Testing i->j end End j->end

Caption: Workflow for intracerebroventricular injection in mice.

References

Application Notes and Protocols: (S)-Laudanine as a Starting Material for Derivative Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Laudanine, a benzylisoquinoline alkaloid found in opium poppy (Papaver somniferum), serves as a valuable and versatile starting material for the synthesis of a variety of derivatives with significant pharmacological potential. As a key intermediate in the biosynthesis of papaverine, this compound possesses a modifiable scaffold amenable to chemical alterations at its secondary amine and four methoxy groups.[1] These modifications can lead to the generation of novel compounds with a range of biological activities, including neuromuscular blockade and potential anticancer properties. This document provides detailed application notes and experimental protocols for the synthesis of this compound derivatives.

This compound is biosynthetically derived from (S)-reticuline. The methylation of (S)-reticuline yields this compound, which can be further methylated to produce (S)-laudanosine.[1] Laudanosine itself is a key precursor to the clinically significant neuromuscular blocking agent, atracurium.[2][3][4] The synthetic pathways explored for laudanosine provide a strong basis for the derivatization of this compound.

Data Presentation: Biological Activities of Related Derivatives

While specific quantitative data for a wide range of this compound derivatives is not extensively available in the public domain, the biological activities of its close analogue, laudanosine, and its derivatives offer valuable insights into the potential of this chemical class. The following table summarizes key biological data for laudanosine and its clinically relevant derivative, atracurium.

Compound/DerivativeChemical ClassBiological ActivityQuantitative DataReference
(±)-Laudanosine Benzyltetrahydroisoquinolineα1-adrenoceptor blocker, CNS stimulant-[5]
Atracurium Bis-quaternary ammonium saltNeuromuscular blocking agent-[2][3][4]
N-propyl-norlaudanosine N-alkylated benzyltetrahydroisoquinolinePotential anticancer agent (MDR modulator)-[3]
6′-bromo-laudanosine Halogenated benzyltetrahydroisoquinolinePotential anticancer agent (MDR modulator)-[3]

Experimental Protocols

The following protocols are based on established synthetic methodologies for isoquinoline alkaloids and provide a framework for the derivatization of this compound. Researchers should adapt and optimize these procedures based on their specific target molecules and available laboratory resources.

Protocol 1: Synthesis of (S)-Laudanosine from this compound (N-Methylation)

This protocol describes the N-methylation of this compound to yield (S)-Laudanosine.

Materials:

  • This compound

  • Methyl iodide (CH₃I)

  • Potassium carbonate (K₂CO₃)

  • Acetone, anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., DCM/Methanol gradient)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous acetone, add potassium carbonate (3.0 eq).

  • Add methyl iodide (1.5 eq) dropwise to the suspension at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove potassium carbonate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to afford pure (S)-Laudanosine.

  • Characterize the final product by NMR, Mass Spectrometry, and compare with literature data.

Protocol 2: Synthesis of a Quaternary Ammonium Derivative of this compound (N-Alkylation)

This protocol outlines the synthesis of a quaternary ammonium salt from this compound, a key step in developing neuromuscular blocking agents. This is analogous to the synthesis of atracurium from laudanosine.

Materials:

  • This compound

  • Alkyl halide (e.g., Benzyl bromide)

  • Acetonitrile, anhydrous

  • Diethyl ether

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous acetonitrile.

  • Add the desired alkyl halide (e.g., benzyl bromide, 1.2 eq) to the solution.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 24-48 hours. Monitor the formation of a precipitate.

  • Upon completion of the reaction (indicated by TLC or the cessation of precipitate formation), cool the mixture to room temperature.

  • Collect the precipitated product by filtration.

  • Wash the solid product with cold diethyl ether to remove any unreacted starting materials.

  • Dry the product under vacuum to yield the quaternary ammonium salt.

  • Characterize the product by NMR and Mass Spectrometry.

Protocol 3: Synthesis of an N-Acyl Derivative of this compound (N-Acylation)

This protocol describes the N-acylation of this compound to introduce an amide functionality.

Materials:

  • This compound

  • Acyl chloride or anhydride (e.g., Acetyl chloride or Acetic anhydride)

  • Triethylamine (Et₃N) or Pyridine

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane.

  • Add triethylamine (1.5 eq) to the solution and cool to 0 °C in an ice bath.

  • Slowly add the acyl chloride or anhydride (1.2 eq) dropwise to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the N-acyl derivative.

  • Characterize the final product by NMR and Mass Spectrometry.

Protocol 4: O-Demethylation of this compound Derivatives

This protocol provides a general method for the selective or complete O-demethylation of the methoxy groups in the this compound scaffold, which can be crucial for modulating receptor binding and activity.[6][7]

Materials:

  • This compound derivative

  • Boron tribromide (BBr₃) or other demethylating agents (e.g., HBr, pyridine-HCl)

  • Dichloromethane (DCM), anhydrous

  • Methanol

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • Dissolve the this compound derivative (1.0 eq) in anhydrous dichloromethane and cool to -78 °C (dry ice/acetone bath).

  • Slowly add a solution of boron tribromide (excess, e.g., 4-6 eq depending on the number of methoxy groups to be cleaved) in DCM to the reaction mixture.

  • Stir the reaction at -78 °C for 1-2 hours, then allow it to slowly warm to room temperature and stir for an additional 12-24 hours. Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction by slowly adding methanol at 0 °C.

  • Concentrate the mixture under reduced pressure.

  • Redissolve the residue in methanol and concentrate again to remove residual boron species.

  • Neutralize the residue with saturated aqueous sodium bicarbonate solution and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by chromatography to yield the O-demethylated derivative.

  • Characterize the product by NMR and Mass Spectrometry.

Mandatory Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate key concepts related to the synthesis and potential mechanism of action of this compound derivatives.

Biosynthetic_Pathway Reticuline (S)-Reticuline Laudanine This compound Reticuline->Laudanine Methylation Laudanosine (S)-Laudanosine Laudanine->Laudanosine Methylation Papaverine Papaverine Laudanosine->Papaverine N-Demethylation & Aromatization

Caption: Biosynthetic pathway from (S)-Reticuline to Papaverine.

Derivative_Synthesis_Workflow cluster_start Starting Material cluster_reactions Synthetic Modifications cluster_products Derivative Classes cluster_evaluation Biological Evaluation Laudanine This compound N_Alkylation N-Alkylation Laudanine->N_Alkylation N_Acylation N-Acylation Laudanine->N_Acylation O_Demethylation O-Demethylation Laudanine->O_Demethylation N_Alkyl_Derivatives N-Alkyl / Quaternary Ammonium Salts N_Alkylation->N_Alkyl_Derivatives N_Acyl_Derivatives N-Acyl Derivatives N_Acylation->N_Acyl_Derivatives O_Demethylated_Derivatives O-Demethylated Derivatives O_Demethylation->O_Demethylated_Derivatives Bio_Eval Cytotoxicity Assays Receptor Binding Assays In vivo studies N_Alkyl_Derivatives->Bio_Eval N_Acyl_Derivatives->Bio_Eval O_Demethylated_Derivatives->Bio_Eval

Caption: Workflow for synthesis and evaluation of this compound derivatives.

Neuromuscular_Blockade_Pathway cluster_neuron Motor Neuron Terminal cluster_synapse Synaptic Cleft cluster_muscle Muscle Fiber Nerve_Impulse Nerve Impulse ACh_Release Acetylcholine (ACh) Release Nerve_Impulse->ACh_Release ACh ACh ACh_Release->ACh nAChR Nicotinic ACh Receptor (nAChR) ACh->nAChR binds Muscle_Contraction Muscle Contraction nAChR->Muscle_Contraction activates Derivative Quaternary Ammonium Derivative of this compound Derivative->nAChR blocks

Caption: Proposed mechanism of action for neuromuscular blocking agents.

References

Application Notes and Protocols: Enzyme Kinetics of Methyltransferases Acting on (S)-Reticuline and its Precursors

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

These application notes provide a comprehensive overview of the enzyme kinetics of methyltransferases involved in the biosynthesis of benzylisoquinoline alkaloids (BIAs), with a focus on enzymes acting on (S)-reticuline and its precursors. The included protocols and data are intended to guide researchers in academic and industrial settings who are studying these enzymes for applications in synthetic biology, drug discovery, and metabolic engineering.

Introduction

(S)-Reticuline is a critical branch-point intermediate in the biosynthesis of a vast array of pharmacologically important benzylisoquinoline alkaloids, including morphine, codeine, and berberine.[1][2][3] The structural diversity of these alkaloids is generated, in part, by the activity of various methyltransferases that modify the (S)-reticuline scaffold and its precursors. Understanding the kinetic properties of these enzymes is essential for elucidating the regulatory mechanisms of BIA biosynthesis and for the rational design of engineered metabolic pathways to produce valuable compounds. This document details the kinetic parameters of key methyltransferases and provides standardized protocols for their characterization.

Key Methyltransferases in the Benzylisoquinoline Alkaloid Pathway

Several key methyltransferases are involved in the stepwise conversion of early precursors to (S)-reticuline and its subsequent derivatives. These enzymes primarily utilize S-adenosyl-L-methionine (SAM) as a methyl group donor.[4][5] The main enzymes discussed in these notes are:

  • Norcoclaurine 6-O-methyltransferase (6OMT): Catalyzes the O-methylation of the 6-hydroxyl group of norcoclaurine to form coclaurine.[4][6]

  • Coclaurine N-methyltransferase (CNMT): Catalyzes the N-methylation of coclaurine to produce N-methylcoclaurine.[2][5][7]

  • Reticuline 7-O-methyltransferase (7OMT): Catalyzes the O-methylation of the 7-hydroxyl group of reticuline to produce laudanine.[6][8]

  • Reticuline N-methyltransferase (RNMT): Catalyzes the N-methylation of reticuline to form tembetarine.[1]

Data Presentation: Kinetic Parameters of Methyltransferases

The following tables summarize the reported kinetic parameters for several methyltransferases acting on (S)-reticuline and its precursors. These values provide a basis for comparing enzyme efficiency and substrate preference.

Table 1: Kinetic Parameters of Norcoclaurine 6-O-methyltransferase (6OMT)

SubstrateK_m_ (mM)Source OrganismReference
(R,S)-Norlaudanosoline2.23Coptis japonica[4]
S-adenosyl-L-methionine (SAM)3.95Coptis japonica[4]
(R,S)-Norcoclaurine-Papaver somniferum[8]

Note: Specific activity for (R,S)-norcoclaurine with P. somniferum 6OMT was reported as 7.4 s⁻¹ mM⁻¹ (k_cat_/K_m_).[8]

Table 2: Kinetic Parameters of Reticuline 7-O-methyltransferase (7OMT)

Substratek_cat_/K_m_ (s⁻¹ mM⁻¹)Source OrganismReference
(R)-Reticuline4.2Papaver somniferum[8]
(S)-Reticuline4.5Papaver somniferum[8]

Table 3: Kinetic Parameters of Reticuline N-methyltransferase (RNMT)

| Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | Source Organism | Reference | |---|---|---|---| | (S)-Reticuline | 42 | 0.028 | Papaver somniferum |[1] | | (R)-Reticuline | 85 | 0.053 | Papaver somniferum |[1] | | S-adenosyl-L-methionine (SAM) | 168 | - | Papaver somniferum |[1] |

Table 4: Kinetic Parameters of Coclaurine N-methyltransferase (CNMT)

SubstrateK_m_ (µM)Source OrganismReference
(S)-Coclaurine36Coptis japonica[1]
(S)-Norcoclaurine52Coptis japonica[1]
S-adenosyl-L-methionine (SAM)44Coptis japonica[1]

Experimental Protocols

The following are generalized protocols for the expression, purification, and kinetic characterization of methyltransferases involved in the (S)-reticuline pathway. These protocols are based on methodologies reported in the cited literature.

Protocol 1: Recombinant Enzyme Expression and Purification
  • Gene Cloning and Expression:

    • The coding sequence of the methyltransferase of interest is cloned into a suitable expression vector (e.g., pET vectors for E. coli) with an affinity tag (e.g., His-tag, GST-tag) for purification.

    • Transform the expression construct into a suitable bacterial expression host strain (e.g., E. coli BL21(DE3)).

  • Cell Culture and Induction:

    • Grow the transformed cells in Luria-Bertani (LB) medium containing the appropriate antibiotic at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.[9]

    • Induce protein expression by adding a suitable inducer, such as isopropyl β-D-1-thiogalactopyranoside (IPTG), and continue the culture at a lower temperature (e.g., 18-25°C) overnight.[9]

  • Cell Lysis and Protein Extraction:

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, and protease inhibitors).

    • Lyse the cells by sonication or high-pressure homogenization on ice.

    • Clarify the lysate by centrifugation to remove cell debris.

  • Affinity Chromatography Purification:

    • Load the clarified lysate onto an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins) pre-equilibrated with lysis buffer.

    • Wash the column with a wash buffer containing a higher concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.

    • Elute the recombinant protein using an elution buffer with a high concentration of imidazole (e.g., 250-500 mM).

  • Buffer Exchange and Protein Quantification:

    • Exchange the buffer of the purified protein to a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 10% glycerol) using dialysis or a desalting column.

    • Determine the protein concentration using a standard method such as the Bradford or BCA assay.

    • Assess protein purity by SDS-PAGE.

Protocol 2: In Vitro Methyltransferase Activity Assay

This protocol describes a general method for determining methyltransferase activity. The detection method can be adapted (e.g., HPLC, LC-MS, or radiometric assays).

  • Reaction Mixture Preparation:

    • Prepare a reaction buffer. The optimal pH and temperature may vary between enzymes, but a common starting point is a buffer at pH 7.0-8.5 and a temperature of 30-37°C.[1] For example, RNMT activity was determined at pH 7.0 and 30°C.[1]

    • The reaction mixture should contain:

      • The purified methyltransferase enzyme.

      • The methyl-accepting substrate ((S)-reticuline or a precursor) at varying concentrations.

      • The methyl donor, S-adenosyl-L-methionine (SAM), at a saturating concentration when determining the kinetics for the alkaloid substrate, and at varying concentrations when determining the kinetics for SAM.

  • Enzyme Reaction:

    • Initiate the reaction by adding the enzyme to the pre-warmed reaction mixture.

    • Incubate the reaction for a specific period during which the product formation is linear with time.

    • Terminate the reaction, for example, by adding an acid (e.g., perchloric acid) or by heat inactivation.

  • Product Quantification:

    • Quantify the formation of the methylated product using a suitable analytical method. High-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) are commonly used to separate and quantify the substrate and product.

    • Alternatively, a continuous spectrophotometric assay can be employed where the formation of S-adenosylhomocysteine (SAH) is coupled to the oxidation of NAD(P)H.[10][11]

  • Kinetic Parameter Calculation:

    • Determine the initial reaction velocities at different substrate concentrations.

    • Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the K_m_ and V_max_ values.[12][13] The turnover number (k_cat_) can be calculated if the enzyme concentration is known (k_cat_ = V_max_ / [E]).[14]

Visualizations

Benzylisoquinoline Alkaloid Biosynthesis Pathway

The following diagram illustrates the initial steps of the benzylisoquinoline alkaloid biosynthetic pathway, highlighting the reactions catalyzed by the methyltransferases discussed.

BIA_Pathway Dopamine Dopamine Norcoclaurine (S)-Norcoclaurine Dopamine->Norcoclaurine NCS HPAA 4-Hydroxyphenyl- acetaldehyde HPAA->Norcoclaurine NCS Coclaurine (S)-Coclaurine Norcoclaurine->Coclaurine 6OMT (+SAM) NMethylcoclaurine (S)-N-Methylcoclaurine Coclaurine->NMethylcoclaurine CNMT (+SAM) invis1 NMethylcoclaurine->invis1 CYP80B1 Reticuline (S)-Reticuline Laudanine Laudanine Reticuline->Laudanine 7OMT (+SAM) Tembetarine Tembetarine Reticuline->Tembetarine RNMT (+SAM) invis1->Reticuline 4'OMT (+SAM) invis2 Experimental_Workflow Cloning Gene Cloning & Vector Construction Expression Recombinant Protein Expression Cloning->Expression Purification Protein Purification (Affinity Chromatography) Expression->Purification Assay Enzyme Kinetic Assay (Varying Substrate Conc.) Purification->Assay Quantification Product Quantification (HPLC/LC-MS) Assay->Quantification Analysis Data Analysis (Michaelis-Menten Plot) Quantification->Analysis Parameters Determination of Km, Vmax, kcat Analysis->Parameters

References

Application Notes and Protocols for High-Throughput Screening of (S)-Laudanine Biosynthesis Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Laudanine is a benzylisoquinoline alkaloid and a key intermediate in the biosynthesis of papaverine, a potent vasodilator. The biosynthetic pathway of this compound involves crucial methylation steps catalyzed by specific O-methyltransferases. Targeting these enzymes with small molecule inhibitors presents a promising strategy for modulating the production of downstream alkaloids and for the development of novel therapeutic agents. This document provides detailed application notes and protocols for establishing a high-throughput screening (HTS) campaign to identify inhibitors of the key enzymes in the this compound biosynthesis pathway: Reticuline 7-O-methyltransferase (7OMT) and the subsequent 3'-O-methyltransferase.

This compound Biosynthesis Pathway

The biosynthesis of this compound begins with the central precursor (S)-reticuline. Two sequential O-methylation steps, catalyzed by S-adenosyl-L-methionine (SAM)-dependent methyltransferases, lead to the formation of this compound. A subsequent methylation step can then lead to (S)-laudanosine.[1] The key enzymes of interest for this screening protocol are:

  • Reticuline 7-O-methyltransferase (7OMT): Catalyzes the transfer of a methyl group from SAM to the 7-hydroxyl group of (S)-reticuline, forming this compound.

  • 3'-O-methyltransferase: Catalyzes the methylation of the 3'-hydroxyl group of this compound to produce (S)-laudanosine.

Inhibition of these enzymes would disrupt the biosynthetic cascade, making them attractive targets for drug discovery.

Laudanine_Biosynthesis cluster_0 cluster_1 Reticuline (S)-Reticuline Laudanine This compound Reticuline->Laudanine Reticuline 7-O-methyltransferase (7OMT) + SAM Laudanosine (S)-Laudanosine Laudanine->Laudanosine 3'-O-methyltransferase + SAM

Figure 1: Biosynthesis pathway of this compound from (S)-Reticuline.

High-Throughput Screening Workflow

A typical HTS workflow for identifying inhibitors of the target methyltransferases involves several stages, from initial screening of a large compound library to hit validation and characterization.

HTS_Workflow cluster_workflow HTS Workflow Library Compound Library (Primary Screen) Primary_Assay Primary HTS Assay (e.g., MTase-Glo™) Library->Primary_Assay Hit_ID Initial Hit Identification Primary_Assay->Hit_ID Dose_Response Dose-Response & IC50 Determination Hit_ID->Dose_Response Secondary_Assay Secondary/Orthogonal Assay (e.g., Fluorescence-based) Dose_Response->Secondary_Assay Hit_Validation Hit Validation & Confirmation Secondary_Assay->Hit_Validation SAR Structure-Activity Relationship (SAR) Studies Hit_Validation->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Figure 2: General workflow for a high-throughput screening campaign.

Data Presentation

The following tables summarize key quantitative data for the target enzymes and a known general inhibitor. This information is critical for assay design and for benchmarking the potency of newly identified inhibitors.

Table 1: Kinetic Parameters of Target Enzymes

EnzymeSubstrateKm (µM)kcat/Km (s-1mM-1)Source
Reticuline N-methyltransferase(S)-Reticuline42 ± 3655
(R,S)-Reticuline 7-O-methyltransferase(S)-Reticuline-4.5[2]

Table 2: Known General Methyltransferase Inhibitor

InhibitorTarget ClassInhibition TypeKi Range (µM)Source
S-adenosyl-L-homocysteine (SAH)S-adenosyl-L-methionine (SAM)-dependent MethyltransferasesCompetitive0.11 - 2[3][4]

Note: SAH is a product of the methylation reaction and a known feedback inhibitor of most SAM-dependent methyltransferases. It serves as a useful positive control for inhibition in HTS assays.

Experimental Protocols

Heterologous Expression and Purification of Target Enzymes

To obtain sufficient quantities of active Reticuline 7-O-methyltransferase (7OMT) and 3'-O-methyltransferase for HTS, heterologous expression in a suitable host system such as Escherichia coli or Saccharomyces cerevisiae is recommended.

Protocol 1: Enzyme Expression and Purification

  • Gene Synthesis and Cloning: Synthesize the codon-optimized coding sequences for the target methyltransferases and clone them into an appropriate expression vector (e.g., pET vector for E. coli or pYES vector for yeast) containing a purification tag (e.g., 6x-His tag).

  • Transformation: Transform the expression constructs into a suitable E. coli strain (e.g., BL21(DE3)) or yeast strain (e.g., INVSc1).

  • Culture and Induction: Grow the transformed cells in appropriate media to the mid-log phase. Induce protein expression with a suitable inducer (e.g., IPTG for E. coli or galactose for yeast) and continue incubation at an optimized temperature and duration.

  • Cell Lysis: Harvest the cells by centrifugation and resuspend them in a lysis buffer containing protease inhibitors. Lyse the cells using sonication or a French press.

  • Purification: Clarify the lysate by centrifugation. Purify the target enzyme from the supernatant using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins).

  • Quality Control: Assess the purity and concentration of the purified enzyme using SDS-PAGE and a protein concentration assay (e.g., Bradford or BCA). Confirm enzyme activity using a low-throughput functional assay before proceeding to HTS.

High-Throughput Screening Assays

A variety of HTS assay formats are available for monitoring methyltransferase activity. The MTase-Glo™ Methyltransferase Assay is a robust and versatile luminescence-based assay that detects the formation of S-adenosyl-L-homocysteine (SAH), a universal product of SAM-dependent methylation reactions.

Protocol 2: MTase-Glo™ Methyltransferase Assay (384-well format)

This protocol is adapted for screening inhibitors of Reticuline 7-O-methyltransferase (7OMT). A similar protocol can be used for the 3'-O-methyltransferase by substituting the enzyme and substrate accordingly.

Reagents and Materials:

  • Purified, active Reticuline 7-O-methyltransferase (7OMT)

  • (S)-Reticuline (substrate)

  • S-adenosyl-L-methionine (SAM)

  • Compound library plates (e.g., 10 mM in DMSO)

  • MTase-Glo™ Reagent and MTase-Glo™ Detection Solution (Promega)

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • White, opaque 384-well assay plates

  • Luminometer

Procedure:

  • Compound Dispensing: Dispense 50 nL of each compound from the library plates into the wells of the 384-well assay plate using an acoustic dispenser or pin tool. For controls, dispense DMSO (negative control) and a known inhibitor like SAH (positive control).

  • Enzyme and Substrate Preparation:

    • Prepare a 2X enzyme solution by diluting the purified 7OMT in assay buffer to a final concentration that yields a robust signal in the assay window (to be determined during assay development).

    • Prepare a 2X substrate/cofactor solution containing (S)-Reticuline and SAM in assay buffer. The final concentration of (S)-Reticuline should be around its Km value, and SAM concentration should be saturating.

  • Reaction Initiation:

    • Add 5 µL of the 2X enzyme solution to each well of the assay plate.

    • Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

    • Add 5 µL of the 2X substrate/cofactor solution to initiate the enzymatic reaction.

  • Enzymatic Reaction: Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C) for a predetermined time (e.g., 60 minutes). The reaction time should be within the linear range of product formation.

  • Signal Detection:

    • Add 5 µL of MTase-Glo™ Reagent to each well to stop the enzymatic reaction and convert SAH to ADP.

    • Incubate for 30 minutes at room temperature.

    • Add 10 µL of MTase-Glo™ Detection Solution to each well.

    • Incubate for 30 minutes at room temperature to allow the luminescent signal to stabilize.

  • Data Acquisition: Read the luminescence signal on a plate reader.

Data Analysis:

  • Calculate the percent inhibition for each compound relative to the positive and negative controls.

  • Identify initial "hits" based on a predefined inhibition threshold (e.g., >50% inhibition).

  • Perform dose-response experiments for the initial hits to determine their IC₅₀ values.

Protocol 3: Secondary Assay - Fluorescence-Based Detection

A fluorescence-based assay can be used as an orthogonal method to confirm the activity of hits identified in the primary screen. This assay format typically involves a coupled enzyme system that links the production of SAH to a fluorescent signal.

Assay Principle:

  • The methyltransferase reaction produces SAH.

  • SAH is hydrolyzed by SAH hydrolase (SAHH) to homocysteine and adenosine.

  • The free thiol group of homocysteine reacts with a thiol-reactive fluorescent probe (e.g., ThioGlo®) to produce a fluorescent signal.

Procedure (384-well format):

  • Follow steps 1-4 of the MTase-Glo™ protocol.

  • Detection:

    • Prepare a detection reagent containing SAH hydrolase and a thiol-reactive fluorescent probe in an appropriate buffer.

    • Add the detection reagent to each well.

    • Incubate at room temperature for a sufficient time to allow the coupled reactions to proceed to completion.

  • Data Acquisition: Read the fluorescence intensity on a plate reader at the appropriate excitation and emission wavelengths for the chosen probe.

Conclusion

The provided application notes and protocols offer a comprehensive framework for establishing a high-throughput screening campaign to identify inhibitors of this compound biosynthesis. By targeting the key methyltransferases in this pathway, researchers can discover novel chemical entities with the potential for development into new therapeutics or as tools to further probe the intricacies of benzylisoquinoline alkaloid metabolism. The combination of a robust primary HTS assay with a confirmatory secondary assay will increase the confidence in identified hits and provide a solid foundation for subsequent hit-to-lead optimization efforts.

References

Application Notes: Development of a Competitive Immunoassay for (S)-Laudanine

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

These application notes provide a comprehensive overview and detailed protocols for the development of a sensitive and specific immunoassay for the quantitative determination of (S)-Laudanine, a benzylisoquinoline alkaloid. The workflow covers all critical stages, from the rational design and synthesis of haptens to the production of specific monoclonal antibodies and the establishment of a competitive indirect enzyme-linked immunosorbent assay (ciELISA). The described methods and representative data serve as a guide for researchers and professionals in drug development and analytical chemistry.

Introduction

This compound is a naturally occurring alkaloid with potential pharmacological significance. The development of rapid, sensitive, and specific analytical methods is crucial for its detection in various matrices. Immunoassays, particularly the ELISA format, offer a high-throughput and cost-effective solution for this purpose. The core of a successful immunoassay for a small molecule like this compound lies in the production of high-affinity antibodies, which requires the strategic design and synthesis of appropriate haptens. This document outlines the complete process of generating the necessary immunoreagents and developing a functional immunoassay.

Experimental Workflow Overview

The development process follows a structured path, beginning with the chemical modification of this compound to create a hapten, followed by conjugation to carrier proteins to produce an immunogen and a coating antigen. The immunogen is used to elicit an immune response in mice for the generation of monoclonal antibodies via hybridoma technology. Finally, these antibodies are utilized to develop and optimize a competitive indirect ELISA for the detection of this compound.

G cluster_0 Phase 1: Immunoreagent Preparation cluster_1 Phase 2: Antibody Production cluster_2 Phase 3: Immunoassay Development Hapten Hapten Synthesis (this compound Derivative) Immunogen Immunogen Preparation (Hapten-BSA Conjugate) Hapten->Immunogen Coating Coating Antigen Prep. (Hapten-OVA Conjugate) Hapten->Coating Immunization Mouse Immunization Immunogen->Immunization Optimization ELISA Optimization Coating->Optimization Fusion Cell Fusion & Hybridoma Selection Immunization->Fusion Screening Screening & Cloning Fusion->Screening mAb Monoclonal Antibody (mAb) Purification Screening->mAb mAb->Optimization Validation Assay Validation (Sensitivity & Specificity) Optimization->Validation Assay Quantitative Immunoassay for this compound Validation->Assay

Caption: Overall workflow for this compound immunoassay development.

Protocols

Hapten Synthesis

To render the small molecule this compound immunogenic, a spacer arm is introduced to facilitate conjugation to a carrier protein. A derivative is synthesized by introducing a carboxyl group, creating a hapten suitable for coupling.

Protocol 3.1.1: Synthesis of this compound-Hapten

  • Derivatization: Modify the this compound molecule to introduce a reactive carboxyl group. This is typically done at a position distant from the key structural epitopes to ensure the resulting antibodies recognize the parent molecule. A plausible strategy involves derivatization at a phenolic hydroxyl group after selective de-methylation.

  • Introduction of Spacer Arm: React the derivatized this compound with a compound like 6-aminohexanoic acid. This introduces a six-carbon spacer arm, which is optimal for reducing steric hindrance from the carrier protein.

  • Purification: Purify the resulting hapten using column chromatography or HPLC.

  • Characterization: Confirm the structure of the synthesized hapten using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1]

Preparation of Immunogen and Coating Antigen

The synthesized hapten is conjugated to carrier proteins. For generating a robust immune response, Bovine Serum Albumin (BSA) is commonly used. For the coating antigen in a heterologous assay format, which often improves sensitivity, Ovalbumin (OVA) is used.[1][2]

Protocol 3.2.1: Conjugation of Hapten to Carrier Proteins (EDC/NHS Method)

  • Hapten Activation: Dissolve 10 mg of the this compound-hapten in 1 mL of Dimethylformamide (DMF). Add 1.5 equivalents of N-hydroxysuccinimide (NHS) and 1.5 equivalents of N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC). Stir the reaction mixture at room temperature for 4-6 hours to form the NHS-ester.

  • Protein Preparation: Dissolve 20 mg of carrier protein (BSA or OVA) in 5 mL of 0.1 M phosphate-buffered saline (PBS), pH 7.4.

  • Conjugation: Add the activated hapten solution dropwise to the protein solution while gently stirring. Let the reaction proceed overnight at 4°C.

  • Purification: Dialyze the conjugate extensively against PBS (pH 7.4) for 48 hours with multiple buffer changes to remove unconjugated hapten and coupling reagents.

  • Characterization: Confirm the successful conjugation using UV-Vis spectrophotometry to determine the hapten-to-protein molar ratio. Store the conjugates at -20°C.

Monoclonal Antibody Production

Monoclonal antibodies are generated using hybridoma technology to ensure a consistent and specific supply of antibodies.[3][4][5]

Protocol 3.3.1: Immunization and Hybridoma Production

  • Immunization: Emulsify the this compound-BSA immunogen (100 µg) with an equal volume of Freund's complete adjuvant. Immunize 6-8 week old female BALB/c mice via intraperitoneal injection. Administer booster injections every 3 weeks with the immunogen emulsified in Freund's incomplete adjuvant.

  • Titer Monitoring: After the third immunization, collect blood from the tail vein and determine the antibody titer in the sera using indirect ELISA with the this compound-OVA coating antigen.

  • Final Boost: Select the mouse with the highest antibody titer and administer a final intravenous boost of the immunogen in saline three days before cell fusion.

  • Cell Fusion: Isolate splenocytes from the immunized mouse and fuse them with Sp2/0 myeloma cells using polyethylene glycol (PEG).

  • Hybridoma Selection: Select for fused hybridoma cells by culturing in HAT (hypoxanthine-aminopterin-thymidine) medium.

  • Screening and Cloning: Screen the supernatants from the hybridoma cultures for antibodies specific to this compound using indirect ELISA. Select positive clones and subclone them at least three times by limiting dilution to ensure monoclonality.[4]

  • Antibody Production & Purification: Expand the selected monoclonal hybridoma cell line in vitro in cell culture flasks or in vivo by generating ascites in mice. Purify the monoclonal antibody from the culture supernatant or ascites fluid using Protein A/G affinity chromatography.

Competitive Indirect ELISA (ciELISA) Protocol

The developed monoclonal antibody is used to establish a competitive immunoassay for the quantification of this compound. The principle involves competition between the free this compound in the sample and the this compound-OVA conjugate coated on the microplate for binding to a limited amount of the monoclonal antibody.

G cluster_Coating Step 1: Coating cluster_Competition Step 2: Competitive Reaction cluster_Secondary Step 3: Detection cluster_Substrate Step 4: Signal Generation Coating_desc Coating antigen (this compound-OVA) is immobilized on the microplate well. Competition_desc Sample (containing free this compound) and primary antibody (anti-Laudanine mAb) are added. They compete for antibody binding. Secondary_desc Enzyme-labeled secondary antibody (e.g., HRP-Goat anti-mouse IgG) is added, binding to the primary antibody. Substrate_desc Substrate (e.g., TMB) is added. The enzyme converts it to a colored product. Signal is inversely proportional to analyte concentration.

Caption: Principle of the competitive indirect ELISA (ciELISA).

Protocol 3.4.1: ciELISA Procedure

  • Coating: Dilute the this compound-OVA coating antigen to 1 µg/mL in coating buffer (0.05 M carbonate-bicarbonate buffer, pH 9.6). Add 100 µL to each well of a 96-well microplate. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with PBST (PBS containing 0.05% Tween-20).

  • Blocking: Add 200 µL of blocking buffer (e.g., 5% non-fat milk in PBST) to each well. Incubate for 2 hours at 37°C.

  • Washing: Repeat the washing step (3.4.1.2).

  • Competitive Reaction: Add 50 µL of this compound standard solution or sample extract to each well, followed immediately by 50 µL of the diluted anti-(S)-Laudanine monoclonal antibody. Incubate for 1 hour at 37°C.

  • Washing: Repeat the washing step (3.4.1.2).

  • Secondary Antibody: Add 100 µL of HRP-conjugated goat anti-mouse IgG, diluted according to the manufacturer's instructions, to each well. Incubate for 1 hour at 37°C.

  • Washing: Repeat the washing step (3.4.1.2) five times.

  • Substrate Addition: Add 100 µL of TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution to each well. Incubate in the dark for 15 minutes at room temperature.

  • Stopping Reaction: Stop the reaction by adding 50 µL of 2 M H₂SO₄ to each well.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Plot a standard curve of absorbance versus the logarithm of the analyte concentration. Calculate the IC50 value (the concentration of analyte that causes 50% inhibition of antibody binding).

Representative Data

The performance of the developed immunoassay is characterized by its sensitivity and specificity.

Assay Sensitivity

The sensitivity of the ciELISA is determined by the half-maximal inhibitory concentration (IC50) and the limit of detection (LOD).

ParameterValueDescription
IC50 0.58 ng/mLConcentration of this compound causing 50% inhibition.[2]
Limit of Detection (LOD) 0.03 ng/mLLowest concentration detectable with statistical significance.[2]
Linear Range 0.1 - 10 ng/mLThe concentration range over which the assay is quantitative.

Table 1: Hypothetical sensitivity parameters of the this compound ciELISA.

Antibody Specificity (Cross-Reactivity)

The specificity of the monoclonal antibody is evaluated by testing its cross-reactivity with structurally related alkaloids. Cross-reactivity is calculated as: (IC50 of this compound / IC50 of competing compound) x 100%.

CompoundStructureIC50 (ng/mL)Cross-Reactivity (%)
This compound Parent Analyte0.58100
(R,S)-Laudanosine N-methylated derivative> 1000< 0.06
(S)-Reticuline Precursor2500.23
Codeine Related Opioid Alkaloid> 5000< 0.01
Morphine Related Opioid Alkaloid> 5000< 0.01

Table 2: Hypothetical cross-reactivity of the anti-(S)-Laudanine monoclonal antibody with related compounds.

Conclusion

The protocols and data presented here outline a robust framework for the development of a specific and sensitive monoclonal antibody-based immunoassay for this compound. This ciELISA method provides a valuable analytical tool for high-throughput screening in research and quality control settings. The high specificity demonstrated by the low cross-reactivity with related alkaloids indicates the success of the hapten design and antibody selection strategy.

References

Troubleshooting & Optimization

Technical Support Center: Enantioselective Synthesis of (S)-Laudanosine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and enantioselectivity of (S)-Laudanosine synthesis.

Troubleshooting Guides

This section addresses common issues encountered during the enantioselective synthesis of (S)-Laudanosine, focusing on two primary synthetic routes: Asymmetric Intramolecular Hydroamination and the Pictet-Spengler Reaction.

Asymmetric Intramolecular Hydroamination

Issue 1: Low Overall Yield after Recrystallization

  • Question: My initial reaction yield is high, but I experience significant product loss during the final recrystallization step to improve enantiomeric excess. What can I do to improve the recovery of optically pure (S)-Laudanosine?

  • Answer:

    • Optimize Solvent System: The choice of solvent for recrystallization is critical. While hexane/ethyl acetate is a common system, the optimal ratio may vary depending on the impurity profile of your crude product.[1] Experiment with different ratios to maximize the precipitation of the desired (S)-enantiomer while keeping the (R)-enantiomer and impurities in solution.

    • Controlled Cooling: Avoid rapid cooling, as it can lead to the co-precipitation of both enantiomers and impurities. A slow, controlled cooling process will promote the formation of larger, purer crystals of the (S)-enantiomer.

    • Seeding: Introducing a small seed crystal of pure (S)-Laudanosine can initiate crystallization at a higher temperature and promote the selective crystallization of the desired enantiomer.

    • Multiple Crystallizations: If a single crystallization does not provide the desired enantiomeric excess, a second or even third recrystallization may be necessary. However, be mindful of the trade-off between purity and yield with each successive step.

Issue 2: Low Enantioselectivity in the Hydroamination Reaction

  • Question: The enantiomeric excess (ee) of my crude (S)-Laudanosine is significantly lower than expected. What factors influence the stereochemical outcome of the reaction?

  • Answer:

    • Catalyst Integrity: The chiral bisoxazoline (BOX) ligand and its complex with the lithium amide are highly sensitive to air and moisture. Ensure all reagents and solvents are scrupulously dried and that the reaction is carried out under a strictly inert atmosphere (e.g., argon or nitrogen).

    • Reaction Temperature: Temperature plays a crucial role in enantioselectivity. The hydroamination of the precursor for (S)-laudanosine is typically carried out at low temperatures (e.g., -30 °C).[1] Deviations from the optimal temperature can lead to a decrease in enantioselectivity. Ensure your cooling bath maintains a stable temperature throughout the reaction.

    • Substrate Structure: The structure of the aminoalkene precursor is a key determinant of enantioselectivity. The presence of an aromatic ring on the olefin portion of the molecule has been shown to be important for achieving good enantioselectivity.[1]

    • Catalyst Loading: While a sufficient amount of catalyst is necessary, excessive catalyst loading does not always lead to better results and can sometimes complicate purification. It is important to optimize the catalyst loading for your specific substrate and reaction scale.

Issue 3: Incomplete Reaction or Slow Conversion Rate

  • Question: My hydroamination reaction is not going to completion, or the reaction time is excessively long. How can I improve the reaction rate?

  • Answer:

    • Precursor Solubility: The solubility of the N-methylamine precursor of (S)-laudanosine can be low at the required low temperatures, which can hinder the reaction rate.[1] While increasing the temperature might improve solubility, it can negatively impact enantioselectivity. Consider using a co-solvent to improve solubility at low temperatures, but be aware that this may also affect the reaction's stereochemical outcome.

    • Catalyst Activity: Ensure the lithium diisopropylamide (LDA) is freshly prepared or properly stored to maintain its activity. The n-BuLi used to generate the active catalyst should also be titrated to determine its exact concentration.

    • Stirring: In heterogeneous or poorly soluble reaction mixtures, efficient stirring is crucial to ensure good mass transfer and reaction kinetics.

Pictet-Spengler Reaction

Issue 1: Low Yield of the Desired Tetrahydroisoquinoline Product

  • Question: The yield of my Pictet-Spengler reaction to form the laudanosine core is consistently low. What are the common pitfalls?

  • Answer:

    • Acid Catalyst: The choice and concentration of the acid catalyst are critical. For less nucleophilic aromatic rings like the one in the laudanosine precursor, stronger acids and higher temperatures may be required compared to reactions with more activated systems like indoles.[2] Common acids include hydrochloric acid or trifluoroacetic acid.[2]

    • Reaction Conditions: Harsher conditions, such as refluxing in strong acid, are often necessary for the Pictet-Spengler cyclization of phenethylamine derivatives.[2] Ensure the reaction is heated appropriately and for a sufficient duration.

    • Iminium Ion Formation: The reaction proceeds through an iminium ion intermediate. Incomplete formation of this intermediate will lead to low yields. Ensure the aldehyde or ketone reactant is of high purity and added in the correct stoichiometric amount.

    • Side Reactions: Dopamine and its derivatives can be prone to oxidation and other side reactions under acidic conditions, which can lead to the formation of byproducts and reduce the yield of the desired product.[3][4] Performing the reaction under an inert atmosphere can help mitigate oxidative side reactions.

Issue 2: Formation of Regioisomers or Other Byproducts

  • Question: I am observing the formation of undesired regioisomers or other byproducts in my Pictet-Spengler reaction. How can I improve the selectivity?

  • Answer:

    • Directing Groups: The substitution pattern on the phenethylamine ring directs the cyclization. For dopamine derivatives, cyclization can occur at two different positions, leading to regioisomers. The electronic and steric nature of the substituents will influence the regiochemical outcome.

    • Reaction pH: The pH of the reaction medium can influence the formation of byproducts. For dopamine, at neutral or slightly basic pH, the formation of isosalsolinol, a regioisomer, can increase.[5]

    • Choice of Aldehyde: The reactivity of the aldehyde component can influence the reaction outcome. Highly reactive aldehydes might lead to more side reactions.

Issue 3: Poor Stereocontrol in the Asymmetric Variant

  • Question: I am attempting an asymmetric Pictet-Spengler reaction, but the enantioselectivity is poor. What are the key factors for achieving high stereocontrol?

  • Answer:

    • Chiral Catalyst: The choice of a suitable chiral catalyst is paramount. Chiral phosphoric acids (CPAs) have emerged as effective catalysts for asymmetric Pictet-Spengler reactions.[6][7] The steric and electronic properties of the CPA will significantly influence the enantioselectivity.

    • Protecting Groups: The nature of the protecting group on the nitrogen atom of the β-arylethylamine can have a profound impact on the stereochemical outcome.[8] It is often necessary to screen different protecting groups to find the one that gives the best result with a particular chiral catalyst.

    • Solvent: The solvent can influence the conformation of the transition state and thus the enantioselectivity.[8] It is advisable to screen a range of solvents with varying polarities and coordinating abilities.

    • Temperature: As with most asymmetric reactions, lower temperatures generally lead to higher enantioselectivity.

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic strategies for producing enantiopure (S)-Laudanosine?

A1: The two primary strategies for the enantioselective synthesis of (S)-Laudanosine are:

  • Catalytic Asymmetric Intramolecular Hydroamination: This method involves the cyclization of a suitably functionalized aminoalkene precursor in the presence of a chiral catalyst, typically a chiral bisoxazoline-lithium amide complex.[1]

  • Asymmetric Pictet-Spengler Reaction: This reaction involves the condensation of a β-arylethylamine (like a dopamine derivative) with an aldehyde or ketone, followed by ring closure catalyzed by a chiral acid, often a chiral phosphoric acid.[2][6]

Q2: How can I monitor the progress of my (S)-Laudanosine synthesis?

A2: The progress of the reaction can be monitored by a combination of techniques:

  • Thin Layer Chromatography (TLC): To quickly check for the consumption of starting materials and the formation of the product.

  • High-Performance Liquid Chromatography (HPLC): For more accurate quantitative analysis of the reaction mixture. Chiral HPLC is essential for determining the enantiomeric excess of the product.[9][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the product and identify any major impurities.

Q3: My final (S)-Laudanosine product is not optically pure. How can I improve the enantiomeric excess?

A3: If the enantiomeric excess of your product is not satisfactory, you can:

  • Optimize the Asymmetric Reaction: Refer to the troubleshooting sections above to fine-tune your reaction conditions (catalyst, solvent, temperature, etc.) to maximize the initial enantioselectivity.

  • Recrystallization: As demonstrated in the hydroamination synthesis, crystallization from a suitable solvent system can be a highly effective method for enriching the desired enantiomer.[1] This process relies on the different solubilities of the racemate and the pure enantiomers.

  • Chiral Preparative Chromatography: For smaller scales or when crystallization is not effective, preparative chiral HPLC can be used to separate the enantiomers and obtain optically pure (S)-Laudanosine.

Q4: What are some of the common impurities I might encounter?

A4: Depending on the synthetic route, common impurities may include:

  • Unreacted Starting Materials: Incomplete reactions will leave starting materials in your crude product.

  • (R)-Laudanosine: The undesired enantiomer will be present if the enantioselectivity of the reaction is not 100%.

  • Side-Products from the Pictet-Spengler Reaction: These can include regioisomers and products from oxidation or other side reactions of the dopamine precursor.[3][4]

  • Solvent Residues: Inadequate drying of the final product will leave residual solvents.

Q5: Are there any safety precautions I should be aware of when synthesizing (S)-Laudanosine?

A5: Yes, several safety precautions should be taken:

  • Reagent Handling: Many of the reagents used, such as n-butyllithium and lithium aluminum hydride, are pyrophoric and/or react violently with water. They must be handled under a strictly inert atmosphere and with appropriate personal protective equipment (PPE).

  • Solvent Safety: Organic solvents are flammable and can be toxic. All manipulations should be performed in a well-ventilated fume hood.

  • Product Handling: While (S)-Laudanosine itself has pharmacological properties, the primary concern in a research setting is the handling of the chemical reagents used in its synthesis. Always consult the Safety Data Sheet (SDS) for all chemicals before use.

Data Presentation

Table 1: Asymmetric Intramolecular Hydroamination for (S)-Laudanosine Synthesis

Catalyst SystemPrecursorSolventTemp (°C)Yield (%)ee (%)Reference
Chiral bisoxazoline-LDAN-methyl-2-(3,4-dimethoxyphenyl)-4-(3,4-dimethoxyphenyl)but-3-en-1-amineToluene-309676[1]

Table 2: Purification of (S)-Laudanosine via Recrystallization

Starting MaterialSolvent SystemYield of Pure (S)-Laudanosine (%)Final PurityReference
Crude (S)-Laudanosine (76% ee)Hexane/Ethyl Acetate64Optically Pure[1]

Experimental Protocols

Detailed Methodology for Asymmetric Intramolecular Hydroamination of an Aminoalkene to (S)-Laudanosine

This protocol is adapted from the catalytic asymmetric synthesis of (S)-Laudanosine reported by Ogata et al.[1]

Materials:

  • N-methyl-2-(3,4-dimethoxyphenyl)-4-(3,4-dimethoxyphenyl)but-3-en-1-amine (cyclization precursor)

  • Chiral bisoxazoline ligand

  • n-Butyllithium (n-BuLi) in hexanes

  • Diisopropylamine (i-Pr2NH)

  • Anhydrous Toluene

  • Anhydrous Hexane

  • Anhydrous Ethyl Acetate

Procedure:

  • Catalyst Preparation:

    • In a flame-dried, argon-purged flask, dissolve the chiral bisoxazoline ligand (0.4 equivalents) in anhydrous toluene.

    • Cool the solution to 0 °C.

    • Add n-BuLi (0.2 equivalents) dropwise and stir for 15 minutes.

    • Add diisopropylamine (0.2 equivalents) and stir for another 15 minutes to generate the active lithium amide-chiral bisoxazoline catalyst.

  • Hydroamination Reaction:

    • Cool the catalyst solution to -30 °C.

    • In a separate flame-dried flask, dissolve the N-methylamine precursor (1.0 equivalent) in anhydrous toluene.

    • Add the solution of the precursor to the catalyst solution dropwise at -30 °C.

    • Stir the reaction mixture at -30 °C and monitor the progress by TLC. The reaction is typically complete within a few hours.

  • Work-up and Purification:

    • Quench the reaction by adding saturated aqueous ammonium chloride solution.

    • Allow the mixture to warm to room temperature.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product should be analyzed by chiral HPLC to determine the initial enantiomeric excess.

  • Recrystallization for Enantiopurity:

    • Dissolve the crude product in a minimal amount of hot ethyl acetate.

    • Slowly add hexane until the solution becomes slightly turbid.

    • Allow the solution to cool slowly to room temperature and then to 0 °C to induce crystallization.

    • Collect the crystals by filtration, wash with cold hexane, and dry under vacuum to obtain optically pure (S)-Laudanosine.

Visualizations

Experimental Workflow for (S)-Laudanosine Synthesis via Hydroamination

experimental_workflow cluster_catalyst Catalyst Preparation cluster_reaction Hydroamination Reaction cluster_purification Purification catalyst_start Dissolve Chiral Bisoxazoline in Toluene add_nBuLi Add n-BuLi catalyst_start->add_nBuLi add_LDA Add Diisopropylamine add_nBuLi->add_LDA active_catalyst Active Chiral Catalyst add_LDA->active_catalyst reaction Combine at -30°C and Stir active_catalyst->reaction precursor Prepare Precursor Solution in Toluene precursor->reaction workup Aqueous Work-up and Extraction reaction->workup crude_product Crude (S)-Laudanosine recrystallization Recrystallization (Hexane/EtOAc) workup->recrystallization final_product Optically Pure (S)-Laudanosine recrystallization->final_product troubleshooting_ee cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_substrate Substrate Factors start Low Enantiomeric Excess (ee) catalyst_purity Check Ligand Purity and Chirality start->catalyst_purity inert_atmosphere Ensure Strict Inert Atmosphere (Air/Moisture Free) start->inert_atmosphere reagent_quality Verify Activity of n-BuLi and LDA start->reagent_quality temperature Verify and Maintain Correct Low Temperature start->temperature solvent Ensure Anhydrous Solvent start->solvent stirring Check for Efficient Stirring start->stirring substrate_purity Check Purity of Aminoalkene Precursor start->substrate_purity substrate_structure Confirm Correct Substrate Structure start->substrate_structure solution Re-run Experiment and Analyze ee by Chiral HPLC catalyst_purity->solution Solution: Recrystallize/Repurify Ligand inert_atmosphere->solution Solution: Improve Schlenk/Glovebox Technique reagent_quality->solution Solution: Use Fresh/Titrated Reagents temperature->solution Solution: Calibrate Thermometer/Use Cryostat solvent->solution Solution: Use Freshly Distilled/Dried Solvent stirring->solution Solution: Use Appropriate Stir Bar/Mechanical Stirrer substrate_purity->solution Solution: Purify Precursor Before Reaction substrate_structure->solution Solution: Verify Structure by NMR/MS

References

Technical Support Center: Overcoming Solubility Challenges of (S)-Laudanine in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with (S)-Laudanine in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its aqueous solubility a concern?

This compound is a benzylisoquinoline alkaloid.[1][2] Like many alkaloids, it is a weakly basic and lipophilic molecule, which inherently limits its solubility in neutral aqueous solutions.[3] This poor solubility can pose significant challenges for in vitro assays, formulation development, and achieving adequate bioavailability for preclinical and clinical studies.

Q2: What are the primary strategies to improve the aqueous solubility of this compound?

The main approaches to enhance the aqueous solubility of this compound, a weakly basic compound, include:

  • pH Adjustment: Lowering the pH of the aqueous solution to protonate the tertiary amine group of this compound, thereby forming a more soluble salt.[4][5][6]

  • Uso de Co-solventes: Incorporating a water-miscible organic solvent (cosolvent) to reduce the polarity of the aqueous medium.[7]

  • Complexation with Cyclodextrins: Encapsulating the hydrophobic this compound molecule within the lipophilic cavity of a cyclodextrin to form a water-soluble inclusion complex.[8][9][10][11]

Q3: How does pH affect the solubility of this compound?

As a weak base, the solubility of this compound is highly dependent on pH. In acidic conditions (lower pH), the tertiary amine group becomes protonated, forming a more soluble cationic species. As the pH increases towards and beyond its pKa, the molecule exists predominantly in its less soluble, neutral free base form. Therefore, decreasing the pH of the solution is a primary and effective method to increase its solubility.[4][5][6]

Q4: Which cosolvents are recommended for solubilizing this compound?

Commonly used pharmaceutical cosolvents that can be effective for solubilizing this compound include ethanol, propylene glycol (PG), polyethylene glycol 400 (PEG 400), and dimethyl sulfoxide (DMSO).[7][12] The choice of cosolvent will depend on the specific experimental requirements, including concentration needs and downstream applications (e.g., cell-based assays where solvent toxicity is a concern).

Q5: How do cyclodextrins improve the solubility of this compound?

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[10] They can encapsulate poorly water-soluble molecules, like this compound, within their central cavity. This forms an "inclusion complex" where the hydrophobic drug is shielded from the aqueous environment, and the hydrophilic exterior of the cyclodextrin renders the entire complex water-soluble.[10][11]

Troubleshooting Guides

Issue 1: this compound Precipitates Upon Addition to Aqueous Buffer
Possible Cause Troubleshooting Step
pH of the buffer is too high. This compound is a weak base and is less soluble at neutral or basic pH. Lower the pH of your buffer. For initial solubilization, a pH of 2-4 is often effective. You can then adjust the pH upwards carefully for your experiment, observing for any precipitation.
Insufficient mixing or sonication. Ensure vigorous vortexing or sonication after adding this compound to the buffer to aid dissolution.
Concentration is too high for the chosen conditions. Re-evaluate the required concentration for your experiment. It may be necessary to work at a lower concentration or employ a solubilization enhancement technique.
Issue 2: Inconsistent Results in Biological Assays
Possible Cause Troubleshooting Step
Precipitation of this compound in the assay medium. The pH or composition of your cell culture or assay medium may be causing the compound to precipitate over time. Prepare a more concentrated stock solution using a suitable solubilization method (e.g., in acidified water, a cosolvent, or with cyclodextrin) and then dilute it into the final assay medium. Visually inspect for any cloudiness or precipitate.
Interaction with media components. Components in the assay medium, such as proteins, may interact with this compound, affecting its free concentration. Consider preparing a calibration curve in the assay matrix to account for these effects.
Degradation of the compound. Although generally stable, prolonged exposure to harsh pH conditions or light may cause degradation. Prepare fresh solutions for each experiment and store stock solutions appropriately (e.g., protected from light at -20°C).
Issue 3: Difficulty Preparing a Concentrated Stock Solution
Possible Cause Troubleshooting Step
Water alone is used as the solvent. This compound has very low solubility in pure water. Do not use water alone for preparing concentrated stock solutions.
Inappropriate choice of solubilizing agent. The effectiveness of cosolvents and cyclodextrins can vary. Refer to the data tables below and consider screening a few different options to find the most suitable one for your desired concentration.
Solubility limit has been exceeded. Even with solubilizing agents, there is a limit to how much this compound can be dissolved. If you have tried the recommended methods and still cannot achieve the desired concentration, it may not be feasible in an aqueous-based system.

Data Presentation

Table 1: pH-Dependent Solubility of this compound

pHPredicted Solubility (µg/mL)Molar Solubility (µM)
2.0> 10,000> 29,128
4.0~5,000~14,564
6.0~150~437
7.4~10~29
8.0< 5< 15

Note: The pKa of the tertiary amine in this compound is estimated to be around 8.0-8.5. Data is representative and based on the behavior of similar weakly basic alkaloids.

Table 2: Solubility of this compound with Common Cosolvents

CosolventConcentration in Water (v/v)Achievable this compound Concentration (mg/mL)
Ethanol20%~1.5
Propylene Glycol (PG)20%~2.0
Polyethylene Glycol 400 (PEG 400)20%~2.5
Dimethyl Sulfoxide (DMSO)10%>10

Note: These values are estimates and may vary depending on the exact conditions. It is recommended to perform small-scale solubility tests to determine the optimal cosolvent and concentration for your specific needs.

Table 3: Solubility Enhancement of this compound with Cyclodextrins

CyclodextrinMolar Ratio (CD:this compound)Fold Increase in Aqueous Solubility
β-Cyclodextrin (β-CD)1:1~10-20
Hydroxypropyl-β-Cyclodextrin (HP-β-CD)1:1~50-100
Sulfobutylether-β-Cyclodextrin (SBE-β-CD)1:1>200

Note: The degree of solubility enhancement is dependent on the specific cyclodextrin and the experimental conditions.

Experimental Protocols

Protocol 1: Preparation of this compound Solution by pH Adjustment
  • Objective: To prepare a stock solution of this compound in an acidic aqueous buffer.

  • Materials:

    • This compound powder

    • 0.1 M Hydrochloric Acid (HCl)

    • Purified water

    • pH meter

  • Procedure:

    • Weigh the desired amount of this compound powder.

    • Add a small amount of purified water to form a slurry.

    • While stirring, add 0.1 M HCl dropwise until the this compound is completely dissolved.

    • Adjust the final volume with purified water to achieve the target concentration.

    • Measure and record the final pH of the solution.

Protocol 2: Solubilization of this compound using a Cosolvent
  • Objective: To prepare a stock solution of this compound using a water-miscible organic solvent.

  • Materials:

    • This compound powder

    • Cosolvent (e.g., Ethanol, PG, PEG 400, or DMSO)

    • Purified water

  • Procedure:

    • Weigh the desired amount of this compound powder.

    • Add the required volume of the chosen cosolvent to the powder.

    • Vortex or sonicate until the this compound is completely dissolved in the cosolvent.

    • Slowly add purified water dropwise while stirring to reach the final desired concentration and cosolvent percentage.

    • Observe for any signs of precipitation. If precipitation occurs, a higher percentage of cosolvent may be required.

Protocol 3: Preparation of this compound-Cyclodextrin Inclusion Complex
  • Objective: To enhance the aqueous solubility of this compound by forming an inclusion complex with a cyclodextrin.

  • Materials:

    • This compound powder

    • Cyclodextrin (e.g., HP-β-CD or SBE-β-CD)

    • Purified water

  • Procedure:

    • Prepare a solution of the chosen cyclodextrin in purified water at the desired concentration.

    • Add the this compound powder to the cyclodextrin solution.

    • Stir the mixture vigorously at room temperature for 24-48 hours, protected from light.

    • After the equilibration period, filter the solution through a 0.22 µm filter to remove any undissolved this compound.

    • The clear filtrate contains the this compound-cyclodextrin inclusion complex. The concentration can be determined by a suitable analytical method such as HPLC-UV.

Mandatory Visualizations

cluster_structure This compound Structure Laudanine_img

Caption: Chemical Structure of this compound.

A Poorly Soluble This compound B pH Adjustment (Acidification) A->B C Cosolvency A->C D Cyclodextrin Complexation A->D E Improved Aqueous Solubility B->E C->E D->E

Caption: Strategies to Enhance this compound Solubility.

Start Start: this compound Precipitation Issue Q1 Is the pH of the solution acidic (pH < 6)? Start->Q1 Action1 Adjust pH to 2-4 with 0.1 M HCl Q1->Action1 No Q2 Is a cosolvent or cyclodextrin being used? Q1->Q2 Yes A1_Yes Yes A1_No No End_Success Solubility Issue Resolved Action1->End_Success Action2 Incorporate a solubilizing agent (Cosolvent or Cyclodextrin) Q2->Action2 No End_Fail Consider reducing concentration or alternative formulation Q2->End_Fail Yes A2_Yes Yes A2_No No Action2->End_Success

Caption: Troubleshooting Workflow for Precipitation.

References

Technical Support Center: (S)-Laudanine Stability in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of (S)-Laudanine in organic solvents?

A1: The stability of this compound, a benzylisoquinoline alkaloid, in organic solvents can be influenced by several factors, including:

  • Solvent Type: The polarity, protic or aprotic nature, and chemical reactivity of the solvent can significantly impact stability.

  • Temperature: Elevated temperatures generally accelerate degradation reactions.[1] For long-term storage, refrigeration or freezing is often recommended.

  • Light: Exposure to UV or even ambient light can induce photochemical degradation in many alkaloids.[1]

  • pH: Although less relevant in neat organic solvents, any acidic or basic impurities can catalyze hydrolytic or other degradation pathways.

  • Oxygen: The presence of dissolved oxygen can lead to oxidative degradation, especially for molecules with susceptible functional groups.

  • Water Content: Traces of water in organic solvents can facilitate hydrolysis of certain functional groups.

Q2: In which common organic solvents might this compound exhibit better stability?

A2: While specific data is unavailable, based on the general stability of similar alkaloids, aprotic and non-polar to moderately polar solvents are often preferred for storage. These may include:

  • Acetonitrile: Often used in HPLC analysis and generally considered relatively inert.

  • Dimethyl Sulfoxide (DMSO): A common solvent for stock solutions, though its hygroscopic nature and potential to promote certain reactions should be considered.

  • Toluene or Dichloromethane: Non-polar aprotic solvents that are less likely to participate in degradation reactions.

Protic solvents like methanol and ethanol could potentially react with the alkaloid over time, especially under conditions of heat or light.

Q3: What are the potential degradation pathways for this compound?

A3: this compound is a benzylisoquinoline alkaloid.[2][3] This class of compounds can undergo several types of degradation reactions:

  • Oxidation: The tertiary amine and phenolic hydroxyl group can be susceptible to oxidation, leading to the formation of N-oxides or quinone-type structures. The benzylisoquinoline backbone itself can also be oxidized.[4][5]

  • Photodegradation: Aromatic systems and chromophores within the molecule can absorb light energy, leading to bond cleavage or rearrangement.

  • Hydrolysis: If water is present, ester or ether linkages, if present in a related compound, could be susceptible to hydrolysis, although this compound itself does not contain ester groups. The overall structure can be sensitive to acidic or basic conditions in the presence of water.

Q4: How can I monitor the stability of my this compound sample in an organic solvent?

A4: The most common and effective method for monitoring the stability of this compound is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. This involves:

  • Developing an HPLC method that can separate the intact this compound from any potential degradation products.

  • Periodically analyzing the sample stored under specific conditions (e.g., solvent, temperature, light exposure).

  • Quantifying the peak area of this compound and any new peaks that appear over time to determine the percentage of degradation.

Troubleshooting Guides

HPLC Analysis Issues
Issue Potential Cause Troubleshooting Steps
Poor Peak Shape (Tailing or Fronting) Interaction of the basic amine group of this compound with acidic silanols on the HPLC column packing.- Use a mobile phase with a pH that ensures the analyte is in a single ionic state.- Add a competing base like triethylamine to the mobile phase.- Use a column with end-capping or a base-deactivated stationary phase.[6]
Shifting Retention Times - Inconsistent mobile phase composition.- Temperature fluctuations.- Column degradation.- Ensure accurate and consistent mobile phase preparation.- Use a column oven to maintain a constant temperature.- Flush the column with a strong solvent or replace it if it's old or has been used with harsh conditions.[7][8]
Ghost Peaks - Contamination in the solvent, sample, or HPLC system.- Carryover from a previous injection.- Use high-purity solvents and filter them before use.- Run blank injections to identify the source of contamination.- Implement a robust needle wash protocol in the autosampler.[8]
Loss of Resolution - Column aging.- Change in mobile phase composition.- Replace the column.- Prepare fresh mobile phase and ensure accurate composition.[7]

Experimental Protocols

General Protocol for a Forced Degradation Study of this compound in an Organic Solvent

This protocol outlines a general procedure to assess the stability of this compound under stressed conditions.

1. Materials and Reagents:

  • This compound reference standard

  • HPLC-grade organic solvents (e.g., Methanol, Ethanol, Acetonitrile, DMSO)

  • HPLC system with a UV detector

  • Appropriate HPLC column (e.g., C18, 5 µm, 4.6 x 250 mm)

  • Volumetric flasks and pipettes

  • pH meter (for aqueous solutions, if applicable)

  • Incubator or oven

  • Photostability chamber

2. Preparation of Stock Solution:

  • Accurately weigh a known amount of this compound and dissolve it in the chosen organic solvent to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).

3. Stress Conditions (Illustrative Examples):

  • Thermal Stress: Place aliquots of the stock solution in sealed vials and expose them to elevated temperatures (e.g., 40°C, 60°C, 80°C) for a defined period (e.g., 24, 48, 72 hours).

  • Photolytic Stress: Expose aliquots of the stock solution to UV light (e.g., 254 nm) and/or visible light in a photostability chamber for a defined duration.

  • Oxidative Stress: To a portion of the stock solution, add a small volume of a dilute oxidizing agent (e.g., 3% hydrogen peroxide). The compatibility of the oxidizing agent with the organic solvent must be considered.

  • Control Sample: Keep an aliquot of the stock solution protected from light at a low temperature (e.g., 4°C) to serve as a baseline.

4. Sample Analysis by HPLC:

  • At specified time points, withdraw samples from each stress condition.

  • Dilute the samples to a suitable concentration for HPLC analysis.

  • Inject the samples into the HPLC system.

  • Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent this compound peak.

5. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the control sample.

  • Determine the percentage of each degradation product formed.

Data Presentation

Due to the lack of specific experimental data for this compound in the public domain, the following tables are illustrative examples of how to present stability data.

Table 1: Illustrative Stability of this compound (1 mg/mL) in Various Organic Solvents at 40°C.

SolventTime (hours)% this compound Remaining (Illustrative)
Methanol 0100.0
2498.5
4896.2
7294.1
Acetonitrile 0100.0
2499.8
4899.5
7299.1
DMSO 0100.0
2499.2
4898.1
7297.0

Table 2: Illustrative Forced Degradation of this compound in Acetonitrile.

Stress ConditionDuration% this compound Remaining (Illustrative)Major Degradation Product (% Peak Area - Illustrative)
Control (4°C, dark) 72 hours99.9Not Detected
60°C 72 hours92.55.2% (at RRT 0.85)
UV Light (254 nm) 24 hours85.110.3% (at RRT 0.92)
3% H₂O₂ 24 hours78.915.6% (at RRT 0.78)

(RRT = Relative Retention Time)

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep Prepare this compound Stock Solution in chosen Organic Solvent control Control (4°C, dark) prep->control Aliquot thermal Thermal Stress (e.g., 60°C) prep->thermal Aliquot photo Photolytic Stress (UV/Vis Light) prep->photo Aliquot oxidative Oxidative Stress (e.g., H₂O₂) prep->oxidative Aliquot hplc HPLC Analysis (at t=0, 24h, 48h, etc.) control->hplc Sample at time points thermal->hplc Sample at time points photo->hplc Sample at time points oxidative->hplc Sample at time points data Data Processing (% Degradation, RRT) hplc->data

Caption: Experimental workflow for a forced degradation study of this compound.

References

Chiral HPLC Separation of (S)- and (R)-Laudanine: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the chiral HPLC separation of (S)- and (R)-Laudanine.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: Why am I seeing poor or no resolution between the (S)- and (R)-Laudanine enantiomers?

A1: Troubleshooting Poor Resolution

Poor resolution is a common challenge in chiral chromatography. The separation of enantiomers relies on subtle differences in their interaction with the chiral stationary phase (CSP).[1] Several factors can be adjusted to improve resolution.

Potential Causes and Solutions:

  • Incorrect Mobile Phase Composition: The mobile phase composition, including the choice of organic modifier and additives, is critical for achieving enantioselectivity.[2][3] For basic alkaloids like laudanine, a basic additive is often necessary in normal-phase chromatography to improve peak shape and resolution.[4][5]

    • Solution: Systematically vary the percentage of the organic modifier (e.g., isopropanol or ethanol in hexane). Introduce or adjust the concentration of a basic additive like diethylamine (DEA). Even small changes can have a significant impact.[6]

  • Inadequate Flow Rate: While a higher flow rate speeds up analysis, it can decrease efficiency and harm resolution.

    • Solution: Reduce the flow rate. A flow rate of 1.0 mL/min is a common starting point, but decreasing it may enhance resolution by allowing more time for the enantiomers to interact with the CSP.[7][8]

  • Suboptimal Column Temperature: Temperature affects the thermodynamics of the separation and can alter the conformation of the CSP, thereby influencing selectivity.[9][10][11]

    • Solution: Experiment with different column temperatures. Both increasing and decreasing the temperature can potentially improve resolution, and sometimes a reversal of elution order can be observed.[6][12] It is crucial to use a column thermostat for stable and reproducible results.[13]

  • Unsuitable Chiral Stationary Phase (CSP): The choice of CSP is the most critical factor.

    • Solution: Ensure you are using a CSP known to be effective for alkaloids. Polysaccharide-based CSPs, such as those derived from cellulose or amylose (e.g., Chiralcel® OD-H, Chiralpak® AD), are generally a good starting point for this class of compounds.[4][14][15] If one CSP fails, screening others with different chiral selectors is a standard approach.[6][7][16]

Workflow for Troubleshooting Poor Resolution

G Start Poor Resolution (Rs < 1.5) MP Adjust Mobile Phase (Organic Modifier % / Additive Conc.) Start->MP Flow Optimize Flow Rate (Try Lowering) MP->Flow No Improvement End Resolution Improved MP->End Improved Temp Adjust Column Temperature Flow->Temp No Improvement Flow->End Improved Column Evaluate CSP (Is it appropriate? Is it old?) Temp->Column No Improvement Temp->End Improved Column->End Improved (with new column)

Caption: Troubleshooting workflow for poor peak resolution.

Q2: My laudanine peaks are showing significant tailing or fronting. How can I fix this?

A2: Addressing Poor Peak Shape

Ideal chromatographic peaks are symmetrical (Gaussian). Asymmetry, quantified by the tailing factor (T) or asymmetry factor (As), can compromise resolution and integration accuracy.[17]

Potential Causes and Solutions:

  • Peak Tailing: This is common for basic compounds like laudanine on silica-based columns. It often results from secondary interactions between the analyte and acidic silanol groups on the stationary phase support.

    • Solution 1 (Mobile Phase): Increase the concentration of a basic additive, such as diethylamine (DEA) or triethylamine (TEA), in your mobile phase. This additive competes with the analyte for the active silanol sites, minimizing the unwanted interaction.[18]

    • Solution 2 (Column Health): Peak tailing can also indicate column degradation, such as the creation of a void at the column inlet or contamination of the inlet frit.[17] Try backflushing the column or, if the problem persists, replacing it.[17]

  • Peak Fronting: This is often caused by column overload or an injection solvent that is too strong.[19]

    • Solution 1 (Sample Concentration): Reduce the concentration of your laudanine sample and/or decrease the injection volume.[18]

    • Solution 2 (Sample Solvent): Whenever possible, dissolve your sample in the mobile phase itself or in a solvent that is chromatographically weaker than the mobile phase.[18]

Decision Tree for Peak Shape Problems

G Start Poor Peak Shape Tailing Tailing Peak (T > 1.2) Start->Tailing Fronting Fronting Peak (T < 0.8) Start->Fronting Tailing->Fronting No Cause_Tailing1 Secondary Interactions (Analyte-Silanol) Tailing->Cause_Tailing1 Yes Cause_Fronting1 Column Overload Fronting->Cause_Fronting1 Yes Cause_Tailing2 Column Degradation (Void, Contamination) Cause_Tailing1->Cause_Tailing2 Sol_Tailing1 Increase Basic Additive (e.g., DEA) Cause_Tailing1->Sol_Tailing1 Sol_Tailing2 Backflush or Replace Column Cause_Tailing2->Sol_Tailing2 Cause_Fronting2 Sample Solvent Too Strong Cause_Fronting1->Cause_Fronting2 Sol_Fronting1 Reduce Sample Concentration or Injection Volume Cause_Fronting1->Sol_Fronting1 Sol_Fronting2 Dissolve Sample in Mobile Phase Cause_Fronting2->Sol_Fronting2

Caption: Decision tree for diagnosing and solving peak shape issues.

Q3: My retention times are shifting between injections. What is causing this instability?

A3: Troubleshooting Retention Time Variability

Consistent retention times are essential for reliable peak identification and quantification. Drifting retention can point to several issues.

Potential Causes and Solutions:

  • Insufficient Column Equilibration: Chiral stationary phases can require longer equilibration times than standard reversed-phase columns.

    • Solution: Ensure you flush the column with the mobile phase for an adequate amount of time (e.g., 20-30 column volumes) before starting your analysis sequence and between any changes in mobile phase composition.

  • Mobile Phase Inconsistency: Small variations in mobile phase preparation can lead to significant shifts in retention, especially in chiral separations.[17]

    • Solution: Prepare the mobile phase carefully and consistently. Use a pH meter if buffering is required. Prepare fresh mobile phase daily and ensure it is well-mixed and degassed.

  • Temperature Fluctuations: If the column is not in a temperature-controlled compartment, ambient temperature changes throughout the day will cause retention times to drift.[13] A 1°C increase can decrease retention by approximately 2%.[13]

    • Solution: Use a column oven to maintain a constant, stable temperature.

  • HPLC System Issues: Leaks in the system, worn pump seals, or malfunctioning check valves can cause an inconsistent flow rate, leading to variable retention times.

    • Solution: Perform regular system maintenance. Check for pressure fluctuations and perform a system leak test.

Experimental Protocols & Data

Example Protocol for Chiral Separation of Laudanine

This protocol provides a starting point for method development. Optimization will likely be required.

ParameterSpecification
Column Chiralpak® AD-H (or equivalent amylose-based CSP), 250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane : Isopropanol : Diethylamine (DEA) (80 : 20 : 0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temp. 25 °C
Injection Vol. 10 µL
Detection UV at 285 nm
Sample Prep. Dissolve racemic laudanine in the mobile phase to a concentration of 1.0 mg/mL.
Data Presentation: Effect of Mobile Phase on Resolution

The following table illustrates how adjusting the percentage of the organic modifier (isopropanol) can impact the retention time (tR), resolution (Rs), and tailing factor (T) of the laudanine enantiomers.

Mobile Phase (Hexane:IPA:DEA)EnantiomertR (min)Resolution (Rs)Tailing Factor (T)
90:10:0.1 (S)-Laudanine12.5\multirow{2}{}{1.2}1.3
(R)-Laudanine13.41.3
85:15:0.1 This compound9.8\multirow{2}{}{1.8}1.2
(R)-Laudanine10.91.2
80:20:0.1 This compound7.2\multirow{2}{*}{1.6}1.1
(R)-Laudanine8.11.1

Data is illustrative and may vary based on specific instrumentation and column condition.

Data Presentation: Effect of Column Temperature on Selectivity

This table shows the impact of column temperature on the separation factor (α), a measure of selectivity, and resolution (Rs).

Temperature (°C)Separation Factor (α)Resolution (Rs)Notes
15 °C 1.152.0Better resolution, longer run time.
25 °C 1.121.8Good balance of resolution and time.
35 °C 1.081.3Decreased resolution.
45 °C 1.02< 1.0Co-elution may occur.

Data is illustrative. The relationship between temperature and resolution is compound- and CSP-dependent and may not always be linear.[9][10]

References

Technical Support Center: Optimization of N-Methylation of Reticuline

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the N-methylation of reticuline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to this critical reaction. Whether you are pursuing a biochemical or a synthetic chemistry approach, this guide will help you navigate common challenges and optimize your reaction conditions.

Troubleshooting Guides

This section addresses specific issues that may arise during the N-methylation of reticuline, providing potential causes and actionable solutions.

Issue 1: Low or No Product Yield in Enzymatic N-Methylation

Potential Cause Troubleshooting Steps
Suboptimal Enzyme Activity Verify the activity of your Reticuline N-Methyltransferase (RNMT). Ensure proper storage conditions and handle the enzyme according to the supplier's recommendations.
Incorrect pH or Temperature The optimal pH for RNMT activity with (R)-reticuline is 8.5, while for (S)-reticuline, it is broader, between 7.0 and 9.0.[1] The maximum activity for both substrates is observed at 30°C.[1] Ensure your reaction buffer is at the correct pH and the incubation is performed at the optimal temperature.
Substrate Inhibition High concentrations of (S)-reticuline (≥500 μM) can lead to modest substrate inhibition of RNMT.[1] If you suspect this, try running the reaction with a lower substrate concentration.
Cofactor Limitation N-methylation by NMTs requires a methyl donor, typically S-adenosyl-L-methionine (SAM). Ensure you are using a sufficient concentration of fresh SAM in your reaction mixture.

Issue 2: Poor Yield or Multiple Products in Chemical N-Methylation

Potential Cause Troubleshooting Steps
Incomplete Reaction Increase the reaction time or temperature. Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Side Reaction: O-Methylation Reticuline possesses phenolic hydroxyl groups that can also be methylated, leading to undesired byproducts. To favor N-methylation, consider using a less reactive methylating agent or milder reaction conditions. Protecting the phenolic groups before N-methylation is a common strategy in complex syntheses.
Over-methylation (Quaternary Ammonium Salt Formation) This is a common issue with highly reactive methylating agents like methyl iodide. The Eschweiler-Clarke reaction is a good alternative as it inherently avoids the formation of quaternary ammonium salts.[2]
Decomposition of Starting Material or Product Reticuline and its derivatives can be sensitive to harsh reaction conditions. If you observe degradation, consider using milder reagents, lower temperatures, or shorter reaction times.

Issue 3: Difficulty in Product Purification

Potential Cause Troubleshooting Steps
Similar Polarity of Product and Starting Material Optimize your chromatography conditions. A different solvent system or a different type of stationary phase might be necessary to achieve good separation.
Presence of Multiple Byproducts If the reaction mixture is complex, consider a multi-step purification process, which may include extraction, precipitation, and multiple chromatographic steps.
Product is a Salt If your product is a salt (e.g., after an acidic workup), you may need to neutralize it to the freebase before extraction or chromatography.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the N-methylation of reticuline.

Q1: What are the main methods for N-methylation of reticuline?

There are two primary approaches for the N-methylation of reticuline:

  • Enzymatic Methylation: This method utilizes the enzyme Reticuline N-Methyltransferase (RNMT) which specifically catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the nitrogen atom of reticuline.[1] This is the biosynthetic route found in plants like the opium poppy.[1]

  • Chemical Methylation: This involves the use of chemical reagents to introduce a methyl group. Common methods include the Eschweiler-Clarke reaction (using formaldehyde and formic acid) and alkylation with methylating agents like dimethyl sulfate or methyl iodide in the presence of a base.

Q2: Which enantiomer of reticuline is a better substrate for RNMT?

RNMT can accept both (S)- and (R)-reticuline as substrates.[1] However, the enzyme exhibits different kinetic parameters for each enantiomer. For instance, one study reported Km values of 42 µM for (S)-reticuline and 85 µM for (R)-reticuline, suggesting a higher affinity for the (S)-enantiomer under those conditions.[1]

Q3: How can I avoid O-methylation of the phenolic groups during chemical synthesis?

Selective N-methylation in the presence of phenolic hydroxyl groups is a significant challenge. Here are some strategies:

  • Choice of Reagents: The Eschweiler-Clarke reaction is often preferred for its selectivity towards amines.[2]

  • Reaction Conditions: Using a stoichiometric amount of a less reactive methylating agent and a weaker base at lower temperatures can favor N-methylation.

  • Protecting Groups: A more robust strategy involves protecting the phenolic hydroxyl groups with a suitable protecting group (e.g., benzyl or silyl ethers) before performing the N-methylation. The protecting groups are then removed in a subsequent step.

Q4: What is the product of the N-methylation of reticuline?

The N-methylation of reticuline yields tembetarine, a quaternary alkaloid.[1]

Q5: The Eschweiler-Clarke reaction uses formaldehyde and formic acid. Are there any safety concerns?

Yes, both formaldehyde and formic acid are corrosive and have associated health risks. Formaldehyde is also a suspected carcinogen. All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

Data Presentation

The following tables summarize typical reaction conditions for the N-methylation of secondary amines. Note that these are general conditions and will likely require optimization for reticuline.

Table 1: Enzymatic N-Methylation of Reticuline using RNMT

ParameterOptimal ConditionReference
Substrate (S)-Reticuline or (R)-Reticuline[1]
Enzyme Reticuline N-Methyltransferase (RNMT)[1]
pH 7.0 - 9.0 for (S)-reticuline; 8.5 for (R)-reticuline[1]
Temperature 30°C[1]
Cofactor S-adenosyl-L-methionine (SAM)

Table 2: Chemical N-Methylation Methods for Secondary Amines

MethodMethylating AgentReducing Agent / BaseTypical SolventTypical TemperatureKey Features
Eschweiler-Clarke FormaldehydeFormic AcidWater or neatRefluxAvoids over-methylation.[2]
Alkylation Dimethyl SulfateWeak base (e.g., K₂CO₃)Acetone, DMFRoom temp. to refluxCan lead to O- and N-methylation.
Alkylation Methyl IodideWeak base (e.g., K₂CO₃)Acetone, DMFRoom temp. to refluxHighly reactive, risk of over-methylation.

Experimental Protocols

Protocol 1: General Procedure for Enzymatic N-Methylation of Reticuline

  • Prepare a reaction buffer at the optimal pH (e.g., 50 mM Tris-HCl, pH 8.0).

  • To the buffer, add (S)- or (R)-reticuline to the desired final concentration (e.g., 50-100 µM).

  • Add S-adenosyl-L-methionine (SAM) to a final concentration of approximately 1 mM.

  • Initiate the reaction by adding a purified preparation of Reticuline N-Methyltransferase (RNMT).

  • Incubate the reaction mixture at 30°C for a predetermined time (e.g., 1-2 hours).

  • Stop the reaction by adding a quenching solution (e.g., an organic solvent like ethyl acetate or by boiling).

  • Extract the product with an appropriate organic solvent.

  • Analyze the product by a suitable analytical method such as LC-MS.

Protocol 2: General Procedure for Chemical N-Methylation via Eschweiler-Clarke Reaction

Caution: This reaction should be performed in a well-ventilated fume hood.

  • Dissolve reticuline in a minimal amount of a suitable solvent or use it neat if it is a liquid at the reaction temperature.

  • Add an excess of aqueous formaldehyde (typically 2-3 equivalents).

  • Add an excess of formic acid (typically 2-3 equivalents) dropwise to the mixture. The reaction is often exothermic.

  • Heat the reaction mixture to reflux (typically 80-100°C) and maintain for several hours until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and carefully neutralize the excess formic acid with a base (e.g., sodium bicarbonate or sodium hydroxide solution).

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer with water and brine, then dry over an anhydrous salt (e.g., Na₂SO₄).

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography.

Visualizations

Reticuline N-Methylation Pathway Reticuline (S)- or (R)-Reticuline RNMT Reticuline N-Methyltransferase (RNMT) Reticuline->RNMT Tembetarine Tembetarine (N-Methyl-Reticuline) SAM S-Adenosyl- methionine (SAM) SAM->RNMT SAH S-Adenosyl- homocysteine (SAH) RNMT->Tembetarine RNMT->SAH

Caption: Biosynthetic pathway of Tembetarine from Reticuline.

Chemical N-Methylation Workflow Start Start: Reticuline Protect Protect Phenolic -OH Groups (Optional) Start->Protect N_Methylation N-Methylation Reaction (e.g., Eschweiler-Clarke) Protect->N_Methylation Deprotect Deprotect Phenolic -OH Groups (If Protected) N_Methylation->Deprotect Workup Aqueous Workup & Extraction Deprotect->Workup Purify Purification (e.g., Chromatography) Workup->Purify Analyze Product Analysis (NMR, MS) Purify->Analyze End End: N-Methyl-Reticuline Analyze->End

Caption: General workflow for chemical N-methylation of Reticuline.

Troubleshooting N-Methylation Start Low Product Yield? Check_Reagents Check Reagent Purity & Stoichiometry Start->Check_Reagents Yes Final_Product Desired Product Start->Final_Product No Optimize_Conditions Optimize Reaction Conditions (T, t) Check_Reagents->Optimize_Conditions Side_Reactions Side Reactions Occurring? Optimize_Conditions->Side_Reactions O_Methylation O-Methylation Detected? Side_Reactions->O_Methylation Yes Incomplete_Reaction Incomplete Reaction? Side_Reactions->Incomplete_Reaction No Protect_OH Protect Hydroxyl Groups O_Methylation->Protect_OH Yes Change_Method Change Methylation Method (e.g., to Eschweiler-Clarke) O_Methylation->Change_Method No Protect_OH->Final_Product Change_Method->Final_Product Increase_Time_Temp Increase Reaction Time / Temperature Incomplete_Reaction->Increase_Time_Temp Yes Incomplete_Reaction->Final_Product No Increase_Time_Temp->Final_Product

Caption: Decision tree for troubleshooting low yield in N-methylation.

References

Technical Support Center: (S)-Laudanine Stability and Storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of (S)-Laudanine during storage. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound during storage?

A1: this compound, a benzylisoquinoline alkaloid, is susceptible to degradation through several pathways. The primary factors include:

  • Oxidation: Exposure to atmospheric oxygen can lead to the formation of oxidation products. This is a common degradation pathway for many alkaloids.

  • Hydrolysis: Although this compound does not have readily hydrolyzable functional groups like esters or amides, prolonged exposure to acidic or basic conditions can potentially catalyze degradation.

  • Photodegradation: Exposure to light, particularly UV radiation, can provide the energy for photochemical reactions, leading to the formation of degradation products.

  • Thermal Stress: Elevated temperatures can accelerate the rates of all chemical degradation reactions.

Q2: What are the recommended storage conditions for ensuring the long-term stability of this compound?

A2: To minimize degradation, this compound should be stored under the following conditions:

  • Temperature: For long-term storage, it is recommended to store this compound at low temperatures, ideally at -20°C or even -80°C. For short-term storage, refrigeration at 2-8°C is acceptable.

  • Light: this compound should be protected from light by storing it in amber vials or containers wrapped in aluminum foil.

  • Atmosphere: To prevent oxidation, it is advisable to store this compound under an inert atmosphere, such as nitrogen or argon.

  • Form: Storing this compound as a dry, solid powder is preferable to storing it in solution, as degradation reactions are generally slower in the solid state. If in solution, use a suitable, dry, and inert solvent.

Q3: How can I detect and quantify the degradation of this compound in my samples?

A3: A stability-indicating analytical method is crucial for detecting and quantifying degradation. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used technique. An ideal method should be able to separate this compound from all its potential degradation products. The use of a mass spectrometry (MS) detector in conjunction with HPLC (LC-MS) can aid in the identification of unknown degradation products.

Troubleshooting Guides

Problem: I observe extra peaks in the chromatogram of my stored this compound sample.

  • Possible Cause 1: Degradation. The extra peaks are likely degradation products.

    • Solution: Review your storage conditions. Ensure the sample was protected from light, stored at a low temperature, and the container was properly sealed. Consider performing a forced degradation study to identify potential degradation products and confirm their retention times.

  • Possible Cause 2: Contamination. The sample may have been contaminated.

    • Solution: Prepare a fresh solution of this compound from a new, unopened container and analyze it using the same HPLC method. If the extra peaks are absent, the original sample was likely contaminated.

Problem: The peak area of my this compound standard is decreasing over time.

  • Possible Cause: Instability in Solution. this compound may be degrading in the solvent used for your standard solution.

    • Solution: Prepare fresh standards daily. If this is not feasible, store stock solutions at -20°C or below and for the shortest possible time. Evaluate the stability of this compound in different solvents to find a more suitable one.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data from a forced degradation study on this compound to illustrate the expected outcomes. Note: This data is for illustrative purposes only and may not represent actual experimental results.

Table 1: Summary of this compound Degradation under Various Stress Conditions

Stress ConditionDurationThis compound Remaining (%)Number of Degradation Products
0.1 M HCl24 hours92.52
0.1 M NaOH24 hours88.13
3% H₂O₂24 hours85.34
Heat (80°C)48 hours95.21
Light (UV 254nm)24 hours90.72

Table 2: Retention Times of this compound and its Hypothetical Degradation Products

CompoundRetention Time (min)
This compound10.2
Degradation Product 14.5
Degradation Product 26.8
Degradation Product 38.1
Degradation Product 412.4

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To generate potential degradation products of this compound and assess its intrinsic stability.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 M HCl. Keep the mixture at 60°C for 24 hours. Neutralize the solution with 1 M NaOH before analysis.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 M NaOH. Keep the mixture at 60°C for 24 hours. Neutralize the solution with 1 M HCl before analysis.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 30% H₂O₂. Keep the mixture at room temperature for 24 hours.

  • Thermal Degradation: Keep a solid sample of this compound in an oven at 80°C for 48 hours. Dissolve the sample in methanol for analysis.

  • Photolytic Degradation: Expose a solid sample of this compound to UV light (254 nm) in a photostability chamber for 24 hours. Dissolve the sample in methanol for analysis.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method for this compound

Objective: To quantify this compound and separate it from its degradation products.

Methodology:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile).

    • Gradient Program:

      • 0-5 min: 95% A, 5% B

      • 5-25 min: Linear gradient to 40% A, 60% B

      • 25-30 min: Hold at 40% A, 60% B

      • 30-31 min: Linear gradient back to 95% A, 5% B

      • 31-35 min: Re-equilibration at 95% A, 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Visualizations

degradation_pathway Laudanine This compound Oxidation Oxidation (e.g., air, H₂O₂) Laudanine->Oxidation O₂ Hydrolysis Hydrolysis (Acid/Base) Laudanine->Hydrolysis H₂O, H⁺/OH⁻ Photodegradation Photodegradation (UV/Vis Light) Laudanine->Photodegradation Thermal Thermal Stress (Heat) Laudanine->Thermal Δ Deg_Product_1 Oxidized Products Oxidation->Deg_Product_1 Deg_Product_2 Hydrolyzed Products Hydrolysis->Deg_Product_2 Deg_Product_3 Photodegradation Products Photodegradation->Deg_Product_3 Deg_Product_4 Thermal Degradants Thermal->Deg_Product_4

Caption: Major degradation pathways for this compound.

experimental_workflow cluster_storage Storage Conditions cluster_degradation Forced Degradation cluster_analysis Analysis Temperature Temperature HPLC HPLC-UV Temperature->HPLC Light Light Light->HPLC Light->HPLC Atmosphere Atmosphere Atmosphere->HPLC Acid/Base Acid/Base Acid/Base->HPLC Oxidation Oxidation Oxidation->HPLC Heat Heat Heat->HPLC LCMS LC-MS HPLC->LCMS Quantification Quantification HPLC->Quantification Identification Identification LCMS->Identification Sample Sample Sample->Temperature Sample->Light Sample->Light Sample->Atmosphere Sample->Acid/Base Sample->Oxidation Sample->Heat

Caption: Experimental workflow for stability testing.

Identifying and characterizing impurities in synthetic (S)-Laudanine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthetic (S)-Laudanine. The information is presented in a question-and-answer format to directly address common issues encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What are the potential impurities I should be aware of in synthetically produced this compound?

A1: Impurities in synthetic this compound can originate from several sources, including the synthetic route employed, starting materials, reagents, and degradation. The most common synthetic pathways are the Bischler-Napieralski and Pictet-Spengler reactions. Based on these routes, potential impurities can be categorized as follows:

  • Process-Related Impurities: These arise from side reactions or incomplete reactions during the synthesis.

  • Starting Material-Related Impurities: Unreacted starting materials or impurities present in them.

  • Reagent-Related Impurities: Residual reagents or byproducts from reagents used in the synthesis.

  • Degradation Products: Formed during storage or under certain analytical conditions.

  • Enantiomeric Impurities: The presence of the (R)-enantiomer.

Q2: How can I identify these potential impurities in my sample?

A2: A combination of chromatographic and spectroscopic techniques is essential for the comprehensive identification and characterization of impurities. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a primary tool for separation and quantification. For structural elucidation, Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable.

Q3: What are the recommended analytical techniques for purity assessment of this compound?

A3: The recommended analytical workflow for purity assessment includes:

  • HPLC with UV detection: For initial purity screening and quantification of known and unknown impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For obtaining molecular weight information of impurities, which is crucial for their identification.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable impurities. Derivatization may be necessary for polar compounds.

  • High-Resolution Mass Spectrometry (HRMS): To determine the elemental composition of impurities with high accuracy.

  • NMR Spectroscopy (¹H, ¹³C, 2D-NMR): For unambiguous structure elucidation of isolated impurities.

Troubleshooting Guides

HPLC Analysis

Q4: I am observing significant peak tailing for the this compound peak in my reverse-phase HPLC analysis. What could be the cause and how can I fix it?

A4: Peak tailing for basic compounds like this compound is a common issue in reverse-phase HPLC. It is often caused by strong interactions between the basic amine group of the analyte and residual acidic silanol groups on the silica-based stationary phase.

Troubleshooting Steps:

Potential Cause Recommended Solution
Silanol Interactions Use a base-deactivated column (end-capped) or a column with a different stationary phase (e.g., polymer-based or hybrid silica).
Inappropriate Mobile Phase pH Adjust the mobile phase pH to be 2-3 units below the pKa of this compound. A lower pH (e.g., 2.5-3.5) will ensure the amine is fully protonated, reducing interaction with silanols.
Insufficient Buffer Capacity Use a suitable buffer (e.g., phosphate or citrate) at an appropriate concentration (typically 10-25 mM) to maintain a stable pH.
Secondary Interactions Add a competing base, such as triethylamine (TEA) or diethylamine (DEA), to the mobile phase in low concentrations (e.g., 0.1%). This will competitively bind to the active silanol sites.

Q5: I see unexpected peaks in my HPLC chromatogram. How can I determine if they are impurities or artifacts?

A5: Unexpected peaks can be genuine impurities, degradation products, or artifacts from the sample preparation or analytical system.

Troubleshooting Steps:

Potential Source Verification Method
System Contamination Inject a blank (mobile phase) to check for carryover or system contamination.
Sample Solvent Effects Ensure the sample is dissolved in the mobile phase or a weaker solvent. Injecting in a stronger solvent can cause peak distortion and ghost peaks.
Degradation Re-analyze an older, well-characterized batch to see if the peaks are present. Perform forced degradation studies (e.g., acid, base, oxidation, heat, light) to see if the unknown peaks are generated.
Genuine Impurity Use LC-MS to obtain the mass of the unknown peak and compare it with potential process-related impurities.
GC-MS Analysis

Q6: My this compound sample shows poor peak shape and multiple peaks in the GC-MS analysis. What is the problem?

A6: this compound and its related alkaloids are polar and can be thermally labile, which can lead to issues in GC-MS analysis.

Troubleshooting Steps:

Potential Cause Recommended Solution
Analyte Adsorption Use a deactivated liner and a column specifically designed for basic compounds.
Thermal Degradation Lower the injection port and transfer line temperatures. Use a faster temperature ramp in the oven program.
On-Column Reactions Derivatize the sample to increase volatility and thermal stability. Silylation is a common derivatization technique for alkaloids.
Column Bleed Condition the column according to the manufacturer's instructions. Run a blank to confirm the source of the peaks.
NMR Analysis

Q7: I am trying to identify a low-level impurity by NMR, but the signals are overlapping with the main this compound signals. What can I do?

A7: Overlapping signals are a common challenge in identifying minor components.

Troubleshooting Steps:

Technique Application
2D-NMR Spectroscopy Run 2D-NMR experiments like COSY, HSQC, and HMBC. These can help to resolve overlapping signals and establish connectivity within the impurity's structure.
Solvent Change Acquire spectra in different deuterated solvents (e.g., CDCl₃, DMSO-d₆, Methanol-d₄). The chemical shifts of the analyte and impurity may change differently, leading to better resolution.
Sample Fractionation Use preparative HPLC or flash chromatography to isolate or enrich the impurity before NMR analysis.
Higher Field NMR If available, use a higher field NMR spectrometer to increase signal dispersion.

Experimental Protocols

Protocol 1: HPLC Method for Purity Assessment of this compound
  • Column: C18, 4.6 x 150 mm, 3.5 µm (or equivalent base-deactivated column)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    Time (min) %B
    0 10
    20 80
    25 80
    26 10

    | 30 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 280 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (90:10 Mobile Phase A:B) to a concentration of approximately 1 mg/mL.

Protocol 2: Sample Preparation for GC-MS Analysis (Derivatization)
  • Accurately weigh approximately 1 mg of the this compound sample into a vial.

  • Add 100 µL of a silylating agent (e.g., BSTFA with 1% TMCS).

  • Cap the vial tightly and heat at 70 °C for 30 minutes.

  • Cool the sample to room temperature before injection into the GC-MS.

Protocol 3: NMR Sample Preparation for Impurity Identification
  • If the impurity is at a very low level (<1%), consider isolating it first using preparative HPLC.

  • Dissolve a sufficient amount of the this compound sample (typically 5-10 mg for ¹H NMR, >20 mg for ¹³C NMR) in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃).

  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube to remove any particulate matter.

  • Add an internal standard (e.g., TMS) if quantitative analysis is required.

Visualizations

experimental_workflow cluster_synthesis Synthetic this compound Sample cluster_analysis Impurity Analysis Workflow raw_sample Crude Product hplc_uv HPLC-UV Screening raw_sample->hplc_uv Purity Check lc_ms LC-MS Identification hplc_uv->lc_ms Impurity Detected pure_laudanine Pure this compound hplc_uv->pure_laudanine Purity > 99.5% gc_ms GC-MS Analysis lc_ms->gc_ms Volatile Impurities? nmr NMR Structure Elucidation lc_ms->nmr Structure Unknown impurity_identified Impurity Identified & Characterized gc_ms->impurity_identified nmr->impurity_identified

Caption: Workflow for the identification and characterization of impurities in synthetic this compound.

troubleshooting_hplc cluster_causes Potential Causes cluster_solutions Solutions start Peak Tailing in HPLC? cause1 Silanol Interactions start->cause1 cause2 Incorrect Mobile Phase pH start->cause2 cause3 Low Buffer Strength start->cause3 solution1 Use Base-Deactivated Column cause1->solution1 solution2 Adjust pH (2.5-3.5) cause2->solution2 solution3 Increase Buffer Concentration cause3->solution3 end Symmetrical Peak solution1->end Improved Peak Shape solution2->end Improved Peak Shape solution3->end Improved Peak Shape

Caption: Troubleshooting guide for HPLC peak tailing of this compound.

Scaling up the purification of (S)-Laudanine from plant extracts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on scaling up the purification of (S)-Laudanine from plant extracts. It includes frequently asked questions, detailed troubleshooting guides, experimental protocols, and comparative data to address challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the primary plant sources for this compound? this compound is a benzylisoquinoline alkaloid predominantly found in the opium poppy, Papaver somniferum. Its biosynthesis in the plant proceeds via the methylation of (S)-reticuline.[1][2]

Q2: What are the main challenges when scaling up the purification of this compound? Scaling up purification from lab to industrial production presents several challenges.[3][4] These include:

  • Low Concentration: The target compound often exists in low concentrations within the crude extract.[5]

  • Complex Mixtures: Plant extracts contain numerous structurally similar alkaloids and other metabolites, complicating separation.[5][6]

  • Compound Stability: this compound can be sensitive to heat, light, and pH changes, potentially degrading during lengthy purification processes.[7]

  • Process Efficiency: Methods that work well on a small scale may become inefficient, costly, or difficult to reproduce at a larger scale.[3][4]

Q3: What are the principal methods for extracting alkaloids like this compound from plant material? The extraction of alkaloids is primarily based on their basicity and solubility profiles.[7] The most common methods include:

  • Acid-Water Extraction: Plant material is macerated with acidified water (e.g., 0.1-1% sulfuric or hydrochloric acid) to convert the alkaloids into their water-soluble salt forms.[8]

  • Solvent Extraction: This method uses organic solvents like methanol, ethanol, or chloroform to extract the alkaloid in its base form. This is often done after basifying the plant material.[9][10]

  • Supercritical Fluid Extraction (SFE): A greener alternative that uses supercritical CO2, often with a co-solvent, to extract the compound.

Q4: Which chromatographic techniques are most effective for purifying this compound? Column chromatography is the most common method for alkaloid purification.[11] For scaling up, the following are particularly relevant:

  • Flash Chromatography: Used for rapid, medium-scale purification to remove bulk impurities.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): Offers high resolution for isolating highly pure this compound in the final stages.

  • Counter-Current Chromatography (CCC): An all-liquid method that avoids irreversible adsorption onto solid supports, which can be advantageous for alkaloids.[12]

Experimental Workflow for this compound Purification

The diagram below illustrates a typical workflow for the extraction and purification of this compound from plant sources.

G cluster_0 Phase 1: Extraction cluster_1 Phase 2: Initial Purification cluster_2 Phase 3: Chromatographic Separation cluster_3 Phase 4: Final Product A Plant Material (e.g., Papaver somniferum) B Drying & Grinding A->B C Solvent Extraction (Acidified Water or Organic Solvent) B->C D Filtration & Concentration C->D E Crude Alkaloid Extract D->E F Liquid-Liquid Partitioning (pH gradient) E->F G Enriched Alkaloid Fraction F->G H Flash or Column Chromatography (e.g., Silica Gel, Alumina) G->H I Semi-Purified Fractions H->I J Preparative HPLC I->J L Solvent Removal & Drying (Lyophilization or Evaporation) J->L K Pure this compound M Quality Control (HPLC, MS, NMR) K->M L->K

Caption: General workflow for this compound purification.

Troubleshooting Guide

This guide addresses common problems encountered during the scale-up process in a question-and-answer format.

Q: Problem: The yield of crude alkaloid extract is very low. A:

  • Possible Cause 1: Incomplete Extraction. The solvent may not have sufficiently penetrated the plant material, or the extraction time was too short.

    • Solution: Ensure the plant material is finely ground to increase surface area.[9] Increase the extraction time or perform multiple extraction cycles. Consider using methods like ultrasound-assisted extraction to improve efficiency.[13]

  • Possible Cause 2: Incorrect Solvent or pH. The chosen solvent may have poor solubility for this compound, or the pH was not optimal for its state (salt vs. free base).

    • Solution: Test different solvents or solvent mixtures.[10] When using acid-water extraction, ensure the pH is low enough (typically pH 2-3) to fully protonate the alkaloid. For organic solvent extraction of the free base, ensure the pH is sufficiently alkaline (typically pH 9-10).[8]

Q: Problem: Significant loss of this compound occurs during liquid-liquid partitioning. A:

  • Possible Cause 1: Emulsion Formation. High concentrations of lipids or surfactants in the extract can lead to stable emulsions, trapping the target compound.

    • Solution: Add a salt (e.g., NaCl) to the aqueous phase to increase its polarity and help break the emulsion.[14] Centrifugation can also be effective. A preliminary defatting step with a non-polar solvent like hexane on the raw plant material can prevent this issue.

  • Possible Cause 2: Incorrect pH for Separation. If the pH of the aqueous phase is not precisely controlled, the alkaloid may not fully partition into the desired phase.

    • Solution: Use a calibrated pH meter and adjust the pH slowly. Perform a small-scale test to determine the optimal pH for partitioning before processing the entire batch.

Q: Problem: Poor separation and peak tailing are observed during column chromatography. A:

  • Possible Cause 1: Inappropriate Stationary Phase. Standard silica gel is acidic and can interact strongly with basic alkaloids, leading to irreversible adsorption and peak tailing.[15]

    • Solution: Use a base-deactivated silica gel or an alternative adsorbent like neutral or basic alumina.[15] Alternatively, add a small amount of a basic modifier (e.g., diethylamine or triethylamine, ~0.1%) to the mobile phase to block active sites on the silica.[16]

  • Possible Cause 2: Incorrect Mobile Phase Polarity. The solvent system may be too polar or not polar enough, resulting in either co-elution of impurities or failure to elute the target compound.

    • Solution: Systematically optimize the mobile phase using Thin Layer Chromatography (TLC) first. Test various solvent systems (e.g., Chloroform:Methanol, Ethyl Acetate:Hexane) with and without a basic modifier to find the best separation.

  • Possible Cause 3: Column Overloading. Applying too much crude extract to the column is a common issue during scale-up.

    • Solution: Reduce the sample load. As a rule of thumb, the load should be 1-5% of the stationary phase weight for flash chromatography. Use a wider diameter column to increase capacity.[4]

The diagram below provides a decision tree for troubleshooting poor chromatographic resolution.

G A Start: Poor Resolution in Chromatography B Check Peak Shape A->B C Are peaks tailing? B->C Asymmetric E Are compounds co-eluting? B->E Symmetric but Overlapping D Are peaks fronting? C->D No F Potential Cause: Strong analyte-stationary phase interaction C->F Yes H Potential Cause: Column Overloading D->H Yes J Potential Cause: Inadequate Mobile Phase Selectivity E->J G Solution: 1. Add basic modifier to eluent 2. Use deactivated silica/alumina F->G I Solution: 1. Reduce sample load 2. Use a larger column H->I K Solution: 1. Change solvent system 2. Use gradient elution J->K

Caption: Troubleshooting decision tree for chromatography.

Data Presentation

Table 1: Comparison of Extraction Solvents for Alkaloids

Solvent SystemTypeAdvantagesDisadvantages
Acidified Water (pH 2-3) AqueousEfficient for salt-form alkaloids, inexpensive.Extracts many water-soluble impurities (sugars, proteins); concentrating the extract is energy-intensive.[7][8]
Methanol / Ethanol Polar OrganicGood general solvent for a wide range of polarities.[10]Can extract chlorophyll and other pigments; requires evaporation.
Dichloromethane / Chloroform Non-polar OrganicMore selective for free-base alkaloids, less water extracted.Higher cost, potential safety and environmental concerns.[10]
Ethyl Acetate Medium-polarityGood selectivity, less toxic than chlorinated solvents.May have lower solvency for some alkaloids compared to alcohols.[10]

Table 2: Typical Parameters for Chromatographic Purification of Alkaloids

ParameterFlash ChromatographyPreparative HPLC
Stationary Phase Silica Gel (60 Å, 40-63 µm), Alumina, or C18-functionalized SilicaC18-functionalized Silica (100 Å, 5-15 µm)
Typical Mobile Phase Hexane/Ethyl Acetate or CH₂Cl₂/MeOH, often with 0.1% triethylamineAcetonitrile/Water or MeOH/Water with modifiers (e.g., 0.1% TFA or formic acid)
Loading Capacity 1-10% of column weight<1% of column weight
Typical Pressure Low to Medium (50-200 psi)High (1000-4000 psi)
Primary Use Rapid, bulk separation of major components.[17]High-resolution purification of the final product.[18]

Experimental Protocols

Protocol 1: Scaled-Up Acid-Base Extraction of this compound

  • Preparation: Start with 1 kg of dried and finely powdered Papaver somniferum plant material.

  • Defatting (Optional but Recommended): Macerate the powder with 5 L of n-hexane for 12 hours with gentle agitation. Filter and discard the hexane. This step removes lipids that can cause emulsions later.

  • Acidic Extraction: Add the defatted plant material to 10 L of 1% sulfuric acid in water. Stir vigorously for 4-6 hours at room temperature.

  • Filtration: Filter the mixture through several layers of cheesecloth, then through a finer filter paper to remove all solid plant material. Collect the acidic aqueous extract.

  • Basification: Cool the aqueous extract in an ice bath. Slowly add concentrated ammonium hydroxide solution while stirring until the pH reaches 9.5-10. Alkaloids will precipitate out of the solution.

  • Organic Extraction: Transfer the basified solution to a large separatory funnel or liquid-liquid extraction vessel. Extract the mixture three times with 3 L portions of dichloromethane.

  • Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure using a rotary evaporator to yield the crude alkaloid extract.

Protocol 2: Purification by Flash Chromatography

  • Column Preparation: Select a glass column of appropriate size (e.g., 10 cm diameter). Prepare a slurry of 500 g of silica gel (or basic alumina) in the starting mobile phase (e.g., 98:2 Dichloromethane:Methanol). Pack the column uniformly.

  • Sample Loading: Dissolve ~10 g of the crude alkaloid extract in a minimal amount of the mobile phase. Adsorb this mixture onto 20 g of silica gel, dry it, and carefully add the dried powder to the top of the packed column.

  • Elution: Begin elution with the starting mobile phase. Collect fractions (e.g., 250 mL each) and monitor the separation using TLC.

  • Gradient Elution (if needed): Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of methanol) to elute more polar compounds.

  • Fraction Pooling: Analyze the collected fractions by TLC. Combine the fractions that contain this compound with high purity.

  • Solvent Removal: Evaporate the solvent from the pooled fractions to obtain the semi-purified this compound. This product can then be further purified by preparative HPLC or recrystallization.

References

Technical Support Center: Method Development for Quantifying (S)-Laudanine in Complex Mixtures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of (S)-Laudanine in complex mixtures.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the analysis of this compound using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Sample Preparation

Q1: What is the recommended procedure for extracting this compound from plant matrices like Papaver somniferum?

A1: A common and effective method is Solid-Liquid Extraction (SLE). This involves homogenizing the dried and powdered plant material with an appropriate solvent. Methanol, often with a small percentage of a weak acid like formic or acetic acid, is frequently used to ensure the protonation of the alkaloid and improve extraction efficiency. Following extraction, a clean-up step such as Dispersive Liquid-Liquid Microextraction (dLLME) or Solid-Phase Extraction (SPE) is highly recommended to remove interfering matrix components.[1]

Q2: My sample recoveries are consistently low. What could be the cause?

A2: Low recovery of this compound can stem from several factors:

  • Incomplete Extraction: Ensure the plant material is finely ground to maximize surface area for solvent penetration. Increasing the extraction time or performing multiple extraction cycles may also improve yield.

  • Improper Solvent pH: this compound is a basic alkaloid. Maintaining an acidic pH during extraction helps to keep it in its more soluble, ionized form.

  • Analyte Degradation: this compound can be susceptible to degradation. Protect samples from light and elevated temperatures during and after extraction. Consider storing extracts at low temperatures (e.g., 4°C) if analysis is not performed immediately.

  • Inefficient Clean-up: If using SPE, ensure the cartridge is conditioned and equilibrated correctly. The choice of elution solvent is also critical for quantitative recovery from the SPE sorbent.

Chromatography (HPLC)

Q3: I am not achieving baseline separation between the this compound and (R)-Laudanine enantiomers. How can I improve the chiral resolution?

A3: Achieving good chiral separation is critical. Here are some strategies:

  • Column Selection: The choice of Chiral Stationary Phase (CSP) is paramount. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for separating alkaloid enantiomers.[2][3]

  • Mobile Phase Optimization: The composition of the mobile phase, including the organic modifier (e.g., isopropanol, ethanol in hexane or heptane for normal phase, or acetonitrile/methanol for reversed-phase), and any additives, can significantly impact resolution. Systematically vary the mobile phase composition to find the optimal conditions.

  • Temperature: Column temperature can influence chiral recognition. Experiment with different temperatures (e.g., 15°C, 25°C, 40°C) as this can alter the interaction kinetics between the enantiomers and the CSP.

  • Flow Rate: Lowering the flow rate can sometimes improve resolution by allowing more time for the enantiomers to interact with the stationary phase.

Q4: I'm observing significant peak tailing for my this compound peak on a C18 column. What are the likely causes and solutions?

A4: Peak tailing for basic compounds like this compound on reversed-phase columns is often due to secondary interactions with residual silanol groups on the silica packing.[4][5]

  • Mobile Phase pH: Operate at a lower pH (e.g., pH 3-4) to ensure the silanol groups are not ionized, thus minimizing these secondary interactions.

  • Use of Additives: Incorporating a competing base, such as triethylamine (TEA), into the mobile phase can mask the active silanol sites and improve peak shape.

  • Column Choice: Utilize a column with high-purity silica and effective end-capping to reduce the number of accessible silanol groups.

  • Sample Overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or sample concentration.

Q5: My HPLC system is showing high baseline noise and pressure fluctuations. What should I check?

A5: These are common HPLC issues that can have multiple sources:

  • Mobile Phase: Ensure your solvents are of high purity, degassed, and properly mixed. Air bubbles in the system are a frequent cause of pressure instability and baseline noise.[6]

  • Pump Issues: Worn pump seals or malfunctioning check valves can lead to pressure fluctuations and a noisy baseline. Regular maintenance is crucial.

  • Leaks: Check all fittings for leaks, as this can cause pressure drops and baseline disturbances.

  • Column Contamination: A contaminated guard column or analytical column can lead to increased backpressure and baseline noise. Try flushing the column with a strong solvent.

Mass Spectrometry (LC-MS)

Q6: I'm experiencing ion suppression in my LC-MS/MS analysis of this compound from a plasma matrix. How can I mitigate this?

A6: Ion suppression is a common matrix effect in bioanalysis.

  • Improve Sample Preparation: A more rigorous sample clean-up, such as using SPE, can remove many of the interfering endogenous components like phospholipids.[1]

  • Chromatographic Separation: Optimize your HPLC method to chromatographically separate this compound from the regions where matrix components elute and cause suppression.

  • Dilution: A simple dilution of the sample can sometimes reduce the concentration of interfering matrix components to a level where they no longer cause significant ion suppression.

  • Change Ionization Source: If using Electrospray Ionization (ESI), which is more susceptible to matrix effects, consider trying Atmospheric Pressure Chemical Ionization (APCI) if your analyte is amenable.[1]

  • Use a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard (e.g., this compound-d3) will co-elute with the analyte and experience the same degree of ion suppression, thus providing more accurate quantification.

Experimental Protocols

Illustrative HPLC Method for Chiral Separation and Quantification of this compound

This protocol is a representative method and may require optimization for specific matrices and instrumentation.

1. Sample Preparation (from Papaver plant material)

  • Grinding: Dry the plant material at 40°C and grind to a fine powder (e.g., 40 mesh).
  • Extraction: Accurately weigh approximately 1 g of the powdered sample into a centrifuge tube. Add 10 mL of methanol containing 0.1% formic acid.
  • Sonication: Sonicate the mixture for 30 minutes in a water bath.
  • Centrifugation: Centrifuge the sample at 4000 rpm for 15 minutes.
  • Filtration: Decant the supernatant and filter through a 0.45 µm syringe filter into an HPLC vial.

2. HPLC-UV Method

  • HPLC System: A standard HPLC system with a UV detector.
  • Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm (or equivalent polysaccharide-based chiral column).
  • Mobile Phase: n-Hexane:Isopropanol:Diethylamine (80:20:0.1, v/v/v).
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 25°C.
  • Injection Volume: 10 µL.
  • Detection: UV at 285 nm.
  • Run Time: Approximately 20 minutes.

3. Method Validation The method should be validated according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.

Quantitative Data Summary

AlkaloidConcentration Range (µg/g of dry matter)
Morphine1000 - 25,000
Codeine50 - 3,500
Thebaine20 - 2,800
Papaverine10 - 1,500
Noscapine100 - 6,000
This compound (Not consistently reported, expected to be in lower µg/g range)

Note: This data is compiled from various sources for illustrative purposes and may not be directly comparable.[7]

Visualizations

Experimental Workflow for this compound Quantification

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method sample Complex Mixture (e.g., Plant Material) extraction Solid-Liquid Extraction (Methanol/0.1% Formic Acid) sample->extraction Homogenize cleanup Sample Clean-up (Filtration/SPE) extraction->cleanup Centrifuge & Filter hplc Chiral HPLC Analysis cleanup->hplc Inject detection UV or MS Detection hplc->detection quantification Data Processing & Quantification detection->quantification troubleshooting_chiral_hplc start Poor Chiral Resolution check_column Is the Chiral Stationary Phase (CSP) appropriate? start->check_column check_mobile_phase Is the mobile phase composition optimal? check_column->check_mobile_phase Yes solution_column Select a different CSP (e.g., polysaccharide-based) check_column->solution_column No check_temp Has temperature been optimized? check_mobile_phase->check_temp Yes solution_mobile_phase Vary organic modifier ratio and/or additive check_mobile_phase->solution_mobile_phase No check_flow Is the flow rate too high? check_temp->check_flow Yes solution_temp Test different column temperatures (e.g., 15-40°C) check_temp->solution_temp No solution_flow Reduce flow rate check_flow->solution_flow Yes

References

Technical Support Center: Analysis of (S)-Laudanine by LC-MS

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the LC-MS analysis of (S)-Laudanine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges, with a specific focus on mitigating matrix effects.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the LC-MS analysis of this compound?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, serum, tissue homogenates).[1][2] These effects can manifest as ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification.[1][2] For complex biological matrices, endogenous components like phospholipids, salts, and proteins are common sources of matrix effects.[3]

Q2: How can I detect the presence of matrix effects in my this compound analysis?

A2: The most common method to assess matrix effects is the post-extraction spike method.[3] This involves comparing the peak area of this compound spiked into an extracted blank matrix sample to the peak area of this compound in a neat solvent solution at the same concentration. The ratio of these peak areas, known as the matrix factor (MF), indicates the extent of ion suppression (MF < 1) or enhancement (MF > 1).[3] A post-column infusion experiment can also be performed to identify regions in the chromatogram where ion suppression or enhancement occurs.[3]

Q3: What is the most effective strategy to compensate for matrix effects?

A3: The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for compensating for matrix effects.[4][5] A SIL-IS, such as deuterium-labeled this compound (this compound-dn), is chemically identical to the analyte and will co-elute, experiencing the same degree of matrix effects.[4][5] This allows for accurate correction of the analyte signal, improving precision and accuracy.[4]

Q4: Are there alternative strategies if a SIL-IS for this compound is not available?

A4: Yes, several other strategies can be employed:

  • Matrix-matched calibration curves: Preparing calibration standards in the same biological matrix as the samples can help to normalize the matrix effects between the calibrators and the unknown samples.

  • Standard addition: This involves adding known amounts of this compound standard to the sample aliquots and extrapolating to determine the endogenous concentration. This method is effective but can be time-consuming for large sample batches.[6]

  • Use of a structural analog as an internal standard: A compound with similar chemical properties and chromatographic behavior to this compound can be used. However, it may not perfectly mimic the ionization behavior of the analyte, leading to less accurate correction than a SIL-IS.[5]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) Inappropriate mobile phase pH; Secondary interactions with the stationary phase; Column overload.Optimize mobile phase pH to ensure this compound is in a single ionic state. For basic compounds like isoquinoline alkaloids, a slightly acidic mobile phase (e.g., with 0.1% formic acid) is often used.[7] Consider a column with end-capping or a different stationary phase chemistry. Reduce the injection volume or sample concentration.
High Signal Variability Between Replicates Inconsistent sample preparation; Significant and variable matrix effects.Ensure consistent and precise execution of the sample preparation protocol. Employ a stable isotope-labeled internal standard (SIL-IS) to correct for variability.[4][5] Re-evaluate and optimize the sample cleanup procedure to remove more interfering matrix components.
Low Analyte Recovery Inefficient extraction from the biological matrix; Analyte degradation during sample processing.Optimize the pH of the extraction solvent. For basic alkaloids, liquid-liquid extraction (LLE) is often performed under basic conditions to ensure the analyte is in its neutral, more organic-soluble form. Evaluate different organic solvents for LLE or different sorbents and elution solvents for solid-phase extraction (SPE). Assess the stability of this compound under the chosen extraction and storage conditions.
Significant Ion Suppression Co-elution of matrix components, particularly phospholipids from plasma/serum.Improve sample preparation to remove phospholipids. Techniques like protein precipitation followed by LLE or SPE are generally more effective than protein precipitation alone. Modify the chromatographic method to achieve better separation of this compound from the suppression region. This can involve adjusting the gradient, changing the organic modifier, or using a different column.[6]
Inconsistent Results Across Different Batches of Matrix Lot-to-lot variability of the biological matrix.Evaluate matrix effects using at least six different lots of the biological matrix during method validation.[3] The use of a SIL-IS is highly recommended to mitigate the impact of this variability.[4]

Experimental Protocols

The following are example protocols for the extraction of benzylisoquinoline alkaloids, like this compound, from biological matrices. These should be considered as a starting point and may require optimization for your specific application.

Protocol 1: Liquid-Liquid Extraction (LLE) of this compound from Human Plasma

This protocol is adapted from methods used for similar alkaloids.[8]

  • Sample Preparation:

    • To 500 µL of human plasma in a polypropylene tube, add 50 µL of an internal standard working solution (e.g., this compound-dn in methanol).

    • Vortex for 10 seconds.

  • Alkalinization:

    • Add 100 µL of 1 M sodium hydroxide to the sample to adjust the pH to > 9.

    • Vortex for 10 seconds.

  • Extraction:

    • Add 3 mL of an organic extraction solvent (e.g., methyl tert-butyl ether or a mixture of chloroform:isopropanol:n-heptane).

    • Vortex vigorously for 5 minutes.

    • Centrifuge at 4000 x g for 10 minutes to separate the phases.

  • Evaporation and Reconstitution:

    • Carefully transfer the upper organic layer to a clean tube.

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.[9]

    • Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).

    • Vortex for 30 seconds to dissolve the residue.

  • Analysis:

    • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) of this compound from Human Plasma

This protocol utilizes a mixed-mode SPE cartridge for efficient cleanup.[10][11]

  • Sample Pre-treatment:

    • To 1 mL of plasma, add 50 µL of internal standard solution.

    • Add 1 mL of 4% phosphoric acid, vortex to mix. This step helps in protein precipitation.

    • Centrifuge at 4000 x g for 10 minutes.

  • SPE Cartridge Conditioning:

    • Condition a mixed-mode cation exchange SPE cartridge (e.g., Oasis MCX) with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading:

    • Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 0.1 M hydrochloric acid to remove acidic and neutral interferences.

    • Wash the cartridge with 1 mL of methanol to remove lipids and other organic interferences.

  • Elution:

    • Elute the this compound and internal standard with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Analysis:

    • Inject an aliquot into the LC-MS/MS system.

Quantitative Data Summary

The following tables summarize typical performance data that should be targeted during method validation for an alkaloid like this compound, based on published data for similar compounds.[12][7]

Table 1: Method Validation Parameters for Alkaloid Quantification in Plasma

ParameterTarget Acceptance Criteria
Linearity (r²) ≥ 0.99
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (%RE) Within ±15% of nominal value
Matrix Effect (Matrix Factor) 0.85 - 1.15
Extraction Recovery Consistent, precise, and reproducible

Table 2: Example Recovery and Matrix Effect Data for Isoquinoline Alkaloids in Rat Plasma using SPE [7]

AnalyteConcentration (ng/mL)Recovery (%)Matrix Effect (%)
Nuciferine 295.3 ± 8.798.1 ± 10.2
5098.6 ± 7.595.4 ± 8.9
800101.2 ± 6.493.7 ± 7.8
O-nornuciferine 192.1 ± 10.1105.3 ± 11.5
2596.4 ± 8.9102.7 ± 9.8
40099.8 ± 7.2101.5 ± 8.1
Liriodenine 189.5 ± 11.290.3 ± 12.1
2593.7 ± 9.892.5 ± 10.4
40097.4 ± 8.191.8 ± 9.2

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add SIL-IS plasma->add_is protein_precipitation Protein Precipitation (e.g., with Acetonitrile) add_is->protein_precipitation extraction Extraction (LLE or SPE) protein_precipitation->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution lc_separation LC Separation (C18 Column) reconstitution->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection data_processing Data Processing (Quantification) ms_detection->data_processing

Caption: General workflow for LC-MS/MS analysis of this compound in plasma.

matrix_effect_troubleshooting start Inaccurate or Imprecise Quantification Results check_me Assess Matrix Effects (Post-Extraction Spike) start->check_me me_present Matrix Effect > 15%? check_me->me_present optimize_sp Optimize Sample Prep (e.g., SPE, LLE) me_present->optimize_sp Yes revalidate Re-validate Method me_present->revalidate No optimize_lc Optimize Chromatography (Gradient, Column) optimize_sp->optimize_lc use_sil_is Implement SIL-IS optimize_lc->use_sil_is use_sil_is->revalidate

Caption: Decision tree for troubleshooting matrix effects in this compound analysis.

References

Technical Support Center: Enhancing the Resolution of Laudanine Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chromatographic resolution of Laudanine enantiomers. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the chiral separation of Laudanine.

Frequently Asked Questions (FAQs)

Q1: What are the most common chromatographic techniques for resolving Laudanine enantiomers?

A1: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the most widely used techniques for the chiral separation of alkaloids like Laudanine.[1][2][][4] HPLC with a chiral stationary phase (CSP) is a versatile and accurate method, while SFC is gaining popularity due to its high efficiency, reduced analysis time, and use of more environmentally friendly mobile phases.[5][6]

Q2: Which type of chiral stationary phase (CSP) is most effective for Laudanine enantiomers?

A2: Polysaccharide-based CSPs, such as those with cellulose or amylose derivatives (e.g., Chiralpak® and Chiralcel® columns), are generally the most successful for separating a wide range of chiral compounds, including alkaloids.[7][8] These columns offer broad enantiorecognition abilities.[9] For isoquinoline alkaloids, which are structurally similar to Laudanine, Chiralpak IG columns have shown good results.[10] Protein-based and cyclodextrin-based CSPs can also be considered.[10]

Q3: Why am I seeing poor or no resolution of my Laudanine enantiomers?

A3: Poor resolution can stem from several factors:

  • Inappropriate CSP: The chosen chiral stationary phase may not have the necessary selectivity for Laudanine.

  • Suboptimal Mobile Phase: The composition of the mobile phase, including the organic modifier and any additives, is critical for achieving separation.[7]

  • Incorrect Temperature: Temperature can significantly impact selectivity and resolution, sometimes even reversing the elution order of enantiomers.[7][11][12]

  • Low Column Efficiency: This could be due to a degraded column, improper packing, or an inappropriate flow rate.

Q4: How do mobile phase additives affect the separation?

A4: Mobile phase additives play a crucial role in improving peak shape and resolution, especially for basic compounds like Laudanine.[13][14][15]

  • Basic Additives: For basic analytes, adding a small amount of a basic modifier like diethylamine (DEA), triethylamine (TEA), or ethanolamine can improve peak symmetry and resolution.[14][16]

  • Acidic Additives: For acidic compounds, additives like trifluoroacetic acid (TFA) or formic acid are used.[14] The acidity or basicity of the mobile phase can significantly influence the separation.[13]

Q5: Can temperature be used to optimize the resolution?

A5: Yes, temperature is a powerful parameter for optimizing chiral separations.[7] While lower temperatures often improve resolution, this is not always the case.[11] It is recommended to screen a range of temperatures (e.g., 5°C to 50°C) as changes in temperature can dramatically alter selectivity.[7] In some instances, increasing the temperature can lead to better peak shapes and efficiency.[7]

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during the chiral separation of Laudanine.

Problem 1: No Enantiomeric Separation

If you are not observing any separation of the Laudanine enantiomers, follow this workflow:

start Start: No Separation csp_check Is the CSP appropriate for alkaloids? (e.g., polysaccharide-based) start->csp_check screen_csp Screen different CSPs (e.g., Chiralpak IA, IB, IC, ID) csp_check->screen_csp No mobile_phase Is the mobile phase optimized? csp_check->mobile_phase Yes screen_csp->mobile_phase screen_solvents Screen different organic modifiers (e.g., isopropanol, ethanol, acetonitrile) mobile_phase->screen_solvents No additives Are mobile phase additives being used? mobile_phase->additives Yes screen_solvents->additives add_base Add a basic additive (0.1-0.5%) (e.g., DEA, TEA) additives->add_base No temp_check Has temperature been varied? additives->temp_check Yes add_base->temp_check screen_temp Screen a range of temperatures (e.g., 10°C, 25°C, 40°C) temp_check->screen_temp No success Resolution Achieved temp_check->success Yes screen_temp->success

Caption: Troubleshooting workflow for no enantiomeric separation.

Problem 2: Poor Peak Shape (Tailing or Fronting)

Poor peak shape can compromise resolution and quantification. Here is a guide to address this issue:

start Start: Poor Peak Shape additive_check Is an appropriate additive present in the mobile phase? start->additive_check adjust_additive Adjust additive concentration or type (e.g., switch from DEA to ethylenediamine) additive_check->adjust_additive No ph_check Is the mobile phase pH appropriate for Laudanine (a base)? additive_check->ph_check Yes adjust_additive->ph_check adjust_ph Adjust mobile phase pH with appropriate buffer/additive ph_check->adjust_ph No sample_overload Is sample overload a possibility? ph_check->sample_overload Yes adjust_ph->sample_overload reduce_conc Reduce sample concentration/injection volume sample_overload->reduce_conc Yes column_health Is the column in good condition? sample_overload->column_health No reduce_conc->column_health clean_column Clean or replace the column column_health->clean_column No success Improved Peak Shape column_health->success Yes clean_column->success

Caption: Troubleshooting workflow for poor peak shape.

Data Presentation

Table 1: Influence of Mobile Phase Composition on Resolution
ParameterCondition 1Condition 2Condition 3Expected Outcome on Resolution
Organic Modifier n-Hexane/Isopropanoln-Hexane/EthanolAcetonitrile/MethanolCan significantly alter selectivity. A screening is recommended.[9]
Basic Additive 0.1% DEA0.1% TEA0.1% EthylenediamineImproves peak shape and can enhance resolution for basic analytes.[14]
Additive Conc. 0.1%0.3%0.5%Increasing concentration can improve peak shape, but may also affect retention time.[7]
Table 2: Effect of Temperature on Chiral Separation
TemperatureRetention TimeResolution (Rs)Selectivity (α)General Observation
Low (e.g., 10°C) IncreasesOften ImprovesOften IncreasesCan lead to better separation but longer analysis times.[11]
Ambient (e.g., 25°C) ModerateBaselineBaselineA good starting point for method development.
High (e.g., 40°C) DecreasesMay Increase or DecreaseMay Increase or DecreaseCan improve peak efficiency and sometimes resolution; may cause elution order reversal.[7][12]

Experimental Protocols

Protocol 1: General HPLC Method for Chiral Screening of Laudanine

This protocol provides a starting point for developing a chiral separation method for Laudanine enantiomers using HPLC.

  • Column Selection:

    • Start with a polysaccharide-based CSP, such as Chiralpak® IA, IB, IC, or ID. A comparative study of several columns is recommended to find the best resolution.[10]

  • Mobile Phase Preparation:

    • Normal Phase Mode: Prepare mobile phases consisting of n-hexane and an alcohol modifier (e.g., isopropanol or ethanol) in various ratios (e.g., 90:10, 80:20 v/v).[9]

    • Add a basic additive, such as 0.1% (v/v) Diethylamine (DEA), to the mobile phase to improve peak shape for the basic Laudanine molecule.[14]

    • Reversed-Phase Mode: Prepare mobile phases consisting of an aqueous buffer (e.g., phosphate or borate buffer) and an organic modifier (e.g., acetonitrile or methanol).[9]

  • Chromatographic Conditions:

    • Flow Rate: Set the flow rate to 1.0 mL/min for a 4.6 mm I.D. column. This can be optimized later to improve resolution.

    • Temperature: Maintain the column temperature at 25°C initially.

    • Detection: Use a UV detector at a wavelength where Laudanine has significant absorbance.

    • Injection Volume: Inject a small volume (e.g., 5-10 µL) of a dilute solution of racemic Laudanine.

  • Optimization:

    • If no or poor resolution is observed, systematically vary the mobile phase composition (type and percentage of organic modifier and additive).

    • Investigate the effect of temperature by running the analysis at different temperatures (e.g., 10°C, 25°C, and 40°C).[7]

    • Adjust the flow rate; decreasing it may enhance resolution.

Protocol 2: General SFC Method for Chiral Screening of Laudanine

Supercritical Fluid Chromatography (SFC) offers a fast and efficient alternative for chiral separations.

  • Column Selection:

    • Polysaccharide-based CSPs are also the primary choice for SFC. Immobilized CSPs (e.g., Chiralpak IA, IB, IC) are often preferred for their robustness.

  • Mobile Phase:

    • The primary mobile phase component is supercritical CO2.

    • Use a polar organic solvent, typically methanol or ethanol, as a co-solvent. Screen a gradient of the co-solvent (e.g., 5% to 40%).

    • Add a basic additive (e.g., 0.1-1% DEA or isobutylamine in the co-solvent) to improve peak shape and interaction with the stationary phase.[17]

  • SFC Conditions:

    • Flow Rate: A typical starting flow rate is 2-3 mL/min.

    • Backpressure: Maintain a backpressure of around 150 bar.[17]

    • Temperature: Start with a column temperature of 40°C.[17]

    • Detection: Use a UV detector or a Mass Spectrometer (MS) for detection.

  • Optimization:

    • Optimize the percentage of the co-solvent and the type and concentration of the additive.

    • Vary the temperature and backpressure to fine-tune the selectivity and resolution.

By following these guidelines and systematically exploring the key parameters, researchers can enhance the resolution of Laudanine enantiomers and develop robust and reliable analytical methods.

References

Strategies to minimize racemization during (S)-Laudanine synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed strategies to address and minimize racemization during the chemical synthesis of (S)-Laudanine.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a critical issue in this compound synthesis?

A1: Racemization is the process that converts an enantiomerically pure substance, such as this compound, into a mixture containing equal amounts of both enantiomers ((S)- and (R)-Laudanine), known as a racemate.[1] In pharmaceutical applications, often only one enantiomer exhibits the desired therapeutic activity, while the other may be inactive or cause undesirable side effects.[2] Therefore, maintaining the stereochemical integrity of the C1 chiral center in the tetrahydroisoquinoline core is crucial for the efficacy and safety of this compound.

Q2: Which synthetic routes are commonly used for Laudanine, and which steps are most susceptible to racemization?

A2: The two primary routes for constructing the tetrahydroisoquinoline skeleton of Laudanine are the Bischler-Napieralski and the Pictet-Spengler reactions.

  • Bischler-Napieralski Reaction: This method involves the cyclization of a β-arylethylamide using a strong dehydrating agent (e.g., POCl₃, P₂O₅) under harsh, acidic conditions.[3][4] The reaction forms a 3,4-dihydroisoquinoline intermediate, which is then reduced to the tetrahydroisoquinoline. The strongly acidic and high-temperature conditions of the cyclization step are highly prone to causing racemization if a chiral center is already present.[3][5]

  • Pictet-Spengler Reaction: This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure.[6][7] This method is generally milder than the Bischler-Napieralski reaction and is the preferred route for controlling stereochemistry. Racemization can still occur if the reaction conditions (acid strength, temperature) are not optimized or during subsequent processing steps.[8][9]

Q3: What are the primary strategies to achieve a high enantiomeric excess (ee) of this compound?

A3: There are three main strategies:

  • Asymmetric Synthesis: This involves creating the chiral center stereoselectively. This can be achieved through a catalytic asymmetric Pictet-Spengler reaction using a chiral catalyst or by employing a chiral auxiliary that directs the stereochemical outcome of the cyclization.[8][10][11]

  • Reaction Condition Optimization: Fine-tuning parameters such as temperature, solvent, and the type of acid catalyst can significantly suppress racemization pathways and improve stereoselectivity.[12][13]

  • Chiral Resolution: If the synthesis results in a racemic or partially racemized mixture, the enantiomers can be separated in a final step. This is commonly done by forming diastereomeric salts with a chiral resolving agent, which can then be separated by crystallization, or by using chiral chromatography (e.g., HPLC).[2][14][15]

Troubleshooting Guide: Minimizing Racemization

Problem 1: My Pictet-Spengler reaction results in low enantiomeric excess (ee) or a racemic product.

Potential CauseRecommended Solution
Inappropriate Acid Catalyst The strength of the acid catalyst is critical. Strong acids and high temperatures can promote racemization of the iminium intermediate before cyclization. Troubleshooting: Switch to a milder Brønsted acid (e.g., trifluoroacetic acid - TFA) or a Lewis acid. Consider using a chiral phosphoric acid catalyst which can promote the reaction and induce asymmetry simultaneously.[8]
High Reaction Temperature Higher temperatures provide the activation energy for racemization pathways.[12] Troubleshooting: Run the reaction at a lower temperature (e.g., 0 °C or room temperature) for a longer duration. Monitor the reaction progress by TLC or LC-MS to determine the optimal time/temperature profile.
Unsuitable Solvent The solvent can influence the stability of the chiral transition state.[13][16] Troubleshooting: Screen a variety of solvents. Non-polar aprotic solvents (e.g., toluene, dichloromethane) are often used. The choice of solvent can dramatically affect stereoselectivity, so an empirical screen is recommended.[17]
Low-Activity Chiral Catalyst/Auxiliary The chosen catalyst or auxiliary may not be providing sufficient steric hindrance to effectively control the facial selectivity of the cyclization. Troubleshooting: If using a chiral auxiliary, consider one with a bulkier directing group.[18][19] If using an asymmetric catalyst, screen different ligands or catalyst backbones. Ensure the catalyst is pure and handled under appropriate inert conditions.

Problem 2: I observe a decrease in enantiomeric excess during product work-up or purification.

Potential CauseRecommended Solution
Harsh pH during Extraction Exposure to strong acidic or basic conditions during aqueous work-up can cause epimerization at the C1 position. Troubleshooting: Use a buffered aqueous solution (e.g., saturated NaHCO₃, NH₄Cl) for extractions instead of strong acids or bases. Minimize the duration of contact with the aqueous phase.
High Temperature during Solvent Removal Prolonged heating during solvent evaporation can lead to racemization. Troubleshooting: Remove solvent under reduced pressure at low temperatures (e.g., using a rotary evaporator with a room temperature water bath).
Racemization on Silica Gel The acidic nature of standard silica gel can catalyze racemization during column chromatography. Troubleshooting: Deactivate the silica gel by pre-treating it with a base (e.g., washing the column with an eluent containing 1-2% triethylamine). Alternatively, use a less acidic stationary phase like alumina or a bonded-phase silica.

Experimental Protocols

Protocol 1: Asymmetric Pictet-Spengler Reaction Using a Chiral Auxiliary

This protocol describes a general procedure for a diastereoselective Pictet-Spengler reaction using a removable chiral auxiliary, such as (R)-α-phenylethylamine, attached to the tryptamine nitrogen.

1. Synthesis of Chiral Tryptamine:

  • Indole is first treated with oxalyl chloride in diethyl ether at room temperature.
  • The resulting indoleoxalyl chloride is condensed with (R)-α-naphthylethylamine in THF with triethylamine at 0 °C to form the amide.
  • The amide is then reduced with a complex of LiAlH₄ and AlCl₃ in THF to yield the chiral N-substituted tryptamine.[19]

2. Diastereoselective Pictet-Spengler Cyclization:

  • To a stirred solution of the chiral tryptamine (1.0 mmol) and the desired aldehyde (e.g., benzaldehyde, 10.0 mmol) in dry benzene (80 mL), add trifluoroacetic acid (5.0 mmol).
  • Reflux the reaction mixture for 24 hours under an argon atmosphere.
  • Cool the mixture to room temperature and neutralize with 15% aqueous NaOH.
  • Separate the organic layer, dry it over Na₂SO₄, and concentrate under reduced pressure.
  • Purify the resulting diastereomeric tetrahydro-β-carbolines by column chromatography on silica gel to determine the diastereomeric excess (de).[19]

3. Removal of Chiral Auxiliary:

  • The chiral auxiliary can be removed via hydrogenolysis.
  • Dissolve the purified major diastereomer in ethanol.
  • Add a palladium catalyst (e.g., 20% Pd(OH)₂ on carbon).
  • Stir the mixture under a hydrogen atmosphere until the reaction is complete (monitored by TLC).
  • Filter the catalyst and concentrate the filtrate to yield the enantiomerically enriched product.

Data Summary Tables

Table 1: Comparison of Strategies for Enantioselective Tetrahydroisoquinoline Synthesis

MethodKey Reagents/CatalystsTypical ee (%)AdvantagesDisadvantages
Asymmetric Catalysis Chiral Phosphoric Acids, Iridium complexes (e.g., with Josiphos ligand)[10]80 - 99%[10]High atom economy, low catalyst loading, direct formation of the chiral product.Catalyst can be expensive and sensitive to air/moisture.
Chiral Auxiliary (R/S)-phenylethylamine, Evans oxazolidinones, Camphorsultam[18]70 - >95% (de)Reliable, predictable stereochemical outcome, well-established procedures.Requires additional steps for attachment and removal of the auxiliary, lowering overall yield.
Chiral Resolution Tartaric acid derivatives, (S)-mandelic acid, brucine[14][15][20]Can approach 100%Can be applied when asymmetric methods fail, uses inexpensive resolving agents.Theoretical maximum yield is 50% unless the unwanted enantiomer is racemized and recycled. Labor-intensive.

Visual Guides

Racemization_Troubleshooting_Workflow start Low Enantiomeric Excess (ee) Observed in Synthesis reaction_check Is low ee observed immediately post-reaction? start->reaction_check workup_check Low ee observed after work-up/purification reaction_check->workup_check No temp High Reaction Temperature? reaction_check->temp Yes ph Harsh pH in Work-up? workup_check->ph lower_temp Action: Lower temperature (e.g., RT to 0 °C) temp->lower_temp Yes acid Acid Catalyst too harsh? temp->acid No mild_acid Action: Use milder acid (e.g., TFA) or chiral catalyst acid->mild_acid Yes solvent Solvent not optimal? acid->solvent No screen_solvent Action: Screen alternative solvents (Toluene, DCM, etc.) solvent->screen_solvent Yes buffer Action: Use buffered solutions (e.g., NaHCO₃) ph->buffer Yes silica Using acidic silica gel? ph->silica No deactivate_silica Action: Deactivate silica with base (e.g., Et₃N) silica->deactivate_silica Yes

Caption: Troubleshooting workflow for diagnosing low enantioselectivity.

Synthesis_Strategies cluster_pre Pre-Cyclization Strategy cluster_syn Stereoselective Cyclization cluster_post Post-Synthesis Strategy start_achiral Achiral Starting Materials catalysis Asymmetric Catalysis (e.g., Chiral Phosphoric Acid) start_achiral->catalysis auxiliary Chiral Auxiliary (e.g., on Amine) start_achiral->auxiliary product This compound (High ee) catalysis->product auxiliary->product + Auxiliary Removal racemic Racemic Laudanine resolution Chiral Resolution (Diastereomeric Salt Crystallization or Chiral HPLC) racemic->resolution resolution->product

Caption: Main strategies for obtaining enantiomerically pure this compound.

References

Optimization of extraction parameters for (S)-Laudanine from Papaveraceae

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: (S)-Laudanine Extraction from Papaveraceae

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the extraction of this compound from Papaveraceae species. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to facilitate successful and efficient extraction processes.

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for extracting this compound from Papaveraceae plant material?

A1: The general strategy involves a solid-liquid extraction of the dried and powdered plant material, followed by an acid-base partitioning to separate the alkaloids from other plant constituents. This compound, as a benzylisoquinoline alkaloid, is basic and can be manipulated by pH adjustments to move between aqueous and organic phases.[1]

Q2: Which solvents are most effective for the initial extraction of this compound?

A2: Methanol or ethanol are commonly used for the initial extraction of alkaloids from Papaveraceae.[1] These polar solvents are effective at extracting a broad range of alkaloids. For subsequent liquid-liquid extraction steps, solvents like chloroform or a chloroform:isopropanol mixture are often employed.[2]

Q3: How does pH influence the extraction efficiency of this compound?

A3: pH is a critical factor. During the initial extraction, slightly acidic conditions can enhance the solubility of alkaloids. In the acid-base partitioning step, the aqueous phase is acidified (e.g., with HCl) to protonate the alkaloids, making them water-soluble and allowing for the removal of non-basic impurities with an organic solvent. Subsequently, the aqueous phase is basified (e.g., with NH₄OH) to deprotonate the alkaloids, making them soluble in an organic solvent for isolation.

Q4: What is the role of (S)-Reticuline in the context of this compound?

A4: (S)-Reticuline is a crucial precursor in the biosynthetic pathway of this compound within Papaver species. The pathway is initiated by the methylation of (S)-Reticuline to form this compound.[3][4]

Q5: What analytical techniques are suitable for the quantification of this compound?

A5: High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) or Mass Spectrometry (MS) is the most common and reliable method for the quantification of this compound and other benzylisoquinoline alkaloids.[5][6]

Troubleshooting Guides

This section addresses common issues encountered during the extraction and analysis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of this compound 1. Incomplete initial extraction. 2. Suboptimal pH during acid-base partitioning. 3. Degradation of the analyte. 4. Emulsion formation during liquid-liquid extraction.1. Increase extraction time or use a more efficient method like ultrasound-assisted extraction.[7] 2. Carefully monitor and adjust the pH at each step to ensure complete protonation/deprotonation. 3. Avoid high temperatures and prolonged exposure to light. Store extracts at low temperatures. 4. Add a small amount of brine or use centrifugation to break the emulsion.
Co-extraction of Impurities 1. Insufficient washing of the organic phase. 2. pH of the aqueous phase not optimal for selective partitioning.1. Perform additional washes of the organic layer with a suitable aqueous solution. 2. Fine-tune the pH to maximize the separation of this compound from other alkaloids with different pKa values.
Poor HPLC Peak Shape (Tailing or Fronting) 1. Column overload. 2. Incompatibility between the sample solvent and the mobile phase. 3. Secondary interactions with the stationary phase.1. Dilute the sample before injection. 2. Dissolve the final extract in the initial mobile phase. 3. Add a competing base (e.g., triethylamine) to the mobile phase to improve peak symmetry.
Irreproducible Quantification Results 1. Inconsistent sample preparation. 2. Instability of this compound in the final extract. 3. Fluctuations in HPLC system performance.1. Standardize all extraction parameters, including time, temperature, and volumes. 2. Analyze samples promptly after preparation or store them at -20°C. 3. Equilibrate the HPLC system thoroughly and run standards periodically to check for drift.

Data Presentation: Optimization of Extraction Parameters

The following tables summarize the impact of key parameters on the extraction yield of this compound. The data is illustrative and based on typical results for benzylisoquinoline alkaloids.

Table 1: Effect of Solvent Type on this compound Yield

SolventTemperature (°C)Extraction Time (h)Relative Yield (%)
Methanol604100
Ethanol60492
Chloroform60475
Water60440

Table 2: Effect of pH on this compound Recovery in Liquid-Liquid Extraction

SteppHOrganic SolventRecovery in Organic Phase (%)
Acidic Extraction2.0Chloroform< 5 (impurities removed)
Basified Extraction9.0Chloroform> 95
Basified Extraction10.0Chloroform> 98
Basified Extraction11.0Chloroform> 98

Table 3: Effect of Temperature on this compound Stability during Extraction

Extraction Temperature (°C)Extraction Time (h)This compound Degradation (%)
2524< 2
4024~ 5
6024~ 15
8024> 30

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction and Acid-Base Partitioning
  • Sample Preparation: Dry the Papaveraceae plant material (e.g., capsules, stems) at 40°C and grind it into a fine powder.

  • Initial Extraction:

    • Weigh 10 g of the powdered plant material into a flask.

    • Add 100 mL of methanol.

    • Place the flask in an ultrasonic bath and sonicate at 40°C for 60 minutes.

    • Filter the mixture and collect the methanol extract. Repeat the extraction on the plant residue with another 100 mL of methanol.

    • Combine the methanol extracts and evaporate to dryness under reduced pressure.

  • Acid-Base Partitioning:

    • Redissolve the dried extract in 50 mL of 2% HCl.

    • Transfer the acidic solution to a separatory funnel and wash three times with 50 mL of chloroform to remove acidic and neutral impurities. Discard the chloroform layers.

    • Adjust the pH of the aqueous layer to 10 with concentrated NH₄OH.

    • Extract the basified solution three times with 50 mL of chloroform.

    • Combine the chloroform extracts, dry over anhydrous sodium sulfate, and filter.

    • Evaporate the chloroform to yield the crude alkaloid extract containing this compound.

Protocol 2: HPLC Quantification of this compound
  • Instrumentation: HPLC system with a DAD or MS detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 10-30% B

    • 5-15 min: 30-60% B

    • 15-20 min: 60-10% B

    • 20-25 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection: 280 nm

  • Standard Preparation: Prepare a stock solution of this compound standard in methanol. Create a series of dilutions to generate a calibration curve.

  • Sample Preparation: Dissolve the crude alkaloid extract in methanol, filter through a 0.45 µm syringe filter, and inject into the HPLC system.

Visualizations

This compound Biosynthetic Pathway

G Tyrosine L-Tyrosine Dopamine Dopamine Tyrosine->Dopamine HPAA 4-Hydroxyphenylacetaldehyde Tyrosine->HPAA Norcoclaurine (S)-Norcoclaurine Dopamine->Norcoclaurine NCS HPAA->Norcoclaurine Reticuline (S)-Reticuline Norcoclaurine->Reticuline Series of methylations and hydroxylations Laudanine This compound Reticuline->Laudanine 7OMT Morphinan_Alkaloids Morphinan Alkaloids (Morphine, Codeine) Reticuline->Morphinan_Alkaloids Branch to Morphinan Pathway Laudanosine (S)-Laudanosine Laudanine->Laudanosine 3'OMT Papaverine Papaverine Laudanosine->Papaverine N-demethylation & dehydrogenation

Caption: Biosynthesis of this compound from (S)-Reticuline.

Experimental Workflow for this compound Extraction

G cluster_0 Solid-Liquid Extraction cluster_1 Acid-Base Partitioning Plant_Material Dried, Powdered Papaveraceae Material Methanol_Extraction Ultrasound-Assisted Extraction with Methanol Plant_Material->Methanol_Extraction Filtration Filtration Methanol_Extraction->Filtration Crude_Extract Crude Methanolic Extract Filtration->Crude_Extract Acidification Dissolve in 2% HCl Crude_Extract->Acidification Chloroform_Wash Wash with Chloroform (Remove Impurities) Acidification->Chloroform_Wash Basification Adjust to pH 10 with NH4OH Chloroform_Wash->Basification Final_Extraction Extract with Chloroform Basification->Final_Extraction Drying Dry over Na2SO4 and Evaporate Final_Extraction->Drying Final_Product Crude this compound Extract Drying->Final_Product

References

Technical Support Center: Troubleshooting Low Signal Intensity in NMR Analysis of (S)-Laudanine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting low signal intensity issues encountered during the Nuclear Magnetic Resonance (NMR) analysis of (S)-Laudanine. The following sections are designed in a question-and-answer format to directly address common problems and provide actionable solutions.

Frequently Asked Questions (FAQs)

Q1: Why is the signal-to-noise ratio (S/N) in my NMR spectrum of this compound unexpectedly low?

A low signal-to-noise ratio is a common issue in NMR spectroscopy and can stem from several factors, broadly categorized into sample preparation and instrument parameters. The most frequent cause is an insufficient concentration of the analyte in the NMR tube.[1] Other significant factors include poor magnetic field homogeneity (shimming), incorrect instrument settings, or the presence of impurities.[2][3] For complex molecules like alkaloids, ensuring complete dissolution and stability is also critical.[4]

Q2: What are the most common sample preparation errors that lead to a weak signal?

Errors in sample preparation are the primary cause of poor quality spectra.[1] Key areas to scrutinize are:

  • Insufficient Concentration: The signal intensity is directly proportional to the number of nuclei in the detection volume. For ¹H NMR, a concentration of 5-25 mg in 0.6-0.7 mL of solvent is recommended.[5][6] For the much less sensitive ¹³C nucleus, a significantly higher concentration (e.g., 10-50 mg) is often necessary.[7]

  • Poor Solubility: this compound must be completely dissolved to produce a homogeneous solution.[7] Undissolved material will not contribute to the signal and will negatively affect spectral quality.

  • Presence of Particulate Matter: Suspended solids, dust, or precipitate distort the magnetic field homogeneity, leading to broad lines and a reduction in signal height.[2][5][8] All samples should be filtered directly into the NMR tube, for instance, through a pipette packed with glass wool.[5][6]

  • Incorrect Sample Volume: The sample solution must occupy the active volume of the instrument's detection coil. For most standard 5 mm tubes, this corresponds to a solvent height of 4-5 cm (approximately 0.6-0.7 mL).[6][9]

Q3: How does my choice of NMR solvent affect the signal intensity for this compound?

The solvent plays a crucial role in sample solubility and spectral quality.

  • Solubility: this compound, as an alkaloid, may exhibit different solubilities in various deuterated solvents. Chloroform-d (CDCl₃) is a common choice for organic molecules, but if solubility is limited, consider using Dimethyl sulfoxide-d₆ (DMSO-d₆) or Methanol-d₄ (CD₃OD). Sometimes, a mixed solvent system (e.g., CDCl₃ with a small amount of CD₃OD) can enhance the solubility of natural products.[9]

  • Viscosity: Highly viscous solutions slow molecular tumbling, which can lead to broader spectral lines and a decrease in apparent signal intensity.[9] This can occur if a sample is overly concentrated.[2]

  • Chemical Exchange: Labile protons in this compound (such as hydroxyl or amine protons) can exchange with deuterium from the solvent, leading to signal broadening or disappearance. This is more common in solvents like D₂O or CD₃OD.

Q4: My sample is properly prepared, but the signal is still weak. What instrument parameters should I check?

If the sample is not the issue, optimizing acquisition parameters is the next step.

  • Number of Scans (NS): The most direct way to improve the S/N ratio is to increase the number of scans. The S/N improves as the square root of the number of scans; therefore, quadrupling the scans will double the S/N.[10][11]

  • Relaxation Delay (D1): Ensure the delay between pulses is sufficient for the nuclei to relax. For quantitative results, D1 should be at least 5 times the longest T₁ relaxation time.[12] For routine spectra where quantitation is not critical, a shorter D1 combined with a smaller pulse angle (e.g., 30° or 45°) can save time.[11][13]

  • Shimming: Poor shimming of the magnetic field results in broad, distorted peaks, which reduces their height.[2][3] Automated shimming routines can fail on samples with low lock signal; manual shimming may be required.[14]

  • Probe Tuning and Matching: The instrument's probe must be tuned to the specific nucleus and solvent. A poorly tuned probe can lead to a massive loss of signal intensity.[2]

Q5: I am running a ¹³C NMR experiment on this compound and see almost no signal. Is this normal?

Yes, this is a very common challenge. The ¹³C nucleus is inherently much less sensitive than ¹H for two main reasons: its low natural abundance (only 1.1% of carbon atoms are ¹³C) and its smaller magnetic moment.[10] This results in signals that are thousands of times weaker than proton signals.[5] To obtain a good ¹³C spectrum:

  • Use a Concentrated Sample: This is the most critical factor. Use as much sample as can be readily dissolved.[5][9]

  • Increase the Number of Scans Significantly: It is not uncommon for ¹³C spectra to require hundreds or even thousands of scans, which can take several hours to acquire.[10]

  • Optimize Acquisition Parameters: Use a smaller pulse angle (e.g., 30°) and a shorter relaxation delay (e.g., 1-2 seconds) to increase the number of scans acquired in a given time.[13]

  • Utilize Proton Decoupling: Ensure ¹H decoupling is active during acquisition to collapse multiplets into single lines and benefit from the Nuclear Overhauser Effect (NOE), which can enhance the signal by up to 200%.[13]

Q6: Could my this compound sample be degrading in the NMR tube?

Sample degradation is a possibility, especially for complex natural products. Alkaloids can be sensitive to factors like pH, light, and oxygen.[15] If you observe a weak signal along with the appearance of new, unidentifiable peaks over time, degradation may be occurring. To check for this, run a fresh sample prepared immediately before analysis and compare the spectrum to the previous one. If air-sensitivity is suspected, prepare the sample using degassed solvent and seal the tube under an inert atmosphere (e.g., nitrogen or argon).[7]

Quantitative Data Summary

For optimal results, sample and solvent parameters should be carefully considered. The tables below provide general guidelines for NMR analysis of organic molecules like this compound.

Table 1: Recommended Sample Concentrations for Routine NMR

Experiment TypeRecommended Concentration (mg / 0.7 mL)Key Considerations
¹H NMR 5 - 25 mg[5][6]Lower concentrations are possible but may require more scans. Very high concentrations can increase viscosity and degrade resolution.[2]
¹³C NMR 20 - 50+ mg (or saturated solution)[5][7]Signal intensity is highly dependent on concentration. Use as much sample as solubility permits to reduce experiment time.[9]
2D NMR (COSY, HSQC) 10 - 30 mgGood signal-to-noise in 1D spectra is a prerequisite for high-quality 2D data.

Table 2: Common Deuterated Solvents for Alkaloid Analysis

SolventResidual ¹H Shift (ppm)¹³C Shift (ppm)Notes on Suitability
Chloroform-d (CDCl₃)7.2677.2[16]Excellent solvent for many organic compounds; relatively non-polar.
Methanol-d₄ (CD₃OD)3.31 / 4.87 (OH)[16]49.2[16]More polar; can improve solubility for some alkaloids. Labile protons will exchange.
DMSO-d₆2.5039.5[16]High polarity and boiling point; excellent for dissolving difficult samples.
Acetone-d₆2.05[17]29.9 / 206.7[16]Medium polarity; useful alternative if signals overlap with other solvent peaks.
Benzene-d₆7.16[17]128.4[16]Aromatic solvent; can induce significant changes in chemical shifts (solvent-induced shifts) which may help resolve overlapping signals.[18]
Note: Chemical shifts can vary slightly depending on temperature, concentration, and pH.[17]

Experimental Protocols

Protocol 1: Sample Preparation for ¹H NMR Analysis of this compound

  • Weigh Sample: Accurately weigh 5-10 mg of purified this compound directly into a clean, dry vial.

  • Select Solvent: Choose an appropriate deuterated solvent (e.g., CDCl₃) based on known solubility.

  • Add Solvent: Using a calibrated pipette, add approximately 0.7 mL of the deuterated solvent to the vial.

  • Dissolve Sample: Gently vortex or sonicate the vial until the sample is completely dissolved. A visual inspection against a bright light should show no suspended particles.

  • Filter Sample: Take a clean Pasteur pipette and tightly pack a small plug of glass wool into the narrow tip.[5]

  • Transfer to NMR Tube: Filter the sample solution through the glass wool plug directly into a clean, high-quality 5 mm NMR tube.[5][6]

  • Check Volume: Ensure the final solvent height in the tube is between 4 and 5 cm.[6]

  • Cap and Label: Cap the NMR tube securely and label it clearly. Wipe the outside of the tube with a lint-free tissue before inserting it into the spectrometer.

Protocol 2: Standard ¹H NMR Acquisition Parameters

  • Insert Sample: Insert the NMR tube into the spinner turbine and use the depth gauge to ensure correct positioning.[2] Insert the sample into the magnet.

  • Lock: Load a standard shim set for your chosen solvent and instruct the software to lock onto the deuterium signal of the solvent.[5]

  • Shim: Perform an automated shimming routine to optimize the magnetic field homogeneity.[3] Visually inspect the lock signal and key FID signals to ensure the lineshape is sharp and symmetrical.

  • Set Receiver Gain: Adjust the receiver gain (RG) automatically to ensure the signal is amplified correctly without overloading the detector.

  • Configure Parameters:

    • Pulse Program: Select a standard 1D proton pulse program (e.g., zg30 on Bruker systems).[13]

    • Number of Scans (NS): Start with 8 or 16 scans for a routine sample.

    • Relaxation Delay (D1): Set to 1.0 - 2.0 seconds.

    • Acquisition Time (AQ): Set to 2.0 - 4.0 seconds.

    • Pulse Width (P1): Use the calibrated 30° or 90° pulse value for the probe.

  • Acquire Data: Start the acquisition.

  • Process Data: After acquisition, perform Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.

Visual Troubleshooting Guides

The following diagrams illustrate the logical workflow for diagnosing and solving low signal intensity issues.

TroubleshootingWorkflow start Low Signal Intensity Observed check_sample Step 1: Verify Sample Preparation start->check_sample Start Here check_instrument Step 2: Optimize Instrument Parameters check_sample->check_instrument If sample is OK conc Is concentration adequate? (>5 mg/0.7mL for ¹H) check_sample->conc sol Is sample fully dissolved? (No visible particles) check_sample->sol filt Was sample filtered? check_sample->filt vol Is sample height correct? (~4-5 cm) check_sample->vol check_stability Step 3: Consider Sample Stability check_instrument->check_stability If signal still low shim Is the lineshape sharp? (Check shimming) check_instrument->shim scans Increase Number of Scans (NS) check_instrument->scans delay Check Relaxation Delay (D1) and Pulse Angle (P1) check_instrument->delay tune Is the probe tuned and matched? check_instrument->tune fresh Prepare a fresh sample and re-acquire check_stability->fresh degrade Look for new peaks or color change check_stability->degrade

Caption: Troubleshooting workflow for low NMR signal intensity.

SpectralQuality Relationship Between Sample and Spectral Quality cluster_inputs Primary Sample Factors Concentration Adequate Concentration Homogeneity Homogeneous Sample Solution Concentration->Homogeneity Solubility Complete Solubility Solubility->Homogeneity Purity Absence of Particulates Purity->Homogeneity Shims Good Magnetic Field Shimming Homogeneity->Shims Signal High Signal-to-Noise Ratio (S/N) Homogeneity->Signal Spectrum High-Quality NMR Spectrum Shims->Spectrum Signal->Spectrum

Caption: The impact of sample quality on final NMR spectral quality.

References

Technical Support Center: Improving the Efficiency of Enzymatic Synthesis of (S)-Laudanine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the enzymatic synthesis of (S)-Laudanine.

Frequently Asked Questions (FAQs)

Q1: What is the primary enzymatic step in the synthesis of this compound?

A1: The primary enzymatic step is the 7-O-methylation of (S)-reticuline, catalyzed by the enzyme (S)-reticuline 7-O-methyltransferase (7OMT). This enzyme transfers a methyl group from the cofactor S-adenosyl-L-methionine (SAM) to the 7-hydroxyl group of (S)-reticuline to form this compound.[1][2]

Q2: Which enzymes are required for the complete biosynthesis of this compound from primary metabolites?

A2: The complete biosynthesis of this compound from L-tyrosine involves a multi-enzyme cascade. Key enzymes include those in the (S)-reticuline biosynthesis pathway (such as norcoclaurine synthase, norcoclaurine 6-O-methyltransferase, coclaurine N-methyltransferase, and N-methylcoclaurine 3'-hydroxylase) followed by (S)-reticuline 7-O-methyltransferase.

Q3: What are the major challenges in optimizing the enzymatic synthesis of this compound?

A3: Major challenges include ensuring the high activity and stability of the methyltransferase, potential substrate or product inhibition, ensuring a sufficient supply and regeneration of the expensive cofactor S-adenosyl-L-methionine (SAM), and efficient purification of the final product.

Q4: Are there any known inhibitors of the (S)-reticuline 7-O-methyltransferase?

A4: While specific inhibitors for 7OMT are not extensively documented in the provided search results, it is common for methyltransferases to be inhibited by the reaction product S-adenosyl-L-homocysteine (SAH). High concentrations of the substrate, (S)-reticuline, or the product, this compound, could also potentially lead to substrate or product inhibition, respectively. Modest inhibition by (S)-reticuline at concentrations ≥500 μM has been observed for a related reticuline N-methyltransferase.[3]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No this compound Production Inactive Enzyme: The (S)-reticuline 7-O-methyltransferase may be inactive due to improper folding, degradation, or inhibition.- Verify the integrity of the purified enzyme via SDS-PAGE. - Perform an activity assay with a positive control. - Ensure proper storage conditions for the enzyme (typically -20°C or -80°C). - Check for the presence of potential inhibitors in the reaction mixture.
Sub-optimal Reaction Conditions: The pH, temperature, or buffer composition may not be optimal for enzyme activity.- Optimize the reaction pH (reported optimum for a similar reticuline N-methyltransferase is between 7.0 and 9.0).[3] - Optimize the reaction temperature (a common temperature for methyltransferase assays is 30°C).[3] - Ensure the buffer system does not interfere with enzyme activity.
Cofactor (SAM) Limitation or Degradation: Insufficient S-adenosyl-L-methionine (SAM) concentration or degradation of SAM can limit the reaction rate.- Use a fresh stock of SAM. - Optimize the molar ratio of SAM to (S)-reticuline. - Consider implementing a SAM regeneration system to maintain optimal cofactor concentration.
Reaction Stalls After Initial Progress Product Inhibition: Accumulation of this compound or the co-product S-adenosyl-L-homocysteine (SAH) may inhibit the enzyme.- Consider in-situ product removal strategies. - Implement a SAH hydrolysis system (e.g., using SAH hydrolase) to remove the inhibitory co-product.
Enzyme Instability: The enzyme may lose activity over the course of the reaction under the chosen conditions.- Perform a time-course experiment to assess enzyme stability. - Consider enzyme immobilization to enhance stability. - Add stabilizing agents such as glycerol or BSA to the reaction mixture.
Presence of Multiple Products Non-specific Methylation: The methyltransferase may be acting on other hydroxyl groups of (S)-reticuline or on impurities.- Confirm the purity of the (S)-reticuline substrate. - Analyze the side products by LC-MS to identify their structures. - If using a crude enzyme preparation, purify the methyltransferase to homogeneity.
Substrate Degradation: (S)-reticuline may be unstable under the reaction conditions.- Analyze the stability of (S)-reticuline under reaction conditions without the enzyme. - Adjust pH or temperature to improve substrate stability.
Difficulty in Product Purification Similar Physicochemical Properties of Substrate and Product: (S)-reticuline and this compound may have similar chromatographic behavior.- Optimize the chromatographic separation method (TLC or HPLC) by testing different solvent systems or gradients. A reported TLC system for separating laudanine is toluene:ethyl acetate:diethylamine (7:2:1).[1]
Low Product Titer: The concentration of this compound in the reaction mixture is too low for efficient recovery.- Optimize the reaction to increase the final product concentration before attempting purification. - Concentrate the reaction mixture before the purification step.

Data Summary

Table 1: Kinetic Parameters of a Related Reticuline N-Methyltransferase from Papaver somniferum

SubstrateKm (μM)Vmax (pmol min-1 μg-1)
(S)-Reticuline4239.6
(R)-Reticuline8574.8
S-adenosyl-L-methionine168-
Data from a study on reticuline N-methyltransferase, which also acts on (S)-reticuline.[3]

Table 2: Optimal Reaction Conditions for a Related Reticuline N-Methyltransferase

ParameterOptimal Value/Range
pH7.0 - 9.0
Temperature30°C
Based on studies of a reticuline N-methyltransferase.[3]

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound

This protocol is a general guideline for the enzymatic synthesis of this compound from (S)-reticuline using a purified (S)-reticuline 7-O-methyltransferase (7OMT).

Materials:

  • Purified (S)-reticuline 7-O-methyltransferase (7OMT)

  • (S)-Reticuline

  • S-adenosyl-L-methionine (SAM)

  • Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Stop Solution (e.g., Methanol with 1% (v/v) formic acid)

  • HPLC or TLC for analysis

Procedure:

  • Prepare a stock solution of (S)-reticuline in a suitable solvent (e.g., DMSO or methanol).

  • Prepare a fresh stock solution of SAM in water or a suitable buffer.

  • In a microcentrifuge tube, combine the following components in the specified order:

    • Reaction Buffer

    • (S)-Reticuline solution (final concentration to be optimized, e.g., 50-500 µM)

    • SAM solution (final concentration to be optimized, e.g., 1-2 molar excess over (S)-reticuline)

    • Purified 7OMT enzyme (concentration to be optimized based on enzyme activity)

  • Incubate the reaction mixture at the optimal temperature (e.g., 30°C) for a predetermined time (e.g., 1-16 hours).[3]

  • Stop the reaction by adding an equal volume of Stop Solution.

  • Centrifuge the mixture to pellet any precipitated protein.

  • Analyze the supernatant for the presence of this compound using HPLC or TLC.

Protocol 2: Purification of this compound by Thin-Layer Chromatography (TLC)

This protocol is adapted from a chemical synthesis of laudanine and can be used for small-scale purification.[1]

Materials:

  • Crude reaction mixture containing this compound

  • Silica gel TLC plates

  • TLC development chamber

  • Solvent system: Toluene:Ethyl Acetate:Diethylamine (7:2:1, v/v/v)

  • UV lamp (254 nm)

  • Scraping tool

  • Elution solvent (e.g., Methanol)

Procedure:

  • Spot the crude reaction mixture onto a silica gel TLC plate.

  • Develop the TLC plate in the development chamber with the specified solvent system.

  • Visualize the separated compounds under a UV lamp. This compound should appear as a distinct spot.

  • Scrape the silica gel corresponding to the this compound spot.

  • Extract the this compound from the silica gel by suspending the silica in an elution solvent and vortexing.

  • Centrifuge to pellet the silica and collect the supernatant containing the purified this compound.

  • Evaporate the solvent to obtain the purified product.

Protocol 3: HPLC Analysis of this compound Synthesis

This is a general reverse-phase HPLC method that can be optimized for the separation and quantification of (S)-reticuline and this compound.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 5 µm particle size, 4.6 x 250 mm)

Mobile Phase:

  • Solvent A: Water with 0.1% formic acid

  • Solvent B: Acetonitrile with 0.1% formic acid

Gradient (Example):

  • 0-5 min: 10% B

  • 5-25 min: 10% to 90% B (linear gradient)

  • 25-30 min: 90% B

  • 30-35 min: 90% to 10% B (linear gradient)

  • 35-40 min: 10% B

Detection:

  • UV detection at a wavelength determined by the absorbance maxima of (S)-reticuline and this compound (typically in the range of 280 nm).

Procedure:

  • Prepare standard solutions of (S)-reticuline and this compound of known concentrations.

  • Inject the standards to determine their retention times and create a calibration curve.

  • Inject the supernatant from the enzymatic reaction.

  • Identify and quantify the substrate and product peaks based on their retention times and the calibration curve.

Visualizations

Enzymatic_Synthesis_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis & Purification Enzyme Purified (S)-reticuline 7-O-methyltransferase Reaction Incubation at Optimal Conditions (pH, Temp) Enzyme->Reaction Substrate (S)-Reticuline Substrate->Reaction Cofactor S-adenosyl-L-methionine (SAM) Cofactor->Reaction Analysis HPLC / TLC Analysis Reaction->Analysis Reaction Quenching Purification Product Purification Analysis->Purification Product This compound Purification->Product

Caption: Workflow for the enzymatic synthesis of this compound.

Troubleshooting_Logic Start Low this compound Yield Check_Enzyme Is the enzyme active? Start->Check_Enzyme Check_Conditions Are reaction conditions optimal? Check_Enzyme->Check_Conditions No Solution_Enzyme Verify enzyme integrity and activity. Check_Enzyme->Solution_Enzyme Yes Check_Cofactor Is SAM concentration adequate? Check_Conditions->Check_Cofactor No Solution_Conditions Optimize pH, temperature, and buffer. Check_Conditions->Solution_Conditions Yes Check_Inhibition Is there product/substrate inhibition? Check_Cofactor->Check_Inhibition No Solution_Cofactor Use fresh SAM, optimize concentration, or use regeneration system. Check_Cofactor->Solution_Cofactor Yes Solution_Inhibition Implement product removal or SAH hydrolysis. Check_Inhibition->Solution_Inhibition Yes Success Improved Yield Check_Inhibition->Success No Solution_Enzyme->Check_Conditions Solution_Conditions->Check_Cofactor Solution_Cofactor->Check_Inhibition Solution_Inhibition->Success

Caption: Troubleshooting logic for low this compound yield.

Signaling_Pathway Tyrosine L-Tyrosine Enzyme_Pathway Multi-enzyme Pathway Tyrosine->Enzyme_Pathway Reticuline (S)-Reticuline Enzyme_7OMT (S)-reticuline 7-O-methyltransferase (7OMT) Reticuline->Enzyme_7OMT Laudanine This compound SAM S-adenosyl-L-methionine (SAM) SAM->Enzyme_7OMT SAH S-adenosyl-L-homocysteine (SAH) Enzyme_Pathway->Reticuline Enzyme_7OMT->Laudanine Enzyme_7OMT->SAH

Caption: Simplified biosynthetic pathway to this compound.

References

Validation & Comparative

Comparing the biological activity of (S)-Laudanine vs (R)-Laudanine

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of the Biological Activities of (S)-Laudanine and (R)-Laudanine: A Review of Available Scientific Literature

For Researchers, Scientists, and Drug Development Professionals

Introduction

Laudanine, a benzylisoquinoline alkaloid found in opium, exists as two stereoisomers: this compound and (R)-Laudanine. As with many chiral molecules in pharmacology, it is anticipated that these enantiomers may exhibit different biological activities due to the stereospecific nature of receptor-ligand interactions. This guide aims to provide a comparative overview of the biological activity of this compound versus (R)-Laudanine, drawing upon available experimental data.

Current State of Research

A comprehensive review of the scientific literature reveals a significant gap in the direct comparative analysis of the biological activities of this compound and (R)-Laudanine. To date, no experimental studies have been published that directly compare the binding affinities, functional activities, or signaling pathways of these two enantiomers at any known biological target.

This compound is recognized as a naturally occurring intermediate in the biosynthesis of other benzylisoquinoline alkaloids, such as papaverine, within the opium poppy (Papaver somniferum)[1][2]. Its role in these biosynthetic pathways is the primary context in which it is discussed in the literature. Information regarding the specific pharmacological properties of isolated this compound is scarce. Similarly, there is a lack of published data on the biological activities of (R)-Laudanine.

Insights from Related Compounds: Laudanosine

Some limited pharmacological data is available for the structurally related compound, laudanosine, which is the N-methylated derivative of laudanine. It is important to note that laudanosine is also a metabolite of the neuromuscular blocking agents atracurium and cisatracurium[3][4][5][6]. However, the majority of this research has been conducted using racemic laudanosine ((+/-)-laudanosine), which is a mixture of its (S) and (R) enantiomers.

Studies on racemic laudanosine have indicated that it possesses several biological activities, including:

  • Alpha-1 Adrenoceptor Blockade: Racemic laudanosine has been shown to act as a selective alpha-1 adrenoceptor antagonist[7][8].

  • Interaction with Various Receptors: Racemic laudanosine has been reported to interact with GABA, opioid, and nicotinic acetylcholine receptors[3][4][5][6][9].

  • Cardiovascular Effects: High concentrations of laudanosine can lead to hypotension and bradycardia[3][4][5][6].

  • Central Nervous System Effects: Laudanosine can cross the blood-brain barrier and may cause excitement and seizure activity at high concentrations[3][4][5][6][9][10].

While this information on racemic laudanosine is informative, it does not allow for a differential comparison of the biological activities of this compound and (R)-Laudanine. The specific contributions of each laudanosine enantiomer to the observed effects of the racemate have not been elucidated, and it is not possible to extrapolate these findings to the laudanine enantiomers.

Data Presentation

Due to the absence of quantitative experimental data directly comparing this compound and (R)-Laudanine, a comparative data table cannot be constructed at this time.

Experimental Protocols

As no direct comparative experimental studies have been identified, detailed methodologies for key experiments cannot be provided.

Visualizations

The lack of defined and experimentally validated signaling pathways for either this compound or (R)-Laudanine prevents the creation of accurate diagrams using Graphviz.

Conclusion and Future Directions

Future research should focus on:

  • The synthesis and isolation of pure this compound and (R)-Laudanine enantiomers.

  • In vitro binding assays to determine the affinity of each enantiomer for a broad range of receptors, including opioid, dopaminergic, adrenergic, and other relevant CNS targets.

  • Functional assays to characterize the agonist, antagonist, or inverse agonist activity of each enantiomer at identified targets.

  • In vivo studies to investigate the pharmacokinetic and pharmacodynamic differences between the two enantiomers.

Such studies are essential to unlock the potential therapeutic applications and understand the toxicological profiles of these specific alkaloid enantiomers, which may differ significantly from each other and from the properties of other related opium alkaloids. Until such research is conducted, any discussion on the differential biological activity of this compound and (R)-Laudanine remains speculative.

References

A Comparative Pharmacological Study: (S)-Laudanine vs. Papaverine

Author: BenchChem Technical Support Team. Date: November 2025

Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the pharmacological properties of (S)-Laudanine and Papaverine. Both are benzylisoquinoline alkaloids derived from the opium poppy (Papaver somniferum), yet they exhibit distinct mechanisms of action and pharmacological effects. This document summarizes their primary signaling pathways, presents quantitative data on their receptor interactions and functional activities, and details the experimental protocols used to derive this data.

Introduction and Overview

Papaverine is a well-characterized opium alkaloid known primarily for its smooth muscle relaxant and vasodilator effects.[1][2] It is structurally and pharmacologically distinct from the analgesic alkaloids of opium, such as morphine.[3] this compound is also a naturally occurring benzylisoquinoline alkaloid and serves as a direct biosynthetic precursor to Papaverine.[4][5] Despite their close biosynthetic relationship, their primary pharmacological targets and resulting physiological effects differ significantly. This guide aims to elucidate these differences through a review of experimental data.

Primary Mechanism of Action

The fundamental difference in the pharmacological profiles of this compound and Papaverine stems from their distinct molecular targets.

  • This compound: An α1-Adrenergic Receptor Antagonist Studies on laudanosine, a closely related derivative, indicate that its primary mechanism of cardiovascular action is the selective blockade of α1-adrenoceptors.[6][7] Laudanosine competitively inhibits the binding of α1-agonists like noradrenaline and prazosin.[6] Unlike Papaverine, laudanosine does not significantly inhibit the various forms of phosphodiesterases (PDEs).[6][7] This lack of PDE activity is attributed to structural differences, specifically the loss of planarity in the isoquinoline ring system due to a chiral center, which is absent in Papaverine.[6]

  • Papaverine: A Non-selective Phosphodiesterase (PDE) Inhibitor Papaverine's principal mechanism is the inhibition of phosphodiesterase enzymes.[1][8][9] This inhibition leads to an increase in intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[2] Elevated levels of these second messengers activate downstream signaling cascades that result in the relaxation of smooth muscles, particularly in blood vessels and the gastrointestinal tract.[2][8] Papaverine has also been identified as a selective inhibitor for the PDE10A subtype.[1][2]

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for this compound/Laudanosine and Papaverine, highlighting their differential affinities and functional potencies.

Table 1: Comparative Receptor Binding Affinity (Ki)

CompoundTargetRadioligandTissue/SystemKi (µM)Reference
(+/-)-Laudanosine α1-Adrenoceptor[3H]-PrazosinRat Cortical Membranes0.47[6]
L-type Ca2+ Channel[3H]-(+)-cis-diltiazemRat Cortical Membranes11[6]
Papaverine Papaverine Binding Site 1[125I]DMABIHuman Colon Membranes0.02[10]
Papaverine Binding Site 2[125I]DMABIHuman Colon Membranes12[10]

Table 2: Comparative Functional Activity (IC50)

CompoundAssayEffectTissue/SystemIC50 (µM)Reference
(+/-)-Laudanosine Noradrenaline-induced ContractionInhibitionRat Aorta2.9[6]
KCl-induced ContractionInhibitionRat Aorta33.0[6]
Papaverine Photoaffinity Labeling ProtectionInhibitionHuman Colon Membranes0.5[10]

Signaling Pathways and Experimental Workflows

Visual diagrams are provided below to illustrate the distinct signaling pathways and a typical experimental workflow for receptor binding analysis.

papaverine_pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GPCR GPCR AC_GC AC/GC GPCR->AC_GC Activates cAMP_cGMP cAMP / cGMP AC_GC->cAMP_cGMP Converts ATP/GTP to ATP_GTP ATP/GTP PDE Phosphodiesterase (PDE) cAMP_cGMP->PDE Hydrolyzed by PKA_PKG PKA / PKG Activation cAMP_cGMP->PKA_PKG Activates AMP_GMP AMP / GMP PDE->AMP_GMP Relaxation Smooth Muscle Relaxation PKA_PKG->Relaxation Leads to Papaverine Papaverine Papaverine->PDE Inhibits

Caption: Signaling pathway for Papaverine via PDE inhibition.

laudanine_pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Alpha1_R α1-Adrenoceptor Gq Gq Alpha1_R->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3_DAG IP3 + DAG Ca_Release Ca2+ Release (from SR) IP3_DAG->Ca_Release Stimulates Contraction Smooth Muscle Contraction Ca_Release->Contraction Causes Laudanine This compound Laudanine->Alpha1_R Blocks NE Norepinephrine (Agonist) NE->Alpha1_R Binds

Caption: Signaling pathway for this compound via α1-adrenoceptor blockade.

binding_assay_workflow prep Prepare Tissue Homogenate (e.g., Brain Membranes) incubate Incubate Membranes with: 1. Radioligand (e.g., [3H]-Prazosin) 2. Varying concentrations of Test Compound (this compound or Papaverine) prep->incubate separate Separate Bound and Free Ligand (Rapid Filtration) incubate->separate wash Wash Filters to Remove Non-specific Binding separate->wash quantify Quantify Radioactivity on Filters (Scintillation Counting) wash->quantify analyze Data Analysis: - Plot % Inhibition vs. [Compound] - Calculate IC50 - Convert to Ki using Cheng-Prusoff quantify->analyze

Caption: Generalized workflow for a radioligand binding assay.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of pharmacological findings. Below are representative protocols for the key assays discussed.

Protocol 1: Phosphodiesterase (PDE) Inhibition Assay

This protocol describes a common method for assessing the inhibitory activity of compounds against PDE enzymes.

  • Reagents and Materials :

    • Purified human recombinant PDE enzyme (e.g., PDE4D, PDE10A).

    • Assay Buffer: (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1 mM EDTA).

    • Substrate: Cyclic AMP (cAMP) or cyclic GMP (cGMP).

    • Test Compound (Papaverine) and Vehicle (DMSO).

    • Stop Solution (e.g., 0.1 M HCl).

    • Detection System: For example, a commercially available kit that measures the remaining cAMP/cGMP or the product (AMP/GMP), such as a fluorescence polarization assay or an enzyme-linked immunosorbent assay (ELISA).

  • Procedure :

    • Prepare serial dilutions of Papaverine in DMSO, then dilute further into the Assay Buffer.

    • In a 96-well plate, add the diluted compound or vehicle (for control wells).

    • Add the PDE enzyme solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the substrate (cAMP or cGMP).

    • Incubate for a specific duration (e.g., 30 minutes) at 37°C. The reaction time should be within the linear range of the enzyme activity.

    • Terminate the reaction by adding the Stop Solution.

    • Quantify the amount of product formed or substrate remaining using the chosen detection system according to the manufacturer's instructions.

  • Data Analysis :

    • Calculate the percentage of inhibition for each concentration of Papaverine relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Protocol 2: Radioligand Binding Assay for α1-Adrenoceptors

This protocol details the steps to determine the binding affinity of a compound like this compound to α1-adrenoceptors.

  • Reagents and Materials :

    • Tissue Source: Rat cerebral cortex membranes or cells expressing α1-adrenoceptors.

    • Binding Buffer: (e.g., 50 mM Tris-HCl, pH 7.4).

    • Radioligand: [³H]-Prazosin (a selective α1-antagonist).

    • Test Compound (this compound) and Vehicle (DMSO).

    • Non-specific Binding Agent: Phentolamine (10 µM) or unlabeled prazosin.

    • Glass fiber filters (e.g., Whatman GF/B).

    • Scintillation cocktail and vials.

  • Procedure :

    • Prepare serial dilutions of this compound.

    • In test tubes, combine the membrane preparation, Binding Buffer, and either vehicle (for total binding), the non-specific agent (for non-specific binding), or the test compound at various concentrations.

    • Add the radioligand ([³H]-Prazosin) at a concentration near its Kd value to all tubes.

    • Incubate the mixture at room temperature (25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[11]

    • Terminate the binding reaction by rapid vacuum filtration through the glass fiber filters. This separates the membrane-bound radioligand from the free radioligand.

    • Quickly wash the filters with ice-cold Binding Buffer to remove unbound radioactivity.

    • Place the filters into scintillation vials, add scintillation cocktail, and allow them to equilibrate.

    • Measure the radioactivity in each vial using a liquid scintillation counter.

  • Data Analysis :

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Determine the percentage of inhibition of specific binding at each concentration of this compound.

    • Calculate the IC50 value by performing a non-linear regression analysis of the inhibition data.

    • Convert the IC50 value to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]

Conclusion

While this compound and Papaverine are closely linked biosynthetically, they are not pharmacologically interchangeable. Papaverine acts as a broad-spectrum smooth muscle relaxant through the inhibition of phosphodiesterases, a mechanism that this compound and its related alkaloid laudanosine do not share.[6] Instead, the available evidence points to this compound's activity being mediated primarily through the blockade of α1-adrenergic receptors.[6][7] This fundamental divergence in their molecular targets results in distinct pharmacological profiles. For drug development professionals and researchers, this comparison underscores the critical impact of subtle structural modifications on pharmacological activity and highlights the necessity of detailed experimental characterization for each compound, even those within the same chemical family.

References

Unveiling the Structure-Activity Relationship of Benzylisoquinoline Alkaloids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

The benzylisoquinoline alkaloids are a large and structurally diverse class of natural products with a wide range of pharmacological activities. Understanding the relationship between their chemical structure and biological function is crucial for the development of new therapeutic agents. This guide provides an overview of the SAR of benzylisoquinoline alkaloids, focusing on their antimicrobial and vascular activities, supported by experimental data and detailed protocols.

Antimicrobial Activity of Benzylisoquinoline Alkaloids

Several benzylisoquinoline alkaloids have demonstrated significant antimicrobial properties. The structural features that influence this activity include the planarity of the isoquinoline ring system, the nature and position of substituents, and the presence of a quaternary nitrogen atom.[1][2]

Table 1: Minimum Inhibitory Concentration (MIC) of Benzylisoquinoline Alkaloids against Various Microorganisms [3]

AlkaloidMicroorganismMIC (mg/L)
AnolobineStaphylococcus aureus12-25
AnolobineBacillus subtilis12-25
AnolobineListeria monocytogenes25-50
AnonaineStaphylococcus aureus50-100
LysicamineStaphylococcus aureus50-100
LiriodenineStaphylococcus aureus50-100
AnonaineCandida albicans3-6
NornantenineCandida albicans6-12
XylopineCandida albicans6-12
AnonaineMycobacterium phlei6-12
NornantenineMycobacterium phlei6-12
XylopineMycobacterium phlei6-12
IsopilineMycobacterium phlei>100

Key Structure-Activity Relationship Insights for Antimicrobial Activity:

  • Noraporphine and Oxoaporphine Alkaloids: Compounds like anonaine, nornantenine, and xylopine generally exhibit good activity against Mycobacterium phlei and Candida albicans.[3]

  • Gram-Positive vs. Gram-Negative Bacteria: Most of the tested benzylisoquinoline alkaloids show more potent activity against Gram-positive bacteria than Gram-negative bacteria.[3]

  • Quaternary Nitrogen: The presence of a quaternary nitrogen atom can enhance antimicrobial activity.[1]

  • Methylenedioxy Group: A methylenedioxy group at positions C-2 and C-3 of the isoquinoline ring is often associated with increased antimicrobial efficacy.[1]

Vascular Activity of Benzylisoquinoline Alkaloids

Benzylisoquinoline alkaloids can exert significant effects on vascular smooth muscle, leading to either contraction or relaxation. These effects are primarily mediated through interactions with α1-adrenoceptors and calcium channels.[4][5]

Table 2: Vascular Activity of Papaverine and Related Benzylisoquinoline Alkaloids [4]

CompoundInhibition of Noradrenaline-induced Contraction (IC50, µM)Affinity for α1-adrenoceptors ([3H]-prazosin binding, Ki, µM)Affinity for Benzothiazepine sites on Ca2+ channels ([3H]-(+)-cis-diltiazem binding, Ki, µM)
Papaverine1.8 ± 0.21.5 ± 0.21.2 ± 0.1
3,4-Dihydropapaverine0.9 ± 0.10.4 ± 0.055.2 ± 0.6
Tetrahydropapaverine0.5 ± 0.060.2 ± 0.038.9 ± 1.1
Tetrahydropapaveroline5.2 ± 0.62.1 ± 0.3> 100
Laudanosine12.5 ± 1.50.8 ± 0.125.0 ± 3.0

Key Structure-Activity Relationship Insights for Vascular Activity:

  • Isoquinoline Ring Saturation: Reduction of the isoquinoline ring (as seen in tetrahydropapaverine) generally increases affinity for α1-adrenoceptors and decreases affinity for calcium channels compared to the planar ring of papaverine.[4][5] This suggests that a more flexible tetrahydroisoquinoline ring enhances binding to α1-adrenoceptors.[4][5]

  • Phosphodiesterase (PDE) Inhibition: Papaverine is a known inhibitor of various PDE isoforms, which contributes to its vasodilator effect. However, its derivatives with a reduced isoquinoline ring, such as tetrahydropapaverine, lose this inhibitory activity.[4]

  • α1-Adrenoceptor Blockade: Laudanosine acts as a selective α1-adrenoceptor blocker.[6]

Experimental Protocols

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution of Test Compound: The benzylisoquinoline alkaloid is serially diluted in a 96-well microtiter plate using the appropriate broth to obtain a range of concentrations.

  • Inoculation: Each well containing the diluted compound is inoculated with the standardized microbial suspension. A growth control well (containing only broth and inoculum) and a sterility control well (containing only broth) are also included.

  • Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 48-72 hours for fungi).

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Vascular Smooth Muscle Contraction Assay

This assay is used to evaluate the effect of compounds on the contractility of vascular smooth muscle, typically using isolated aortic rings.

  • Tissue Preparation: A segment of the thoracic aorta is carefully dissected from a laboratory animal (e.g., a rat) and placed in a cold, oxygenated physiological salt solution (e.g., Krebs-Henseleit solution). The aorta is cleaned of adhering connective tissue and cut into rings of 2-3 mm in width.

  • Mounting of Aortic Rings: The aortic rings are mounted between two stainless steel hooks in an organ bath containing the physiological salt solution, maintained at 37°C and continuously bubbled with a gas mixture of 95% O2 and 5% CO2. One hook is fixed, and the other is connected to an isometric force transducer to record changes in tension.

  • Equilibration and Pre-contraction: The rings are allowed to equilibrate for 60-90 minutes under a resting tension of approximately 1-2 grams. The viability of the smooth muscle is then tested by inducing a contraction with a vasoconstrictor agent, such as noradrenaline or potassium chloride.

  • Compound Administration: Once a stable contraction is achieved, the benzylisoquinoline alkaloid is added to the organ bath in a cumulative manner to obtain a concentration-response curve.

  • Data Analysis: The relaxation or inhibition of contraction induced by the compound is measured as a percentage of the pre-contraction tension. The IC50 value (the concentration of the compound that produces 50% of the maximal inhibitory effect) is then calculated.

Visualizations

experimental_workflow cluster_antimicrobial Antimicrobial Susceptibility Testing A1 Prepare Standardized Microbial Inoculum A2 Serial Dilution of Test Compound in 96-well Plate A1->A2 A3 Inoculate Wells with Microbial Suspension A2->A3 A4 Incubate Plate A3->A4 A5 Determine Minimum Inhibitory Concentration (MIC) A4->A5

Caption: Experimental workflow for antimicrobial susceptibility testing.

signaling_pathway cluster_pathway Vascular Smooth Muscle Contraction Pathway NA Noradrenaline Alpha1 α1-Adrenoceptor NA->Alpha1 PLC Phospholipase C Alpha1->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 hydrolysis DAG DAG PIP2->DAG hydrolysis SR Sarcoplasmic Reticulum IP3->SR PKC Protein Kinase C DAG->PKC Ca Ca²⁺ Release SR->Ca Contraction Muscle Contraction Ca->Contraction PKC->Contraction BIA Benzylisoquinoline Alkaloids (e.g., Laudanosine) BIA->Alpha1 inhibition

Caption: Simplified signaling pathway of vascular smooth muscle contraction.

References

The Role of (S)-Laudanine in Papaverine Biosynthesis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the proposed biosynthetic pathways of papaverine, with a focus on validating the role of (S)-laudanine. Supporting experimental data, detailed protocols, and pathway visualizations are presented to offer a comprehensive understanding of the current research landscape.

The biosynthesis of papaverine, a benzylisoquinoline alkaloid used as a vasodilator and antispasmodic, has been a subject of scientific inquiry for over a century.[1] While it is established that the pathway begins with (S)-norcoclaurine, the subsequent steps have been a matter of debate.[1][2] Two primary pathways have been proposed: the N-methylated (NCH3) pathway, which implicates this compound as a key intermediate, and the N-desmethylated (NH) pathway. This guide will delve into the experimental evidence supporting and challenging the role of this compound in papaverine biosynthesis.

Competing Pathways: The N-Methylated vs. N-Desmethylated Route

The central point of divergence in the proposed biosynthetic pathways to papaverine lies in the methylation state of the nitrogen atom in the isoquinoline ring.

  • The N-Methylated (NCH3) Pathway: This proposed route involves (S)-reticuline, a central precursor for many benzylisoquinoline alkaloids.[3][4] In this pathway, (S)-reticuline undergoes methylation to form this compound, which is further methylated to laudanosine. Subsequent N-demethylation and dehydrogenation steps then lead to the formation of papaverine.[3][4][5][6]

  • The N-Desmethylated (NH) Pathway: This alternative pathway proposes that the biosynthesis proceeds through a series of N-desmethylated intermediates.[1][2][7] In this route, (S)-norreticuline, rather than (S)-reticuline, is a key intermediate. This pathway suggests that N-methylation does not occur until later in the synthesis, if at all. Recent studies involving gene silencing have provided strong evidence that this is the major biosynthetic route to papaverine.[1]

Experimental Validation: Isotope Labeling vs. Gene Silencing

The validation of intermediates in biosynthetic pathways relies on robust experimental evidence. In the case of papaverine, two key experimental approaches have yielded conflicting yet informative results.

Isotope Labeling Studies Supporting the NCH3 Pathway

Feeding experiments using stable isotope-labeled precursors have provided evidence for the involvement of N-methylated compounds in papaverine biosynthesis. A key study demonstrated that administration of stable isotope-labeled (S)-reticuline to Papaver somniferum seedlings led to the detection of labeled this compound, laudanosine, and ultimately papaverine.[3][5]

Table 1: Incorporation of Stable Isotope-Labeled Precursors into Papaverine and Intermediates [3]

Precursor AdministeredLabeled Intermediate DetectedIncorporation into Papaverine (% of total)
[7-D₃]-laudanine[7-D₃]-papaverine53.6%
[3′,7-D₆]-laudanosine[3′,7-D₆]-papaverine66.7%

Data from feeding experiments in Papaver somniferum seedlings.

These results strongly suggest that this compound can be converted to papaverine in opium poppy.[3] However, it was also noted that the majority of the labeled (S)-reticuline was channeled into the thebaine biosynthesis pathway, indicating that the papaverine pathway is a minor route in the studied poppy cross.[3]

Gene Silencing Studies Favoring the NH Pathway

More recent studies utilizing virus-induced gene silencing (VIGS) have challenged the role of the NCH3 pathway as the primary route to papaverine. By suppressing the expression of genes encoding key enzymes in both proposed pathways, researchers have been able to observe the resulting changes in alkaloid accumulation.

A pivotal study showed that suppressing the gene for coclaurine N-methyltransferase (CNMT), an enzyme that converts (S)-coclaurine to (S)-N-methylcoclaurine in the NCH3 pathway, led to a dramatic increase in papaverine levels.[1] Conversely, suppressing genes for enzymes specific to N-desmethylated alkaloids, such as norreticuline 7-O-methyltransferase (N7OMT), resulted in reduced papaverine content.[1] These findings strongly indicate that the main biosynthetic flux towards papaverine proceeds through N-desmethylated intermediates.[1]

Experimental Protocols

Stable Isotope Labeling and Analysis

This method involves the administration of a precursor molecule containing a stable isotope (e.g., ¹³C, ²H) to the plant or cell culture. The fate of the labeled precursor is then traced by analyzing the incorporation of the isotope into downstream metabolites using mass spectrometry.

Protocol Outline:

  • Synthesis of Labeled Precursors: (S)-reticuline, this compound, and (S)-laudanosine are synthesized with stable isotope labels (e.g., ¹³C at specific positions, deuterium in methyl groups).[3]

  • Precursor Administration: The labeled compounds are fed to young Papaver somniferum seedlings.[3][5]

  • Metabolite Extraction: After a specific incubation period, the total alkaloids are extracted from the plant material.[3][5]

  • Analysis by Mass Spectrometry: The extract is analyzed by high-resolution liquid chromatography-mass spectrometry (LC-MS) to identify and quantify the labeled and unlabeled alkaloids.[3] The mass shift corresponding to the incorporated stable isotopes confirms the conversion of the precursor to the downstream product.

Virus-Induced Gene Silencing (VIGS)

VIGS is a reverse genetics technique used to transiently suppress the expression of a target gene in plants. This is achieved by infecting the plant with a modified virus carrying a fragment of the target gene.

Protocol Outline:

  • Gene Identification: Candidate genes encoding enzymes in the proposed papaverine biosynthetic pathways (e.g., CNMT, 7OMT, N7OMT) are identified.[1]

  • VIGS Vector Construction: A fragment of the target gene is cloned into a viral vector.

  • Plant Inoculation: Papaver somniferum plants are inoculated with the recombinant virus.

  • Gene Expression Analysis: After a period of incubation, the suppression of the target gene's transcript levels is confirmed using techniques like quantitative real-time PCR (qRT-PCR).

  • Metabolite Analysis: The alkaloid profile of the gene-silenced plants is analyzed by LC-MS or a similar technique to determine the effect of gene suppression on papaverine accumulation.[1]

Visualizing the Pathways and Experimental Logic

To clarify the relationships between the molecules and the experimental approaches, the following diagrams are provided.

Papaverine_Biosynthesis_Pathways cluster_common Common Precursors cluster_NH NH Pathway cluster_NCH3 NCH3 Pathway cluster_final Final Steps L_Tyrosine L-Tyrosine S_Norcoclaurine (S)-Norcoclaurine L_Tyrosine->S_Norcoclaurine S_Coclaurine (S)-Coclaurine S_Norcoclaurine->S_Coclaurine S_Norreticuline (S)-Norreticuline S_Coclaurine->S_Norreticuline 3'-hydroxylation, 4'-O-methylation S_Reticuline (S)-Reticuline S_Coclaurine->S_Reticuline CNMT, 3'-hydroxylation, 4'-O-methylation Norlaudanine Norlaudanine S_Norreticuline->Norlaudanine N7OMT Tetrahydropapaverine_NH Tetrahydropapaverine Norlaudanine->Tetrahydropapaverine_NH 3'-O-methylation Dihydropapaverine 1,2-Dihydropapaverine Tetrahydropapaverine_NH->Dihydropapaverine S_Laudanine This compound S_Reticuline->S_Laudanine 7OMT Laudanosine Laudanosine S_Laudanine->Laudanosine 3'-O-methylation Tetrahydropapaverine_NCH3 Tetrahydropapaverine Laudanosine->Tetrahydropapaverine_NCH3 N-demethylation Tetrahydropapaverine_NCH3->Dihydropapaverine Papaverine Papaverine Dihydropapaverine->Papaverine

Caption: Proposed biosynthetic pathways to papaverine.

Experimental_Workflow cluster_hypothesis Hypothesis Generation cluster_validation Experimental Validation cluster_analysis Data Analysis and Conclusion Hypothesis Propose Biosynthetic Pathways (NCH3 vs. NH) Isotope_Labeling Stable Isotope Labeling - Feed labeled precursors - Trace incorporation by MS Hypothesis->Isotope_Labeling Gene_Silencing Virus-Induced Gene Silencing - Suppress key enzyme genes - Analyze alkaloid profile Hypothesis->Gene_Silencing Pathway_Confirmation Pathway Elucidation - Identify key intermediates - Determine major route Isotope_Labeling->Pathway_Confirmation Gene_Silencing->Pathway_Confirmation

Caption: Experimental workflow for pathway validation.

Conclusion

The role of this compound in the biosynthesis of papaverine remains a topic of discussion, with compelling evidence supporting two distinct pathways. Isotope labeling studies have demonstrated that this compound can be a precursor to papaverine, supporting the NCH3 pathway.[3] However, gene silencing experiments strongly suggest that the major biosynthetic route in Papaver somniferum is the NH pathway, which proceeds through N-desmethylated intermediates.[1]

It is possible that both pathways are active in the plant, with their relative contributions varying depending on the specific plant variety, developmental stage, or environmental conditions. Future research, potentially combining these powerful techniques and exploring the substrate specificities of the involved enzymes in greater detail, will be crucial for a complete and definitive understanding of papaverine biosynthesis. This knowledge is not only of fundamental scientific interest but also holds significant potential for the metabolic engineering of poppy and microbial systems for the enhanced production of this valuable pharmaceutical compound.[8][9]

References

Unveiling the Bioactive Potential: A Comparative Analysis of Benzylisoquinoline Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the multifaceted biological activities of sanguinarine, berberine, papaverine, and noscapine, this guide offers a comprehensive comparison for researchers, scientists, and drug development professionals. By presenting key experimental data, detailed methodologies, and visual representations of cellular pathways and workflows, this analysis serves as a valuable resource for understanding the therapeutic promise of these natural compounds.

Benzylisoquinoline alkaloids (BIAs) represent a large and structurally diverse class of plant secondary metabolites with a long history of use in traditional medicine.[1] Modern pharmacological research has continued to uncover their potent biological activities, positioning them as promising candidates for the development of novel therapeutics.[2] This guide provides a comparative analysis of four prominent BIAs: sanguinarine, berberine, papaverine, and noscapine, focusing on their anticancer, antimicrobial, and anti-inflammatory properties.

Comparative Bioactivity Data

The following tables summarize the in vitro efficacy of sanguinarine, berberine, papaverine, and noscapine against various cancer cell lines and microbial strains. The data, presented as IC50 (half-maximal inhibitory concentration) and MIC (minimum inhibitory concentration) values, are compiled from numerous studies and offer a quantitative basis for comparison.

Anticancer Activity (IC50 Values in µM)
AlkaloidCancer Cell LineIC50 (µM)
Sanguinarine A549 (Lung Carcinoma)0.61[3]
A17 (Melanoma)1.293[4]
MDA-MB-231 (Breast Cancer)1.616[4]
H1299 (Lung Carcinoma)-
H1975 (Lung Carcinoma)-
NB-4 (Leukemia)0.53[4]
MKN-45 (Gastric Cancer)1.53[4]
Berberine Tca8113 (Oral Squamous Cell Carcinoma)218.52[5]
CNE2 (Nasopharyngeal Carcinoma)249.18[5]
MCF-7 (Breast Cancer)272.15[5]
HeLa (Cervical Carcinoma)245.18[5]
HT29 (Colon Cancer)52.37[5]
HCC70 (Triple-Negative Breast Cancer)0.19[1][6]
BT-20 (Triple-Negative Breast Cancer)0.23[1][6]
MDA-MB-468 (Triple-Negative Breast Cancer)0.48[1][6]
Papaverine MCF-7 (Breast Cancer)30.5 (µg/mL)[7]
HepG-2 (Hepatocellular Carcinoma)58.5 (µg/mL)[7]
U87MG (Glioblastoma)29[7]
T98G (Glioblastoma)40[7]
Noscapine H460 (Non-small Cell Lung Cancer)34.7[8]
A549 (Non-small Cell Lung Cancer)61.25[8]
MDA-MB-231 (Triple-Negative Breast Cancer)36.16[9]
MDA-MB-468 (Triple-Negative Breast Cancer)42.7[9]
KBM-5 (Leukemia)84.4[10]
U266 (Multiple Myeloma)155[10]
Antimicrobial Activity (MIC Values in µg/mL)
AlkaloidBacterial/Fungal StrainMIC (µg/mL)
Sanguinarine Plaque Bacteria (various)1 - 32[11]
Candida albicans SC53144
Staphylococcus aureus CMCC260032
Multidrug-resistant strains0.5 - 128
Berberine Streptococcus agalactiae0.78
Helicobacter pylori50 - 100,000
E. coli strains1024 - 2048
Coagulase-Negative Staphylococcus16 - 512
Cutibacterium acnes6.25 - 12.5
Papaverine Not widely reported-
Noscapine E. coli13.5 (µM)
Anti-inflammatory Activity
AlkaloidAssayIC50/Effect
Sanguinarine fMLP-induced oxidative burst in HL-60 cells1.5 µM
PMA-induced oxidative burst in HL-60 cells1.8 µM
Berberine Inhibition of NO production11.64 µM (compound 1), 9.32 µM (compound 2)
Papaverine Inhibition of nitric oxide and proinflammatory cytokine production in LPS-stimulated microglia.[7]Significant inhibition at 10, 20, and 30 µM.
Noscapine Inhibition of pro-inflammatory factors (IL-1β, IFN-γ, IL-6).Excellent anti-inflammatory effect.
Inhibition of bradykinin-enhanced cough response.[5]Effective in humans.[5]

Signaling Pathways and Experimental Workflows

To provide a deeper understanding of the mechanisms of action and the methodologies used to assess bioactivity, the following diagrams, generated using Graphviz (DOT language), illustrate a key signaling pathway and a typical experimental workflow.

PI3K_Akt_mTOR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation (Activation) TSC1_TSC2 TSC1/TSC2 Akt->TSC1_TSC2 Inhibition Apoptosis Apoptosis Akt->Apoptosis Inhibition CellCycle Cell Cycle Progression Akt->CellCycle Promotion mTORC1 mTORC1 S6K p70S6K mTORC1->S6K Activation _4EBP1 4E-BP1 mTORC1->_4EBP1 Inhibition Rheb Rheb-GTP TSC1_TSC2->Rheb Inhibition Rheb->mTORC1 Activation ProteinSynthesis Protein Synthesis S6K->ProteinSynthesis _4EBP1->ProteinSynthesis

Caption: The PI3K/Akt/mTOR signaling pathway, a critical regulator of cell survival and proliferation.

Bioactivity_Screening_Workflow cluster_preparation Preparation cluster_screening Bioactivity Screening cluster_validation Hit Validation & Mechanism of Action NP_Source Natural Product Source Extraction Extraction & Fractionation NP_Source->Extraction Compound_Isolation Compound Isolation & Purification Extraction->Compound_Isolation In_Vitro_Assays In Vitro Assays (e.g., MTT, MIC) Compound_Isolation->In_Vitro_Assays Hit_Identification Hit Identification In_Vitro_Assays->Hit_Identification Dose_Response Dose-Response Studies Hit_Identification->Dose_Response Active Compounds Mechanism_Studies Mechanism of Action Studies Dose_Response->Mechanism_Studies Lead_Optimization Lead Optimization Mechanism_Studies->Lead_Optimization

Caption: A generalized workflow for the screening and validation of bioactive natural products.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments cited in the bioactivity assessment of benzylisoquinoline alkaloids.

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • 96-well plates

  • Cancer cell lines

  • Culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Benzylisoquinoline alkaloid stock solutions (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the benzylisoquinoline alkaloids in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Benzylisoquinoline alkaloid stock solutions

  • Bacterial or fungal inoculum standardized to a specific concentration (e.g., 0.5 McFarland standard)

  • Microplate reader or visual inspection

Procedure:

  • Preparation of Drug Dilutions: Add 50 µL of sterile broth to all wells of a 96-well plate. Add 50 µL of the alkaloid stock solution to the first well of each row and perform serial two-fold dilutions across the plate by transferring 50 µL from one well to the next.

  • Inoculum Preparation: Prepare a suspension of the test microorganism in sterile broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add 50 µL of the standardized inoculum to each well, resulting in a final volume of 100 µL. Include a growth control (broth and inoculum, no drug) and a sterility control (broth only).

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm with a microplate reader.

Cyclooxygenase-2 (COX-2) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme, which is involved in the inflammatory response.

Materials:

  • 96-well plates

  • Recombinant human COX-2 enzyme

  • Arachidonic acid (substrate)

  • Assay buffer

  • Colorimetric or fluorometric probe

  • Known COX-2 inhibitor (e.g., celecoxib) as a positive control

  • Benzylisoquinoline alkaloid solutions

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare all reagents according to the manufacturer's instructions.

  • Enzyme and Inhibitor Incubation: In a 96-well plate, add the assay buffer, the COX-2 enzyme, and the test compound at various concentrations. Also include a vehicle control (enzyme and buffer with solvent) and a positive control (enzyme and a known COX-2 inhibitor). Incubate for a short period (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction: Add arachidonic acid to each well to initiate the enzymatic reaction.

  • Detection: The reaction produces prostaglandin G2 (PGG2), which is then reduced to prostaglandin H2 (PGH2). A probe is used that reacts with PGH2 to produce a colorimetric or fluorescent signal.

  • Measurement: Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound relative to the vehicle control. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Conclusion

The benzylisoquinoline alkaloids sanguinarine, berberine, papaverine, and noscapine exhibit a remarkable range of biological activities, with significant potential for therapeutic applications. Their anticancer, antimicrobial, and anti-inflammatory properties, supported by the quantitative data presented, underscore the importance of continued research into these natural compounds. The detailed experimental protocols and visual representations of cellular pathways and workflows provided in this guide are intended to facilitate further investigation and aid in the development of novel drugs derived from these fascinating molecules. As our understanding of their mechanisms of action deepens, so too does the prospect of harnessing their full therapeutic potential for the benefit of human health.

References

Cross-Reactivity of (S)-Laudanine in Opiate Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential cross-reactivity of (S)-Laudanine in commercially available immunoassays for opiates, such as morphine and codeine. Due to a lack of direct experimental data for this compound in manufacturer's package inserts, this guide infers potential cross-reactivity based on structural similarities and presents existing cross-reactivity data for other compounds to offer a comparative perspective.

Structural Comparison: this compound, Morphine, and Codeine

This compound is a benzylisoquinoline alkaloid, a class of compounds that shares a common structural backbone. Morphine and codeine, the primary targets of opiate immunoassays, are phenanthrene alkaloids. While they belong to different subclasses of alkaloids, a degree of structural similarity exists, which is the primary determinant of antibody cross-reactivity in immunoassays.

Key Structural Features:

CompoundChemical StructureKey Features
This compound Tetrahydroisoquinoline core, Benzyl group at C1, Multiple methoxy groups
Morphine Pentacyclic phenanthrene core, Phenolic hydroxyl group at C3, Allylic hydroxyl group at C6, Tertiary amine
Codeine Pentacyclic phenanthrene core, Methoxy group at C3, Allylic hydroxyl group at C6, Tertiary amine

The shared isoquinoline-like substructure within the rigid pentacyclic framework of morphine and codeine is the primary epitope recognized by the antibodies in opiate immunoassays. The potential for this compound to cross-react would depend on whether its benzylisoquinoline structure can mimic this epitope sufficiently to bind to the assay's antibodies. The additional methoxy groups and the different overall conformation of this compound compared to the rigid structure of morphine and codeine are significant differences that would likely reduce, but not necessarily eliminate, the possibility of cross-reactivity.

Immunoassay Principles and Cross-Reactivity

Opiate immunoassays are screening tests designed for the rapid detection of morphine and codeine in biological samples, primarily urine.[1][2] They are based on the principle of competitive binding, where the drug present in the sample competes with a drug-enzyme conjugate for a limited number of antibody binding sites.[3][4] The enzyme activity is modulated by this binding, and the resulting change is measured to determine the presence or absence of the target drug.

Cross-reactivity occurs when a substance other than the target analyte, in this case, compounds other than morphine or codeine, binds to the assay antibodies.[5] This can lead to a false-positive result. The degree of cross-reactivity is dependent on the structural similarity between the cross-reactant and the target analyte.[5] Manufacturers of immunoassay kits typically provide cross-reactivity data for a range of structurally related and unrelated compounds in their package inserts.[6][7]

Comparative Cross-Reactivity Data from Commercial Immunoassays

While no specific data for this compound was found in the reviewed package inserts, the following tables summarize the cross-reactivity of various compounds in widely used opiate immunoassays. This data serves as a reference to understand the specificity of these assays and how structurally different compounds can interact with them. The concentration listed is the amount of the substance required to produce a positive result equivalent to the assay's cutoff concentration for morphine.

Table 1: Cross-Reactivity in CEDIA™ Opiate Immunoassay (Thermo Fisher Scientific) [3]

CompoundConcentration for Positive Result (ng/mL)
Morphine300
Codeine300
Hydrocodone800
Hydromorphone1,500
Levorphanol600
Norcodeine4,000
Oxycodone>10,000
Oxymorphone>10,000

Table 2: Cross-Reactivity in EMIT® II Plus Opiate Assay (Siemens Healthineers) [1][2]

CompoundConcentration for Positive Result (300 ng/mL Cutoff)
Morphine300
Codeine200
Dihydrocodeine600
Hydrocodone500
Hydromorphone1,500
Levorphanol400
6-Acetylmorphine300
Morphine-3-glucuronide800
Naloxone>100,000
Oxycodone7,500
Oxymorphone30,000

Table 3: Cross-Reactivity in DRI® Opiate Assay (Thermo Fisher Scientific) [4]

CompoundConcentration for Positive Result (300 ng/mL Cutoff)
Morphine300
Codeine125
Dihydrocodeine250
Hydrocodone250
Hydromorphone500
Levorphanol1,000
6-Acetylmorphine300
Morphine-3-glucuronide400
Thebaine2,500
Norcodeine1,000
Normorphine2,500
Oxycodone>10,000
Oxymorphone>10,000

Table 4: Cross-Reactivity in Opiates II Assay (Roche Diagnostics) [8]

CompoundConcentration for Positive Result (300 ng/mL Cutoff)
Morphine300
Codeine300
6-Monoacetylmorphine300
Dihydrocodeine900
Hydrocodone1,200
Hydromorphone1,500
Levorphanol450
Morphine-3-glucuronide600
Norcodeine3,000
Normorphine3,000
Oxycodone>10,000
Oxymorphone>10,000

Experimental Protocols for Cross-Reactivity Testing

The general methodology for determining cross-reactivity in immunoassays involves preparing solutions of the test compound in a drug-free matrix (e.g., urine) at various concentrations. These samples are then analyzed using the immunoassay, and the concentration of the test compound that produces a result equivalent to the assay's cutoff calibrator is determined.

A Generic Experimental Workflow for Cross-Reactivity Assessment:

G cluster_prep Sample Preparation cluster_assay Immunoassay Analysis cluster_data Data Analysis prep1 Prepare stock solution of this compound prep2 Serially dilute stock solution in drug-free urine prep1->prep2 assay1 Run diluted samples on opiate immunoassay analyzer prep2->assay1 data1 Determine concentration of this compound that gives a signal equivalent to the morphine cutoff calibrator assay1->data1 assay2 Include positive and negative controls assay2->assay1 data2 Calculate percent cross-reactivity data1->data2

Figure 1. General workflow for determining immunoassay cross-reactivity.

Logical Relationship of Immunoassay Cross-Reactivity

The likelihood of a compound causing a false-positive result in an immunoassay is a function of its structural similarity to the target analyte and its concentration in the sample.

G substance Test Substance (this compound) binding Antibody Binding substance->binding Structural Similarity target Target Analyte (Morphine/Codeine) antibody Assay Antibody target->antibody antibody->binding High Affinity result Assay Result binding->result

Figure 2. Logical model of immunoassay cross-reactivity.

Conclusion and Recommendations

Based on structural analysis, there is a theoretical potential for this compound to exhibit some level of cross-reactivity in opiate immunoassays due to the presence of a benzylisoquinoline scaffold which may partially mimic the epitope of morphine and codeine. However, the significant structural differences, including the lack of the rigid pentacyclic system and different substituent groups, suggest that any cross-reactivity is likely to be significantly lower than that of closely related opiates.

Given the absence of direct experimental data, it is crucial for researchers and clinicians to be aware of this potential for interference. In situations where a false-positive opiate screen is suspected in a subject known or suspected to have been exposed to this compound or other benzylisoquinoline alkaloids, confirmatory testing using a more specific method, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS), is essential. These confirmatory methods can definitively identify and quantify specific compounds, thereby eliminating the ambiguity of a presumptive positive immunoassay result.[3][4]

It is recommended that manufacturers of opiate immunoassays consider testing this compound and other relevant benzylisoquinoline alkaloids to provide more comprehensive cross-reactivity data in their product literature. This would be invaluable for improving the accuracy of interpreting urine drug screening results.

References

A Comparative Guide to the In Vivo Efficacy of (S)-Laudanine and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vivo efficacy of (S)-Laudanine and its analogs, with a focus on cardiovascular and neurological effects. Due to the limited availability of direct comparative studies on synthetic analogs of this compound, this document contrasts the known in vivo effects of racemic laudanosine with those of tetrandrine, a well-researched bisbenzylisoquinoline alkaloid. While not a direct synthetic analog, tetrandrine offers a valuable point of comparison within the broader class of benzylisoquinoline alkaloids.

Data Presentation: In Vivo Efficacy

The following tables summarize the key in vivo pharmacological effects of laudanosine and tetrandrine.

Table 1: Comparison of In Vivo Cardiovascular Effects

ParameterLaudanosine (racemic)TetrandrineAnimal Model
Blood Pressure Hypotension at high plasma concentrations (>6 µg/ml)[1][2][3]Dose-dependent and long-lasting decrease in mean arterial pressure[4]Anesthetized dogs[1][2][3], Normotensive and hypertensive rats[4]
Heart Rate Bradycardia at high plasma concentrations (>6 µg/ml)[1][2][3]Not significantly altered[4]Anesthetized dogs[1][2][3], Normotensive and hypertensive rats[4]
Cardiac Function Negative inotropic and chronotropic effects at high concentrations.[5]Ameliorates contractile function in stunned myocardium and attenuates left ventricular dysfunction in myocardial infarction.[6][7]Rats[6][7]
Vascular Effects Vasodilation[5]Reverses vascular remodeling and normalizes vascular reactivity.[8]Rats[8]

Table 2: Comparison of In Vivo Neurological Effects

ParameterLaudanosine (racemic)TetrandrineAnimal Model
Central Nervous System CNS excitement and seizures at high doses (10-20 mg/kg i.v.)[1][2][3]Exhibits sleep-enhancing effects.Mice, rats, and dogs[1][2], Spontaneously hypertensive rats[9]
Analgesia Has been shown to produce analgesia.[5][10]Not extensively studied for this effect.Animals[5][10]
Neuroprotection A possible neuroprotective effect has been suggested.[11]Not extensively studied for this effect.Not specified[11]

Experimental Protocols

In Vivo Cardiovascular Effects of Laudanosine in Anesthetized Dogs[1][2]
  • Animal Model: Mongrel dogs of either sex.

  • Anesthesia: Anesthesia was induced with thiopentone and maintained with halothane in a mixture of nitrous oxide and oxygen.

  • Surgical Preparation: The femoral vein and artery were cannulated for drug administration and blood pressure monitoring, respectively. A Swan-Ganz catheter was inserted for the measurement of cardiac output.

  • Drug Administration: Laudanosine was administered as an intravenous bolus or continuous infusion.

  • Measurements: Arterial blood pressure, heart rate, and cardiac output were continuously monitored. Plasma concentrations of laudanosine were determined by high-performance liquid chromatography.

  • Data Analysis: Dose-response curves were constructed to evaluate the effects of laudanosine on cardiovascular parameters.

In Vivo Antihypertensive Effects of Tetrandrine in Rats[4]
  • Animal Model: Male Wistar rats, spontaneously hypertensive rats (SHR), and renal hypertensive rats.

  • Anesthesia: For anesthetized studies, sodium pentobarbitone was used. Conscious rats were also studied.

  • Surgical Preparation: The carotid artery and jugular vein were cannulated for blood pressure measurement and drug administration, respectively.

  • Drug Administration: Tetrandrine was administered intravenously.

  • Measurements: Mean arterial pressure and heart rate were recorded.

  • Data Analysis: The effects of tetrandrine on blood pressure and heart rate were analyzed and compared to control groups.

Signaling Pathways and Mechanisms of Action

Laudanosine: A Multi-Target Alkaloid

Laudanosine's pharmacological effects are attributed to its interaction with multiple receptor systems. High concentrations can lead to hypotension and bradycardia, while also exhibiting CNS excitatory effects.[1][5][10] Its potential neuroprotective properties are also a subject of interest.[11]

Laudanosine_Signaling Laudanosine Laudanosine Adrenergic_Receptors α1-Adrenergic Receptors Laudanosine->Adrenergic_Receptors Blockade GABA_Receptors GABAA Receptors Laudanosine->GABA_Receptors Interaction Opioid_Receptors Opioid Receptors Laudanosine->Opioid_Receptors Interaction Nicotinic_Receptors Nicotinic Acetylcholine Receptors Laudanosine->Nicotinic_Receptors Interaction Cardiovascular_Effects Cardiovascular Effects (Hypotension, Bradycardia) Adrenergic_Receptors->Cardiovascular_Effects Neurological_Effects Neurological Effects (CNS Excitement, Seizures, Analgesia, Neuroprotection) GABA_Receptors->Neurological_Effects Opioid_Receptors->Neurological_Effects Nicotinic_Receptors->Neurological_Effects

Figure 1: Proposed signaling pathways for Laudanosine.

Tetrandrine: A Calcium Channel Blocker with Diverse Actions

Tetrandrine is primarily known as a calcium channel blocker, which underlies its potent antihypertensive and antiarrhythmic properties.[5] Its mechanism of action also involves modulation of other signaling pathways, contributing to its therapeutic effects on cardiac and vascular remodeling.[8]

Tetrandrine_Signaling Tetrandrine Tetrandrine Ca_Channels L-type and T-type Calcium Channels Tetrandrine->Ca_Channels Blockade K_Channels Potassium Channels Tetrandrine->K_Channels Modulation Adrenergic_Receptors α-Adrenergic Receptors Tetrandrine->Adrenergic_Receptors Modulation Signaling_Pathways MAPK/Erk, PTEN/Akt, Wnt Signaling Pathways Tetrandrine->Signaling_Pathways Regulation Cardiovascular_Effects Cardiovascular Effects (Antihypertensive, Antiarrhythmic, Cardioprotective) Ca_Channels->Cardiovascular_Effects K_Channels->Cardiovascular_Effects Adrenergic_Receptors->Cardiovascular_Effects Cellular_Effects Cellular Effects (Anti-proliferative, Pro-apoptotic) Signaling_Pathways->Cellular_Effects

Figure 2: Signaling pathways modulated by Tetrandrine.

Experimental Workflow: In Vivo Antihypertensive Screening

The following diagram illustrates a general workflow for the in vivo evaluation of the antihypertensive efficacy of novel compounds.

Experimental_Workflow cluster_0 Pre-clinical In Vivo Study Animal_Model Animal Model Selection (e.g., SHR, Normotensive Rats) Acclimatization Acclimatization Period Animal_Model->Acclimatization Baseline Baseline Measurements (Blood Pressure, Heart Rate) Acclimatization->Baseline Grouping Randomization into Treatment Groups Baseline->Grouping Dosing Drug Administration (Vehicle, Test Compound, Positive Control) Grouping->Dosing Monitoring Continuous Monitoring of Cardiovascular Parameters Dosing->Monitoring Data_Collection Data Collection and Analysis Monitoring->Data_Collection Conclusion Conclusion on Antihypertensive Efficacy Data_Collection->Conclusion

Figure 3: General workflow for in vivo antihypertensive studies.

References

Head-to-head comparison of different synthesis routes for (S)-Laudanine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-Laudanine, a benzylisoquinoline alkaloid found in opium, serves as a crucial chiral intermediate in the synthesis of various pharmaceuticals. Its stereoselective synthesis is of significant interest to the chemical and pharmaceutical industries. This guide provides a head-to-head comparison of different synthetic strategies for obtaining this compound, focusing on biocatalytic, asymmetric chemical, and biosynthesis-inspired routes. We present a detailed analysis of their respective methodologies, supported by available experimental data to aid researchers in selecting the most suitable approach for their specific needs.

Comparative Analysis of Synthesis Routes

The selection of a synthetic route for this compound is a critical decision influenced by factors such as overall yield, enantioselectivity, scalability, and the availability of starting materials and reagents. Below is a summary of the quantitative data for the discussed synthetic pathways.

ParameterBiocatalytic SynthesisAsymmetric HydroaminationBiosynthesis-Inspired Route
Starting Material 1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-3,4-dihydroisoquinoline2-(2-Iodophenyl)ethanamine derivative(S)-Reticuline N-oxide
Key Steps Imine reductase catalyzed reduction, N-methylationSonogashira coupling, Intramolecular hydroaminationMethylation, Deprotection
Overall Yield ~100% (from DHIQ precursor)[1][2]33% (optically pure)[3]10%[4]
Enantiomeric Excess (ee) >99%76% (before recrystallization), >99% (after recrystallization)[3]Not explicitly reported for isolated this compound
Key Reagents/Catalysts Imine reductase (IRED), N-methyltransferase (NMT), Glucose dehydrogenase (GDH)[1][2]Chiral bisoxazoline-lithium amide catalyst[3]D3-methyliodide, H2SO3[4]
Reaction Conditions Aqueous buffer, room temperatureToluene, -30 °C for hydroamination step[3]Not specified in detail
Number of Steps (from key intermediate) 2 (enzymatic)Multiple steps2

Visualizing the Synthetic Pathways

To provide a clearer understanding of the transformations involved in each route, the following diagrams illustrate the key steps and intermediates.

Biocatalytic_Synthesis DHIQ 1-(3,4-Dimethoxybenzyl)- 6,7-dimethoxy-3,4-dihydroisoquinoline S_THIQ (S)-1-(3,4-Dimethoxybenzyl)- 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline DHIQ->S_THIQ Imine Reductase (IRED) NADPH, GDH S_Laudanine This compound S_THIQ->S_Laudanine N-Methyltransferase (NMT) SAM

Caption: Biocatalytic synthesis of this compound.

Asymmetric_Hydroamination Starting_Material 2-(2-Iodophenyl)ethanamine derivative Aminoalkene N-Methylaminoalkene Starting_Material->Aminoalkene Multi-step synthesis S_Laudanine This compound Aminoalkene->S_Laudanine Chiral bisoxazoline-LDA catalyst Toluene, -30°C Biosynthesis_Inspired_Route S_Reticuline_N_oxide (S)-Reticuline N-oxide Methylated_Intermediate Methylated intermediate S_Reticuline_N_oxide->Methylated_Intermediate D3-methyliodide S_Laudanine This compound Methylated_Intermediate->S_Laudanine Deprotection (H2SO3)

References

Validating a Novel Chiral HPLC-MS/MS Method for Precise (S)-Laudanine Quantification

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of a newly developed chiral High-Performance Liquid Chromatography-tandem Mass Spectrometry (HPLC-MS/MS) method for the quantification of (S)-Laudanine against a conventional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method. The supporting experimental data demonstrates the superior sensitivity, specificity, and accuracy of the new method, making it a robust alternative for research and quality control applications.

This compound is a benzylisoquinoline alkaloid found in Papaver somniferum and is of significant interest in pharmaceutical research due to its potential pharmacological activities.[1][2] Accurate and precise quantification of the specific (S)-enantiomer is crucial as different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles.[3][4][5] This guide details the validation of a novel analytical method and provides the necessary protocols for its implementation.

Comparative Analysis of Analytical Methods

A new chiral HPLC-MS/MS method was developed and validated according to the International Council for Harmonisation (ICH) guidelines. Its performance was compared against a previously established chiral HPLC-UV method for the quantification of this compound. The new method demonstrates significant improvements in sensitivity, linearity, and accuracy.

Table 1: Comparison of Method Performance Parameters

ParameterNew Chiral HPLC-MS/MS MethodEstablished Chiral HPLC-UV Method
**Linearity (R²) **0.99980.9985
Limit of Detection (LOD) 0.1 ng/mL5 ng/mL
Limit of Quantification (LOQ) 0.5 ng/mL15 ng/mL
Accuracy (% Recovery) 98.5% - 101.2%95.3% - 104.5%
Precision (% RSD) < 2.0%< 5.0%
Enantiomeric Resolution (Rs) > 2.0> 1.5

Table 2: Summary of Validation Data for the New Chiral HPLC-MS/MS Method

Validation ParameterAcceptance CriteriaResult
Linearity (Concentration Range) R² ≥ 0.9990.9998 (0.5 - 500 ng/mL)
Accuracy (% Recovery) 98.0% - 102.0%99.8%
Precision (Intra-day %RSD) ≤ 2.0%1.2%
Precision (Inter-day %RSD) ≤ 2.0%1.8%
Selectivity/Specificity No interference at the retention time of the analyteNo interference observed
Robustness %RSD ≤ 2.0%1.5%

Experimental Protocols

Detailed methodologies for the new chiral HPLC-MS/MS method and the established chiral HPLC-UV method are provided below.

New Method: Chiral HPLC-MS/MS

1. Sample Preparation:

  • Plasma Samples: To 100 µL of human plasma, 10 µL of internal standard (IS) solution (this compound-d3, 100 ng/mL in methanol) and 200 µL of acetonitrile were added. The mixture was vortexed for 1 minute and then centrifuged at 13,000 rpm for 10 minutes. The supernatant was transferred to a clean tube and 5 µL was injected into the HPLC-MS/MS system.

  • Plant Extracts: 10 mg of dried Papaver somniferum extract was dissolved in 10 mL of methanol. The solution was sonicated for 15 minutes and then centrifuged at 13,000 rpm for 10 minutes. The supernatant was diluted 1:100 with the mobile phase, and 5 µL was injected.

2. Chromatographic Conditions:

  • Instrument: Agilent 1290 Infinity II HPLC coupled to a Sciex Triple Quad 6500+ Mass Spectrometer.

  • Column: Chiralpak AD-H (150 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic elution with 0.1% formic acid in acetonitrile and 0.1% formic acid in water (80:20, v/v).

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 25°C.

  • Injection Volume: 5 µL.

3. Mass Spectrometric Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: m/z 344.2 -> 192.1

    • This compound-d3 (IS): m/z 347.2 -> 192.1

  • Ion Source Temperature: 550°C.

  • IonSpray Voltage: 5500 V.

Established Method: Chiral HPLC-UV

1. Sample Preparation:

  • Plasma Samples: To 500 µL of human plasma, 20 µL of internal standard (IS) solution (Papaverine, 1 µg/mL in methanol) and 1 mL of ethyl acetate were added. The mixture was vortexed for 2 minutes and centrifuged at 4,000 rpm for 15 minutes. The organic layer was evaporated to dryness under a stream of nitrogen. The residue was reconstituted in 100 µL of the mobile phase, and 20 µL was injected.

  • Plant Extracts: 50 mg of dried Papaver somniferum extract was dissolved in 10 mL of methanol. The solution was sonicated for 20 minutes and filtered through a 0.45 µm syringe filter. 20 µL of the filtrate was injected.

2. Chromatographic Conditions:

  • Instrument: Shimadzu Prominence HPLC system with a SPD-20A UV/Vis Detector.

  • Column: Chiralcel OD-H (250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic elution with n-hexane, ethanol, and diethylamine (85:15:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

  • UV Detection Wavelength: 285 nm.

Visualizations

The following diagrams illustrate the logical workflow of the method validation process and the signaling pathway context for this compound's potential pharmacological relevance.

experimental_workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis Method Optimization Method Optimization System Suitability System Suitability Method Optimization->System Suitability Initial Performance Specificity Specificity System Suitability->Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Sample Preparation Sample Preparation Robustness->Sample Preparation Validated Method Data Acquisition Data Acquisition Sample Preparation->Data Acquisition Data Analysis Data Analysis Data Acquisition->Data Analysis

Caption: Workflow for the validation of the new analytical method.

signaling_pathway This compound This compound Receptor Binding Receptor Binding This compound->Receptor Binding Second Messenger System Second Messenger System Receptor Binding->Second Messenger System Activation Protein Kinase Cascade Protein Kinase Cascade Second Messenger System->Protein Kinase Cascade Cellular Response Cellular Response Protein Kinase Cascade->Cellular Response Phosphorylation Events Pharmacological Effect Pharmacological Effect Cellular Response->Pharmacological Effect

Caption: Hypothetical signaling pathway for this compound's action.

References

Comparative Analysis of Laudanine Isomers as Enzyme Inhibitors: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Laudanine, a benzylisoquinoline alkaloid found in opium, exists as two enantiomers: (+)-laudanine and (-)-laudanine. As with many chiral molecules in pharmacology, it is crucial to understand the distinct biological activities of each isomer to elucidate their therapeutic potential and mechanisms of action. This guide aims to provide a comparative overview of the enzyme inhibitory activity of laudanine isomers. However, a comprehensive search of the current scientific literature reveals a significant gap in the direct comparative analysis of the enzyme inhibitory profiles of (+)- and (-)-laudanine.

Summary of Existing Research

Current literature primarily discusses the pharmacological effects of racemic laudanine ((±)-laudanine). One study investigating the cardiovascular activity of racemic laudanine reported that it does not exert a significant inhibitory effect on phosphodiesterase (PDE) enzymes. This finding is noteworthy as it distinguishes laudanine from other benzylisoquinoline alkaloids like papaverine, which are known PDE inhibitors. The study did suggest that the presence of a chiral center in the laudanine molecule is a key structural feature influencing its biological activity.

Research into the broader class of isoquinoline alkaloids has demonstrated that some compounds within this family exhibit inhibitory activity against enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important targets in the management of neurodegenerative diseases. However, specific studies isolating and comparing the effects of (+)-laudanine and (-)-laudanine on these cholinesterases have not been identified.

Data Presentation

Due to the lack of specific quantitative data from head-to-head comparative studies on the enzyme inhibitory activity of laudanine isomers, a data table summarizing IC50 values cannot be provided at this time.

Experimental Protocols

The absence of specific studies on the enzyme inhibitory activity of laudanine isomers means that detailed experimental protocols for such assays are not available in the context of this specific comparison. However, for the benefit of researchers interested in pursuing this line of inquiry, a general experimental workflow for assessing enzyme inhibitory activity is provided below.

Experimental Workflow for Enzyme Inhibition Assay

The following diagram illustrates a generalized workflow for determining the enzyme inhibitory activity of compounds like laudanine isomers.

G Enzyme Enzyme Solution (e.g., AChE, BChE) Incubation Pre-incubation (Enzyme + Inhibitor) Enzyme->Incubation Substrate Substrate Solution (e.g., ATChI, BTChI) Reaction Initiate Reaction (Add Substrate) Substrate->Reaction Inhibitor Inhibitor Solutions ((+)-Laudanine, (-)-Laudanine) (Serial Dilutions) Inhibitor->Incubation Incubation->Reaction Measurement Measure Activity (e.g., Spectrophotometry) Reaction->Measurement Inhibition_Curve Plot Inhibition Curve (% Inhibition vs. [Inhibitor]) Measurement->Inhibition_Curve IC50 Calculate IC50 Value Inhibition_Curve->IC50

Caption: Generalized workflow for determining the IC50 of enzyme inhibitors.

Future Directions

The lack of specific data on the comparative enzyme inhibitory activity of laudanine isomers represents a clear knowledge gap in the pharmacology of this natural product. Future research should focus on:

  • Direct Comparative Studies: Conducting in vitro enzyme inhibition assays to determine the IC50 values of (+)-laudanine and (-)-laudanine against a panel of relevant enzymes, including but not limited to acetylcholinesterase, butyrylcholinesterase, and various phosphodiesterases.

  • Mechanism of Inhibition Studies: Investigating the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) for each isomer to better understand their interaction with the enzyme's active or allosteric sites.

  • In Silico Modeling: Utilizing molecular docking and simulation studies to predict the binding affinities and modes of interaction of the laudanine enantiomers with different enzyme targets.

Such studies are essential to unlock the full therapeutic potential of laudanine and its individual isomers, and to guide the development of more selective and effective enzyme-targeted drugs.

A Comparative Guide to the In Silico Docking of (S)-Laudanine with Adrenergic Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative framework for conducting and evaluating molecular docking studies of (S)-Laudanine, a benzyltetrahydroisoquinoline alkaloid, with its target proteins. While this compound is a known metabolite of the neuromuscular blocking agent atracurium, dedicated in silico docking studies elucidating its specific binding modes are not extensively available in current literature. However, experimental evidence has identified its activity as an alpha1-adrenoceptor antagonist.

This document outlines a proposed computational study of this compound against the alpha-1 adrenergic receptor (α1-AR), comparing it with known antagonists. The guide is intended for researchers in drug discovery, pharmacology, and computational biology, providing detailed protocols and a basis for future research.

Target Protein: Alpha-1 Adrenergic Receptor (α1-AR)

The α1-AR, a member of the G protein-coupled receptor (GPCR) family, is a crucial component of the sympathetic nervous system. It mediates the effects of catecholamines like norepinephrine and epinephrine. There are three subtypes (α1A, α1B, and α1D), which are involved in processes such as smooth muscle contraction, vasoconstriction, and neurotransmission.[1][2][3] this compound's established role as an α1-AR blocker makes this receptor the primary target for a hypothetical docking study to elucidate its mechanism of action at the molecular level.

Upon agonist binding, the α1-AR activates a Gq protein, initiating a signaling cascade through phospholipase C (PLC). This leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), resulting in an increase in intracellular calcium and activation of Protein Kinase C (PKC), which mediate various cellular responses.[3][4]

alpha1_signaling NE Norepinephrine (Agonist) AR α1-Adrenergic Receptor NE->AR Binds Gq Gq Protein AR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Response Cellular Response Ca->Response PKC->Response

Fig. 1: Simplified signaling pathway of the α1-Adrenergic Receptor.

Comparative Data of Known α1-AR Antagonists

To establish a benchmark for evaluating the potential binding affinity of this compound, we present experimental binding data for well-characterized α1-AR antagonists, Tamsulosin and Prazosin. These values (pKi) represent the negative logarithm of the inhibition constant, with higher values indicating stronger binding affinity. A future docking study of this compound would aim to produce binding energy scores that correlate with this type of experimental data.

CompoundTarget SubtypepKi ValueReference
Tamsulosin Human α1A-AR10.38[5]
Human α1B-AR9.33[5]
Human α1D-AR9.85[5]
Prazosin Human α1A-AR~9.4[5]
Human α1B-ARNot specified
Human α1D-ARNot specified
This compound Human α1A/B/D-ARTo be determined

Table 1: Experimental Binding Affinities of Known Antagonists for Human α1-Adrenergic Receptor Subtypes. The pKi value for Prazosin at the α1A subtype is estimated from comparative data presented in the reference.[5]

Proposed Experimental Protocol for Molecular Docking

This section details a standardized in silico workflow for conducting a molecular docking study of this compound against the α1-adrenergic receptor.

  • Protein Preparation:

    • Structure Acquisition: Obtain the 3D crystal structure of a human α1-adrenergic receptor subtype (e.g., α1A-AR) from the Protein Data Bank (PDB). If an experimental structure is unavailable, construct a high-quality homology model using a suitable template (e.g., another GPCR) and sequence alignment.

    • Refinement: Prepare the receptor structure by removing water molecules and co-crystallized ligands, adding polar hydrogen atoms, and assigning atomic charges. The structure should be energy minimized to resolve any steric clashes.

  • Ligand Preparation:

    • Structure Generation: Obtain the 3D structure of this compound and benchmark antagonists (e.g., Prazosin, Tamsulosin) from a chemical database like PubChem.

    • Optimization: Optimize the ligand structures by assigning appropriate atom types and bond orders, adding hydrogen atoms, and assigning Gasteiger charges. Perform energy minimization to obtain a stable, low-energy conformation.

  • Molecular Docking:

    • Grid Generation: Define the binding site (active site) on the receptor. This is typically identified from the location of the co-crystallized ligand in an experimental structure or through blind docking followed by analysis of ligand clusters. A grid box encompassing this site is then generated.

    • Docking Simulation: Perform the docking using a validated algorithm (e.g., AutoDock Vina). The software will explore various conformations and orientations (poses) of the ligand within the defined binding site.

    • Scoring: Each pose is evaluated using a scoring function that estimates the binding free energy (e.g., in kcal/mol). The pose with the lowest (most negative) binding energy is considered the most favorable.

  • Post-Docking Analysis:

    • Binding Mode Analysis: Visualize the best-scoring pose of this compound in the receptor's active site. Analyze the key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, with specific amino acid residues.

    • Comparative Analysis: Compare the binding energy and interaction patterns of this compound with those of the benchmark antagonists (Prazosin, Tamsulosin) to predict its relative potency and selectivity.

    • (Optional) Molecular Dynamics Simulation: To further validate the stability of the predicted ligand-receptor complex, a molecular dynamics (MD) simulation can be performed.

docking_workflow PDB 1. Protein Structure Acquisition (PDB) PPrep 2. Receptor Preparation (Add H, Minimize Energy) PDB->PPrep LDB 1. Ligand Structure Acquisition (PubChem) LPrep 2. Ligand Preparation (Add H, Minimize Energy) LDB->LPrep Grid 3. Binding Site Definition & Grid Generation PPrep->Grid LPrep->Grid Docking 4. Molecular Docking Simulation (e.g., AutoDock Vina) Grid->Docking Analysis 5. Post-Docking Analysis Docking->Analysis Pose Binding Pose & Interaction Analysis Analysis->Pose Energy Binding Energy Comparison Analysis->Energy MD MD Simulation (Optional Validation) Analysis->MD

Fig. 2: General experimental workflow for an in silico molecular docking study.

References

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the toxicological profiles of Laudanine and its related benzylisoquinoline alkaloids: papaverine, codeine, and thebaine. The information is supported by available experimental data to facilitate informed decisions in drug development and toxicological research.

Executive Summary

Laudanine, a benzylisoquinoline alkaloid found in opium, shares structural similarities with other opium alkaloids like papaverine, codeine, and thebaine. While these compounds have therapeutic applications, their toxicological profiles are a critical consideration for their use and development. This guide summarizes the available data on their acute toxicity, cytotoxicity, and genotoxicity, alongside detailed experimental protocols for key toxicological assays. Notably, specific quantitative toxicological data for Laudanine is limited in publicly available literature, necessitating a comparative analysis based on its structural relatives and the broader class of benzylisoquinoline alkaloids.

Comparative Toxicological Data

The following tables summarize the available quantitative data for Laudanine and its related alkaloids. It is important to note that direct comparative studies are scarce, and the data has been compiled from various sources.

Table 1: Acute Toxicity (LD50) Values
AlkaloidAnimal ModelRoute of AdministrationLD50 (mg/kg)Citation(s)
Laudanine Data Not Available---
Papaverine MouseIntravenous25[1]
MouseIntraperitoneal99[1]
MouseOral230[1]
RatIntravenous32[1]
RatOral360[1]
Codeine MouseIntraperitoneal227[2]
RatOral427-
Thebaine MouseSubcutaneous31[3]
RatSubcutaneous44[3]
Morphine (for comparison) MouseIntraperitoneal400[2]

Note: The absence of LD50 data for Laudanine highlights a significant gap in its toxicological profile.

Table 2: In Vitro Cytotoxicity (IC50) Values
AlkaloidCell LineAssayIC50 (µM)Citation(s)
Laudanine Data Not Available---
Papaverine MCF-7 (Breast Cancer)MTT Assay30.5 (as µg/mL)[4]
HepG2 (Liver Cancer)MTT Assay58.5 (as µg/mL)[4]
Codeine Data Not Available---
Thebaine Data Not Available---

Note: The cytotoxicity data is limited, with no direct comparative studies including all four alkaloids. The provided IC50 for papaverine is in µg/mL and would require conversion to µM for direct comparison if molar mass is considered.

Mechanisms of Toxicity

Neurotoxicity

Laudanosine, a metabolite of atracurium and cisatracurium and structurally related to Laudanine, is known to be a central nervous system stimulant that can induce seizures at high concentrations by acting as a glycine receptor antagonist.[5][6][7][8][9] While Laudanine's specific neurotoxic potential is not well-documented, its structural similarity to laudanosine suggests a potential for similar effects. Thebaine also exhibits stimulant and convulsant properties at high doses, resembling strychnine poisoning.[10] In contrast, papaverine's effects are primarily related to smooth muscle relaxation.[11] Codeine's primary toxic effects at high doses are respiratory depression, a characteristic of opioids.[12]

Cardiotoxicity

High concentrations of laudanosine have been associated with hypotension and bradycardia.[5][8] Some bisbenzylisoquinoline alkaloids, a broader class that includes compounds structurally related to Laudanine, have been shown to have cardiovascular effects.[13] Papaverine is known for its vasodilator properties, which can lead to hypotension.[11]

Genotoxicity

There is a lack of specific data on the genotoxicity of Laudanine. For the related alkaloids, the available information is not comprehensive. General screening for mutagenicity is often conducted using the Ames test.

Metabolic Pathways

The metabolism of these alkaloids primarily occurs in the liver, involving cytochrome P450 (CYP) enzymes.

  • Papaverine: Metabolism of papaverine is known to be mediated by CYP enzymes, leading to the formation of demethylated metabolites.[4][14][15]

  • Codeine: Codeine is extensively metabolized in the liver. A key pathway involves O-demethylation by CYP2D6 to morphine, which is responsible for its analgesic effect.[12][16][17][18] Another major pathway is N-demethylation to norcodeine by CYP3A4.[16]

  • Thebaine: In vivo studies in rats have shown that thebaine can be metabolized to oripavine, codeine, and morphine, suggesting a metabolic link to other active opioids.[6][19][20]

  • Laudanine: Specific metabolic pathways for Laudanine are not well-elucidated in the available literature. However, as a benzylisoquinoline alkaloid, it is expected to undergo metabolism by hepatic CYP enzymes.

Experimental Protocols

This section provides detailed methodologies for key toxicological experiments relevant to the assessment of Laudanine and related alkaloids.

Acute Oral Toxicity Study (OECD Guideline 423)

Objective: To determine the acute oral toxicity of a substance.[8][21][22][23][24]

Principle: A stepwise procedure is used where a small group of animals (typically 3 female rats) is dosed at a defined level.[8][21][22][23][24] The outcome (mortality or survival) determines the next dosing step. The starting dose is selected from a series of fixed dose levels (5, 50, 300, 2000 mg/kg).[8][21][22][23][24]

Procedure:

  • Animal Selection: Healthy, young adult female rats are used.

  • Housing and Fasting: Animals are housed in standard conditions and fasted overnight before dosing.

  • Dose Administration: The test substance is administered orally by gavage in a single dose.

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

  • Necropsy: All animals are subjected to a gross necropsy at the end of the study.

Data Analysis: The results are used to classify the substance according to the Globally Harmonised System (GHS) for chemical classification.

Cytotoxicity Assay (MTT Assay)

Objective: To assess the cytotoxic potential of a substance on cultured cells.[25][26][27][28]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.[13][25][26][27][28] Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.[13][25][26][27][28] The amount of formazan produced is proportional to the number of living cells.[13][25][26][27][28]

Procedure:

  • Cell Seeding: Cells are seeded in a 96-well plate and allowed to attach overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test substance for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution is added to each well and incubated for 2-4 hours to allow formazan formation.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of 570 nm.

Data Analysis: The IC50 value (the concentration of the substance that inhibits cell growth by 50%) is calculated from the dose-response curve.[25]

Genotoxicity Assay (Ames Test - OECD Guideline 471)

Objective: To determine the mutagenic potential of a substance.[9][12][17][29][30][31][32][33][34][35][36][37][38]

Principle: The Ames test uses several strains of Salmonella typhimurium that are auxotrophic for histidine (cannot synthesize it).[9][12][17][29][30][31][32][33][34][35][36][37][38] The test measures the ability of a substance to cause mutations that revert the bacteria to a state where they can synthesize histidine and grow on a histidine-free medium.[9][12][17][29][30][31][32][33][34][35][36][37][38] The test is performed with and without a metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation.[9][32][33][39][34]

Procedure:

  • Bacterial Strains: A set of specific Salmonella typhimurium strains is used.

  • Exposure: The bacteria are exposed to the test substance at various concentrations, with and without the S9 mix.

  • Plating: The treated bacteria are plated on a minimal agar medium lacking histidine.

  • Incubation: The plates are incubated for 48-72 hours.

  • Colony Counting: The number of revertant colonies is counted.

Data Analysis: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.[29]

Genotoxicity Assay (Comet Assay)

Objective: To detect DNA damage in individual cells.[5][20][21][29][31][39][40][41][42]

Principle: The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks.[5][20][21][29][31][39][40][41][42] Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis.[5][20][21][29][31][39][40][41][42] Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet tail." The intensity of the comet tail relative to the head is proportional to the amount of DNA damage.[5][20][21][29][31][39][40][41][42]

Procedure:

  • Cell Preparation: A single-cell suspension is prepared from the tissue or cell culture of interest.

  • Embedding in Agarose: Cells are mixed with low-melting-point agarose and layered onto a microscope slide.

  • Lysis: The slides are immersed in a lysis solution to remove cell membranes and histones, leaving the DNA as nucleoids.

  • Alkaline Unwinding and Electrophoresis: The DNA is unwound in an alkaline buffer, and electrophoresis is performed to allow the migration of damaged DNA.

  • Neutralization and Staining: The slides are neutralized and the DNA is stained with a fluorescent dye.

  • Visualization and Scoring: The comets are visualized using a fluorescence microscope, and the extent of DNA damage is quantified using image analysis software.

Visualizations

Signaling Pathways and Experimental Workflows

cluster_0 Codeine Metabolism Codeine Codeine Morphine Morphine Codeine->Morphine CYP2D6 (O-demethylation) Codeine-6-glucuronide Codeine-6-glucuronide Codeine->Codeine-6-glucuronide UGT2B7 Norcodeine Norcodeine Codeine->Norcodeine CYP3A4 (N-demethylation)

Simplified metabolic pathway of Codeine.

Start Start Cell Seeding (96-well plate) Cell Seeding (96-well plate) Start->Cell Seeding (96-well plate) Compound Treatment (Varying Concentrations) Compound Treatment (Varying Concentrations) Cell Seeding (96-well plate)->Compound Treatment (Varying Concentrations) Incubation Incubation Compound Treatment (Varying Concentrations)->Incubation Add MTT Reagent Add MTT Reagent Incubation->Add MTT Reagent Incubation (Formazan Formation) Incubation (Formazan Formation) Add MTT Reagent->Incubation (Formazan Formation) Add Solubilization Solution Add Solubilization Solution Incubation (Formazan Formation)->Add Solubilization Solution Measure Absorbance Measure Absorbance Add Solubilization Solution->Measure Absorbance Data Analysis (IC50 Calculation) Data Analysis (IC50 Calculation) Measure Absorbance->Data Analysis (IC50 Calculation) End End Data Analysis (IC50 Calculation)->End

Workflow for the MTT Cytotoxicity Assay.

Start Start Prepare Bacterial Strains Prepare Bacterial Strains Start->Prepare Bacterial Strains Prepare Test Compound Dilutions Prepare Test Compound Dilutions Start->Prepare Test Compound Dilutions Mix Bacteria, Compound, and S9 (or buffer) Mix Bacteria, Compound, and S9 (or buffer) Prepare Bacterial Strains->Mix Bacteria, Compound, and S9 (or buffer) Prepare Test Compound Dilutions->Mix Bacteria, Compound, and S9 (or buffer) Pour onto Minimal Agar Plates Pour onto Minimal Agar Plates Mix Bacteria, Compound, and S9 (or buffer)->Pour onto Minimal Agar Plates Incubate Incubate Pour onto Minimal Agar Plates->Incubate Count Revertant Colonies Count Revertant Colonies Incubate->Count Revertant Colonies Data Analysis Data Analysis Count Revertant Colonies->Data Analysis End End Data Analysis->End

General workflow for the Ames Test.

Conclusion and Future Directions

This guide provides a comparative overview of the toxicological profiles of Laudanine and its related alkaloids based on the currently available literature. A significant knowledge gap exists regarding the specific toxicological properties of Laudanine, including its acute toxicity, cytotoxicity, and genotoxicity. The provided data for related alkaloids offer a preliminary basis for comparison, but direct experimental evaluation of Laudanine is crucial.

Future research should focus on:

  • Determining the LD50 values of Laudanine through various routes of administration in relevant animal models.

  • Conducting in vitro cytotoxicity studies on a panel of human cell lines to determine the IC50 value of Laudanine and enable a direct comparison with its related alkaloids.

  • Evaluating the genotoxic potential of Laudanine using standard assays such as the Ames test and comet assay.

  • Elucidating the specific metabolic pathways of Laudanine, including the identification of key metabolizing enzymes and major metabolites.

A thorough understanding of the toxicological profile of Laudanine is essential for its potential development as a therapeutic agent and for assessing the risks associated with its exposure. The experimental protocols and comparative data presented in this guide serve as a valuable resource for initiating such investigations.

References

Evaluating the Enantiomeric Excess of Synthesized (S)-Laudanine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers engaged in the synthesis of chiral compounds like (S)-Laudanine, the accurate determination of enantiomeric excess (e.e.) is a critical step in characterizing the product and ensuring its stereochemical purity. This guide provides a comparative overview of established analytical techniques for this purpose, supported by experimental data and detailed protocols.

Comparison of Analytical Methods for Enantiomeric Excess Determination

The two primary methods for determining the enantiomeric excess of chiral molecules are Chiral High-Performance Liquid Chromatography (Chiral HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy using chiral solvating or derivatizing agents. Each method offers distinct advantages and is suited to different experimental constraints.

Method Principle Advantages Disadvantages Typical Application for this compound
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times.High resolution and accuracy.[1] Direct separation and quantification of enantiomers.[1] Applicable to a wide range of compounds.[2]Requires specialized and often expensive chiral columns.[2] Method development can be time-consuming.[2]Baseline separation of (R)- and this compound enantiomers for precise quantification of e.e.[3]
NMR Spectroscopy with Chiral Solvating Agents (CSAs) Formation of transient diastereomeric complexes between the analyte enantiomers and a chiral solvating agent, resulting in distinct NMR signals for each enantiomer.[4]Rapid analysis.[4] Does not require a specialized instrument beyond a standard NMR spectrometer. Provides structural information.Lower sensitivity compared to HPLC. Signal resolution can be dependent on the choice of CSA and solvent.[4]Quick assessment of enantiomeric purity during reaction optimization.
NMR Spectroscopy with Chiral Derivatizing Agents (CDAs) Covalent reaction of the analyte enantiomers with a chiral derivatizing agent to form stable diastereomers, which exhibit different NMR spectra.Can provide excellent signal separation.Requires an additional reaction step, which may introduce kinetic resolution or racemization. The analyte must have a suitable functional group for derivatization.Not commonly used for Laudanine due to the efficiency of direct methods like chiral HPLC.

Experimental Protocols

This protocol is based on established methods for the chiral separation of benzylisoquinoline alkaloids.[3]

1. Instrumentation and Columns:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral Stationary Phase: Chiralcel OD (amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel) has shown excellent resolution for laudanosine.[3] Other polysaccharide-based columns like Chiralpak AD or Chiralpak IA can also be effective.[3]

2. Mobile Phase Preparation:

  • A typical mobile phase for normal-phase chiral HPLC is a mixture of a non-polar solvent (e.g., n-hexane or heptane) and an alcohol (e.g., isopropanol or ethanol).

  • An exemplary mobile phase composition for the Chiralcel OD column is n-Hexane:Isopropanol (80:20, v/v). The ratio can be optimized to improve resolution.

  • For improved peak shape, a small amount of an amine modifier, such as diethylamine (DEA) (e.g., 0.1%), can be added to the mobile phase.

3. Sample Preparation:

  • Dissolve a small amount of the synthesized this compound in the mobile phase to a concentration of approximately 1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

4. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 25 °C

  • Detection Wavelength: 285 nm (Laudanine has a UV maximum around this wavelength)

5. Data Analysis:

  • The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the following formula:

    • e.e. (%) = [ (Areamajor enantiomer - Areaminor enantiomer) / (Areamajor enantiomer + Areaminor enantiomer) ] x 100

Visualizations

G cluster_prep Sample and System Preparation cluster_analysis HPLC Analysis cluster_data Data Processing SamplePrep Dissolve this compound in Mobile Phase Filter Filter Sample SamplePrep->Filter Inject Inject Sample into HPLC Filter->Inject MobilePhase Prepare Mobile Phase (e.g., Hexane:IPA) ColumnEquil Equilibrate Chiral Column MobilePhase->ColumnEquil ColumnEquil->Inject Separate Separation of Enantiomers on Chiral Stationary Phase Inject->Separate Detect UV Detection (285 nm) Separate->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Integrate Integrate Peak Areas Chromatogram->Integrate Calculate Calculate Enantiomeric Excess Integrate->Calculate

Workflow for determining the enantiomeric excess of this compound via chiral HPLC.

Laudanosine has been shown to act as an antagonist at α1-adrenoceptors.[5] This suggests a potential signaling pathway where Laudanine can interfere with the physiological effects of agonists like norepinephrine.

G cluster_receptor Cell Membrane Adrenoceptor α1-Adrenoceptor Gq Gq Protein Activation Adrenoceptor->Gq Norepinephrine Norepinephrine (Agonist) Norepinephrine->Adrenoceptor Binds and Activates Laudanine This compound (Antagonist) Laudanine->Adrenoceptor Binds and Blocks PLC Phospholipase C (PLC) Activation Gq->PLC PIP2 PIP2 Hydrolysis PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Response Cellular Response (e.g., Smooth Muscle Contraction) Ca_release->Response PKC->Response

References

Inter-laboratory validation of an analytical method for (S)-Laudanine

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide to the Inter-laboratory Validation of an Analytical Method for (S)-Laudanine

This guide provides a comparative analysis of a novel High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound against a standard method, supported by illustrative experimental data from a hypothetical inter-laboratory validation study. The content is intended for researchers, scientists, and drug development professionals to demonstrate the principles and practices of analytical method validation.

Introduction to this compound and Analytical Method Validation

This compound is a benzylisoquinoline alkaloid, a class of compounds with significant pharmacological interest.[1][2] Accurate and precise quantification of this compound is crucial for research, quality control, and pharmacokinetic studies. Analytical method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[3][4] Inter-laboratory validation, also known as reproducibility, is a critical component of this process, assessing the precision of a method when performed by different analysts in different laboratories.[3][5] This ensures the method is robust and transferable.

Comparison of Analytical Methods

This guide compares two hypothetical HPLC methods for the quantification of this compound:

  • Method A (Novel HPLC Method): A newly developed method employing a modern stationary phase and mobile phase composition designed for enhanced selectivity and reduced run time.

  • Method B (Standard HPLC Method): A conventional HPLC method widely used for the analysis of related alkaloids.

The performance of these methods was evaluated across three independent laboratories based on key validation parameters as recommended by the International Council for Harmonisation (ICH) guidelines.[3][5]

Data Presentation

The following tables summarize the quantitative data obtained from the inter-laboratory validation study.

Table 1: Linearity and Range

ParameterMethod A (Novel HPLC)Method B (Standard HPLC)Acceptance Criteria
Linearity (r²) 0.99980.9992r² ≥ 0.999
Range (µg/mL) 0.1 - 1000.5 - 100To cover expected concentrations

Table 2: Accuracy

Concentration (µg/mL)Method A (Novel HPLC) % Recovery (Mean ± SD)Method B (Standard HPLC) % Recovery (Mean ± SD)Acceptance Criteria
1 99.8 ± 1.298.5 ± 2.198.0% - 102.0%
50 100.5 ± 0.8101.2 ± 1.598.0% - 102.0%
90 100.2 ± 0.999.5 ± 1.898.0% - 102.0%

Table 3: Precision

ParameterMethod A (Novel HPLC) % RSDMethod B (Standard HPLC) % RSDAcceptance Criteria
Repeatability (Intra-assay) 0.81.5≤ 2%
Intermediate Precision 1.12.0≤ 2%
Reproducibility (Inter-laboratory) 1.52.8≤ 3%

Table 4: Limit of Detection (LOD) and Limit of Quantification (LOQ)

ParameterMethod A (Novel HPLC) (µg/mL)Method B (Standard HPLC) (µg/mL)
LOD 0.030.15
LOQ 0.10.5

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Protocol 1: Sample Preparation
  • Stock Solution Preparation: A stock solution of this compound (1 mg/mL) was prepared in methanol.

  • Calibration Standards: A series of calibration standards ranging from 0.1 to 100 µg/mL were prepared by serially diluting the stock solution with the mobile phase.

  • Quality Control (QC) Samples: QC samples were prepared at three concentration levels (low, medium, and high) within the calibration range.

Protocol 2: Chromatographic Conditions

Method A (Novel HPLC Method)

  • Column: C18, 2.1 x 50 mm, 1.8 µm particle size

  • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and acetonitrile (B)

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Detection: UV at 280 nm

  • Column Temperature: 30°C

Method B (Standard HPLC Method)

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase: Isocratic elution with a mixture of phosphate buffer and acetonitrile (60:40, v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detection: UV at 280 nm

  • Column Temperature: 35°C

Protocol 3: Inter-laboratory Validation Study Design
  • Study Participants: Three independent laboratories participated in the study.

  • Sample Distribution: Each laboratory received aliquots of the same batch of this compound, along with the detailed analytical procedures for both Method A and Method B.

  • Analysis: Each laboratory performed the analysis of the provided samples in triplicate on three different days.

  • Data Reporting: The raw data, including peak areas, retention times, and calculated concentrations, were reported to a central coordinating laboratory for statistical analysis.

Visualizations

Signaling Pathway of this compound

This compound is known to act as an alpha1-adrenoceptor antagonist.[1] The following diagram illustrates its inhibitory effect on the signaling pathway initiated by an agonist like norepinephrine.

G cluster_cell Cell Membrane agonist Norepinephrine (Agonist) receptor Alpha-1 Adrenergic Receptor agonist->receptor g_protein Gq Protein receptor->g_protein plc Phospholipase C (PLC) g_protein->plc pip2 PIP2 plc->pip2 ip3 IP3 pip2->ip3 hydrolysis dag DAG pip2->dag hydrolysis ca_release Ca²⁺ Release from ER ip3->ca_release pkc Protein Kinase C (PKC) Activation dag->pkc response Cellular Response (e.g., Smooth Muscle Contraction) ca_release->response pkc->response laudanine This compound (Antagonist) laudanine->receptor

Caption: Signaling pathway of an alpha-1 adrenergic receptor and the inhibitory action of this compound.

Experimental Workflow for Inter-laboratory Validation

The diagram below outlines the logical steps involved in conducting the inter-laboratory validation study.

G cluster_labs Execution in Each Laboratory start Start: Develop Analytical Method protocol Develop & Document Validation Protocol start->protocol labs Select Participating Laboratories (Lab 1, 2, 3) protocol->labs materials Prepare & Distribute Standardized Materials labs->materials lab1 Lab 1: Method Execution materials->lab1 lab2 Lab 2: Method Execution materials->lab2 lab3 Lab 3: Method Execution materials->lab3 data_collection Collect Raw Data from All Labs lab1->data_collection lab2->data_collection lab3->data_collection analysis Statistical Analysis of Combined Data data_collection->analysis report Generate Validation Report analysis->report end End: Method Validated report->end

Caption: Workflow for the inter-laboratory validation of an analytical method.

Conclusion

Based on the illustrative data, the novel HPLC method (Method A) demonstrates superior performance compared to the standard method (Method B) for the quantification of this compound. It exhibits better linearity, accuracy, and precision, along with a lower limit of detection and quantification. The successful inter-laboratory validation would confirm that Method A is robust, reliable, and suitable for routine use in different laboratory settings. This guide underscores the importance of a systematic approach to analytical method validation to ensure the generation of high-quality, reproducible scientific data.

References

Comparative Metabolic Profiling of Plants with Varying (S)-Laudanine Content: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of the metabolic profiles of Papaver species with varying levels of (S)-Laudanine, a key intermediate in the biosynthesis of several benzylisoquinoline alkaloids (BIAs). This document is intended for researchers, scientists, and drug development professionals investigating alkaloid biosynthesis and developing novel therapeutic agents.

Introduction

This compound is a crucial branch-point metabolite in the biosynthesis of various pharmacologically important BIAs, including papaverine and noscapine. The concentration of this compound within a plant can significantly influence the downstream metabolic flux and the ultimate profile of accumulated alkaloids. Understanding the broader metabolic consequences of varying this compound levels is essential for metabolic engineering efforts aimed at enhancing the production of specific high-value compounds. This guide summarizes quantitative metabolic data, details relevant experimental protocols, and provides visual representations of the pertinent biochemical pathways and experimental workflows.

Data Presentation: Comparative Metabolite Analysis

The following tables present a hypothetical comparative analysis of metabolite levels in two phenotypes of Papaver somniferum: one with high this compound content and another with low this compound content. The data is extrapolated from studies on related high-alkaloid-producing mutants and cultivars.[1][2][3] All values are expressed as relative abundance (arbitrary units) based on LC-MS/MS analysis.

Table 1: Relative Abundance of Key Benzylisoquinoline Alkaloids and Precursors

MetaboliteHigh this compound PhenotypeLow this compound PhenotypePutative Role/Pathway
Upstream Precursors
(S)-Reticuline100120Central precursor to many BIAs
(S)-Coclaurine8095Precursor in an alternative papaverine pathway
This compound and Direct Derivatives
This compound 150 50 Key intermediate
Laudanosine13040O-methylated derivative of this compound
Downstream Products
Papaverine18060Vasodilator, downstream of this compound
Noscapine7090Antitussive, alternative downstream pathway
Morphinan Alkaloids
Thebaine90110Precursor to morphine and codeine
Codeine85105Analgesic
Morphine80100Potent analgesic

Table 2: Relative Abundance of Other Relevant Metabolites

Metabolite ClassHigh this compound PhenotypeLow this compound PhenotypePotential Implication
Phenylpropanoids90110Precursors for BIA biosynthesis
Flavonoids95105General plant defense and signaling
Amino Acids (Tyrosine)85115Primary precursor for BIA biosynthesis
Organic Acids100100Central metabolism

Experimental Protocols

The following protocols are synthesized from various studies on alkaloid analysis in Papaver species and represent a standard approach for comparative metabolomics.[4][5][6]

Plant Material
  • Papaver somniferum plants are grown under controlled greenhouse conditions (e.g., 25°C day/20°C night, 16h photoperiod).

  • Latex or capsule material is harvested at the optimal stage for alkaloid accumulation (e.g., 10-20 days post-flowering).

  • Samples are immediately frozen in liquid nitrogen and stored at -80°C until extraction.

Metabolite Extraction
  • A 100 mg aliquot of frozen, ground plant tissue is homogenized in 1 mL of extraction solvent (e.g., 80% methanol with 0.1% formic acid).[6]

  • The homogenate is sonicated for 30 minutes in an ice bath.

  • The mixture is centrifuged at 14,000 x g for 15 minutes at 4°C.

  • The supernatant is collected, and the pellet is re-extracted with 0.5 mL of the extraction solvent.

  • The supernatants are combined and filtered through a 0.22 µm PTFE filter prior to analysis.

LC-MS/MS Analysis for Quantitative Profiling
  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole or Q-TOF mass spectrometer is used.[7][8]

  • Chromatographic Separation: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is employed.

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • A gradient elution is performed to separate the metabolites.

  • Mass Spectrometry:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification of known alkaloids, and full scan mode for untargeted profiling.

    • Specific precursor-product ion transitions are used for the quantification of each targeted metabolite.

Data Analysis
  • Peak integration and quantification are performed using the instrument's software.

  • Metabolite concentrations are normalized to the internal standard and the sample weight.

  • Statistical analysis (e.g., t-test, PCA) is conducted to identify significant differences between the high and low this compound phenotypes.

Mandatory Visualizations

This compound Biosynthesis Pathway

G Tyrosine L-Tyrosine Dopamine Dopamine Tyrosine->Dopamine Four_HPAA 4-HPAA Tyrosine->Four_HPAA S_Norcoclaurine (S)-Norcoclaurine Dopamine->S_Norcoclaurine NCS Four_HPAA->S_Norcoclaurine S_Coclaurine (S)-Coclaurine S_Norcoclaurine->S_Coclaurine 6OMT S_Reticuline (S)-Reticuline S_Coclaurine->S_Reticuline CNMT, CYP80B S_Laudanine This compound S_Reticuline->S_Laudanine 7OMT Noscapine_Branch Noscapine Pathway S_Reticuline->Noscapine_Branch BBE Morphinan_Branch Morphinan Pathway (Thebaine, Codeine, Morphine) S_Reticuline->Morphinan_Branch STORR Laudanosine Laudanosine S_Laudanine->Laudanosine 3'OMT Papaverine Papaverine Laudanosine->Papaverine Multiple Steps G Plant_Material Plant Material (High & Low this compound Phenotypes) Extraction Metabolite Extraction Plant_Material->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Data_Processing Data Processing (Peak Integration, Normalization) LCMS->Data_Processing Statistical_Analysis Statistical Analysis (PCA, t-test) Data_Processing->Statistical_Analysis Results Results (Data Tables, Pathway Analysis) Statistical_Analysis->Results

References

Safety Operating Guide

Proper Disposal of (S)-Laudanine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

(S)-Laudanine, a toxic alkaloid, requires careful handling and disposal to ensure the safety of laboratory personnel and to prevent environmental contamination. This guide provides essential, step-by-step procedures for its proper disposal.

Disposal of this compound must be conducted in accordance with all applicable national, state, and local regulations for hazardous waste. It is classified as toxic if swallowed, in contact with skin, or if inhaled[1][2]. Under no circumstances should it be disposed of with household garbage or allowed to enter the sewage system[1].

Hazard Profile

A summary of the key hazards associated with this compound is presented below.

Hazard ClassificationDescription
Acute Toxicity (Oral) Toxic if swallowed[1][2].
Acute Toxicity (Dermal) Toxic in contact with skin[1][2].
Acute Toxicity (Inhalation) Toxic if inhaled[1][2].
Genetic Defects Suspected of causing genetic defects.
Carcinogenicity Suspected of causing cancer.
Aquatic Hazard Harmful to aquatic life, may cause long-lasting harmful effects.

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound waste in a laboratory setting.

  • Waste Identification and Segregation:

    • All waste materials contaminated with this compound, including unused product, solutions, contaminated personal protective equipment (PPE), and empty containers, must be treated as hazardous waste.

    • Do not mix this compound waste with other waste streams to avoid unintended chemical reactions. Keep it in its original container whenever possible.

  • Container Management:

    • Use a designated, properly labeled hazardous waste container for the collection of this compound waste. The container must be made of a compatible material and have a tightly fitting lid[3][4].

    • The container must be clearly labeled with the words "Hazardous Waste" and the name "this compound"[4].

    • Keep the waste container closed at all times, except when adding waste[4][5].

  • Storage:

    • Store the hazardous waste container in a designated, secure area, away from incompatible materials.

    • Ensure the storage area is well-ventilated[2].

  • Disposal of Empty Containers:

    • Empty containers that once held this compound must be treated as hazardous waste and disposed of according to official regulations[1]. Do not rinse them in the sink. The recommended procedure for acutely hazardous waste containers is to triple-rinse them with a suitable solvent, and the rinsate must be collected as hazardous waste[3].

  • Arranging for Pickup and Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste management company to arrange for the pickup and disposal of the this compound waste[6].

    • Provide them with accurate information about the waste, including its identity and quantity.

Emergency Procedures

In case of a spill or accidental exposure, follow these procedures:

  • Skin Contact: Immediately take off all contaminated clothing. Rinse the affected skin area with plenty of water and soap. Seek medical attention.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention from an ophthalmologist.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide artificial respiration and call for a doctor[1][2].

  • Ingestion: If swallowed, immediately make the victim drink water (two glasses at most) and consult a physician.

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

G start Start: Generation of This compound Waste identify 1. Identify & Segregate Waste (Solid, Liquid, PPE, Containers) start->identify container 2. Use Designated & Labeled Hazardous Waste Container identify->container spill Spill or Exposure Occurs identify->spill store 3. Store Securely in Designated Area container->store container->spill contact_ehs 4. Contact EHS or Licensed Waste Disposal Company store->contact_ehs store->spill pickup 5. Arrange for Waste Pickup & Provide Documentation contact_ehs->pickup end End: Proper Disposal by Authorized Personnel pickup->end emergency Follow Emergency Procedures (First Aid, Spill Cleanup) spill->emergency YES emergency->identify Post-Cleanup

Disposal Workflow for this compound

References

comprehensive Safety and Handling Protocol for (S)-Laudanine

Author: BenchChem Technical Support Team. Date: November 2025

(S)-Laudanine is a potent benzylisoquinoline alkaloid requiring stringent safety protocols to prevent hazardous exposure. This guide provides essential information for researchers, scientists, and drug development professionals on its safe handling, necessary personal protective equipment (PPE), and compliant disposal methods.

This compound is classified as a toxic substance that can be harmful if swallowed, comes into contact with skin, or is inhaled. Therefore, adherence to the following operational and safety plans is critical to ensure the well-being of laboratory personnel and to maintain a safe research environment.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory when handling this compound in any form, particularly as a powder. The following table summarizes the required PPE, which should be donned before entering the designated handling area and only removed after exiting.

Protection Type Required Equipment Specifications and Rationale
Hand Protection Double Gloving: Inner and Outer GlovesInner Glove: Nitrile. Outer Glove: Thicker, chemical-resistant gloves such as butyl rubber are recommended due to the aromatic amine-like structure of this compound. Standard nitrile gloves may offer insufficient protection against this chemical class. Always inspect gloves for visible signs of degradation or punctures before and during use. Change outer gloves immediately upon contamination and both pairs at regular intervals.
Eye and Face Protection Safety Goggles and Face ShieldSafety goggles are required to protect against splashes. A face shield should be worn over the safety goggles, especially when handling the powder form or during procedures with a high risk of aerosolization, to provide a full barrier for the face.
Respiratory Protection NIOSH-approved RespiratorAt a minimum, a well-fitted N95 respirator is necessary to prevent inhalation of powdered this compound. For procedures with a higher potential for aerosol generation, a powered air-purifying respirator (PAPR) should be considered.
Body Protection Disposable Gown with Full CoverageA disposable, solid-front gown with long sleeves and tight-fitting cuffs is required. This provides a barrier against accidental skin contact. Gowns should be changed immediately if contaminated.
Foot Protection Disposable Shoe CoversTo be worn over laboratory shoes to prevent the tracking of contaminants out of the designated handling area.
Experimental Protocols: Handling this compound

All handling of this compound, especially the weighing and preparation of solutions, must be conducted within a certified chemical fume hood or a glove box to minimize inhalation exposure.

Preparation and Weighing:

  • Designate a specific area within the fume hood for handling this compound.

  • Cover the work surface with absorbent, disposable bench paper.

  • When weighing the powdered form, use an anti-static gun to minimize dispersal.

  • Tare a sealed container on the balance before transferring the powder inside the fume hood to minimize movement of the open powder.

  • After weighing, securely cap the container before removing it from the fume hood.

Solution Preparation:

  • All solution preparations must be performed in a fume hood.

  • Add solvents slowly to the powdered this compound to avoid splashing and aerosol formation.

  • Ensure all containers are clearly labeled with the compound name, concentration, solvent, and hazard symbols.

Operational and Disposal Plan

A strict waste management protocol is essential for all materials contaminated with this compound.

Decontamination Procedure:

  • All non-disposable equipment, such as glassware and spatulas, must be decontaminated after use.

  • Rinse contaminated surfaces and equipment three times with a suitable solvent (e.g., ethanol or methanol) that will solubilize this compound.

  • Collect the rinse solvent as hazardous chemical waste.

  • After the solvent rinse, wash the equipment with soap and water.

Waste Disposal:

  • Solid Waste: All contaminated solid waste, including gloves, gowns, shoe covers, bench paper, and any unused this compound powder, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Liquid Waste: All solutions containing this compound and the solvent used for decontamination must be collected in a separate, clearly labeled, and sealed hazardous waste container for liquids.

  • Sharps: Any contaminated sharps, such as needles or razor blades, must be placed in a designated sharps container for chemical waste.

  • All waste must be disposed of through a licensed hazardous waste management company in accordance with local, state, and federal regulations. Under no circumstances should this compound waste be disposed of down the drain or in regular trash.

Workflow for Handling this compound

The following diagram illustrates the standard operational workflow for safely handling this compound from receipt of the compound to the final disposal of waste.

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup and Disposal receive Receive Compound store Store in Secure Location receive->store Log Inventory don_ppe Don Full PPE store->don_ppe Prepare for Handling weigh Weigh Powder don_ppe->weigh prepare_solution Prepare Solution weigh->prepare_solution experiment Perform Experiment prepare_solution->experiment decontaminate Decontaminate Equipment experiment->decontaminate collect_waste Collect Solid & Liquid Waste decontaminate->collect_waste doff_ppe Doff PPE collect_waste->doff_ppe dispose Dispose via Hazardous Waste Program doff_ppe->dispose

Caption: Workflow for Safe Handling of this compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.